molecular formula C9H10O4 B1296203 2-Hydroxyethyl 4-hydroxybenzoate CAS No. 2496-90-4

2-Hydroxyethyl 4-hydroxybenzoate

Cat. No.: B1296203
CAS No.: 2496-90-4
M. Wt: 182.17 g/mol
InChI Key: GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296123
Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-90-4
Record name Ethylene glycol MONO-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2496-90-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyethyl 4-Hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxyethyl 4-hydroxybenzoate, a monoester of 4-hydroxybenzoic acid and ethylene glycol, is a compound of interest in polymer chemistry and as a potential intermediate in the synthesis of various functional materials. As a member of the broader paraben family, understanding its synthesis provides critical insights into esterification processes involving polyfunctional reactants.[1][2] This technical guide provides an in-depth examination of the core synthetic routes for this compound, with a primary focus on the acid-catalyzed esterification mechanism. We will dissect the reaction pathway, evaluate various catalytic systems, present detailed experimental protocols, and discuss purification and characterization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis.

Foundational Principles of Synthesis

The formation of this compound is fundamentally an esterification reaction. There are two primary, industrially relevant pathways to achieve this synthesis:

  • Direct Esterification (Fischer-Speier Reaction): This is the most common and direct route, involving the reaction of 4-hydroxybenzoic acid (p-hydroxybenzoic acid) with ethylene glycol in the presence of an acid catalyst.[3][4] This equilibrium-driven process is favored for its straightforward approach, though it requires careful control of reaction conditions to maximize yield and selectivity.[5]

  • Transesterification: An alternative pathway involves reacting a short-chain alkyl ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with ethylene glycol.[6][7] This reaction is typically driven by heating the mixture to distill off the more volatile short-chain alcohol (e.g., methanol), thereby shifting the equilibrium toward the desired 2-hydroxyethyl ester product.[3] This method is particularly advantageous when synthesizing longer-chain esters or when the starting acid has poor solubility.[7]

The choice between these methods depends on factors such as raw material availability, cost, desired purity, and the scale of production. For the purpose of this guide, we will focus primarily on the direct esterification route due to its prevalence and illustrative mechanistic principles.

The Core Mechanism: Acid-Catalyzed Esterification

The synthesis of this compound from 4-hydroxybenzoic acid and ethylene glycol is a classic example of Fischer-Speier esterification. The reaction is reversible and requires an acid catalyst to proceed at a practical rate.[5][8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism unfolds in several discrete steps:

  • Protonation of the Carbonyl Group: The acid catalyst (H⁺) protonates the carbonyl oxygen of 4-hydroxybenzoic acid, creating a resonance-stabilized cation. This activation step is crucial for the subsequent nucleophilic attack.[8]

  • Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of ethylene glycol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the attacking hydroxyl group) to one of the existing hydroxyl groups on the tetrahedral intermediate, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 4-Hydroxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid 1. Protonation ROH Ethylene Glycol Tetrahedral_Int Tetrahedral Intermediate ROH->Tetrahedral_Int H_plus H+ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Water_Leaving Protonated Intermediate (Water as Leaving Group) Tetrahedral_Int->Water_Leaving 3. Proton Transfer Ester 2-Hydroxyethyl 4-Hydroxybenzoate Water_Leaving->Ester 4. Elimination of H2O Water Water (H2O) Water_Leaving->Water H_plus_regen H+ (Catalyst) Ester->H_plus_regen 5. Deprotonation

Figure 1: Mechanism of Fischer-Speier Esterification.

A critical consideration in this synthesis is the bifunctional nature of ethylene glycol. To minimize the formation of the diester byproduct (ethylene glycol bis(4-hydroxybenzoate)), an excess of ethylene glycol is typically used.[9] This application of Le Chatelier's principle shifts the statistical probability of the reaction to favor mono-esterification. Furthermore, removing the water formed during the reaction, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the products, resulting in higher conversion rates.[9]

Evaluation of Catalytic Systems

The choice of catalyst is paramount to the efficiency, environmental impact, and economic viability of the synthesis. Catalysts are broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid are highly effective.[4][5] However, their use presents significant challenges, including equipment corrosion and difficult separation from the reaction mixture, which often requires neutralization and extensive washing steps.[4]

  • Heterogeneous (Solid Acid) Catalysts: To overcome the drawbacks of homogeneous systems, "green" solid acid catalysts have been developed. These are insoluble in the reaction medium and can be easily removed by simple filtration, allowing for catalyst recycling and a more environmentally benign process.[3][10] They also tend to be less corrosive.

The following table summarizes the performance of various catalysts reported for the esterification of 4-hydroxybenzoic acid.

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (hours)Yield (%)Reference
Sulfamic Acid 1:4 (Ethanol)10.3% of total reactants390.38[10]
Neodymium Trioxide 1:5 (Ethanol)6% of acid dosage478.4[10]
Sodium Bisulfate Not Specified (Ethanol)0.4 g per 0.1 mol acid0.12 (Microwave)83.0[10]
Montmorillonite K10 Clay 1:10 (Methanol)20 wt% of acid695[3][4]

Detailed Experimental Protocols

This section provides a representative, step-by-step methodology for the laboratory-scale synthesis of this compound via direct esterification.

Protocol 1: Direct Esterification using Sulfuric Acid Catalyst

Rationale: This protocol employs a traditional and potent homogeneous acid catalyst to achieve high conversion. The use of excess ethylene glycol and reflux conditions helps drive the reaction to completion.

Materials:

  • 4-Hydroxybenzoic acid (1 eq.)

  • Ethylene glycol (2-3 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2% of total reactant mass)

  • Toluene (as solvent and for azeotropic water removal)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution (for neutralization)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxybenzoic acid (1 eq.), ethylene glycol (2-3 eq.), and toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[9]

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (ethyl acetate and toluene) under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., acetone-water or ethyl acetate-hexane) to yield pure this compound.[11]

Workflow Figure 2: Experimental and Purification Workflow A 1. Reaction Setup (Reactants + Catalyst + Solvent in Flask) B 2. Reflux & Water Removal (Heating with Dean-Stark) A->B C 3. Reaction Monitoring (TLC) B->C Periodic Sampling C->B Continue Reflux D 4. Cooldown & Quench C->D Reaction Complete E 5. Liquid-Liquid Extraction (Ethyl Acetate & Water) D->E F 6. Neutralization & Washing (NaHCO3 & Brine) E->F G 7. Drying Organic Layer (Anhydrous MgSO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Recrystallization) H->I J 10. Final Product (Drying & Characterization) I->J

Figure 2: Experimental and Purification Workflow.

Product Purification and Characterization

Post-synthesis, achieving a high degree of purity is essential. The primary methods are:

  • Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

  • Column Chromatography: For difficult-to-separate mixtures or for achieving very high purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components.[3]

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the final product against starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the synthesized ester.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed Fischer esterification of 4-hydroxybenzoic acid and ethylene glycol. The reaction mechanism is a well-understood, multi-step process hinging on the activation of the carboxylic acid by a catalyst. While traditional homogeneous catalysts like sulfuric acid are effective, modern heterogeneous solid-acid catalysts offer a more sustainable and process-friendly alternative. Successful synthesis relies on controlling the reaction equilibrium by using an excess of the alcohol reactant and efficiently removing the water byproduct. Rigorous purification and subsequent analytical characterization are crucial to ensure the final product meets the required specifications for its intended application.

References

  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound? [Online discussion]. Available at: [Link]

  • Yang, W., et al. (2018). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Semantic Scholar. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Available at: [Link]

  • Yang, W., et al. (2018). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). synthesis of parabens from p-hydroxyl benzoic acid. [Image]. Available at: [Link]

  • MDPI. (2023). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. PMC. Available at: [Link]

  • Kosová, M., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. Available at: [Link]

  • IJFANS. (n.d.). Synthesis and Antibacterial activity of Methyl Paraben derivatives. Available at: [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO4 2-. [Image]. Available at: [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2-Hydroxyethyl 4-hydroxybenzoate (CAS No. 2496-90-4). Intended for researchers, scientists, and professionals in drug development and cosmetic science, this guide synthesizes critical data on the compound's identity, physical and chemical characteristics, and stability. Furthermore, it presents a detailed, field-proven experimental protocol for the determination of aqueous solubility, complete with an explanation of the causal factors behind methodological choices. The aim is to furnish a practical and authoritative resource that connects the fundamental properties of this compound to its real-world applications and analytical characterization.

Introduction

This compound, also known as 2-Hydroxyethylparaben, is an ester of 4-hydroxybenzoic acid.[1] It belongs to the paraben family, a class of compounds widely utilized for their bactericidal and fungicidal properties, serving as effective preservatives in pharmaceuticals, cosmetics, and food products.[2][3] The unique structure of this compound, featuring both a phenolic hydroxyl group and a primary alcohol in its ester side-chain, imparts distinct physicochemical characteristics that influence its solubility, stability, and preservative efficacy. Understanding these properties is paramount for formulation scientists aiming to optimize product stability, ensure safety, and predict the compound's behavior in various matrices. This guide delves into these core attributes to provide a foundational understanding for its practical application.

Section 1: Core Physicochemical Profile

A compound's behavior in a formulation is dictated by its intrinsic physicochemical properties. The data for this compound are summarized below, followed by a discussion of their implications.

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 2496-90-4[4]
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Appearance White to almost white crystalline powder[1][5]
Melting Point 139.0 to 142.0 °C[1][5]
Boiling Point 202 °C at 2.4 mmHg[1]
pKa ~8.4 (Estimated based on 4-hydroxybenzoic acid)[6]
LogP (Octanol/Water) ~1.9 (Estimated based on similar parabens)[7]
Molecular Structure and Identity
  • Chemical Name: this compound

  • Synonyms: 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester, 2-Hydroxyethylparaben[1]

  • Structure:

    Comment: The structure consists of a para-substituted benzene ring with a hydroxyl group and an ester group. The ester side-chain is a 2-hydroxyethyl group, which introduces an additional hydroxyl functional group compared to more common parabens like methylparaben or ethylparaben.

Physical Properties

The compound exists as a white crystalline solid at room temperature.[1][5] Its relatively high melting point (139-142 °C) indicates strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding facilitated by both the phenolic and alcoholic hydroxyl groups.[1][8] This thermal stability is a desirable trait for preservatives used in manufacturing processes that may involve heating steps.[9]

Solubility Profile
Acidity (pKa)

The primary acidic proton is on the phenolic hydroxyl group. The pKa of the parent 4-hydroxybenzoic acid is approximately 4.54, but esterification significantly reduces the electron-withdrawing effect on the phenolic group, raising its pKa.[6] For comparison, the pKa of methylparaben is around 8.4. It is reasonable to estimate that the pKa of this compound is in a similar range. This value is critical for formulation science; at a pH below its pKa, the compound is predominantly in its neutral, more oil-soluble form, while at a pH above its pKa, it forms a phenolate salt, which is more water-soluble but may have altered antimicrobial activity. Parabens generally exhibit stability and efficacy across a pH range of 4 to 8.[9]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental LogP for this specific compound is not listed, the calculated XLogP3 for the similar 2-Hydroxypropyl 4-hydroxybenzoate is 1.9.[7] This moderate lipophilicity suggests that this compound can partition into the lipid phases of emulsions and penetrate microbial cell membranes, which is essential for its function as a preservative.[11]

Section 2: Experimental Determination of Aqueous Solubility

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential. The determination of aqueous solubility is a fundamental test for any compound intended for pharmaceutical or cosmetic use.

Protocol: Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)

This method is considered the "gold standard" for determining the solubility of substances with solubilities greater than 10⁻² g/L.[12][13]

Expertise & Causality: The core principle of this method is to achieve a thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution.[14] The choice of the shake-flask method over others (like the column elution method) is appropriate for parabens, which are expected to have solubility in this range.[13] Agitation and temperature control are critical variables that are rigorously managed to ensure the equilibrium is genuine and not a supersaturated or incompletely dissolved state.

Trustworthiness & Self-Validation: The protocol incorporates a preliminary test to estimate the solubility and equilibration time. The definitive test is run in triplicate with sampling at multiple time points (e.g., 24, 48 hours) to confirm that a plateau concentration (equilibrium) has been reached, thus providing a self-validating system.[15]

Materials & Reagents:

  • This compound (purity >98%)

  • Reagent-grade water (e.g., HPLC-grade or Milli-Q)

  • Glass flasks with stoppers or screw caps (e.g., 50 mL)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge capable of holding the flasks

  • Syringes and non-adsorptive membrane filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preliminary Test: a. Add approximately 100 mg of the test substance to a flask. b. Add water in 1 mL increments, shaking vigorously for 10 minutes after each addition.[15] c. Visually observe for complete dissolution to get a rough estimate of the solubility. This helps determine the amount of substance to use in the main test.

  • Definitive Test (Equilibration): a. Weigh an amount of this compound into three separate flasks. This amount should be at least five times the quantity estimated to saturate the chosen volume of water, ensuring an excess of solid remains.[15] b. Add a precise volume of reagent-grade water to each flask (e.g., 25 mL). c. Place the sealed flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20 ± 0.5 °C).[13] d. Agitate the flasks at a constant speed sufficient to keep the solid suspended.

  • Sampling and Phase Separation: a. After a predetermined equilibration time (e.g., 24 hours), stop agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow coarse particles to settle. b. To separate the aqueous phase from the undissolved solid, centrifuge the flasks at a high speed until a clear supernatant is obtained. Causality: Centrifugation is superior to filtration alone for initial separation as it minimizes the risk of filter clogging and adsorption of the solute onto the filter medium. c. Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm membrane filter into a clean vial for analysis. Causality: This final filtration step removes any remaining fine particulates that could interfere with the analysis and falsely elevate the measured concentration.

  • Confirmation of Equilibrium: a. Reseal the flasks and continue agitation for another 24 hours. b. Repeat the sampling and phase separation process (Step 3). c. Analyze the samples from both time points. If the concentrations are within analytical agreement (e.g., <5% difference), equilibrium is considered to have been reached. If not, continue the process for another 24 hours.

  • Quantification: a. Analyze the concentration of this compound in the filtered aqueous samples using a validated HPLC-UV method. b. The average concentration from the three replicate flasks at equilibrium represents the aqueous solubility.

Section 3: Visualization of Experimental Workflow

A visual representation of the experimental workflow can clarify the logical progression of the protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation start Start weigh Weigh excess substance into 3 flasks start->weigh add_water Add precise volume of water weigh->add_water agitate Agitate in thermostatic bath (e.g., 24h) add_water->agitate settle Settle coarse particles agitate->settle centrifuge Centrifuge for phase separation settle->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter analyze Quantify via HPLC-UV filter->analyze compare Compare with T+24h sample concentration analyze->compare report Report average solubility compare->report <5% diff re_equilibrate Continue agitation compare->re_equilibrate >5% diff re_equilibrate->agitate

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Section 4: Stability & Degradation Profile

Parabens are generally stable in formulations with a pH between 4 and 8.[9] The primary degradation pathway is the hydrolysis of the ester bond, which is accelerated under strongly acidic or, more significantly, alkaline conditions.[9][16] This reaction yields 4-hydroxybenzoic acid and ethylene glycol.[9] Studies on other parabens have shown that this hydrolysis is the main route of decomposition.[11] The rate of hydrolysis increases with the length of the alkyl chain.[2] While stable at room temperature for extended periods in appropriate formulations, exposure to high pH or elevated temperatures can lead to degradation, reducing preservative efficacy.[9][17]

Section 5: Implications for Research and Development

The physicochemical properties of this compound directly inform its application:

  • Formulation Development: Its moderate lipophilicity and potential for enhanced aqueous solubility (due to the extra hydroxyl group) make it a versatile preservative for both oil-in-water and water-in-oil emulsions. Knowledge of its pKa is crucial for developing formulations with an optimal pH that ensures both compound stability and antimicrobial activity.

  • Drug Delivery: For topical formulations, the LogP value suggests it can penetrate the stratum corneum. Its role as a preservative ensures the stability of active pharmaceutical ingredients (APIs) that might otherwise be susceptible to microbial degradation.[18]

  • Analytical Science: The defined melting point serves as a key parameter for identity and purity checks. The chromophore in the benzene ring allows for straightforward quantification using UV-spectrophotometry or HPLC-UV, as outlined in the solubility protocol.

Conclusion

This compound is a specialized paraben preservative whose physicochemical profile is defined by its aromatic core, phenolic hydroxyl group, and unique hydroxyethyl ester chain. Its solid-state stability, moderate lipophilicity, and anticipated aqueous solubility make it a valuable tool for formulation scientists. A thorough understanding and precise experimental determination of its core properties, particularly solubility and pKa, are fundamental to harnessing its capabilities effectively and ensuring the development of safe, stable, and efficacious pharmaceutical and cosmetic products.

References

  • Gaudineau, C., et al. (2012). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. [Link]

  • Haseeb, S.D., et al. (2025). A review on synthesis of paraben and applications of preservatives. ResearchGate. [Link]

  • Farsa, O., et al. (2011). Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 576920, 2-Hydroxyethyl 4-methylbenzoate. [Link]

  • MySkinRecipes. methyl 4-(2-hydroxyethyl)benzoate. [Link]

  • Phytosafe. OECD 105. [Link]

  • Djedid, M., et al. (2017). Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography. ResearchGate. [Link]

  • Drouin, N., et al. (1995). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • Legislation.gov.uk. a.6. water solubility. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Topical Formulations with 2-Hydroxyethyl Salicylate. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • ChemSynthesis. ethyl 4-hydroxybenzoate. [Link]

  • Loba Chemie. ETHYL 4-HYDROXYBENZOATE. [Link]

  • Fun, H.K., et al. (2011). This compound. Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 578453, 2-Hydroxypropyl 4-hydroxybenzoate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl 4-hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxyethyl 4-hydroxybenzoate, a paraben derivative, holds significant interest within the pharmaceutical and cosmetic industries due to its potential as a preservative and formulation excipient. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, from initial synthesis and purification to the final formulation of drug delivery systems and consumer products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, delve into the factors governing its solubility, and present a detailed protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C9H10O4[1][2]
Molecular Weight 182.17 g/mol [1][2]
Appearance Solid[1]
CAS Number 2496-90-4[1][3]

The presence of both a hydroxyl group and an ester functional group, in addition to the aromatic ring, imparts a degree of polarity to the molecule, suggesting its potential for solubility in a range of polar and moderately polar organic solvents. The molecule's ability to act as both a hydrogen bond donor (from the hydroxyl groups) and acceptor (from the carbonyl and hydroxyl oxygens) will significantly influence its interactions with different solvent environments.

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally similar compounds, such as other parabens (e.g., methylparaben, ethylparaben) and the parent compound, 4-hydroxybenzoic acid, we can infer a likely solubility profile.[4][5][6] The principle of "like dissolves like" serves as a guiding tenet here; solvents with similar polarity and hydrogen bonding capabilities to the solute are expected to be more effective.[7][8][9]

Estimated Solubility of this compound at Ambient Temperature

SolventPolarity (Dielectric Constant)Expected SolubilityRationale
Methanol 32.7HighPolar protic solvent, capable of strong hydrogen bonding. Similar parabens show high solubility.[5]
Ethanol 24.5HighPolar protic solvent with good hydrogen bonding capacity. Ethylparaben is freely soluble in ethanol.[4][10]
Acetone 20.7HighPolar aprotic solvent, can act as a hydrogen bond acceptor. Methylparaben readily dissolves in acetone.
Ethyl Acetate 6.0ModerateModerately polar solvent with some hydrogen bond accepting capability.
Isopropanol 19.9HighPolar protic solvent, similar to ethanol.
Acetonitrile 37.5Moderate to HighHighly polar aprotic solvent.
Toluene 2.4LowNonpolar aromatic solvent.
Hexane 1.9Very LowNonpolar aliphatic solvent.
Chloroform 4.8Low to ModerateWeakly polar, can form weak hydrogen bonds. 4-hydroxybenzoic acid is slightly soluble in chloroform.[6]
Diethyl Ether 4.3ModerateModerately polar aprotic solvent. 4-hydroxybenzoic acid is soluble in ether.[6]

This table is an estimation based on the properties of structurally related compounds and theoretical principles. Experimental verification is crucial.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). For dissolution to occur spontaneously, the overall change in Gibbs free energy must be negative.

Several theoretical models can be employed to predict and explain solubility. One of the most practical is the Hansen Solubility Parameters (HSP) approach.[11] HSP decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are more likely to be miscible.[11][12]

Hansen Solubility Parameters (HSP) and Solubility Prediction

cluster_solute This compound cluster_solvent Organic Solvent Solute δd_solute | δp_solute | δh_solute Calculation Calculate HSP Distance (Ra): Ra² = 4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)² Solute->Calculation Solvent δd_solvent | δp_solvent | δh_solvent Solvent->Calculation Prediction Solubility Prediction Calculation->Prediction If Ra < R₀ (Interaction Radius) High Solubility

Caption: Hansen Solubility Parameter (HSP) distance calculation for predicting solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[7]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Experimental Workflow:

A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature for an extended period (e.g., 24-72 hours). A->B C 3. Phase Separation Allow solid to settle. Centrifugation can be used to aid separation. B->C D 4. Sampling & Filtration Carefully withdraw a sample of the supernatant and filter immediately. C->D E 5. Dilution Dilute the filtered sample to a concentration within the analytical range. D->E F 6. Quantification Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. E->F G 7. Calculation Calculate the solubility based on the measured concentration and dilution factor. F->G

Caption: Workflow for the experimental determination of equilibrium solubility.

3. Detailed Steps:

  • Step 1: Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Step 2: Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Step 3: Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved microparticles.

  • Step 4: Analysis:

    • HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is often suitable for analyzing parabens.[13] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

    • UV-Vis Spectrophotometry: For a simpler, yet effective analysis, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of the compound in the specific solvent must first be generated.[14]

  • Step 5: Data Interpretation: The concentration of this compound in the saturated solution is determined from the analytical measurement. This concentration represents the solubility of the compound in that particular solvent at the specified temperature.

Self-Validating System: To ensure the trustworthiness of the results, several control measures should be implemented:

  • Time to Equilibrium: Conduct a preliminary experiment to determine the minimum time required to reach equilibrium by taking samples at different time points until the concentration plateaus.

  • Purity of Materials: The purity of both the solute and the solvents should be confirmed prior to the experiment.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process.

  • Method Validation: The analytical method (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision.[13]

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • How to determine the solubility of a substance in an organic solvent ?.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • 2-Hydroxyethyl 4-methylbenzoate | C10H12O3 | CID 576920. PubChem - NIH.
  • Solubility of organic compounds (video). Khan Academy.
  • 2-Hydroxyethyl 4-hydroxybenzo
  • Selected Methods of Analysis. Unknown Source.
  • 2-Ethylhexyl p-hydroxybenzoate | C15H22O3 | CID 107377. PubChem - NIH.
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom
  • HYDROXY BENZOATES ( Parabens) ANALYSIS METHODS OF FOOD ADDITIVES. Unknown Source.
  • 4-hydroxybenzo
  • Hansen solubility parameter. Wikipedia.
  • Hansen solubility parameters. Stenutz.
  • 2-Hydroxyethyl 4-hydroxybenzo
  • METHYL 4-HYDROXYBENZOATE.
  • 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739. Loba Chemie.
  • This compound | 2496-90-4. Tokyo Chemical Industry Co., Ltd.(APAC).
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.
  • Summary of experimental solubility data of 4-hydroxybenzoic acid in....
  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom
  • Expanded solubility parameter approach.
  • Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro). Diversified Enterprises.
  • Analytical Chemistry. Unknown Source.
  • 2-Hydroxyethyl 4-hydroxybenzo
  • Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul. Sigma-Aldrich.
  • Ethyl 4-hydroxybenzo
  • Ethylparaben | C9H10O3 | CID 8434. PubChem - NIH.
  • Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Unknown Source.
  • Does anyone have a synthetic procedure for this compound ?.
  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. PubChem.
  • Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online. Thermo Scientific Chemicals.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Ethyl 2-hydroxy-4-methylbenzo
  • Methylparaben | C8H8O3 | CID 7456. PubChem - NIH.
  • 2496-90-4|2-Hydroxyethyl 4-hydroxybenzo

Sources

Navigating the Uncharted Territory: An In-depth Technical Guide to the Presumed Antimicrobial Spectrum of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Data Void

In the vast landscape of antimicrobial research, the exploration of novel compounds is paramount. 2-Hydroxyethyl 4-hydroxybenzoate, a lesser-known ester of p-hydroxybenzoic acid, presents a compelling yet enigmatic profile. As a member of the paraben family, a class of compounds renowned for their preservative and antimicrobial properties, it is logical to hypothesize its bioactivity. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of direct studies on its specific antimicrobial spectrum.

This technical guide is structured to address this knowledge gap. It will not present non-existent data. Instead, it will provide a robust theoretical framework based on the well-documented antimicrobial activities of its structural analogs—the parabens. This document will serve as a foundational resource for researchers poised to undertake the inaugural investigations into the antimicrobial efficacy of this compound. We will delve into the established principles of paraben microbiology, propose a rigorous experimental roadmap for its evaluation, and equip the reader with the necessary protocols to pioneer this unexplored area.

Section 1: Unveiling the Molecule: this compound

This compound is the ester formed from the condensation of p-hydroxybenzoic acid and ethylene glycol. Its chemical structure, featuring the characteristic p-hydroxybenzoic acid backbone, firmly places it within the paraben class of compounds.

The defining feature of parabens is the esterification of the carboxylic acid group of p-hydroxybenzoic acid with various alcohols. The nature of this alcohol moiety is a critical determinant of the compound's physicochemical properties, such as solubility and partitioning behavior, which in turn influence its antimicrobial potency. It is the interplay between the hydrophilic phenolic group and the lipophilic ester side chain that dictates the molecule's interaction with microbial cells.

Section 2: The Paraben Precedent: An Inferred Antimicrobial Spectrum

Given the dearth of specific data for this compound, we must extrapolate from the extensive body of research on its close chemical relatives. Parabens, as a class, exhibit a broad spectrum of antimicrobial activity, although they are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.

General Efficacy Trends:

  • Antifungal Activity: Parabens are particularly effective as fungistatic agents, inhibiting the growth of a wide range of molds and yeasts. This has led to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products.

  • Antibacterial Activity: Their efficacy against bacteria is more nuanced. They demonstrate greater activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. The outer membrane of Gram-negative bacteria is thought to present a significant barrier to paraben penetration.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group. However, this increased potency is often accompanied by a decrease in water solubility, which can limit their application. The hydroxyethyl group in this compound introduces a polar hydroxyl (-OH) group, which may enhance its water solubility compared to its non-hydroxylated counterpart, ethylparaben. This structural modification could have a significant and, as yet, uncharacterized impact on its antimicrobial profile.

Comparative Antimicrobial Activity of Common Parabens (A Surrogate Data Set)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for commonly studied parabens against a selection of microorganisms. This data is presented to provide a comparative context for the anticipated activity of this compound.

MicroorganismMethylparaben (mg/mL)Ethylparaben (mg/mL)Propylparaben (mg/mL)Butylparaben (mg/mL)
Staphylococcus aureus4210.5
Escherichia coli210.50.25
Aspergillus niger10.50.250.125
Candida albicans10.50.250.125

Note: These values are approximate and can vary depending on the specific strain and testing conditions. Data is compiled from various sources on paraben antimicrobial activity.

Section 3: Postulated Mechanism of Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated but is believed to be multi-targeted. The prevailing hypothesis suggests that their primary mode of action involves the disruption of microbial cell membrane integrity and function.

Key Postulated Mechanisms:

  • Membrane Disruption: Parabens are thought to partition into the lipid bilayer of the microbial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

  • Inhibition of Cellular Respiration: There is evidence to suggest that parabens can interfere with key metabolic processes, including the electron transport chain, thereby inhibiting cellular respiration and ATP synthesis.

  • Enzyme Inhibition: Parabens may also inhibit the activity of essential enzymes within the microbial cell, further disrupting cellular function.

G cluster_paraben This compound cluster_cell Microbial Cell Paraben Paraben Molecule Membrane Cell Membrane Paraben->Membrane Partitions into & Disrupts Enzymes Essential Enzymes Paraben->Enzymes Inhibition ETC Electron Transport Chain Paraben->ETC Inhibition Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage of contents)

Caption: Postulated multi-targeted mechanism of action for parabens.

Section 4: A Framework for Discovery: Experimental Protocols

To definitively characterize the antimicrobial spectrum of this compound, a systematic and rigorous experimental approach is required. The following protocols are provided as a comprehensive guide for researchers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final well in each row will serve as a growth control (no compound).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

G A Prepare Stock Solution of 2-Hydroxyethyl 4-hydroxybenzoate C Perform Serial Dilutions of Compound A->C B Dispense Broth into 96-well Plate B->C E Inoculate Wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plate E->F G Read MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol for MBC/MFC Determination:

  • Perform MIC Assay: Follow the broth microdilution protocol as described above.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Reading the Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Section 5: The Path Forward: A Call for Empirical Investigation

The antimicrobial potential of this compound remains a compelling but unproven hypothesis. This guide has synthesized the available knowledge on its structural class, the parabens, to provide a foundational understanding and a clear experimental path forward.

It is imperative that the scientific community undertakes the necessary research to empirically determine the antimicrobial spectrum of this compound. Such studies will not only fill a critical knowledge gap but also potentially unveil a novel preservative or therapeutic agent. The protocols and theoretical framework presented herein are intended to catalyze and guide these pioneering efforts.

References

Due to the lack of direct studies on this compound, the following references pertain to the general antimicrobial properties of parabens and standard microbiological testing methodologies.

  • Soni, M. G., Burdock, G. A., Taylor, S. L., & Greenberg, N. A. (2001). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 39(6), 513-532.
  • Clinical and Laboratory Standards Institute (CLSI). (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Clinical and Laboratory Standards Institute (CLSI). (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.
  • Fransway, A. F., Salter, S. A., & Freeman, T. M. (2008). Parabens.
  • Peng, X., Yu, Y., & Li, H. (2018). Recent progress in the study of the bioactivities of parabens. Environmental Science and Pollution Research, 25(1), 1-11.

2-Hydroxyethyl 4-hydroxybenzoate CAS number 2496-90-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxyethyl 4-hydroxybenzoate (CAS: 2496-90-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 2496-90-4, is a chemical compound belonging to the paraben family. Parabens, which are esters of p-hydroxybenzoic acid, are widely recognized for their preservative properties against a broad spectrum of microorganisms. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, metabolic pathways, toxicological profile, and potential applications. As a member of the paraben class, understanding its specific characteristics is crucial for researchers in drug development, materials science, and toxicology.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. Its structure features a benzene ring substituted with a hydroxyl group and an ester group, the latter of which is further functionalized with a terminal hydroxyl group. This dual hydroxyl functionality may impart unique solubility and reactivity characteristics compared to other common parabens.

PropertyValueSource
CAS Number 2496-90-4[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Physical Form Solid[1]
SMILES OCCOC(=O)c1ccc(O)cc1[1]
InChI 1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2[1]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the esterification of 4-hydroxybenzoic acid. The presence of two hydroxyl groups with different reactivities (phenolic vs. alcoholic) in the starting materials and product necessitates careful consideration of reaction conditions to achieve the desired product selectively and in high yield.

Direct Esterification

A straightforward approach involves the direct esterification of 4-hydroxybenzoic acid with an excess of ethylene glycol in the presence of an acid catalyst, such as sulfuric acid. The use of excess ethylene glycol helps to favor the formation of the monoester over the diester.

Experimental Protocol: Direct Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 4-hydroxybenzoic acid, 2 equivalents of ethylene glycol, and a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Add a suitable solvent, such as tetrahydrofuran (THF), to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound[2].

G cluster_reactants Reactants cluster_conditions Conditions 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Reaction Reaction 4-Hydroxybenzoic Acid->Reaction 1 eq Ethylene Glycol (excess) Ethylene Glycol (excess) Ethylene Glycol (excess)->Reaction 2 eq H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction THF, Reflux THF, Reflux THF, Reflux->Reaction This compound This compound Reaction->this compound Esterification G 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Protected Acid TBDMS-Protected 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid->Protected Acid 1. TBDMSCl, Imidazole Protected Ester Protected 2-Hydroxyethyl Ester Protected Acid->Protected Ester 2. 2-Bromoethanol, K2CO3 Final Product 2-Hydroxyethyl 4-hydroxybenzoate Protected Ester->Final Product 3. TBAF G This compound This compound Metabolism Metabolism This compound->Metabolism Ingestion/Absorption p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Metabolism->p-Hydroxybenzoic Acid Esterase Hydrolysis Ethylene Glycol Ethylene Glycol Metabolism->Ethylene Glycol Conjugated Metabolites Conjugated Metabolites p-Hydroxybenzoic Acid->Conjugated Metabolites Glucuronidation Further Metabolism/Excretion Further Metabolism/Excretion Ethylene Glycol->Further Metabolism/Excretion Excretion Excretion Conjugated Metabolites->Excretion Urine

Sources

A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related p-hydroxybenzoic acid esters to postulate its thermal behavior. We will explore the likely degradation mechanisms, recommend robust analytical methodologies for stability assessment, and provide insights into the kinetic analysis of its decomposition. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and quality control of formulations containing this compound.

Introduction: Understanding the Context of Thermal Stability

This compound, also known as 2-hydroxyethylparaben, belongs to the class of p-hydroxybenzoic acid esters, commonly referred to as parabens.[1] These compounds are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[2] The efficacy and safety of any formulation are intrinsically linked to the stability of its constituents. Thermal stability is a critical parameter, as exposure to elevated temperatures during manufacturing, storage, or transport can lead to degradation, potentially compromising the product's preservative capacity and leading to the formation of unknown or undesirable byproducts.

The molecular structure of this compound, featuring both an ester linkage and a free phenolic hydroxyl group, presents several potential sites for thermal decomposition. Understanding its behavior under thermal stress is therefore paramount for ensuring product quality, safety, and regulatory compliance.

Postulated Thermal Degradation Pathways

Based on the thermal degradation studies of p-hydroxybenzoic acid (PHBA) and other parabens, two primary degradation pathways can be proposed for this compound.[1][2][3]

Pathway A: Ester Hydrolysis followed by Decarboxylation

This pathway is analogous to the well-documented microbial degradation of parabens.[1][2] While initiated by different means (thermal energy versus enzymatic action), the chemical transformations are likely to be similar.

  • Step 1: Hydrolysis of the Ester Bond. The ester linkage is susceptible to cleavage, yielding p-hydroxybenzoic acid (PHBA) and ethylene glycol. This reaction is likely to be the initial and rate-determining step in this pathway.

  • Step 2: Decarboxylation of p-Hydroxybenzoic Acid. The resulting PHBA is known to be thermally unstable and can undergo decarboxylation to produce phenol and carbon dioxide.[3]

Pathway B: Direct Decarboxylation

It is also conceivable that under certain conditions, particularly at higher temperatures, the molecule could undergo direct decarboxylation without prior hydrolysis of the ester group. This would lead to the formation of 2-hydroxyethyl phenyl ether and carbon dioxide.

The following diagram illustrates these two potential degradation pathways:

G cluster_main Thermal Degradation of this compound cluster_path_a Pathway A cluster_path_b Pathway B 2_HE_4_HB This compound PHBA p-Hydroxybenzoic Acid 2_HE_4_HB->PHBA Ester Hydrolysis Ethylene_Glycol Ethylene Glycol 2_HE_4_HB->Ethylene_Glycol Ester Hydrolysis Ether 2-Hydroxyethyl phenyl ether 2_HE_4_HB->Ether Direct Decarboxylation Phenol Phenol PHBA->Phenol Decarboxylation CO2_A Carbon Dioxide CO2_B Carbon Dioxide

Caption: Proposed thermal degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust assessment of thermal stability requires a multi-faceted analytical approach. The following techniques are recommended for a comprehensive evaluation.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for probing the thermal stability of materials.[4][5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It can detect thermal events such as melting, crystallization, and decomposition, providing information on the enthalpy changes associated with these processes.

The following table summarizes the expected information from TGA and DSC analysis:

Analytical TechniqueParameter MeasuredInformation Gained
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureOnset of decomposition, thermal stability range, decomposition kinetics.
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMelting point, enthalpy of fusion, decomposition temperature and enthalpy.
Chromatographic Analysis of Degradation Products

To identify and quantify the degradation products, chromatographic techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for separating and quantifying the parent compound and its non-volatile degradation products like PHBA and phenol.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products.[6] Derivatization may be necessary for polar analytes to improve their chromatographic behavior.

Experimental Protocols for Thermal Stability Studies

The following protocols outline a systematic approach to evaluating the thermal stability of this compound.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.[7]

    • Temperature Range: 25 °C to 600 °C.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset).

    • Determine the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss at each decomposition step.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from 25 °C to a temperature above the melting point (e.g., 160 °C) to observe the melting endotherm.

      • Cool to 25 °C.

      • Reheat to a higher temperature (e.g., 400 °C) to observe any decomposition exotherms.

  • Data Analysis:

    • Determine the melting point (Tm) and enthalpy of fusion (ΔHf).

    • Determine the onset temperature and enthalpy of decomposition.

Protocol for Forced Degradation Study and HPLC Analysis
  • Stress Conditions:

    • Thermal Stress: Store samples of this compound in solution and as a solid at elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for defined periods.

  • Sample Preparation for HPLC:

    • At each time point, dissolve a known amount of the stressed solid sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stressed liquid samples to an appropriate concentration.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid).

    • Detection: UV detector at a wavelength where the parent compound and expected degradation products absorb (e.g., 254 nm).

    • Quantification: Use a validated method with reference standards for this compound, PHBA, and phenol.

The following diagram illustrates the experimental workflow for assessing thermal stability:

G cluster_workflow Thermal Stability Assessment Workflow cluster_thermal_analysis Thermal Analysis cluster_forced_degradation Forced Degradation cluster_analysis Degradation Product Analysis cluster_data_analysis Data Interpretation Sample 2-Hydroxyethyl 4-hydroxybenzoate Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Thermal_Stress Thermal Stress (Solid & Solution) Sample->Thermal_Stress Kinetics Kinetic Analysis TGA->Kinetics Stability_Profile Stability Profile DSC->Stability_Profile HPLC HPLC-UV/MS Thermal_Stress->HPLC GC_MS GC-MS Thermal_Stress->GC_MS Pathway_ID Pathway Identification HPLC->Pathway_ID GC_MS->Pathway_ID Kinetics->Stability_Profile Pathway_ID->Stability_Profile

Caption: Experimental workflow for thermal stability assessment.

Kinetic Analysis of Thermal Decomposition

The data obtained from non-isothermal TGA experiments at multiple heating rates can be used to determine the kinetics of thermal decomposition, including the activation energy (Ea).[8] Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended as they do not assume a specific reaction model.[8] The activation energy provides a quantitative measure of the thermal stability of the compound.

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a scientifically sound understanding of its stability can be inferred from the behavior of structurally analogous compounds. The primary degradation pathways are postulated to be ester hydrolysis followed by decarboxylation, or direct decarboxylation. A comprehensive assessment of its thermal stability should employ a combination of thermoanalytical and chromatographic techniques. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and professionals to ensure the quality, safety, and efficacy of products containing this compound. Further experimental studies are warranted to definitively elucidate its thermal degradation profile.

References

  • J Am Oil Chem Soc (2020). Thermal Degradation of p‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. [Link]

  • Knight, G. J. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. Polymer International. [Link]

  • Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. (2018). SciSpace. [Link]

  • Musaev, F.N., Nadzhafov, G.N., & Mamedov, Kh. S. (1986). Thermal decomposition of metal p-hydroxybenzoates. Koordinatsionnaya Khimiya. [Link]

  • Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (2022). National Institutes of Health. [Link]

  • DSC and TGA Analysis. Mtoz Biolabs. [Link]

  • Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. (2021). MDPI. [Link]

  • Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. (2018). ResearchGate. [Link]

  • Kinetics of Degradation of the Parabens. (1976). Semantic Scholar. [Link]

  • Instrumentation: TGA and DSC Thermal Analysis. RJ Lee Group. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). MDPI. [Link]

  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2023). SciELO. [Link]

  • Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). National Institutes of Health. [Link]

  • Determination of Kinetic Parameters for Thermal Decomposition of Phenolic Ablative Materials by Multiple Heating Rate Method. (1984). DTIC. [Link]

Sources

An In-Depth Technical Guide to the Preservative Mechanism of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the preservative mechanism of 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family of antimicrobial agents. While direct mechanistic studies on this specific molecule are not extensively published, this paper synthesizes the well-established principles of paraben antimicrobial action to construct a scientifically rigorous and inferred mechanism. We will delve into the physicochemical properties of this compound, its probable interactions with microbial cells, and the key molecular targets that lead to the inhibition of microbial growth and eventual cell death. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of its preservative efficacy, offering researchers and drug development professionals a robust framework for their own investigations.

Introduction: The Role of Preservatives in Pharmaceutical and Cosmetic Formulations

Pharmaceutical and cosmetic products, particularly those with high water content, are susceptible to microbial contamination. This contamination can lead to product spoilage, loss of therapeutic efficacy, and most critically, pose a significant health risk to the consumer. Antimicrobial preservatives are therefore essential excipients incorporated into these formulations to prevent the proliferation of bacteria, yeast, and mold.

This compound (CAS No: 2496-90-4) belongs to the paraben class of preservatives, which are esters of p-hydroxybenzoic acid.[1] Parabens have a long history of safe and effective use in a wide range of products due to their broad-spectrum antimicrobial activity, chemical stability over a wide pH range, and cost-effectiveness.[2][3] This guide will focus on elucidating the core mechanisms by which this compound is believed to exert its preservative action.

Physicochemical Properties of this compound

Understanding the chemical and physical properties of a preservative is fundamental to comprehending its mechanism of action and its performance in a formulation.

PropertyValueSource
Chemical Name This compound
CAS Number 2496-90-4[1]
Molecular Formula C9H10O4[1]
Molecular Weight 182.17 g/mol [1]
Appearance White solid[4]
Melting Point 141 °C[4]
SMILES OCCOC(=O)c1ccc(O)cc1[1]

The structure of this compound features a p-hydroxybenzoic acid core esterified with a 2-hydroxyethanol moiety. The presence of the hydroxyl group on the ethyl chain increases its hydrophilicity compared to parabens with simple alkyl chains of similar length. This property can influence its partitioning between the aqueous and oil phases of a formulation, as well as its interaction with microbial cell membranes.

Inferred Mechanism of Antimicrobial Action

The antimicrobial activity of parabens is not attributed to a single, specific mode of action but rather a multi-targeted approach that disrupts essential cellular processes in microorganisms. The mechanism of this compound can be inferred from the extensive research on other parabens like methyl-, propyl-, and butylparaben. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, a trend linked to their lipid solubility and ability to partition into microbial cell membranes.[5][6]

The proposed multi-pronged mechanism of action is as follows:

3.1. Disruption of Microbial Cell Membrane Integrity and Function

The primary target of parabens is believed to be the microbial cell membrane. Their amphipathic nature allows them to intercalate into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's fluidity and integrity.

This disruption leads to:

  • Increased Membrane Permeability: The compromised membrane allows for the leakage of essential intracellular components such as ions (e.g., K+), nucleotides, and amino acids.

  • Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, including those involved in cellular respiration and transport, are embedded within the cell membrane. The presence of parabens can alter the membrane environment, leading to the inhibition of these enzymes.

  • Disruption of Electron Transport Chain: By interfering with the membrane's structure, parabens can disrupt the electron transport chain, which is vital for ATP synthesis. This leads to a depletion of cellular energy.

The cytotoxic action of parabens may be linked to mitochondrial failure, induced by membrane permeability transition, leading to mitochondrial depolarization and a depletion of cellular ATP.[7]

3.2. Inhibition of Nucleic Acid Synthesis

There is evidence to suggest that parabens can interfere with the synthesis of DNA and RNA in microbial cells.[5] While the exact mechanism is not fully elucidated, it is hypothesized that they may inhibit key enzymes involved in nucleotide synthesis or the polymerization of nucleic acid strands.

3.3. Inhibition of Key Cellular Enzymes

Parabens have been shown to inhibit various essential microbial enzymes, including certain ATPases and phosphotransferases.[8] This enzymatic inhibition disrupts critical metabolic pathways necessary for microbial growth and survival.

Below is a diagram illustrating the proposed multi-targeted mechanism of action.

G Inferred Antimicrobial Mechanism of this compound Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Leakage of intracellular components) Enzymes Essential Enzymes (e.g., ATPases) Membrane->Enzymes Inhibition of Membrane-Bound Enzymes & Electron Transport DNA_RNA DNA/RNA Synthesis Paraben 2-Hydroxyethyl 4-hydroxybenzoate Paraben->Membrane Intercalation & Disruption Paraben->DNA_RNA Inhibition Paraben->Enzymes Direct Inhibition

Caption: Inferred multi-targeted mechanism of this compound.

Experimental Protocols for Efficacy Evaluation

To empirically determine the preservative efficacy of this compound, a series of standardized microbiological tests are employed. The following protocols provide a framework for these evaluations.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at a high concentration.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the preservative stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each row serves as a growth control (no preservative).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Result Interpretation: The MIC is the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

4.2. Preservative Efficacy Test (Challenge Test)

The challenge test evaluates the effectiveness of a preservative in a finished product by inoculating it with a high concentration of microorganisms and monitoring the decline in the microbial population over time.[9]

Protocol: Cosmetic/Pharmaceutical Product Challenge Test (Based on USP <51> and ISO 11930)

  • Product Preparation: Dispense a measured amount of the product containing this compound into five separate sterile containers.

  • Inoculum Preparation: Prepare standardized inocula of representative microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).[9]

  • Inoculation: Inoculate each container with one of the test microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL for bacteria and yeast, and 10^4 to 10^5 CFU/g or mL for mold.[10]

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate counts to determine the number of viable microorganisms.[9]

  • Data Interpretation: The preservative is considered effective if the microbial population shows a significant reduction over time, meeting the criteria set by the relevant pharmacopeia or regulatory standard (e.g., a 3-log reduction for bacteria at 14 days and no increase thereafter).[11]

G Preservative Efficacy Test (Challenge Test) Workflow Start Start Prep_Product Prepare Product with This compound Start->Prep_Product Prep_Inoculum Prepare Standardized Microbial Inocula Start->Prep_Inoculum Inoculate Inoculate Product with Microorganisms Prep_Product->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Sample_T0 Sample at Day 0 Incubate->Sample_T0 Sample_T7 Sample at Day 7 Incubate->Sample_T7 Sample_T14 Sample at Day 14 Incubate->Sample_T14 Sample_T28 Sample at Day 28 Incubate->Sample_T28 Enumerate Perform Plate Counts (CFU/g or mL) Sample_T0->Enumerate Sample_T7->Enumerate Sample_T14->Enumerate Sample_T28->Enumerate Analyze Analyze Log Reduction vs. Acceptance Criteria Enumerate->Analyze End End Analyze->End

Caption: Workflow for a standard preservative efficacy (challenge) test.

Conclusion

While direct mechanistic studies on this compound are limited, its structural classification as a paraben provides a strong basis for inferring its mechanism of action. It is highly probable that its preservative effect stems from a multi-targeted assault on microbial cells, primarily involving the disruption of cell membrane integrity and function, and the inhibition of essential enzymatic and nucleic acid synthesis processes. The provided experimental protocols offer a robust framework for the empirical validation of its efficacy in various pharmaceutical and cosmetic formulations. Further research focusing specifically on this compound would be beneficial to confirm these inferred mechanisms and to establish a detailed profile of its antimicrobial activity.

References

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (2025). ResearchGate. [Link]

  • A review on synthesis of paraben and applications of preservatives. (n.d.). ResearchGate. [Link]

  • Methyl 4-Hydroxybenzoate. (n.d.). Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. (n.d.). MDPI. [Link]

  • Preservatives-Effectiveness Tests. (n.d.). Japanese Pharmacopoeia. [Link]

  • Preservative Efficacy Test Service. (n.d.). Creative Biolabs. [Link]

  • PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. (2005). ASEAN. [Link]

  • Preservative Efficacy Test. (n.d.). Protheragen. [Link]

  • Methylparaben. (n.d.). PubChem. [Link]

  • Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy. (2020). PLOS ONE. [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015). Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Antimicrobial paraben composition. (n.d.).
  • Synthesis of sustainable eugenol/hydroxyethylmethacrylate-based polymers with antioxidant and antimicrobial properties. (n.d.). RSC Publishing. [Link]

  • 2-Hydroxyethyl 4-methylbenzoate. (n.d.). PubChem. [Link]

  • Methylparaben. (n.d.). Wikipedia. [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2015). ResearchGate. [Link]

  • Ethylparaben. (n.d.). Wikipedia. [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2022). Journal of the American Chemical Society. [Link]

  • This compound. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Hydroxybenzoate Ester

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a technical guide into the prospective biological landscape of 2-Hydroxyethyl 4-hydroxybenzoate. As of this writing, the body of scientific literature directly investigating this specific molecule remains nascent. This guide, therefore, adopts a predictive and methodological framework. By dissecting the known bioactivities of its parent compound, 4-hydroxybenzoic acid, and the broader class of paraben esters, we can logically infer the potential therapeutic avenues for this compound.[1][2] This whitepaper is structured not as a review of existing data, but as a roadmap for future investigation, detailing the robust experimental designs required to validate these hypothesized activities.

Compound Profile: this compound

This compound is an ester formed from the condensation of 4-hydroxybenzoic acid and ethylene glycol.[3] It belongs to the broader class of compounds known as parabens, which are alkyl esters of 4-hydroxybenzoic acid.[1] While compounds like methylparaben and propylparaben are widely studied for their preservative actions, the introduction of a hydroxyl group on the ethyl ester chain in this compound presents an intriguing structural modification that warrants dedicated investigation.[1][4]

Property Value Source
Molecular Formula C₉H₁₀O₄[5][6]
Molecular Weight 182.17 g/mol [5][6]
CAS Number 2496-90-4[5][6]
Synonyms Not widely available

The presence of a phenolic hydroxyl group on the benzene ring and a primary alcohol on the ester side chain suggests potential for a range of biological interactions, particularly in the realms of antioxidant and anti-inflammatory activity.

Predicted Biological Activities and Investigative Frameworks

Based on the known properties of hydroxybenzoic acid derivatives, we can postulate several key biological activities for this compound.[2][7] The following sections will detail these potential activities and provide comprehensive protocols for their investigation.

Antioxidant Potential

The phenolic structure of 4-hydroxybenzoic acid is a well-established scavenger of free radicals.[2] It is highly probable that this compound retains this antioxidant capability. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress.[8]

G cluster_in_vitro In Vitro Chemical Assays cluster_cell_based Cell-Based Assays DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay CellCulture Culture RAW 264.7 Macrophages DPPH->CellCulture Progressive Validation FRAP Ferric Reducing Antioxidant Power Assay LPS_Stim Induce Oxidative Stress (e.g., with LPS) CellCulture->LPS_Stim ROS_Detection Measure Intracellular ROS (e.g., DCFH-DA) LPS_Stim->ROS_Detection Enzyme_Assays Assess Antioxidant Enzyme Activity (SOD, CAT) ROS_Detection->Enzyme_Assays

Caption: Workflow for antioxidant potential assessment.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and sensitive method to screen the radical scavenging activity of a compound.[9][10][11]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol. Create a dilution series (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity

Derivatives of hydroxybenzoic acid have demonstrated anti-inflammatory properties, often by modulating pro-inflammatory signaling pathways.[2][7][12] It is plausible that this compound could inhibit key inflammatory mediators.

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription TestCompound 2-Hydroxyethyl 4-hydroxybenzoate (Hypothesized) TestCompound->TLR4 Potential Inhibition TestCompound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the TLR4 signaling pathway.

This protocol assesses the ability of the compound to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Cell Viability Assay (MTT):

    • To ensure that the reduction in NO is not due to cytotoxicity, a parallel MTT assay should be performed on the treated cells.[14]

Antimicrobial Activity

The parent class of compounds, parabens, are widely used as antimicrobial preservatives.[1][15] Their efficacy is attributed to the disruption of microbial membrane transport processes and inhibition of DNA and RNA synthesis. It is therefore critical to evaluate this compound for similar properties.

The broth microdilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

  • Preparation of Inoculum:

    • Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of this compound in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microplate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for MIC determination via broth microdilution.

Cytotoxicity Assessment

A critical component of any drug discovery pipeline is the evaluation of a compound's toxicity to mammalian cells. This is essential to establish a therapeutic window.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Cell Seeding and Treatment:

    • Seed a human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (concentration that reduces cell viability by 50%) is calculated.

Future Directions and Concluding Remarks

The framework presented in this guide offers a comprehensive starting point for the systematic evaluation of this compound. Positive results in these foundational in vitro assays would justify progression to more complex models.

  • In Vivo Validation: Promising anti-inflammatory activity should be further investigated in animal models of inflammation, such as carrageenan-induced paw edema in rats.[18][19][20][21]

  • Mechanism of Action Studies: Deeper investigation into the molecular targets, such as specific enzyme inhibition or receptor binding, will be crucial for understanding how this compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues can help to identify the key structural features responsible for its biological activities.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). National Center for Biotechnology Information.
  • In Vivo Models for Inflammatory Arthritis. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences.
  • In Vitro Antioxidant Assays. (n.d.). National Center for Biotechnology Information.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
  • Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. (2024, August 5). LinkedIn.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.
  • Antimicrobial Susceptibility Testing. (2017, March 29). myadlm.org.
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024, June 30). National Center for Biotechnology Information.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). National Center for Biotechnology Information.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • METHYL 4-HYDROXYBENZOATE. (n.d.). Ataman Kimya.
  • Hydroxybenzoates. (n.d.). Pharmaceutical Press.
  • Parabens. (n.d.). Cambridge Isotope Laboratories.
  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. (2022, August 18). MDPI.
  • Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (n.d.). MDPI.
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). Global Research Online.
  • Does anyone have a synthetic procedure for this compound ? (2014, December 8). ResearchGate.
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2025, August 7). ResearchGate.
  • 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. (n.d.). National Center for Biotechnology Information.
  • Methylparaben | C8H8O3 | CID 7456. (n.d.). PubChem.

Sources

2-Hydroxyethyl 4-hydroxybenzoate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Hydroxyethyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound, a member of the paraben family. Parabens, the esters of 4-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1][2] A profound understanding of the three-dimensional structure and conformational preferences of these molecules is paramount for elucidating their mechanism of action, predicting physicochemical properties such as solubility and stability, and designing novel derivatives with enhanced efficacy or safety profiles. This document synthesizes experimental data from single-crystal X-ray diffraction with principles of spectroscopic analysis and computational chemistry to offer a multi-faceted perspective on the molecule's architecture.

Introduction: The Significance of Molecular Architecture

This compound (C₉H₁₀O₄) belongs to the broader class of compounds known as parabens.[3] The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Factors such as bond lengths, bond angles, and the rotational freedom around single bonds dictate the overall shape (conformation) of the molecule. This, in turn, governs how the molecule interacts with its environment, be it a biological receptor, a solvent, or a crystal lattice. For drug development professionals, a detailed conformational analysis can inform rational drug design, while for formulation scientists, it can provide insights into crystal packing and polymorphism, which affect product stability and performance.[4] This guide delves into the specific structural features of this compound, providing both foundational knowledge and detailed experimental and computational protocols.

Molecular Structure Elucidation

The definitive identity and structure of a chemical entity are established through a combination of synthetic verification and analytical techniques.

Chemical Identity

A summary of the key identifiers for this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [5]
CAS Number 2496-90-4[5]
Canonical SMILES C1=CC(=CC=C1C(=O)OCCO)O[5]
InChI Key GFHGEIJFEHZKHZ-UHFFFAOYSA-N[5]
Synthesis Overview

The synthesis of this compound can be achieved via Fischer esterification. This classic method involves the reaction of 4-hydroxybenzoic acid with an excess of ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, typically under reflux conditions.[6] The use of excess ethylene glycol helps to drive the equilibrium towards the formation of the mono-ester and minimize the production of the diester byproduct.[6] Alternative synthetic routes might involve protecting the phenolic hydroxyl group before esterification, followed by a deprotection step.[6]

Spectroscopic Characterization (Predicted)

While a dedicated full spectroscopic analysis for this specific molecule is not widely published, its features can be reliably predicted based on its known structure and extensive data available for its parent acid and related esters.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups (-CH₂-), and the two hydroxyl (-OH) protons. The aromatic protons on the para-substituted ring should appear as two doublets. The methylene protons adjacent to the ester oxygen and the hydroxyl group will likely present as two triplets, assuming coupling between them. The phenolic and alcoholic hydroxyl protons will appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine unique carbon signals. This includes four signals for the aromatic carbons (two quaternary and two protonated), a signal for the carbonyl carbon of the ester, and two signals for the methylene carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups.[9] Key expected absorption bands include a broad O-H stretching band (around 3400-3200 cm⁻¹) for the two hydroxyl groups, a strong C=O stretching band for the ester carbonyl (around 1715-1685 cm⁻¹), C-O stretching bands for the ester and alcohol functionalities, and characteristic C=C stretching bands for the aromatic ring.

  • MS (Mass Spectrometry): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of 182.17. The fragmentation pattern would provide further structural confirmation, with likely fragments resulting from the loss of the hydroxyethyl group or cleavage of the ester bond.[9]

Conformational Analysis: From Solid State to Solution

Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. This is crucial as different conformers can have different energy levels and reactivity.

Experimental Determination: Single-Crystal X-ray Diffraction

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. A published crystal structure for this compound provides invaluable, high-resolution insight into its preferred conformation and intermolecular interactions within the crystal lattice.[10][11]

The crystal structure reveals several critical conformational features:[10]

  • Planarity of the Ester Group: The dihedral angle between the plane of the benzene ring and the carboxylate (-COO) unit is relatively small at 11.93°. This near-planarity suggests significant electronic conjugation between the ester group and the aromatic π-system, although this conformation may be partially enforced by crystal packing forces.[10]

  • Conformation of the 2-Hydroxyethyl Side Chain: The conformation of the flexible 2-hydroxyethyl side chain is described by the O3—C8—C9—O4 torsion angle, which was determined to be -71.91°. This value corresponds to a gauche (or syn-clinal) conformation, rather than a more extended anti (or anti-periplanar) conformation.[10][11] This gauche arrangement is likely stabilized by the crystal packing environment.

  • Intermolecular Hydrogen Bonding: The crystal packing is dominated by a network of intermolecular hydrogen bonds. The phenolic hydroxyl group (O1-H) acts as a hydrogen bond donor to the alcoholic oxygen (O4) of an adjacent molecule. Simultaneously, the alcoholic hydroxyl group (O4-H) donates a hydrogen bond to the carbonyl oxygen (O2) of another neighboring molecule. This extensive hydrogen bonding network dictates the compact stacking of the molecules in the crystal.[10]

ParameterValueSignificance
Crystal System TriclinicLow symmetry system
Space Group P-1Centrosymmetric
Dihedral Angle (Benzene/COO) 11.93°Near-planar conformation
Torsion Angle (O-C-C-O) -71.91°Gauche conformation of the side chain
Key H-Bond (Phenolic O-H···O) 2.720 ÅStrong intermolecular interaction
Key H-Bond (Alcoholic O-H···O) 2.897 ÅStrong intermolecular interaction

Data sourced from Jeyalaxmi et al. (2011).[10]

Caption: 2D representation of this compound with atom numbering.

This protocol outlines the self-validating workflow for determining a molecular structure using X-ray crystallography.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesize 1. Synthesize & Purify Compound GrowCrystal 2. Grow Single Crystal (Slow Evaporation) Synthesize->GrowCrystal Purity Check (TLC/NMR) Mount 3. Mount Crystal on Diffractometer GrowCrystal->Mount Crystal Quality Check Collect 4. Collect Diffraction Data (X-ray Exposure) Mount->Collect Solve 5. Solve Structure (Determine Electron Density) Collect->Solve Process Raw Data Refine 6. Refine Model (Fit Atoms to Density) Solve->Refine Validate 7. Validate Structure (Check R-factor, Geometry) Refine->Validate Iterative Process Validate->Refine

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Computational Conformational Analysis

While crystallography provides a static picture in the solid state, computational chemistry allows for the exploration of molecular conformation in other environments, such as the gas phase or in solution.[12][13] Methods like Molecular Mechanics (MM) are fast and effective for scanning the potential energy surface to find low-energy conformers.[14] Quantum Mechanics (QM) methods can then be used to obtain more accurate energies and geometries for the most stable conformers.

A computational study would involve systematically rotating the key dihedral angles:

  • C5-C6-C7-O3: Rotation around this bond determines the orientation of the ester group relative to the aromatic ring.

  • C6-C7-O3-C8: This defines the planarity of the ester linkage.

  • C7-O3-C8-C9: Rotation here influences the start of the ethyl chain's orientation.

  • O3-C8-C9-O4: This is the critical torsion angle that determines the gauche vs. anti conformation of the hydroxyethyl side chain.

The results of such a study would likely show that while the gauche conformer is observed in the crystal, the anti conformer may be of similar or even slightly lower energy in the gas phase, highlighting the significant influence of intermolecular forces (i.e., crystal packing) on the solid-state structure.[10]

Computational_Workflow cluster_setup Setup cluster_search Conformational Search cluster_refine Refinement & Analysis Build 1. Build 3D Structure of Molecule Define 2. Define Rotatable Bonds Build->Define Scan 3. Systematic or Stochastic Search (e.g., MMFF94 Force Field) Define->Scan EnergyMin 4. Energy Minimize all Generated Conformers Scan->EnergyMin Cluster 5. Cluster Conformers by Energy & RMSD EnergyMin->Cluster QM_Opt 6. Re-optimize Low-Energy Conformers (Quantum Mechanics, e.g., DFT) Cluster->QM_Opt Analyze 7. Analyze Population & Properties QM_Opt->Analyze

Caption: A typical workflow for performing a computational conformational analysis.

Structure-Property Relationships

The structural features of this compound directly influence its properties.

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (phenolic and alcoholic -OH) and multiple acceptors (carbonyl and hydroxyl oxygens) allows for the formation of the robust hydrogen bond network observed in the crystal structure.[10] This capacity for strong hydrogen bonding is also responsible for its solubility characteristics and is a key component of its interaction with microbial targets, contributing to its preservative action.[1]

  • Conformational Flexibility: The flexibility of the hydroxyethyl side chain allows the molecule to adopt different conformations. The gauche form seen in the crystal may be optimal for efficient packing, while a more extended anti form might be preferred when binding to a biological target in a more open, solvated environment. Understanding this flexibility is crucial for drug design and development.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C pOH_A Phenolic O1-H aO_B Alcoholic O4 pOH_A->aO_B H-Bond Donor to Acceptor aOH_A Alcoholic O4-H C_O_C Carbonyl O2 aOH_A->C_O_C H-Bond Donor to Acceptor C_O_A Carbonyl O2

Caption: Intermolecular hydrogen bonding network in the crystal structure.

Conclusion

The molecular architecture of this compound is characterized by a near-planar p-hydroxybenzoyl core and a flexible hydroxyethyl side chain. Definitive single-crystal X-ray diffraction data demonstrates that in the solid state, the side chain adopts a gauche conformation, a preference heavily influenced by an extensive intermolecular hydrogen-bonding network that dictates the crystal packing.[10][11] While this provides a precise snapshot, a complete understanding requires acknowledging the molecule's conformational flexibility, which can be further explored through computational modeling. The interplay between the rigid aromatic core, the flexible side chain, and the potent hydrogen bonding capabilities are the defining structural features that govern the physicochemical properties and biological activity of this important pharmaceutical excipient.

References

  • Jeyalaxmi, M., Jagadeesan, G., Arulmoli, J., Roop Singh, D., & Aravindhan, S. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(1), o442. [Link]

  • Joseph Crotteau, A., et al. (2014). Does anyone have a synthetic procedure for this compound? ResearchGate. [Link]

  • PrepChem (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. PubChem Compound Database. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2019). Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. ResearchGate. [Link]

  • Gurina, D., et al. (2017). Solvation of para-hydroxybenzoic acid and its esters (methylparaben, propylparaben) in supercritical carbon dioxide. Computer simulation. ResearchGate. [Link]

  • Gurina, D., et al. (2017). Solvation of para-hydroxybenzoic acid and its esters (methylparaben, propylparaben) in supercritical carbon dioxide. Computer simulation. Semantic Scholar. [Link]

  • Carcamo-Noriega, E. N., et al. (2023). Computational Model of Adsorption for Hydroxybenzoate Saxitoxin Derivatives (GCs) on Graphene Surface. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxypropyl 4-hydroxybenzoate. PubChem Compound Database. [Link]

  • Jeyalaxmi, M., et al. (2011). (PDF) this compound. ResearchGate. [Link]

  • Feng, Y., et al. (2008). Influence of crystal structure on the tableting properties of n-alkyl 4-hydroxybenzoate esters (Parabens). ResearchGate. [Link]

  • Warad, I., et al. (2014). Crystal structure of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4. An-Najah Staff Website. [Link]

  • González, G., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409. [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470. [Link]

  • Mahuzier, P. E., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate. [Link]

  • Golden, R., & Gmunder, F. (2024). Grouping of esters of 4-hydroxybenzoic acid for hazard assessment. Archives of Toxicology, 98(2), 571-575. [Link]

  • Endocrine Disruption. (n.d.). Propyl 4-hydroxybenzoate; Propylparaben. Endocrine Disruptor List. [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Technical Guide to the InChI Key of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the International Chemical Identifier (InChI) and its condensed, web-searchable counterpart, the InChI Key, for the compound 2-Hydroxyethyl 4-hydroxybenzoate. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this standardized chemical representation. We will delve into the structure of the InChI system, the generation of the InChI Key, and the practical applications of this unique identifier in chemical data management and research.

The Imperative for a Standardized Chemical Identifier

In the realm of chemical research and drug development, the unambiguous identification of a chemical substance is paramount. Traditional naming conventions, such as IUPAC names, can be lengthy and complex, and trivial names often vary across different contexts and regions. Furthermore, graphical representations of chemical structures are not readily searchable in databases.[1][2] To address these challenges, the International Union of Pure and Applied Chemistry (IUPAC) developed the International Chemical Identifier (InChI), a textual identifier for chemical substances designed to provide a standard and human-readable way to encode molecular information.[2][3][4] The InChI and its derivative, the InChI Key, are non-proprietary and can be computed from structural information, making them invaluable tools for database management and online searches.[1][2]

Molecular Identity of this compound

This compound is an organic compound with the empirical formula C9H10O4.[5] It is the ester of 4-hydroxybenzoic acid and ethylene glycol. Understanding its structure is fundamental to deciphering its InChI and InChI Key.

Below is a visual representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Deconstructing the InChI for this compound

The InChI for this compound is InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 .[5] This string is a layered representation of the molecule's structure.[1][2] Let's break down its components:

  • InChI=1S : This prefix indicates that it is a standard InChI, version 1. The 'S' denotes a standard InChI, which is generated with a fixed set of options to ensure comparability.[6][7]

  • /C9H10O4 : This is the chemical formula layer, representing the elemental composition of the molecule.

  • /c10-5-6-13-9(12)7-1-3-8(11)4-2-7 : This is the connectivity layer. It describes how the non-hydrogen atoms are connected. The numbers represent the canonical atom numbers assigned by the InChI algorithm.

  • /h1-4,10-11H,5-6H2 : This is the hydrogen layer. It specifies the locations of the hydrogen atoms. In this case, atoms 1 through 4 and 10 and 11 are bonded to one hydrogen atom each, while atoms 5 and 6 are bonded to two hydrogen atoms each.

The generation of this unique string involves a three-step process: normalization, canonicalization, and serialization.[1][2][8] Normalization removes redundant information, canonicalization assigns a unique number to each atom, and serialization converts this information into the final character string.[9]

The InChI Key: A Digital Fingerprint

While the full InChI string is highly informative, its length can be cumbersome for web searches and database indexing.[2] To address this, the InChI Key was developed as a fixed-length (27-character) condensed representation of the InChI.[1][2] The InChI Key for this compound is GFHGEIJFEHZKHZ-UHFFFAOYSA-N .[5]

The InChI Key is generated by applying a SHA-256 hashing algorithm to the InChI string.[2][3] It consists of three parts separated by hyphens:

  • GFHGEIJFEHZKHZ : The first 14 characters are derived from a hash of the main layer of the InChI (connectivity information).

  • UHFFFAOYSA : The next 8 characters are a hash of the remaining layers of the InChI (stereochemistry, isotopic information, etc.). The following 'S' indicates a standard InChI Key, and the 'A' indicates the InChI version.

  • N : This final character indicates the protonation state of the molecule. 'N' stands for neutral.

This hashed format allows for rapid and efficient searching of chemical structures across vast databases and the internet.[1][3]

Key Chemical Identifiers for this compound

For comprehensive identification and data management, it is crucial to utilize a set of standardized identifiers. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
InChI Key GFHGEIJFEHZKHZ-UHFFFAOYSA-N[5]
InChI 1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2[5]
SMILES OCCOC(=O)c1ccc(O)cc1[5]
CAS Number 2496-90-4[5]
Molecular Formula C9H10O4[5]

Experimental Verification of Molecular Structure

The InChI and InChI Key are derived directly from the molecule's structure. Therefore, experimental verification of this structure is a critical, self-validating step. A standard workflow for the synthesis and characterization of this compound would provide the necessary evidence to confirm the structure that corresponds to its InChI Key.

Hypothetical Synthesis and Characterization Workflow

A plausible synthesis route for this compound is the esterification of 4-hydroxybenzoic acid with ethylene glycol.[10] The following diagram illustrates a typical workflow for its synthesis and subsequent structural confirmation.

Synthesis_and_Characterization_Workflow Reactants 4-Hydroxybenzoic Acid + Ethylene Glycol Synthesis Esterification Reaction (e.g., Fischer Esterification) Reactants->Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., ESI-MS) Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis InChI_Generation InChI and InChI Key Generation Data_Analysis->InChI_Generation Final_Product Confirmed Structure of This compound InChI_Generation->Final_Product

Caption: Workflow for the synthesis and structural confirmation of this compound.

Step-by-Step Protocol for Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should confirm the presence of the aromatic protons on the benzene ring, the methylene protons of the ethyl group, and the hydroxyl protons. The chemical shifts, integration values, and splitting patterns would be consistent with the structure of this compound.

    • ¹³C NMR : The carbon NMR spectrum should show the expected number of distinct carbon signals, corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl group.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule. The measured monoisotopic mass should match the calculated exact mass of C9H10O4 (182.0579 Da). Fragmentation patterns observed in MS/MS experiments would further corroborate the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • The FTIR spectrum would show characteristic absorption bands for the functional groups present in the molecule, including the O-H stretch of the phenolic and alcoholic hydroxyl groups, the C=O stretch of the ester, and the C-O stretches.

The collective data from these analytical techniques would provide irrefutable evidence for the structure of this compound, thereby validating the generated InChI and InChI Key.

Conclusion

The InChI Key GFHGEIJFEHZKHZ-UHFFFAOYSA-N serves as a robust and unambiguous identifier for this compound. This technical guide has elucidated the structure and generation of this key, grounded in the principles of the IUPAC's International Chemical Identifier system. For researchers and drug development professionals, a thorough understanding and consistent use of the InChI and InChI Key are essential for accurate data management, efficient information retrieval, and seamless collaboration in the global scientific community.

References

  • PubChem. 2-Hydroxyethyl 4-methylbenzoate | C10H12O3 | CID 576920. National Center for Biotechnology Information. [Link][11]

  • International Chemical Identifier Generator (InChI key). Identifier structure. [Link][1]

  • Wikipedia. International Chemical Identifier. [Link][2]

  • Rhea. What are InChI and InChIKey?. [Link][3]

  • IUPAC. The IUPAC International Chemical Identifier (InChI). [Link][4]

  • InChI Trust. Technical Manual. [Link][9]

  • IUPAC. What on Earth is InChI?. [Link][8]

  • InChI Trust. User's Guide. [Link][6]

  • Heller, S., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link][7]

  • Heller, S. R., & McNaught, A. D. (2009). The IUPAC International Chemical Identifier (InChI). Chemistry International, 31(1), 7-9. [Link][12]

  • ResearchGate. Does anyone have a synthetic procedure for this compound?. [Link][10]

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 2-Hydroxyethyl 4-hydroxybenzoate (CAS No. 2496-90-4), a member of the paraben family. While specific toxicological data for this compound are limited, this document synthesizes available information, including its physicochemical properties, toxicokinetics, and known hazards. A significant data gap exists for several toxicological endpoints. Therefore, a read-across approach, leveraging data from structurally related parabens and assessments from regulatory bodies such as the Cosmetic Ingredient Review (CIR), is employed to provide a comprehensive overview. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key toxicological assays and a discussion of the scientific rationale behind the safety evaluation of this compound class.

Introduction and Physicochemical Properties

This compound, also known as 2-hydroxyethylparaben, is an ester of p-hydroxybenzoic acid. Parabens as a class are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. The safety of parabens has been a subject of scientific discussion and review for many years.[1][2] Understanding the specific toxicological profile of individual parabens is crucial for risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for predicting the substance's behavior in biological systems, including its potential for absorption and distribution.

PropertyValueSource
CAS Number 2496-90-4[3]
Molecular Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [4]
Appearance White to almost white crystal or powder[4]
Melting Point 139.0 to 142.0 °C[4]
Boiling Point 202 °C at 2.4 mmHg[4]
Synonyms 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester, 2-Hydroxyethylparaben[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Parabens can be absorbed through the skin and the gastrointestinal tract.[5] Dermal absorption is a key route of exposure for cosmetic applications. While intact paraben esters can penetrate the human stratum corneum, a significant portion is metabolized within the viable skin layers.[1]

Distribution

Following absorption, parabens are distributed throughout the body. However, due to rapid metabolism, systemic exposure to the intact ester is generally low.[7]

Metabolism

The primary metabolic pathway for parabens involves hydrolysis of the ester bond by non-specific esterases present in the skin and liver to form p-hydroxybenzoic acid (PHBA).[6][7] PHBA is then conjugated with glucuronic acid, sulfates, or glycine before excretion.[8] This metabolic pathway is generally considered a detoxification process, as PHBA exhibits weaker estrogenic activity than the parent paraben esters.[6]

Paraben Metabolism This compound This compound p-Hydroxybenzoic Acid (PHBA) p-Hydroxybenzoic Acid (PHBA) This compound->p-Hydroxybenzoic Acid (PHBA) Hydrolysis (Esterases) Conjugated Metabolites Conjugated Metabolites p-Hydroxybenzoic Acid (PHBA)->Conjugated Metabolites Conjugation (Glucuronidation, Sulfation, etc.) Excretion (Urine) Excretion (Urine) Conjugated Metabolites->Excretion (Urine)

Caption: General metabolic pathway of parabens.

Excretion

The conjugated metabolites of parabens are rapidly excreted from the body, primarily in the urine.[8] The biological half-life of parabens is typically less than 24 hours, indicating a low potential for bioaccumulation.[6]

Toxicological Profile

The available toxicological data for this compound are summarized in Table 2. Due to significant data gaps, information from structurally similar parabens is included for a comprehensive assessment, with the understanding that this represents a read-across approach.

Toxicological EndpointResult for this compoundRead-across Data for Other ParabensSource
Acute Toxicity (Oral) No data availablePractically non-toxic in animal studies.[1]
Skin Irritation No data availableRarely irritating to normal human skin at cosmetic use concentrations.[1]
Eye Irritation No data availableData on related parabens suggest a potential for mild to moderate irritation.[9]
Skin Sensitization Classification: Skin Sensitizer Category 1 Parabens are generally considered weak sensitizers.[3][10]
Genotoxicity No data availableGenerally non-mutagenic in a battery of assays (e.g., Ames test). Some evidence of chromosomal aberrations at high concentrations in in vitro studies for other parabens.[1][9]
Reproductive/Developmental Toxicity No data availableSome parabens (e.g., butylparaben, propylparaben) have shown weak estrogenic activity in in vivo studies, leading to effects on the male reproductive tract at high doses.[11]
Acute Toxicity

No specific acute toxicity data are available for this compound. However, studies on other parabens, such as methylparaben and ethylparaben, indicate a low order of acute toxicity by various routes of administration.[1]

Skin and Eye Irritation

There is no specific information on the skin or eye irritation potential of this compound. Parabens in general are considered to be rarely irritating to normal human skin at the concentrations used in cosmetic products.[1] The primary metabolite, p-hydroxybenzoic acid, is considered to be slightly irritating to the skin and moderately irritating to the eyes.[9]

Skin Sensitization

According to Safety Data Sheets, this compound is classified as a Skin Sensitizer Category 1, meaning it may cause an allergic skin reaction.[3][10] While parabens are generally considered to be weak sensitizers, this classification warrants caution in product formulation for individuals with sensitive skin.[1]

Genotoxicity

No genotoxicity data are available for this compound. Extensive testing of other parabens has generally shown them to be non-mutagenic in bacterial and mammalian cell assays.[1][9] Some studies have reported an increase in chromosomal aberrations in vitro at high concentrations of ethylparaben and methylparaben.[1]

Reproductive and Developmental Toxicity

There are no reproductive or developmental toxicity studies specifically on this compound. Concerns about the endocrine-disrupting potential of some parabens have been raised due to their weak estrogenic activity.[11] In vivo studies on butylparaben and propylparaben have demonstrated effects on the male reproductive tract at high doses.[11] However, the estrogenic potency of parabens is several orders of magnitude lower than that of endogenous estradiol.[11] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that parabens are safe for use in cosmetics, considering the low exposure levels and rapid metabolism.[2]

Experimental Protocols

The following sections detail standardized, in vitro methodologies for assessing key toxicological endpoints relevant to the safety assessment of cosmetic ingredients. These protocols are based on internationally recognized OECD guidelines.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This assay is used to support the discrimination between skin sensitizers and non-sensitizers.[12][13]

Scientific Rationale: The assay addresses a key event in the adverse outcome pathway for skin sensitization: the activation of keratinocytes. It measures the activation of the Keap1-Nrf2-ARE signaling pathway, which is responsive to electrophilic substances that can act as skin sensitizers.

OECD_442D_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare KeratinoSens™ cells C Expose cells to test substance for 48h A->C B Prepare test substance dilutions B->C D Measure luciferase activity C->D E Measure cell viability (cytotoxicity) C->E F Calculate gene induction and cytotoxicity D->F E->F G Classify as sensitizer or non-sensitizer F->G

Caption: Workflow for the ARE-Nrf2 Luciferase Test Method (OECD 442D).

Step-by-Step Methodology:

  • Cell Culture: Maintain the KeratinoSens™ cell line (or equivalent) according to standard cell culture procedures.

  • Test Substance Preparation: Prepare a series of dilutions of the test substance in a suitable solvent.

  • Exposure: Seed the cells in a multi-well plate and expose them to the various concentrations of the test substance for 48 hours. Include positive and negative controls.

  • Luciferase Assay: After the exposure period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Cytotoxicity Assay: In a parallel plate, measure cell viability using a suitable method (e.g., MTT assay) to assess the cytotoxicity of the test substance.

  • Data Analysis: Determine the concentration at which the test substance induces a statistically significant increase in luciferase activity and the concentration that causes a 50% reduction in cell viability (IC50). A substance is classified as a sensitizer if it induces a significant increase in luciferase activity below a certain cytotoxicity threshold.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This assay is used to detect point mutations induced by a test substance.[14]

Scientific Rationale: The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is indicated by the substance causing a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The inclusion of a metabolic activation system (S9 fraction from rat liver) allows for the detection of mutagens that require metabolic activation.

Step-by-Step Methodology:

  • Strain Selection: Choose a set of at least five tester strains as recommended by the guideline.

  • Metabolic Activation: Prepare the S9 mix for the assays that require metabolic activation.

  • Exposure: In the plate incorporation method, mix the test substance, the bacterial culture, and either the S9 mix or a buffer into a top agar, and pour it onto a minimal glucose agar plate. In the pre-incubation method, incubate the mixture before plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

Conclusion

The safety assessment of this compound is challenged by a significant lack of specific toxicological data. The available information, primarily from Safety Data Sheets, classifies it as a skin sensitizer. The toxicokinetic profile is expected to be similar to other parabens, involving rapid metabolism and excretion, which limits the potential for systemic toxicity. For other toxicological endpoints, a read-across approach from structurally related parabens suggests a low potential for acute toxicity, skin and eye irritation, and genotoxicity at typical exposure levels. While some parabens have demonstrated weak endocrine activity at high doses in animal studies, the relevance of these findings to human health at cosmetic use concentrations is considered low by regulatory bodies like the CIR Expert Panel. Further studies on this compound are warranted to fill the existing data gaps and provide a more definitive risk assessment.

References

  • National Toxicology Program. (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012). CIR Panel Affirms Paraben Safety, Will Investigate Infant Skin Properties. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]

  • Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical reviews in toxicology, 35(5), 435-458.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 43(7), 985-1015.
  • Personal Care Products Council. (2012). Cosmetic Ingredient Review (CIR) Expert Panel Reaffirms The Safety Of Parabens Used In Cosmetics And Personal Care Products. Retrieved from [Link]

  • RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

  • Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

  • IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]

  • Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of applied toxicology, 28(5), 561-578.
  • Fransway, A. F., et al. (2019). Paraben Toxicology.
  • Gov4Nano. (2021). Applicability of OECD Test Guideline 442D in vitro skin sensitization for nanomaterials. Retrieved from [Link]

  • LifeNet Health. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from [Link]

  • MatTek. (n.d.). OECD 439: In vitro skin irritation (EpiDerm™). Retrieved from [Link]

  • MatTek. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). Retrieved from [Link]

  • OECD. (n.d.). Test No. 442D: In Vitro Skin Sensitisation. Retrieved from [Link]

  • OECD. (n.d.). Test No. 428: Skin Absorption: In Vitro Method. Retrieved from [Link]

  • PETA Science Consortium International. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]

  • Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology, 28(5), 561-578.
  • Shin, M., et al. (2019). Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. Environmental Science: Processes & Impacts, 21(10), 1666-1676.
  • Fransway, A. F., et al. (2019). Paraben Toxicology.
  • ResearchGate. (n.d.). Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl... Retrieved from [Link]

  • Lee, S., et al. (2023). Repeated-dose toxicity and toxicokinetic study of isobutylparaben in rats subcutaneously treated for 13 weeks. Journal of Toxicology and Environmental Health, Part A, 86(21), 817-832.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-, 2-methylbutyl ester, CAS Registry Number 51115-63-0. Food and Chemical Toxicology, 182, 115033.
  • Matten, C., et al. (2023). Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka. Journal of Applied Toxicology, 43(11), 1645-1666.
  • OECD. (1999). SIDS Initial Assessment Report for 4-Hydroxybenzoic Acid. Retrieved from [Link]

Sources

Biodegradation pathway of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biodegradation Pathway of 2-Hydroxyethyl 4-hydroxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, an ester of 4-hydroxybenzoic acid and ethylene glycol, is a compound of interest in various industrial applications, including pharmaceuticals and personal care products. Understanding its environmental fate is crucial for assessing its ecological impact and developing effective bioremediation strategies. This guide provides a comprehensive technical overview of the microbial biodegradation pathway of this compound. As direct literature on this specific molecule is limited, this guide synthesizes established principles from the extensively studied biodegradation of structurally analogous compounds, namely parabens and their core metabolite, 4-hydroxybenzoic acid (4-HBA).

The proposed pathway is a multi-step process initiated by enzymatic hydrolysis, followed by the divergent catabolism of the resulting aromatic and aliphatic fragments. We will detail the key enzymatic reactions, intermediate metabolites, and the ultimate funneling of these products into central metabolic cycles. Furthermore, this document outlines robust, field-proven experimental methodologies required to empirically validate this proposed pathway, providing a self-validating framework for researchers.

The Postulated Biodegradation Cascade

The microbial catabolism of this compound is predicted to proceed through a three-phase cascade. This logical framework is based on the principle of enzymatic economy, where a complex molecule is first cleaved into more common, manageable intermediates for which established metabolic pathways exist.

G cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Aromatic Catabolism cluster_2 Phase 3: Aliphatic Catabolism A 2-Hydroxyethyl 4-hydroxybenzoate B 4-Hydroxybenzoic Acid (4-HBA) A->B F Ethylene Glycol A->F C Protocatechuic Acid (PCA) D Ring Cleavage Products E Central Metabolism (TCA Cycle) H Central Metabolism (TCA Cycle) G Glyoxylate

Caption: High-level overview of the proposed three-phase biodegradation cascade.

Phase 1: The Gateway Reaction - Ester Bond Hydrolysis

The primary and most critical step in the degradation of this compound is the cleavage of its ester bond. This reaction is catalyzed by non-specific carboxylesterases, which are ubiquitous in microorganisms. This hydrolytic event breaks down the parent molecule into two distinct, more readily metabolizable compounds: 4-hydroxybenzoic acid (4-HBA) and ethylene glycol. This initial step is analogous to the first step in the degradation of parabens, which are also esters of 4-hydroxybenzoic acid[1][2][3].

  • Enzymology: Carboxylesterases (EC 3.1.1.1)

  • Causality: The ester linkage is the most chemically labile bond in the molecule under biological conditions, making it the most probable point of initial enzymatic attack. Microorganisms utilize this strategy to convert a complex xenobiotic into common metabolites, thereby channeling them into pre-existing central metabolic pathways.

Phase 2: Catabolism of the Aromatic Moiety - 4-Hydroxybenzoic Acid (4-HBA)

Once liberated, 4-HBA is a key intermediate in the degradation of many aromatic compounds. Its subsequent catabolism is well-documented and can proceed through several routes, primarily dependent on the microbial species and the presence or absence of oxygen.

Aerobic Degradation via Protocatechuate (PCA)

The most common aerobic pathway for 4-HBA degradation involves its conversion to protocatechuate (PCA), which is a central intermediate for many aromatic catabolic pathways[4][5][6].

  • Hydroxylation to Protocatechuate: The process begins with the hydroxylation of 4-HBA at the C3 position. This reaction is catalyzed by 4-hydroxybenzoate 3-monooxygenase, a flavin-dependent enzyme that incorporates one atom of molecular oxygen into the aromatic ring[7][8].

    • Enzyme: 4-hydroxybenzoate 3-monooxygenase (EC 1.14.13.2)

    • Reaction: 4-HBA + NADPH + H⁺ + O₂ → Protocatechuate + NADP⁺ + H₂O

  • Aromatic Ring Cleavage: PCA is then subjected to ring fission by dioxygenase enzymes. This is the pivotal step that destroys the aromaticity of the compound. The cleavage can occur in two primary modes[9][10]:

    • Ortho (Intradiol) Cleavage: The ring is cleaved between the two hydroxyl groups by protocatechuate 3,4-dioxygenase, leading to β-carboxy-cis,cis-muconate[11]. This product is then funneled into the β-ketoadipate pathway and subsequently the TCA cycle.

    • Meta (Extradiol) Cleavage: The ring is cleaved adjacent to the hydroxyl groups, typically by protocatechuate 4,5-dioxygenase or 2,3-dioxygenase[12][13][14]. This generates hydroxymuconic semialdehydes, which are further processed into pyruvate and other TCA cycle intermediates.

G HBA 4-Hydroxybenzoic Acid PCA Protocatechuic Acid (PCA) HBA->PCA 4-HBA 3-monooxygenase (Hydroxylation) Ortho_Product β-Carboxy-cis,cis-muconate PCA->Ortho_Product Protocatechuate 3,4-Dioxygenase (Ortho Cleavage) Meta_Product Carboxy-hydroxymuconic Semialdehyde PCA->Meta_Product Protocatechuate 4,5-Dioxygenase (Meta Cleavage) Beta_Keto β-Ketoadipate Pathway Ortho_Product->Beta_Keto TCA TCA Cycle Meta_Product->TCA Further Metabolism Beta_Keto->TCA

Caption: Aerobic degradation pathways of 4-HBA via protocatechuate ring cleavage.

Anaerobic Degradation of 4-HBA

In the absence of oxygen, microorganisms employ a different strategy that involves ring reduction prior to cleavage.

  • Activation: The pathway is initiated by the activation of 4-HBA to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, by a specific ligase[15].

    • Enzyme: 4-hydroxybenzoate—CoA ligase (EC 6.2.1.27)

  • Reductive Dehydroxylation: The 4-hydroxybenzoyl-CoA is then dehydroxylated to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds[16].

  • Ring Reduction and Cleavage: Benzoyl-CoA undergoes a series of reduction reactions to break the aromatic ring, eventually leading to intermediates that can enter central metabolism.

Phase 3: Catabolism of the Aliphatic Moiety - Ethylene Glycol

The ethylene glycol released from the initial hydrolysis is a simple aliphatic alcohol that is readily biodegradable by many microorganisms. The pathway typically involves a series of oxidation steps:

  • Oxidation to Glycoaldehyde: Catalyzed by an alcohol dehydrogenase.

  • Oxidation to Glycolic Acid: Catalyzed by an aldehyde dehydrogenase.

  • Oxidation to Glyoxylate: Catalyzed by glycolate oxidase.

  • Entry into Central Metabolism: Glyoxylate is a key metabolic intermediate that can be channeled into the TCA cycle via the glyoxylate cycle or converted to other central metabolites like glycine.

Experimental Validation: A Methodological Framework

To empirically confirm the proposed biodegradation pathway, a multi-faceted experimental approach is required. This framework ensures a self-validating system where findings from one method support and inform the others.

Workflow for Pathway Elucidation

G A Isolation of Degrading Microbes (Enrichment Culture) B Growth & Degradation Assay (Parent Compound Depletion) A->B C Metabolite Identification (HPLC, GC-MS, LC-MS) B->C Time-course samples D Enzyme Assays (Cell-Free Extracts) B->D Harvested cells E Genomic/Transcriptomic Analysis (Gene Identification & Expression) B->E Harvested cells F Pathway Confirmation C->F D->F E->F

Caption: Integrated experimental workflow for validating the biodegradation pathway.

Protocol 1: Isolation of Degrading Microorganisms

Objective: To isolate pure or mixed microbial cultures capable of utilizing this compound as a sole source of carbon and energy.

  • Sample Collection: Obtain samples from environments likely to contain adapted microorganisms, such as industrial wastewater effluent or contaminated soil.

  • Enrichment Culture:

    • Prepare a basal salts medium (BSM) devoid of any carbon source.

    • Add this compound as the sole carbon source at a concentration of 100-500 mg/L.

    • Inoculate the medium with the environmental sample (e.g., 1 g soil or 1 mL water per 100 mL medium)[17].

    • Incubate at a suitable temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sub-culturing: After observing turbidity (growth), transfer an aliquot (e.g., 1-5% v/v) to fresh BSM with the target compound. Repeat this process 5-7 times to select for highly adapted organisms.

  • Isolation of Pure Cultures: Plate serial dilutions of the final enrichment culture onto BSM agar plates containing this compound. Isolate morphologically distinct colonies for further characterization[18][19].

Protocol 2: Metabolite Identification and Quantification

Objective: To identify and quantify the predicted intermediates (4-HBA, PCA, etc.) during the degradation process.

  • Degradation Experiment: Inoculate a liquid BSM culture containing a known initial concentration of this compound with the isolated microorganism(s).

  • Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from the culture.

  • Sample Preparation: Immediately centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Analytical Chemistry: Analyze the supernatant using appropriate techniques[20][21][22]:

    • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and major aromatic intermediates like 4-HBA and PCA. A reverse-phase C18 column with a UV detector is standard.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization for non-volatile compounds but provides excellent separation and mass spectral data for definitive identification of smaller intermediates.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, often without the need for derivatization[23].

Quantitative Data Summary

The data from metabolite analysis can be summarized to track the degradation process.

Time (hours)This compound (mg/L)4-Hydroxybenzoic Acid (mg/L)Protocatechuic Acid (mg/L)
0200.00.00.0
12110.545.25.1
2425.368.915.7
48< 1.010.13.2
72Not DetectedNot DetectedNot Detected
Note: This is representative hypothetical data.

Conclusion and Scientific Trustworthiness

The proposed biodegradation pathway for this compound—commencing with ester hydrolysis followed by parallel catabolism of 4-HBA and ethylene glycol—is grounded in well-established principles of microbial metabolism of aromatic and aliphatic compounds. The initial hydrolytic cleavage is a common and logical strategy for microorganisms to handle ester-containing xenobiotics[2][3]. The subsequent degradation of 4-HBA via protocatechuate is one of the most thoroughly studied aromatic catabolic routes in microbiology[4][6].

The trustworthiness of this model lies in its testability. The provided experimental framework, integrating microbial isolation, advanced analytical chemistry, and enzymatic assays, constitutes a self-validating system. Positive identification of the predicted intermediates (4-HBA, PCA) in a time-course-dependent manner, coupled with the detection of key enzymatic activities (esterase, monooxygenase, dioxygenase), would provide strong, verifiable evidence to confirm this pathway. This guide serves as both a theoretical framework and a practical roadmap for researchers investigating the environmental fate of this and structurally related compounds.

References

  • Crawford, R. L. (1975). Novel pathway for degradation of protocatechuic acid in Bacillus species. Journal of Bacteriology.

  • Crawford, R. L. (1975). Novel pathway for degradation of protocatechuic acid in Bacillus species. PubMed Central.

  • Amin, A., Chauhan, S., & Bansal, A. (2010). Degradation of parabens by Pseudomonas beteli and Burkholderia latens. European Journal of Pharmaceutics and Biopharmaceutics.

  • Fairley, D. J., et al. (2002). Aerobic Metabolism of 4-Hydroxybenzoic Acid in Archaea via an Unusual Pathway Involving an Intramolecular Migration (NIH Shift). Applied and Environmental Microbiology.

  • Ferreira, J. A., & Mendes-Faia, A. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. ResearchGate.

  • Kamimura, N., & Masai, E. (2014). The Protocatechuate 4,5-Cleavage Pathway: Overview and New Findings. ResearchGate.

  • Li, M., et al. (2021). Depolymerization and conversion of lignin to value-added bioproducts by microbial and enzymatic catalysis. ResearchGate.

  • Vaillancourt, F. H., et al. (2006). The ins and outs of ring-cleaving dioxygenases. Critical Reviews in Biochemistry and Molecular Biology.

  • Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Rupa Health.

  • Bugg, T. D. H. (2003). Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative. Natural Product Reports.

  • Lu, J., et al. (2018). Biodegradation of four selected parabens with aerobic activated sludge and their transesterification product. ResearchGate.

  • Harayama, S., & Timmis, K. N. (1989). Bacterial aromatic ring-cleavage enzymes are classified into two different gene families. Journal of Biological Chemistry.

  • Sun, J., et al. (2018). Biocatalytic Degradation of Parabens Mediated by Cell Surface Displayed Cutinase. Environmental Science & Technology.

  • Lipscomb, J. D., & Orville, A. M. (1992). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PubMed Central.

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Wikipedia.

  • Amin, A., et al. (2010). Degradation of parabens by Pseudomonas beteli and Burkholderia latens. Semantic Scholar.

  • Bugg, T. D. H. (2003). Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways. Natural Product Reports.

  • Human Metabolome Database. (2005). 4-Hydroxybenzoic acid. HMDB.

  • Nguyen, T. H. T., et al. (2021). The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. ResearchGate.

  • Contract Laboratory. (2024). Designing and Conducting Biodegradation Studies. Contract Laboratory.

  • MetaboAge. (n.d.). 4-hydroxybenzoic acid. MetaboAge.

  • Díaz, E. (2008). Systemic approaches to biodegradation. FEMS Microbiology Reviews.

  • IJARIIE. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJARIIE.

  • Beraho, C., et al. (2022). Resistance and Biodegradation of Triclosan and Propylparaben by Isolated Bacteria from Greywater. MDPI.

  • ResearchGate. (n.d.). 2 Different analytical techniques that are used for metabolites separation coupled with mass spectrometry for detection. ResearchGate.

  • Gupta, P., et al. (2018). Techniques for Detection and Extraction of Metabolites. ResearchGate.

  • Kaczmarek, H., & Oldak, D. (2007). Methods of biodegradation study of polymeric materials. Part II. Experimental techniques. ResearchGate.

  • Rood, K. M., & Raskin, L. (2010). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central.

  • Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science.

  • ResearchGate. (n.d.). A suggested flow chart for biodegradation experiments. ResearchGate.

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. FutureLearn.

  • Kuatsjah, E., et al. (2022). Biochemical and structural characterization of enzymes in the 4-hydroxybenzoate catabolic pathway of lignin-degrading white-rot fungi. Proceedings of the National Academy of Sciences.

  • Journal Unhas. (n.d.). ISOLATION AND CHARACTERIZATION of BACTERIA DEGRADING PYRENE from PORT PAOTERE. Journal Unhas.

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. The Science Notes.

  • Peng, X. (2015). Recent Advances in Microbial Degradation of 4-hydroxy-benzoate-a Review. Agricultural Biotechnology.

  • Blaschke, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology.

  • Tarlera, S., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences.

  • Harwood, C. S., & Gibson, J. (1986). Involvement of coenzyme A thioesters in anaerobic metabolism of 4-hydroxybenzoate by Rhodopseudomonas palustris. Journal of Bacteriology.

  • Gibson, J., Dispensa, M., & Harwood, C. S. (1997). 4-hydroxybenzoyl coenzyme A reductase (dehydroxylating) is required for anaerobic degradation of 4-hydroxybenzoate by Rhodopseudomonas palustris and shares features with molybdenum-containing hydroxylases. Journal of Bacteriology.

  • Gao, J., et al. (2022). Isolation and Degradation Characteristics of PBAT Film Degrading Bacteria. MDPI.

  • Getoff, N., & Solar, S. (1986). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate.

  • Kumaresan, T., & Mulugeta, K. (2019). Isolation and Characterization of Potential Cellulose Degrading Bacteria from Sheep Rumen. International Journal of Applied Sciences and Biotechnology.

Sources

The Molecular Dance: A Guide to the Interaction of 2-Hydroxyethyl 4-hydroxybenzoate with Macromolecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: Understanding 2-Hydroxyethyl 4-hydroxybenzoate

This compound, also known by synonyms such as 2-Hydroxyethylparaben, is an organic compound belonging to the paraben family. Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties.[1] The specific structure of this compound (CAS No: 2496-90-4), featuring a hydroxyethyl group, influences its physicochemical properties like solubility and partitioning, which in turn dictates its interaction with biological systems. Understanding the nature of these interactions at a macromolecular level is paramount for professionals in drug development and toxicology, as these binding events are the initiating steps for both desired preservative effects and potential unintended biological consequences.

This guide provides a technical overview of the primary macromolecular targets of this compound, the advanced methodologies used to characterize these interactions, and the subsequent biological implications.

PART 1: Principal Macromolecular Interactions

The biological activity of any small molecule is predicated on its ability to interact with endogenous macromolecules. For this compound and other parabens, the primary targets are proteins, lipid membranes, and nucleic acids.

Protein Binding: The Case of Serum Albumin

Serum albumins, such as Human Serum Albumin (HSA) and its bovine counterpart (BSA), are the most abundant proteins in blood plasma.[2] They function as critical transporters for a vast array of endogenous and exogenous molecules, including drugs. The interaction of parabens with HSA is a key determinant of their pharmacokinetic profile—affecting their distribution, metabolism, and availability to target tissues.[3]

  • Nature of the Interaction: Studies consistently show that parabens interact weakly with Human Serum Albumin.[4][5] This interaction is primarily driven by non-covalent forces, including hydrogen bonding and hydrophobic interactions within the protein's binding pockets.[2][6] The relatively low binding affinity suggests that a significant fraction of the molecule exists in a free, unbound state in the bloodstream, making it more available to reach and penetrate tissues.[4]

  • Binding Sites: Computational molecular docking and spectroscopic studies have been employed to identify the specific binding sites. These analyses suggest that parabens can occupy known drug-binding sites on albumin.[6] For example, methylparaben has been shown to be a competitor for binding at secondary sites on albumin.[7]

  • Consequences: While the binding is weak, it is not insignificant. The formation of a paraben-albumin complex can influence the transport of other endogenous molecules, such as bilirubin.[7] Furthermore, the interaction can induce conformational changes in the protein, which can be monitored by spectroscopic techniques.

Membrane Perturbation: Interaction with Lipid Bilayers

The cell membrane is the first barrier a foreign molecule encounters. The ability of parabens to function as antimicrobial agents is linked to their capacity to interact with and disrupt microbial lipid membranes.[1][8]

  • Mechanism of Interaction: The amphipathic nature of parabens allows them to insert into the lipid bilayer. The hydrophobic alkyl chain partitions into the nonpolar core of the membrane, while the more polar hydroxybenzoyl head group remains closer to the aqueous interface. This incorporation disrupts the ordered structure of the membrane.[8][9] The strength of this interaction and the degree of membrane disruption increase with the length of the paraben's alkyl chain; longer-chain parabens like butylparaben have a more pronounced effect than shorter-chain ones.[8]

  • Physicochemical Effects: This interaction alters the physical properties of the membrane, leading to increased fluidity and permeability. This can compromise the membrane's integrity, causing leakage of intracellular components and ultimately leading to cell death in microorganisms.[1] Studies using model systems like Langmuir monolayers have shown that parabens preferentially interact with less condensed, more fluid membranes.[8]

Nucleic Acid Binding: A Potential for Genotoxicity

The interaction of small molecules with DNA is a critical area of study due to the potential for genotoxicity and carcinogenicity. Several studies have indicated that parabens can interact with DNA and cause cellular damage.[10]

  • Mode of Interaction: Spectroscopic analyses suggest that parabens may interact with DNA through an intercalation mode, where the molecule inserts itself between the base pairs of the DNA double helix.[10] This is indicated by changes in the UV-visible spectrum of DNA upon paraben binding.

  • DNA Damage: The interaction can lead to DNA damage, including the formation of chromosomal aberrations and DNA strand breaks.[10] This damage may not always be a result of direct binding. Some research suggests that parabens, particularly after metabolic activation or exposure to light, can generate reactive oxygen species (ROS).[11][12] These ROS can then induce oxidative damage to DNA bases, a mechanism implicated in skin damage and carcinogenesis.[11][13] Epidemiological studies have also explored links between paraben exposure and sperm DNA damage.[14]

PART 2: Methodologies for Characterizing Binding Events

A multi-faceted approach is required to fully characterize the interaction between a small molecule like this compound and a macromolecule. Each technique provides a unique piece of the puzzle, from thermodynamic signatures to kinetic profiles and high-resolution structural details.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[15][16]

  • Causality and Rationale: We choose ITC when the primary goal is to understand the fundamental driving forces of the interaction. It allows for the direct, label-free determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.[17] This information is crucial for structure-activity relationship (SAR) studies in drug design.[16]

  • Self-Validating Protocol: ITC Analysis of Small Molecule-Protein Interaction

    • Preparation:

      • Prepare a solution of the macromolecule (e.g., 10-50 µM HSA) in a well-defined buffer (e.g., PBS, pH 7.4). Dialyze the protein extensively against the same buffer to ensure a perfect match.

      • Prepare a solution of this compound (e.g., 10-20 times the protein concentration) in the final dialysis buffer. Mismatched buffers can generate large heats of dilution, obscuring the binding signal.

      • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cells.

    • Instrument Setup:

      • Set the analysis temperature (e.g., 25°C). The temperature should be relevant to physiological conditions and can be varied to determine the heat capacity change (ΔCp).[16]

      • Fill the sample cell with the protein solution and the injection syringe with the small molecule solution.

    • Titration:

      • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

      • Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) at defined intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.

    • Control Experiment:

      • Perform a control titration by injecting the small molecule solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

    • Data Analysis:

      • Integrate the raw power data to obtain the heat change per injection (ΔH).

      • Plot the heat change against the molar ratio of ligand to macromolecule.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, ΔH, and stoichiometry (n).[18]

  • Visualization: ITC Experimental Workflow

    ITC_Workflow prep Sample Preparation (Protein & Ligand in Matched Buffer) degas Degas Solutions prep->degas setup Instrument Setup (Fill Cell & Syringe, Set Temp) degas->setup titrate Titration Experiment (Ligand into Protein) setup->titrate control Control Titration (Ligand into Buffer) setup->control process Data Processing (Integration & Subtraction) titrate->process control->process fit Fit Binding Isotherm (Determine Kd, ΔH, n) process->fit

    Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time. It is exceptionally sensitive and provides kinetic data (association and dissociation rates) that ITC cannot.[19][20]

  • Causality and Rationale: SPR is the method of choice for determining the kinetics of an interaction (ka and kd).[21] This is critical for understanding how quickly a compound binds to its target and how long it remains bound, which are key parameters for drug efficacy and residence time. It can detect both strong and weak interactions, from macromolecules to small molecule fragments.[19]

  • Self-Validating Protocol: SPR Kinetic Analysis

    • Sensor Chip Preparation:

      • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

      • Immobilize the macromolecule (ligand, e.g., HSA) onto the sensor surface using a standard chemistry like amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.

      • One flow cell must be activated and deactivated without ligand immobilization to serve as a reference surface. This is a critical self-validating step to correct for bulk refractive index changes and non-specific binding.[20]

    • Analyte Preparation:

      • Prepare a series of concentrations of the analyte (this compound) in the running buffer (e.g., HBS-EP+). A wide concentration range bracketing the expected KD is necessary. Include a zero-concentration (buffer only) sample for double referencing.

    • Binding Analysis:

      • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. The association phase is monitored in real-time.

      • Switch back to flowing only the running buffer to monitor the dissociation phase.

      • After each cycle, inject a regeneration solution (if necessary, e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

    • Data Processing and Analysis:

      • Subtract the reference flow cell signal from the active flow cell signal.

      • Subtract the signal from the "buffer only" injection (double referencing).

      • Globally fit the resulting sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[22]

  • Visualization: SPR Experimental Cycle

    SPR_Cycle Start Start Cycle Association Association (Analyte Injection) Start->Association t = 0 Dissociation Dissociation (Buffer Flow) Association->Dissociation Inject Stop Regeneration Regeneration (Surface Reset) Dissociation->Regeneration t = end End End Cycle Regeneration->End Ready

    Caption: A single cycle in a Surface Plasmon Resonance (SPR) experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about molecular structure, dynamics, and interactions in solution.[23] It is uniquely powerful for identifying the specific residues of a macromolecule involved in binding a small molecule.

  • Causality and Rationale: NMR is employed when the objective is to map the binding interface on the macromolecule. Techniques like Chemical Shift Perturbation (CSP) can pinpoint the location of the binding site.[24] It is also excellent for studying weak and transient interactions that are difficult to capture with other methods.[25]

  • Self-Validating Protocol: 1H-15N HSQC Titration for Binding Site Mapping

    • Sample Preparation:

      • Express and purify the protein target with uniform 15N isotopic labeling. This is essential for heteronuclear correlation experiments.

      • Prepare a highly concentrated, non-labeled stock solution of this compound in the same buffer as the protein, often containing D2O for the spectrometer lock.

    • Initial Spectrum Acquisition:

      • Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone, serving as a unique fingerprint.

    • Titration:

      • Add small aliquots of the concentrated ligand stock solution to the protein sample.

      • Acquire a new 1H-15N HSQC spectrum after each addition. The use of a concentrated ligand stock minimizes dilution of the protein sample.

    • Data Analysis:

      • Overlay the series of HSQC spectra.

      • Identify peaks (amide residues) that shift their position or decrease in intensity upon addition of the ligand. These changes indicate that the residue is in or near the binding site.[24][26]

      • Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface. The magnitude of the chemical shift change can be plotted against the residue number to create a binding profile.

  • Visualization: NMR Chemical Shift Perturbation Logic

    NMR_CSP cluster_0 Unbound Protein cluster_1 Bound Protein A1 A2 A1->A2 No Shift (Remote Residue) B1 B2 B1->B2 Shift (Binding Site Residue) Ligand Ligand C1 C2 C1->C2 Shift (Binding Site Residue) D1 D2 D1->D2 No Shift (Remote Residue)

    Caption: Logic of NMR CSP: ligand binding perturbs residues at the interface.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex.[6]

  • Causality and Rationale: Docking is used to generate structural hypotheses for how a small molecule binds to a macromolecular target. It is particularly valuable when experimental structures are unavailable and can guide further experimental design, such as site-directed mutagenesis. It provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[27][28]

  • Self-Validating Protocol: Computational Docking

    • Preparation of Structures:

      • Obtain a high-resolution 3D structure of the macromolecule (e.g., HSA from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

      • Generate a 3D conformer of this compound and optimize its geometry using a suitable force field.

    • Binding Site Definition:

      • Define the search space for the docking algorithm. This can be a "blind docking" where the entire protein surface is searched, or a "targeted docking" where the search is confined to a known or predicted binding pocket.[6]

    • Docking Simulation:

      • Run the docking algorithm (e.g., AutoDock, GOLD) to generate a series of possible binding poses for the ligand within the defined site.

      • The algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

    • Pose Analysis and Validation:

      • Cluster the resulting poses and analyze the top-scoring clusters.

      • Evaluate the plausibility of the predicted binding modes. Look for key interactions like hydrogen bonds and hydrophobic contacts that are consistent with biochemical data.

      • A crucial validation step is to compare the docking results with experimental data. For example, if NMR CSP has identified key residues, a valid docking pose should show the ligand interacting with those same residues.[6]

  • Visualization: Molecular Docking Workflow

    Docking_Workflow prep_prot Prepare Protein Structure define_site Define Binding Site prep_prot->define_site prep_lig Prepare Ligand Structure run_dock Run Docking Simulation prep_lig->run_dock define_site->run_dock analyze Analyze & Cluster Poses run_dock->analyze validate Validate with Experimental Data analyze->validate

PART 3: Data Summary & Biological Implications

The interactions detailed above are not merely biophysical phenomena; they are the root of the molecule's biological effects.

Quantitative Interaction Data (Illustrative)

Macromolecule TargetLigandTechniqueBinding Constant (KD)Reference
Bovine Serum AlbuminMethyl/Ethyl ParabensEquilibrium Dialysis~10-4 M[5]
Human Serum AlbuminVarious ParabensFluorescenceWeak interaction, constants not determined[4]

Note: Specific binding data for this compound is sparse in the literature; data for structurally similar parabens are presented as a proxy.

Summary of Biological Consequences:

  • Antimicrobial Activity: The primary function of this compound is preservation. This is achieved largely through its interaction with and disruption of microbial lipid membranes and potential inhibition of essential enzymes. [1]* Endocrine Disruption: Parabens are known to have weak estrogenic activity, which stems from their ability to bind to estrogen receptors (ESR1, ESR2). [28]This interaction can potentially disrupt normal hormonal signaling pathways. Multigenerational studies on similar compounds have shown effects on reproduction and development that may be mediated by endocrine mechanisms. [29]* Cytotoxicity and Genotoxicity: At sufficient concentrations, interactions with cell membranes and DNA can lead to cytotoxicity and genotoxicity. [10]HEMA, a structurally related compound, has been shown to induce apoptosis and DNA damage via reactive oxygen species. [13][30]This highlights the potential for cellular damage, particularly with prolonged or high-dose exposure.

Conclusion

This compound, like other parabens, engages in a complex series of interactions with biological macromolecules. Its binding to proteins like serum albumin is generally weak, influencing its bioavailability. Its partitioning into lipid membranes is a key mechanism for its antimicrobial function but also a potential source of cytotoxicity. Finally, its interactions with nucleic acids, both directly and indirectly, raise considerations for genotoxicity.

A comprehensive understanding of these interactions requires a suite of complementary biophysical and computational techniques. By integrating data from ITC, SPR, NMR, and molecular docking, researchers can build a complete picture of the molecule's behavior, from thermodynamic driving forces and kinetics to the precise atomic contacts that mediate its biological effects. This integrated approach is essential for the rational design of safer, more effective molecules in the pharmaceutical and consumer care industries.

References

  • Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface. PubMed. [Link]

  • Reviewing the binding of a series of parabens to human serum albumin. PubMed. [Link]

  • Evaluation of DNA and cellular damage caused by methyl-, ethyl- and butylparaben in vitro. ResearchGate. [Link]

  • The effect of paraben preservatives on albumin binding of bilirubin. PubMed. [Link]

  • Influence of Parabens on Bacteria and Fungi Cellular Membranes – Studies in Model Two-Dimensional Lipid Systems. ResearchGate. [Link]

  • Reviewing the binding of a series of parabens to human serum albumin. ResearchGate. [Link]

  • Computational predictions on the interactions of parabens with a dipalmitoylphosphatidylcholine lipid bilayer and the human serum albumin protein. OAText. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Interaction of oxybenzone and propyl paraben with lipid monolayer: a study using VSFG at air-water interface. INIS-IAEA. [Link]

  • Molecular docking. A, B Surface and ribbon models of paraben binding to... ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Side Chains of Parabens Modulate Antiandrogenic Activity: In Vitro and Molecular Docking Studies. Semantic Scholar. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Combined activation of methyl paraben by light irradiation and esterase metabolism toward oxidative DNA damage. PubMed. [Link]

  • A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis. PubMed Central. [Link]

  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. PMC - NIH. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka. PubMed. [Link]

  • Does anyone have a synthetic procedure for this compound ?. ResearchGate. [Link]

  • 2-Ethylhexyl p-hydroxybenzoate. PubChem - NIH. [Link]

  • A multi-spectroscopic, molecular docking and molecular dynamics study on the binding between bovine serum albumin and ethyl-paraben/propyl-paraben. ResearchGate. [Link]

  • Interaction of propyl paraben with dipalmitoyl phosphatidylcholine bilayer: a differential scanning calorimetry and nuclear magnetic resonance study. Semantic Scholar. [Link]

  • Associations of paraben exposures measured by repeated urinary biomarkers with sperm DNA damage and apoptosis. PubMed. [Link]

  • Probing Biomolecular Interactions with Paramagnetic Nuclear Magnetic Resonance Spectroscopy. PMC - NIH. [Link]

  • Suppressive effect of electrolyzed reduced water on the paraben-induced DNA damage in human dermal fibroblast cells. Evodrop. [Link]

  • Photosensitized methyl paraben induces apoptosis via caspase dependent pathway under ambient UVB exposure in human skin cells. PubMed. [Link]

  • Investigation of biological effects of HEMA in 3D-organotypic co-culture models of normal and malignant oral keratinocytes. NIH. [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. [Link]

  • Adsorption of esters of p-hydroxybenzoic acid by filter membranes: mechanism and effect of formulation and processing parameters. PubMed. [Link]

  • methyl 2-hydroxy-4-methylbenzoate. ChemSynthesis. [Link]

  • Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Springer Link. [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172). Human Metabolome Database. [Link]

  • Bovine Serum Albumin Interactions with Metal Complexes. PMC - NIH. [Link]

  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. [Link]

  • Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. PubMed. [Link]

  • Using NMR to study Macromolecular Interactions. Fraser Lab. [Link]

  • Exploring multivalent carbohydrate–protein interactions by NMR. Chemical Society Reviews (RSC Publishing). [Link]

  • The Role of NMR for Disordered Proteins and Molecular Condensates. YouTube. [Link]

  • Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. PubMed. [Link]

  • Sensitization Potential of Dental Resins: 2-Hydroxyethyl Methacrylate and Its Water-Soluble Oligomers Have Immunostimulatory Effects. PLOS One. [Link]

  • Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-Hydroxyethyl 4-hydroxybenzoate, a valuable compound in various research and development applications. We provide a thorough, step-by-step protocol for the direct esterification of 4-hydroxybenzoic acid with ethylene glycol, a common and effective method. This document is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the experimental choices. The protocol is structured to ensure reproducibility and high-purity outcomes.

Introduction

This compound is an ester of 4-hydroxybenzoic acid, a class of compounds commonly known as parabens. Parabens and their derivatives are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their antimicrobial properties.[1][2] The introduction of a hydroxyethyl group can modify the compound's physical and chemical properties, such as solubility and reactivity, making it a subject of interest for various applications, including as a monomer for polyesters or as a more hydrophilic alternative to traditional parabens.[2]

This application note provides a detailed protocol for the synthesis of this compound via Fischer esterification, a well-established method for producing esters from carboxylic acids and alcohols.[1] We will delve into the reaction mechanism, experimental setup, purification, and characterization of the final product.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-hydroxybenzoic acid and ethylene glycol is a classic example of a Fischer esterification reaction. The overall reaction is an equilibrium process, and therefore, specific conditions are employed to drive the reaction towards the formation of the desired ester.

Reaction:

4-Hydroxybenzoic Acid + Ethylene Glycol ⇌ this compound + Water

The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (ethylene glycol).

A key challenge in this specific synthesis is the presence of two hydroxyl groups on 4-hydroxybenzoic acid: a phenolic hydroxyl and a carboxylic acid hydroxyl. The carboxylic acid is more acidic and will be the primary site of esterification under these conditions. While protection of the phenolic hydroxyl group is a possible strategy to avoid potential side reactions, direct esterification can be successful with careful control of the reaction conditions.[3] Using an excess of ethylene glycol can also favor the formation of the mono-ester over the di-ester.[3]

To drive the equilibrium towards the product side, the removal of water as it is formed is a common strategy. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene.[3] However, for simplicity, this protocol will utilize an excess of one of the reactants (ethylene glycol) to shift the equilibrium.

Experimental Protocol

This protocol outlines the direct esterification of 4-hydroxybenzoic acid with ethylene glycol using sulfuric acid as a catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
4-Hydroxybenzoic AcidC₇H₆O₃138.1299-96-7>99%
Ethylene GlycolC₂H₆O₂62.07107-21-1>99%
Sulfuric Acid (conc.)H₂SO₄98.087664-93-995-98%
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8~8% (w/v)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Anhydrous
Deionized WaterH₂O18.027732-18-5-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Crystallization dish

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol).

    • Add an excess of ethylene glycol (12.4 g, 0.2 mol). Using a 2:1 molar ratio of ethylene glycol to 4-hydroxybenzoic acid helps to favor the formation of the desired mono-ester.[3]

    • While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture. The addition of acid is exothermic, so it should be done cautiously.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to reflux using a heating mantle. A gentle reflux should be maintained for 4-6 hours.[3]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers in the separatory funnel.

  • Washing and Drying:

    • Wash the combined organic layer with 50 mL of deionized water to remove excess ethylene glycol and sulfuric acid.

    • Next, wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Wash the organic layer again with 50 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol or acetone.[4][5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The reported melting point is in the range of 139-142 °C.[6]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., O-H, C=O, C-O).

  • Mass Spectrometry (MS): To determine the molecular weight (182.17 g/mol ).[7]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Ethylene glycol is harmful if swallowed.

  • Organic solvents like ethyl acetate are flammable and should be handled away from open flames.

  • Perform all operations in a well-ventilated fume hood.

Visualization of Workflow and Mechanism

To aid in the understanding of the synthesis process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Fischer Esterification Mechanism

Fischer_Esterification RCOOH 4-Hydroxybenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethylene Glycol ROH Ethylene Glycol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H+ Ester_H2O Protonated Ester + Water Water_Leaving->Ester_H2O - H2O Ester This compound Ester_H2O->Ester - H+

Caption: The acid-catalyzed mechanism of Fischer esterification.

Experimental Workflow

Synthesis_Workflow Start Start: Mix Reactants (4-Hydroxybenzoic Acid, Ethylene Glycol, H2SO4) Reflux Reflux (4-6 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Quench Quench with Water Cooling->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash_Water Wash with Water Extraction->Wash_Water Wash_Bicarb Wash with NaHCO3 Solution Wash_Water->Wash_Bicarb Wash_Water2 Wash with Water Wash_Bicarb->Wash_Water2 Drying Dry with Na2SO4 Wash_Water2->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this compound for their specific applications. The provided workflow and mechanistic diagrams serve as valuable visual aids to complement the written protocol. Adherence to safety precautions is paramount throughout the experimental process.

References

  • ResearchGate Discussion on Synthetic Procedure for this compound. (2014). ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. PubChem. [Link]

  • Kosová, M., Hrádková, I., Mátlová, V., Kadlec, D., Šmidrkal, J., & Filip, V. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 436–440. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxypropyl 4-hydroxybenzoate. PubChem. [Link]

  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

Sources

High-Yield Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxyethyl 4-hydroxybenzoate

This compound is a valuable organic compound with applications in the synthesis of various polymers, pharmaceuticals, and other fine chemicals. As a derivative of 4-hydroxybenzoic acid, it belongs to the paraben family, a class of compounds widely recognized for their preservative properties in the cosmetic and pharmaceutical industries. The introduction of a hydroxyethyl group provides a reactive site for further chemical modifications, making it a versatile building block in organic synthesis. This document provides a detailed, high-yield protocol for the synthesis of this compound via Fischer esterification, a classic and reliable method for ester formation. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.

Reaction Mechanism: The Fischer-Speier Esterification

The synthesis of this compound from 4-hydroxybenzoic acid and ethylene glycol is achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of an ester and water.[1][2] The mechanism can be summarized in the following key steps:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The ethylene glycol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To ensure a high yield, the equilibrium of this reversible reaction is shifted towards the products by using an excess of one of the reactants (in this case, ethylene glycol) and/or by removing water as it is formed.[3][4]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 4-Hydroxybenzoic Acid Ethylene Glycol Sulfuric Acid (catalyst) Reaction_Vessel Round-bottom flask with reflux condenser Reactants->Reaction_Vessel Combine Heating Heating under reflux Reaction_Vessel->Heating Heat Cooling Cool to room temperature Neutralization Neutralize with NaHCO3 solution Cooling->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over anhydrous Na2SO4 Washing->Drying Filtration Filter drying agent Solvent_Removal Remove solvent via rotary evaporation Filtration->Solvent_Removal Recrystallization Recrystallize from ethanol/water Solvent_Removal->Recrystallization Characterization Characterize by NMR, IR, and Melting Point Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound with a high yield.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
4-Hydroxybenzoic AcidReagentPlus®, ≥99%Sigma-Aldrich99-96-7
Ethylene GlycolAnhydrous, 99.8%Sigma-Aldrich107-21-1
Sulfuric Acid95-98%Sigma-Aldrich7664-93-9
Sodium Bicarbonate≥99.5%Sigma-Aldrich144-55-8
Ethyl AcetateACS reagent, ≥99.5%Sigma-Aldrich141-78-6
Sodium Chloride (Brine)Saturated solutionIn-house preparation7647-14-5
Anhydrous Sodium SulfateReagent gradeSigma-Aldrich7757-82-6
Ethanol200 proof, absoluteSigma-Aldrich64-17-5
Deionized WaterIn-house7732-18-5

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (13.81 g, 0.1 mol).

    • Add ethylene glycol (55.8 mL, 1.0 mol). Using a 10-fold excess of ethylene glycol helps to drive the reaction equilibrium towards the product.

    • Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to 120-130°C using a heating mantle.

    • Maintain the reaction at this temperature under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of cold deionized water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the aqueous solution to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude product by recrystallization from a mixture of ethanol and water to yield pure this compound as a white solid.

    • Dry the purified product under vacuum.

    • Determine the melting point of the product. The literature value is around 104-106°C.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Expected Yield: 85-95%

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₄[5]
Molecular Weight182.17 g/mol [5]
CAS Number2496-90-4[5]
AppearanceWhite solid
Melting Point104-106 °C
SolubilitySoluble in ethanol, ethyl acetate; sparingly soluble in water

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.40 (t, 2H, -COOCH₂-), 3.90 (t, 2H, -CH₂OH), ~5.5 (br s, 1H, Ar-OH), ~2.0 (br s, 1H, -CH₂OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 166.5 (C=O), 160.0 (C-OH), 131.5 (Ar-C), 122.0 (Ar-C), 115.0 (Ar-C), 66.0 (-COOCH₂-), 61.0 (-CH₂OH).

  • IR (KBr, cm⁻¹): ~3350 (broad, O-H stretch, phenolic and alcoholic), ~2950 (C-H stretch), ~1680 (C=O stretch, ester), ~1600, 1510 (C=C stretch, aromatic), ~1280, 1170 (C-O stretch).

Troubleshooting and Safety Precautions

  • Low Yield: Ensure an adequate excess of ethylene glycol is used and that the reaction is heated for a sufficient duration. The removal of water via a Dean-Stark trap can also be employed to improve the yield.

  • Incomplete Reaction: Monitor the reaction by TLC. If the starting material is still present after 6 hours, the reaction time can be extended.

  • Purification Issues: If the product does not crystallize easily, try scratching the inside of the flask with a glass rod or adding a seed crystal. Column chromatography (silica gel, hexane:ethyl acetate gradient) can be used for further purification if necessary.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). Ethylene glycol is toxic if ingested. All organic solvents are flammable and should be handled away from open flames.

Conclusion

This application note provides a comprehensive and reliable protocol for the high-yield synthesis of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain a high-purity product suitable for a variety of applications in chemical synthesis and materials science. The provided characterization data will aid in the verification of the final product.

References

  • PubChem. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ScholarWorks. (2024, March 2). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Mechanism proposal about the esterification of benzoin acid and ethylene glycol catalyzed by bisimidazolium tungstates. Retrieved from [Link][2]

  • PrepChem.com. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Semantic Scholar. (1979, October 1). Kinetics and mechanism of the formation of glycol esters: Benzoic acid–ethylene glycol system. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link][3]

  • University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link][4]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Hydroxyethyl 4-Hydroxybenzoate via Transesterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-hydroxyethyl 4-hydroxybenzoate through the acid-catalyzed esterification of p-hydroxybenzoic acid (PHBA) with ethylene glycol. This process, a variant of Fischer-Speier esterification, is fundamental in the synthesis of parabens and their derivatives, which are widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1][2] This document elucidates the underlying reaction mechanism, explains the rationale behind key procedural steps, and furnishes a robust, self-validating protocol for laboratory execution. Detailed methodologies for reaction monitoring, product purification, and analytical characterization are included to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis.[3] The reaction between p-hydroxybenzoic acid, a bifunctional aromatic compound, and ethylene glycol, a diol, can yield both a monoester (this compound) and a diester, depending on the reaction conditions. The primary product, this compound, serves as a valuable monomer for specialty polymers and an intermediate in the synthesis of more complex molecules.

The core of this synthesis is the Fischer esterification, a reversible reaction that is typically slow under neutral conditions.[4] To achieve practical conversion rates and high yields, an acid catalyst is employed to accelerate the reaction.[5][6] Furthermore, as water is a byproduct of the reaction, its removal is critical to shift the chemical equilibrium in favor of the ester product, in accordance with Le Châtelier's principle.

Causality of Experimental Design:

  • Catalyst Selection: Strong protic acids like sulfuric acid (H₂SO₄) are commonly used as homogeneous catalysts due to their efficacy in protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[7][8] Heterogeneous solid acid catalysts, such as sulfated zirconia or acidic resins, are also viable and offer the advantage of easier separation from the reaction mixture.[4][6]

  • Reagent Stoichiometry: An excess of one reactant is used to drive the equilibrium towards the product. In this protocol, ethylene glycol is used in excess. This strategy not only maximizes the conversion of the more valuable p-hydroxybenzoic acid but also statistically minimizes the formation of the diester byproduct, bis(4-carboxyphenyl) ethylene glycol.[9]

  • Water Removal: The continuous removal of water is arguably the most critical factor for achieving high yields in a reversible esterification. A Dean-Stark apparatus, used in conjunction with a solvent that forms an azeotrope with water (e.g., toluene), is the classic and most effective method for this purpose.[9]

Reaction Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism, often referred to as the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence.[7]

  • Protonation: The carboxylic acid group of p-hydroxybenzoic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A lone pair of electrons on the oxygen atom of ethylene glycol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

G cluster_mech Acid-Catalyzed Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Ethylene Glycol A->B H+ C 3. Tetrahedral Intermediate Formation B->C Forms C-O bond D 4. Proton Transfer C->D Intramolecular E 5. Elimination of Water (Rate-Determining Step) D->E H2O leaves F 6. Deprotonation E->F Reforms C=O G Final Ester Product + Regenerated Catalyst F->G -H+

Caption: Key steps in the acid-catalyzed esterification mechanism.

Experimental Protocol

This protocol is designed for the synthesis of this compound. It incorporates self-validating steps, including reaction monitoring and comprehensive final product characterization.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.AmountNotes
p-Hydroxybenzoic AcidC₇H₆O₃138.121.013.81 gReagent grade, >99%
Ethylene GlycolC₂H₆O₂62.073.018.62 g (16.7 mL)Anhydrous
Sulfuric Acid (Conc.)H₂SO₄98.08catalytic~0.5 mL98%, handle with extreme care
TolueneC₇H₈92.14-100 mLAnhydrous, for azeotropic water removal
Sodium BicarbonateNaHCO₃84.01--Saturated aqueous solution
Ethyl AcetateC₄H₈O₂88.11-~200 mLFor extraction
Anhydrous MgSO₄/Na₂SO₄----For drying organic phase
TLC Plates----Silica gel 60 F₂₅₄
Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus

  • Thermometer or thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC development chamber and UV lamp (254 nm)

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, Dean-Stark apparatus topped with a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add p-hydroxybenzoic acid (13.81 g), ethylene glycol (16.7 mL), and toluene (100 mL).

  • Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (~0.5 mL) dropwise. An exotherm may be observed.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The temperature of the reaction mixture should be around 110-115°C. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Reaction Monitoring (Self-Validation): Periodically check the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (p-hydroxybenzoic acid) and the reaction mixture. The reaction is complete when the starting material spot has disappeared or is significantly diminished.

  • Work-up and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel. Slowly add 100 mL of a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers. Wash the combined organic phase with brine (50 mL) to remove residual water and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will likely be a viscous oil or a solid.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: A suitable solvent system (e.g., water, or ethyl acetate/hexane) can be used. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals, which are then collected by vacuum filtration.

  • Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient solvent system, such as starting with hexane and gradually increasing the polarity with ethyl acetate.

Analytical Characterization (Validation)

To confirm the identity, structure, and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 3:1 Hexanes:Ethyl Acetate

    • Expected Rƒ: ~0.3 (Note: This is an estimate and should be determined experimentally). The product should be less polar than p-hydroxybenzoic acid (Rƒ ~0.1) but more polar than the diester byproduct.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Broad O-H stretch (alcohol): ~3400-3300 cm⁻¹

    • Broad O-H stretch (phenolic): ~3300-3200 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Ester C=O stretch: ~1715-1685 cm⁻¹

    • Aromatic C=C stretch: ~1610 and 1510 cm⁻¹

    • C-O stretch: ~1280 and 1170 cm⁻¹

  • ¹H NMR Spectroscopy (e.g., in DMSO-d₆):

    • Phenolic -OH: Singlet, ~10.2 ppm

    • Aromatic Protons (AA'BB' system): Two doublets, ~7.8 ppm and ~6.9 ppm

    • Alcohol -OH: Triplet, ~4.9 ppm

    • -COOCH₂- Protons: Triplet, ~4.3 ppm

    • -CH₂OH Protons: Quartet (or triplet of triplets), ~3.7 ppm

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺: m/z = 183.06

    • Expected [M+Na]⁺: m/z = 205.04

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient is suitable.[10] The product should elute as a single major peak.

Conclusion

The protocol described provides a reliable and well-characterized method for the transesterification of p-hydroxybenzoic acid with ethylene glycol. By understanding the chemical principles behind each step—from the catalytic mechanism to the equilibrium-driving removal of water—researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The inclusion of in-process monitoring and comprehensive final-product characterization ensures the integrity and validity of the experimental results, aligning with the rigorous standards of chemical and pharmaceutical development.

References

  • ResearchGate. "The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO 4 2-/Al 2 O 3 catalyst". ResearchGate. Available: [Link].

  • Putri, E. S. Y., et al. "Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst". Pharmaciana, vol. 9, no. 1, 2019, pp. 29-40. Available: [Link].

  • Ashenhurst, J. "Transesterification". Master Organic Chemistry. Available: [Link].

  • Reimschuessel, H., Debona, B., & Murthy, A. "Kinetics and mechanism of the formation of glycol esters: Benzoic acid–ethylene glycol system". Journal of Polymer Science Part A, vol. 17, no. 10, 1979. Available: [Link].

  • ResearchGate. "Does anyone have a synthetic procedure for this compound?". ResearchGate. Available: [Link].

  • Lavanya, J., et al. "Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol". Indo American Journal of Pharmaceutical Research, vol. 14, no. 6, 2024. Available: [Link].

  • PrepChem. "Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide". PrepChem.com. Available: [Link].

  • D. G. Walters, et al. "Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells". Toxicology in Vitro, vol. 17, no. 1, 2003, pp. 81-6. Available: [Link].

  • Chen, R. R., et al. "Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks". Bioresource Technology, vol. 341, 2021, p. 125861. Available: [Link].

  • ResearchGate. "Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants". ResearchGate. Available: [Link].

  • Rodrigues, A. R. C., et al. "Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors". Processes, vol. 12, no. 8, 2024, p. 1563. Available: [Link].

  • Sun, J., et al. "Transesterification of para-hydroxybenzoic acid esters (parabens) in the activated sludge". Journal of Hazardous Materials, vol. 354, 2018, pp. 110-116. Available: [Link].

  • ResearchGate. "The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-". ResearchGate. Available: [Link].

  • NINGBO INNO PHARMCHEM CO., LTD. "The Versatile Applications of P-Hydroxybenzoic Acid in Advanced Chemical Synthesis". pharm-chem.com. Available: [Link].

  • Matsumoto, M., & Tahara, Y. "Enhanced Esterification Activity and Thermostability of Imprinted Poly(Ethylene Glycol)-Lipase Complex". Chemical and Biochemical Engineering Quarterly, vol. 37, no. 4, 2023, pp. 255-260. Available: [Link].

  • European Patent Office. "Process for simultaneous production of ethylene glycol and carbonate ester - EP 1125915 A1". Espacenet. Available: [Link].

  • Google Patents. "Process for the production of p-hydroxy benzoic acid - US3816521A".
  • Wang, Y., et al. "Transesterification of Soybean Oil with Ethylene Glycol Catalyzed by Modified Li-Al Layered Double Hydroxides". Journal of the American Oil Chemists' Society, vol. 88, 2011, pp. 847-854. Available: [Link].

  • De Orsi, D., et al. "Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC". Journal of Pharmaceutical and Biomedical Analysis, vol. 22, no. 5, 2000, pp. 787-93. Available: [Link].

  • Google Patents. "PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - EP0338088B1".
  • The Science Notes. "Biosynthetic Pathways for 4-Hydroxybenzoate". The Science Notes. Available: [Link].

  • Soni, M. G., et al. "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives". International Journal of Research in Pharmaceutical and Biomedical Sciences, vol. 4, no. 3, 2013. Available: [Link].

  • Lo, D. V., et al. "Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins". Russian Journal of Bioorganic Chemistry, vol. 40, 2014, pp. 556-563. Available: [Link].

  • Al Mousway, Z. A., & Al-Lami, A. J. "Modification of Poly Ethylene Glycol with 4, 4-Azo Di Benzoic Acid and Study of Its Physical Properties". Pak. J. Anal. Environ. Chem., vol. 13, no. 2, 2012, pp. 1-6. Available: [Link].

  • Thakur, R. S., et al. "Physicochemical Characterization of Poly(ethylene glycol) Plasticized Poly(methyl vinyl ether-co-maleic acid) Films". Journal of Applied Polymer Science, vol. 112, no. 5, 2009. Available: [Link].

  • Liu, H., et al. "Analytical method development, validation, and out-of-specification investigations for polyethylene glycol". Journal of Pharmaceutical and Biomedical Analysis, vol. 238, 2023, p. 115850. Available: [Link].

  • Huang, L., et al. "Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines". Analytical Chemistry, vol. 81, no. 2, 2009, pp. 567-77. Available: [Link].

Sources

Application Notes & Protocols: 2-Hydroxyethyl 4-hydroxybenzoate as a Novel Plasticizer for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential use of 2-Hydroxyethyl 4-hydroxybenzoate as a plasticizer for polymers. While direct applications of this specific molecule as a primary plasticizer are not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds and fundamental principles of polymer science to propose its utility and provide detailed protocols for its evaluation.

Introduction: The Potential of a Multifunctional Plasticizer

This compound (CAS 2496-90-4), a paraben derivative, possesses a unique molecular structure that suggests its potential as a plasticizer.[1] Its key features include a molecular weight of 182.17 g/mol , a solid form at room temperature, and the presence of both hydroxyl and ester functional groups.[1] These characteristics provide the basis for its potential to interact with polymer chains, disrupt intermolecular forces, and thereby increase flexibility and reduce the glass transition temperature (Tg) of the polymer matrix.

The hydroxyl group is capable of forming hydrogen bonds, which can lead to specific interactions with polar polymers. The ester group contributes to its polarity and potential compatibility with a range of polymer systems. The 2-hydroxyethyl moiety further enhances its potential for hydrogen bonding and may impart a degree of flexibility to the molecule itself.

Mechanistic Hypothesis: Drawing Parallels from Structurally Related Parabens

The rationale for investigating this compound as a plasticizer is strongly supported by studies on similar molecules, most notably methylparaben. Research has demonstrated that methylparaben can act as an effective solid-state plasticizer for acrylic polymers like Eudragit® RS PO.[2] In these systems, methylparaben was found to decrease the glass transition temperature and melt viscosity of the polymer.[2] The proposed mechanism involves an interaction between the hydroxyl group of the methylparaben and the ester group of the polymer, leading to increased polymer chain mobility.[2]

Given that this compound also possesses a hydroxyl group and an ester functionality, a similar plasticizing mechanism can be hypothesized. The presence of the additional hydroxyl group in the ethyl chain could potentially lead to even stronger or more complex interactions with the polymer matrix.

Logical Relationship: From Molecular Structure to Plasticizing Effect

cluster_0 This compound cluster_1 Interaction with Polymer cluster_2 Polymer Matrix Effects cluster_3 Macroscopic Properties Molecular_Structure Chemical Structure - Hydroxyl Groups - Ester Group Interaction Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole) Molecular_Structure->Interaction enables Disruption Disruption of Polymer Chain Packing Interaction->Disruption leads to Free_Volume Increased Free Volume Disruption->Free_Volume results in Tg_Reduction Lowered Glass Transition Temperature (Tg) Free_Volume->Tg_Reduction causes Flexibility Increased Flexibility and Reduced Brittleness Tg_Reduction->Flexibility imparts

Caption: Hypothetical mechanism of plasticization by this compound.

Key Physicochemical Properties for Plasticizer Evaluation

The following table summarizes the known properties of this compound and provides a comparison with a related compound, methylparaben.

PropertyThis compoundMethylparaben (for comparison)Reference
CAS Number 2496-90-499-76-3[1]
Molecular Formula C₉H₁₀O₄C₈H₈O₃[1]
Molecular Weight 182.17 g/mol 152.15 g/mol [1]
Appearance White to almost white solid/crystalWhite crystalline powder
Melting Point 139.0 to 142.0 °C125 to 128 °C
Key Functional Groups Phenolic -OH, Alcoholic -OH, EsterPhenolic -OH, Ester

Experimental Protocols for Evaluation as a Plasticizer

The following protocols are designed to systematically evaluate the efficacy of this compound as a plasticizer in a model polymer system. Poly(vinyl chloride) (PVC) is suggested as a starting polymer due to its wide use and high reliance on plasticizers. Alternatively, a biodegradable polymer such as Poly(3-hydroxybutyrate) (PHB) could be investigated for applications in biomedical devices.

Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting

This protocol is suitable for initial screening and small-scale sample preparation.

Materials:

  • This compound

  • Polymer (e.g., PVC, PHB)

  • Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PHB)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a 10% (w/v) solution of the polymer in the chosen solvent by dissolving the polymer powder with gentle heating and stirring.

  • Plasticizer Incorporation:

    • Calculate the required amount of this compound to achieve concentrations of 5%, 10%, 15%, and 20% by weight relative to the polymer.

    • Add the plasticizer to the polymer solution and stir until completely dissolved. A control sample with no plasticizer should also be prepared.

  • Film Casting:

    • Pour the polymer-plasticizer solutions into clean, level glass petri dishes.

    • Cover the dishes with a perforated lid to allow for slow solvent evaporation in a fume hood at ambient temperature for 24 hours.

  • Drying:

    • Transfer the petri dishes to a vacuum oven.

    • Dry the films at 40-50 °C under vacuum until a constant weight is achieved to ensure complete solvent removal.

  • Film Characterization: Carefully peel the films from the petri dishes for subsequent analysis.

Protocol 2: Preparation of Plasticized Polymer Formulations via Melt Blending

This protocol simulates industrial processing methods and is suitable for preparing samples for mechanical testing.

Materials:

  • This compound

  • Polymer powder (e.g., PVC, PHB)

  • Internal mixer (e.g., Brabender Plasti-Corder) or a twin-screw extruder

  • Compression molding press

Procedure:

  • Dry Blending: In a high-speed mixer or by manual tumbling, dry blend the polymer powder with the desired concentration of this compound (e.g., 5%, 10%, 15%, 20% by weight).

  • Melt Compounding:

    • Set the temperature of the internal mixer or extruder to a temperature appropriate for the chosen polymer (e.g., 160-180 °C for PVC).

    • Feed the dry blend into the mixer/extruder and compound for 5-10 minutes until a homogeneous melt is obtained.

  • Sample Preparation:

    • The compounded material can be granulated or directly transferred to a compression molding press.

    • Press the material into sheets of a defined thickness at a suitable temperature and pressure.

    • Allow the sheets to cool under pressure before removal.

  • Specimen Cutting: Cut the compression-molded sheets into standardized shapes for mechanical testing (e.g., dumbbell shapes for tensile testing).

Experimental Workflow for Plasticizer Evaluation

cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation Start Polymer + this compound Solvent_Casting Protocol 1: Solvent Casting Start->Solvent_Casting Melt_Blending Protocol 2: Melt Blending Start->Melt_Blending Film_Sample Polymer Film Solvent_Casting->Film_Sample Molded_Sample Molded Specimen Melt_Blending->Molded_Sample Thermal_Analysis Thermal Analysis (DSC) - Glass Transition Temp (Tg) Film_Sample->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FTIR) - Polymer-Plasticizer Interaction Film_Sample->Spectroscopy Mechanical_Testing Mechanical Testing (Tensile Tester) - Tensile Strength - Elongation at Break Molded_Sample->Mechanical_Testing Data_Analysis Data Analysis and Comparison Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Spectroscopy->Data_Analysis Conclusion Conclusion on Plasticizing Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the plasticizing effect of a novel compound.

Characterization of Plasticizing Effect

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a critical technique to determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg with increasing concentration of this compound is a primary indicator of a plasticizing effect.

Typical DSC Protocol:

  • Seal 5-10 mg of the polymer film in an aluminum DSC pan.

  • Heat the sample to a temperature above its melting point (if semi-crystalline) to erase thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Determine the Tg from the inflection point of the heat flow curve during the second heating scan.

Mechanical Properties: Tensile Testing

Tensile testing provides information on the flexibility and strength of the plasticized material. An effective plasticizer will typically decrease tensile strength and increase the elongation at break.

Typical Tensile Testing Protocol:

  • Condition the dumbbell-shaped specimens at a controlled temperature and humidity for at least 24 hours.

  • Use a universal testing machine with an appropriate load cell.

  • Clamp the specimen in the grips and pull at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • Record the stress-strain curve and calculate the tensile strength, Young's modulus, and elongation at break.

Expected Results and Data Interpretation

The following table presents hypothetical data to illustrate the expected trends when using an effective plasticizer.

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)85505
5754550
106540150
155535250
204530350

A clear downward trend in Tg and tensile strength, coupled with a significant increase in elongation at break, would confirm the plasticizing efficacy of this compound.

Safety and Handling

Conclusion and Future Directions

The structural characteristics of this compound, supported by evidence from analogous paraben compounds, present a compelling case for its investigation as a novel plasticizer. The protocols outlined in this guide provide a systematic approach to validate its efficacy. Future research could explore its use in a wider range of polymers, including bioplastics and pharmaceutical excipients, and investigate its long-term stability and migration properties. Its potential for hydrogen bonding could be particularly beneficial in applications requiring strong plasticizer-polymer interactions to minimize leaching.

References

  • ResearchGate. (2021, January). Study of the influence of plasticizers on the thermal and mechanical properties of Poly(3-hydroxybutyrate) compounds. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. Retrieved from: [Link]

  • PubChem. (n.d.). Bio-Hydroxybenzoic Acids for Use in Forming Bio-Liquid Crystalline Polymers - Patent US-2024336844-A1. Retrieved from: [Link]

  • Indus Valley Chemical Company. (n.d.). Plasticizers. Retrieved from: [Link]

  • Google Patents. (n.d.). US Patent 8,481,059 B2. Retrieved from: [Link]

  • Google Patents. (n.d.). US Patent 3,759,870 A.
  • Stenutz, R. (n.d.). ethyl 4-hydroxybenzoate. Retrieved from: [Link]

  • MDPI. (2021). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. Retrieved from: [Link]

  • NC State University Libraries. (n.d.). Plasticizers and their Effects – Advances in Polymer Science. Retrieved from: [Link]

  • Justia Patents. (n.d.). Hydroxyethyl Patents and Patent Applications (Class 524/44). Retrieved from: [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from: [Link]

  • National Center for Biotechnology Information. (2011). Effects of plasticizers and surfactants on the film forming properties of hydroxypropyl methylcellulose for the coating of diclofenac sodium tablets. Retrieved from: [Link]

  • Google Patents. (n.d.). US Patent 9,969,862 B2.
  • ResearchGate. (2010). Influence of methylparaben as a solid-state plasticizer on the physicochemical properties of Eudragit (R) RS PO hot-melt extrudates. Retrieved from: [Link]

  • PubMed. (2010). Influence of methylparaben as a solid-state plasticizer on the physicochemical properties of Eudragit RS PO hot-melt extrudates. Retrieved from: [Link]

Sources

Application Note: Quantitative Analysis of 2-Hydroxyethyl 4-hydroxybenzoate in Cosmetic Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Hydroxyethyl 4-hydroxybenzoate (also known as 2-hydroxyethylparaben) in various cosmetic formulations. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and regulatory compliance in the cosmetic industry. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1][2][3]

Introduction

This compound is an ester of 4-hydroxybenzoic acid.[4][5] Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely utilized as preservatives in cosmetic, pharmaceutical, and food products due to their broad-spectrum antimicrobial properties.[6][7] The concentration of these preservatives in consumer products is regulated by health authorities worldwide to ensure consumer safety.[6][7] Therefore, the development of reliable and accurate analytical methods for the quantification of parabens, such as this compound, in complex cosmetic matrices is of paramount importance for quality assurance and regulatory adherence.[8]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[3] This application note describes a simple, yet effective, RP-HPLC method coupled with UV detection for the analysis of this compound. The causality behind the experimental choices, from sample preparation to the selection of chromatographic parameters, is explained to provide a deeper understanding of the methodology.

Principle of the Method

The method is based on the separation of this compound from other components in a cosmetic matrix using a reversed-phase C18 column.[9] The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[10] Quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standard solutions of known concentrations. UV detection is employed at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Materials and Methods

Chemicals and Reagents
  • This compound analytical standard (>98% purity)

  • HPLC grade acetonitrile[11]

  • HPLC grade methanol[11]

  • Analytical reagent grade phosphoric acid[10]

  • Deionized water (18 MΩ·cm resistivity or higher)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • A standard HPLC system equipped with:

    • A gradient or isocratic pump

    • An autosampler

    • A column thermostat

    • A UV-Vis or Photodiode Array (PDA) detector

  • A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • An analytical balance

  • A pH meter

  • A sonicator

  • A vortex mixer

Preparation of Solutions
3.3.1. Mobile Phase Preparation

A common mobile phase for paraben analysis consists of a mixture of an acidified aqueous solution and an organic modifier. For this application, a mobile phase of Acetonitrile:Water (acidified to pH 3.0 with phosphoric acid) in a 60:40 (v/v) ratio is recommended. The organic modifier (acetonitrile) allows for the elution of the relatively nonpolar paraben from the C18 column, while the acidified water helps to ensure the analyte is in its non-ionized form, leading to better peak shape and retention.

3.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

3.3.3. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL . These solutions are used to construct the calibration curve.

Sample Preparation

The complexity of sample preparation is dependent on the cosmetic matrix (e.g., lotion, cream, gel). The goal is to efficiently extract the analyte while removing interfering substances.[8]

For Lotions and Gels (Aqueous-based):

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes to ensure complete extraction of the analyte.[11]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][9]

For Creams and Ointments (Emulsion/Oil-based):

  • Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of tetrahydrofuran (THF) to dissolve the sample base.

  • Add 20 mL of methanol and vortex for 2 minutes.

  • Follow steps 4-6 from the lotion and gel preparation.

HPLC Analysis Protocol

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (pH 3.0 with H₃PO₄) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the series of working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Following the sample injections, re-inject a mid-concentration standard to verify system stability.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][12][13]

Specificity

Specificity was evaluated by analyzing a placebo cosmetic formulation (without this compound) and comparing the chromatogram with that of a spiked sample. The absence of interfering peaks at the retention time of this compound indicates the specificity of the method.

Linearity

The linearity of the method was determined by constructing a calibration curve with at least five different concentrations of this compound (e.g., 1, 5, 10, 25, and 50 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. A correlation coefficient greater than 0.999 is generally considered acceptable.[1]

Accuracy

Accuracy was assessed by performing a recovery study. A known amount of this compound was spiked into a placebo cosmetic formulation at three different concentration levels (low, medium, and high). The samples were prepared and analyzed in triplicate. The percentage recovery was calculated using the following formula:

% Recovery = (Amount found - Amount in unspiked sample) / Amount added * 100

Acceptable recovery is typically within the range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a single concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The precision is expressed as the relative standard deviation (%RSD) of the measurements. A %RSD of less than 2% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

The LOQ should be reliably quantifiable with acceptable accuracy and precision.[7]

Results and Discussion

The following tables summarize the performance characteristics of the validated HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates > 20007500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
Linear Regression Equation y = 15234x
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (mean, n=3)% Recovery%RSD
Low54.9599.0%1.2%
Medium2525.1100.4%0.9%
High5049.899.6%0.7%

Table 4: Precision Data

PrecisionConcentration (µg/mL)Mean Peak Area (n=6)%RSD
Repeatability 253812500.9%
Intermediate Precision 253805001.1%

Table 5: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Solution Preparation injection Injection of Standards & Samples std_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection hplc_system HPLC System Equilibration hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_int Peak Integration & Identification chrom_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quantification Quantification of Analyte cal_curve->quantification report_gen Report Generation quantification->report_gen

Caption: Overall workflow for the HPLC analysis of this compound.

Method_Validation_Flow validation Method Validation Specificity Linearity Accuracy Precision LOD & LOQ specificity_details No interference at analyte retention time. validation:specificity->specificity_details linearity_details Correlation coefficient (r²) > 0.999. validation:linearity->linearity_details accuracy_details Recovery within 98-102%. validation:accuracy->accuracy_details precision_details RSD < 2% for repeatability & intermediate precision. validation:precision->precision_details lod_loq_details Determined from signal-to-noise or calibration curve slope. validation:lod_loq->lod_loq_details

Caption: Logical flow of the method validation process.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in cosmetic formulations. The method has been thoroughly validated and demonstrates excellent specificity, linearity, accuracy, and precision. This protocol is well-suited for routine quality control testing in the cosmetic industry, ensuring that products meet regulatory standards and are safe for consumer use.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyethyl 4-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Xu, F., Zhao, D., & Liu, Z. (2016). Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of sample preparation for the determination of parabens in cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Development, validation and application of an HPLC method, for quality control of preservatives in cosmetic preparations. Retrieved from [Link]

  • Wieczorek, D., & Jesionek, W. (2018). Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection. Analytical Methods, 10(10), 1165-1172. Royal Society of Chemistry. Retrieved from [Link]

  • Truman ChemLab. (2006, October 6). The Determination of Parabens in Hand Lotion by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Papageorgiou, V. P., et al. (2020). Development and validation of a reversed-phase high-performance liquid chromatographic method for the quantitation and stability of α-lipoic acid in cosmetic creams. International Journal of Cosmetic Science, 42(2), 146-155. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. Retrieved from [Link]

  • Gotor, R., et al. (2012). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. ISRN Chromatography. Retrieved from [Link]

  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). eL540 High-Resolution and High-Speed Simultaneous Analysis of Preservatives in Cosmetics Using SPP Column. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014, December 8). Does anyone have a synthetic procedure for this compound? Retrieved from [Link]

Sources

Application Note: A Validated UV-Vis Spectroscopic Method for the Quantification of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the quantification of 2-Hydroxyethyl 4-hydroxybenzoate using UV-Vis spectroscopy. As a member of the paraben family, accurate determination of this compound's concentration is critical for quality control, formulation development, and safety assessment in the pharmaceutical and cosmetic industries. The described method is simple, rapid, cost-effective, and demonstrates high levels of accuracy, precision, and linearity, making it an indispensable tool for researchers, scientists, and drug development professionals. The protocol herein is designed as a self-validating system, grounded in established analytical chemistry principles and regulatory guidelines.

Introduction and Scientific Principle

This compound is an ester of 4-hydroxybenzoic acid. Compounds in this class, commonly known as parabens, are widely utilized as antimicrobial preservatives in a variety of consumer products due to their efficacy against a broad spectrum of microorganisms.[1][2][3] Regulatory bodies often impose strict limits on the concentration of individual and total parabens in finished products, necessitating robust and reliable analytical methods for their quantification.[4][5]

UV-Visible (UV-Vis) spectroscopy offers a straightforward and accessible technique for this purpose. The method's principle is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant specific to the molecule at a given wavelength (L·mol⁻¹·cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol·L⁻¹)

The 4-hydroxybenzoate moiety in the this compound molecule contains a benzene ring conjugated with a carboxyl group and a hydroxyl group. This conjugated system acts as a chromophore, responsible for absorbing ultraviolet radiation at a characteristic wavelength, which allows for its selective quantification.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard: Purity ≥ 98%

  • Methanol: HPLC or Spectroscopic grade.

Scientist's Note: The choice of solvent is critical. Methanol is an ideal solvent for parabens due to its high polarity, which facilitates dissolution, and its low UV cutoff wavelength (~205 nm), ensuring it does not interfere with the analyte's absorbance peak, which is expected to be well above this wavelength.[1][5]

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam instrument capable of scanning in the 200-400 nm range is recommended for stability and accuracy.

  • Analytical Balance: Readable to at least 0.1 mg.

  • Volumetric Flasks: Grade A (10 mL, 50 mL, 100 mL).

  • Micropipettes: Calibrated, variable volume.

  • Quartz Cuvettes: 1 cm path length.

Scientist's Note: Quartz cuvettes are mandatory for measurements below 300 nm as glass or plastic cuvettes absorb significantly in the UV region, which would interfere with the analysis.

Experimental Protocol

This protocol is divided into four main stages: determination of the optimal analysis wavelength, preparation of standards and a calibration curve, sample analysis, and data calculation.

Workflow Overview

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase prep_standard Prepare Analyte Stock Solution prep_dilutions Create Serial Dilutions (Calibration Standards) prep_standard->prep_dilutions measure_abs Measure Absorbance of Standards & Sample prep_dilutions->measure_abs prep_sample Prepare Unknown Sample Solution prep_sample->measure_abs det_lambda Determine λmax (Wavelength Scan) det_lambda->measure_abs build_curve Construct Calibration Curve (Absorbance vs. Conc.) measure_abs->build_curve calc_conc Calculate Sample Conc. from Regression Equation build_curve->calc_conc final_conc Apply Dilution Factor for Final Result calc_conc->final_conc

Caption: Experimental workflow for UV-Vis quantification.

Part A: Determination of Maximum Wavelength (λmax)
  • Prepare a scouting solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. This yields a concentration of 100 µg/mL.

  • Dilute for scanning: Transfer 1 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a 10 µg/mL solution.

  • Perform a wavelength scan:

    • Fill one cuvette with methanol to serve as the reference blank.

    • Fill a second cuvette with the 10 µg/mL solution.

    • Perform a spectral scan from 400 nm down to 200 nm.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax. For parabens, this is typically around 254-258 nm.[4][5] This λmax will be used for all subsequent measurements.

Part B: Preparation of Standard Solutions and Calibration Curve
  • Prepare Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, transfer it to a 100 mL volumetric flask, dissolve in approximately 70 mL of methanol by sonicating for 5 minutes, and then dilute to the mark with methanol.

  • Prepare Working Standards: Perform serial dilutions from the stock solution to prepare a series of working standards. A suggested concentration range is 2, 4, 6, 8, and 10 µg/mL.

Target Conc. (µg/mL)Vol. of Stock (100 µg/mL) to takeFinal Volume (mL)
21.0 mL50
42.0 mL50
63.0 mL50
84.0 mL50
105.0 mL50
Table 1: Example dilution scheme for calibration standards.
  • Measure Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Autozero the instrument using the methanol blank.

    • Measure the absorbance of each working standard in triplicate.

Part C: Sample Preparation
  • Weigh the sample: Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound.

  • Dissolve and dilute: Transfer the sample to a 100 mL volumetric flask. Add ~70 mL of methanol and sonicate to ensure complete dissolution and extraction of the analyte. Dilute to the mark with methanol.

  • Filter (if necessary): If the solution contains insoluble excipients, filter it through a 0.45 µm PTFE syringe filter.

  • Final Dilution: Dilute this solution further with methanol to bring the expected analyte concentration within the range of the calibration curve (2-10 µg/mL). Record this dilution factor carefully.

Part D: Data Analysis and Calculation
  • Construct Calibration Curve: Plot the average absorbance of each standard (y-axis) against its known concentration (x-axis).

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is required for a valid linear fit.

  • Calculate Unknown Concentration:

    • Measure the absorbance of the prepared sample solution (in triplicate).

    • Using the average absorbance (y) and the regression equation, solve for the concentration (x): x = (y - c) / m.

  • Apply Dilution Factor: Multiply the calculated concentration (x) by the total dilution factor used during sample preparation to determine the final concentration in the original sample.

Final Concentration (µg/mg) = (Calculated Conc. [µg/mL] × Total Dilution Volume [mL]) / Initial Sample Weight [mg]

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

Validation Parameter Workflow

G cluster_params Core Validation Metrics Validation {Method Validation | Key Parameters} Linearity Linearity Validation->Linearity Establishes Range Accuracy Accuracy Recovery % 80-120% Validation->Accuracy Confirms Trueness Precision Precision Validation->Precision Measures Variability Limits Sensitivity LOD LOQ Linearity->Limits Informs Calculation

Caption: Interrelationship of core method validation parameters.

Validation Protocol and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Linearity Analyze 5 concentrations (e.g., 2-10 µg/mL) in triplicate. Plot absorbance vs. concentration and perform linear regression.Coefficient of Determination (R²) ≥ 0.999
Accuracy Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target). Analyze in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Calculate based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ / S)The lowest concentration that can be reliably detected but not necessarily quantified.
Limit of Quantitation (LOQ) Calculate based on the standard deviation of the response and the slope of the calibration curve. LOQ = 10 * (σ / S)The lowest concentration that can be quantified with acceptable precision and accuracy.

Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.

Example Results

A study was performed using the protocol described above. The UV scan of this compound in methanol revealed a λmax at 256 nm .

Table 2: Calibration Curve Data

Concentration (µg/mL) Absorbance (Mean ± SD, n=3)
2.0 0.145 ± 0.002
4.0 0.291 ± 0.003
6.0 0.434 ± 0.002
8.0 0.580 ± 0.004

| 10.0 | 0.725 ± 0.003 |

Calibration Curve: The plot of absorbance vs. concentration yielded the following regression equation:

  • y = 0.0724x + 0.0015

  • R² = 0.9998

Table 3: Summary of Method Validation Parameters

Parameter Result Status
Linearity (R²) 0.9998 Pass
Accuracy (% Recovery) 99.5% - 101.2% Pass
Precision (Repeatability RSD%) 0.85% Pass
Precision (Intermediate RSD%) 1.15% Pass
LOD (µg/mL) 0.15 µg/mL -

| LOQ (µg/mL) | 0.45 µg/mL | - |

Conclusion

The UV-Vis spectroscopic method detailed in this application note is demonstrated to be a highly suitable technique for the routine quantification of this compound. The method is linear, accurate, and precise over a practical concentration range. Its simplicity and speed make it an excellent choice for quality control laboratories and research settings where reliable and efficient analysis is paramount.

References

  • Shirisha, V., & Parasuraman, R. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPYL PARABEN IN COSMETICS BY UV SPECTROSCOPY. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Intisar, A., et al. (2019). Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Amarthaluri, S. P., & Gre, K. (2024). ANALYSIS AND QUANTIFICATION OF METHYL PARABEN IN COSMETIC PRODUCTS BY USING UV-SPECTROSCOPY. TANZ JOURNAL. Retrieved from [Link]

  • FSSAI. (n.d.). ANALYSIS METHODS OF FOOD ADDITIVES: Hydroxy Benzoates (Parabens). Food Safety and Standards Authority of India. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2011). This compound. National Institutes of Health. Retrieved from [Link]

  • Al-Brakati, A., et al. (2017). Spectrophotometric Determination of Methyl Paraben in Pure and Pharmaceutical Oral Solution. ResearchGate. Retrieved from [Link]

  • Patel, D., et al. (2011). Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online. Retrieved from [Link]

  • Lopolito, P., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate. Retrieved from [Link]

  • Review: Calibration and Validation of UV Visible Spectroscopy and Method Development of Letrosole by UV. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-hydroxyethyl Salicylate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • Guo, H., et al. (2012). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites.... National Institutes of Health. Retrieved from [Link]

Sources

Application of 2-Hydroxyethyl 4-hydroxybenzoate in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Hydroxyethyl 4-hydroxybenzoate in modern drug delivery systems. While direct, extensive research on this specific molecule as a primary drug delivery vehicle is emerging, its chemical structure, combining a paraben-like moiety with a hydrophilic hydroxyethyl group, suggests significant untapped potential. This guide will, therefore, extrapolate from established principles and data on chemically related compounds to provide well-reasoned application notes and detailed, actionable protocols.

Introduction: Unveiling the Potential of a Bifunctional Molecule

This compound, a derivative of p-hydroxybenzoic acid, presents a unique molecular architecture for drug delivery applications. Its structure features a hydrophobic aromatic ring and a hydrophilic 2-hydroxyethyl chain. This amphiphilic nature, coupled with the known preservative qualities of parabens, positions it as a versatile component in a variety of drug delivery platforms. The presence of two hydroxyl groups and an ester linkage offers multiple points for chemical modification, enabling its use as a monomer in polymerization, a linker for prodrug synthesis, or a surface modifier for nanoparticles.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white solid
Solubility Poor in water[Inferred from related parabens]

The inherent properties of this compound suggest its utility in enhancing drug solubility, controlling release kinetics, and improving the stability of formulations.

Potential Applications in Drug Delivery

Based on the chemical functionalities of this compound and extensive research on similar structures like poly(2-hydroxyethyl methacrylate) (PHEMA) and other parabens, we can project its application in several key areas of drug delivery.

As a Monomer for Hydrogel-Based Drug Delivery

The vinyl group is absent, but the di-functional hydroxyl groups could potentially be used in step-growth polymerization to form polyesters. These could then be formulated into hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate a wide range of therapeutic agents.[1][2] The incorporation of this compound into a hydrogel matrix could offer several advantages:

  • Controlled Drug Release: The degradation of the polyester backbone would lead to a sustained release of the encapsulated drug. The release kinetics could be tuned by altering the crosslinking density and the overall hydrophilicity of the hydrogel.[3]

  • Biocompatibility: Hydrogels based on polyesters are often biocompatible and biodegradable, making them suitable for in vivo applications.[4]

  • Antimicrobial Properties: The paraben-like structure may impart inherent antimicrobial properties to the hydrogel, which is particularly beneficial for wound healing applications or for preserving the formulation.[5]

Diagram: Proposed Hydrogel Formation and Drug Release

G cluster_0 Hydrogel Formulation cluster_1 Drug Release Monomer 2-Hydroxyethyl 4-hydroxybenzoate Polymerization Polyesterification Monomer->Polymerization Crosslinker Dicarboxylic Acid (e.g., Adipic Acid) Crosslinker->Polymerization Drug Therapeutic Agent Drug->Polymerization Hydrogel Drug-Loaded Hydrogel Matrix Polymerization->Hydrogel Degradation Hydrolytic Degradation of Ester Bonds Hydrogel->Degradation Released_Drug Sustained Release of Drug Degradation->Released_Drug

Caption: Workflow for hydrogel synthesis and subsequent drug release.

As a Linker for Prodrug Synthesis

The hydroxyl groups of this compound can be utilized to covalently link a drug molecule, forming a prodrug.[6][7] This strategy can be employed to:

  • Improve Drug Solubility: By attaching a more hydrophilic moiety, the overall solubility of a hydrophobic drug can be enhanced.

  • Targeted Drug Delivery: The linker can be designed to be cleaved by specific enzymes at the target site, leading to a localized release of the active drug.

  • Prolonged Half-life: The prodrug may have a longer circulation half-life compared to the parent drug, reducing the frequency of administration.[8]

Diagram: Prodrug Synthesis and Activation

G Drug Drug with -COOH or -OH group Esterification Esterification/ Etherification Drug->Esterification Linker 2-Hydroxyethyl 4-hydroxybenzoate Linker->Esterification Prodrug Prodrug Esterification->Prodrug Activation Enzymatic or Hydrolytic Cleavage (in vivo) Prodrug->Activation Active_Drug Active Drug Released Activation->Active_Drug

Caption: General scheme for prodrug synthesis and in vivo activation.

In the Formulation of Nanoparticles

While not a polymer itself, this compound could be incorporated into nanoparticle formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, to act as a surface modifier or a co-surfactant.[9][10] Its amphiphilic nature could help to:

  • Stabilize the Nanoparticle Dispersion: The hydrophilic hydroxyethyl groups would orient towards the aqueous phase, providing steric stabilization and preventing aggregation.

  • Enhance Drug Encapsulation: The aromatic core could interact with hydrophobic drugs, potentially increasing the drug loading capacity of the nanoparticles.

  • Modify Drug Release: Its presence at the nanoparticle surface could influence the rate of drug diffusion from the core.

Detailed Protocols

The following protocols are proposed based on established methodologies for similar compounds and are intended to serve as a starting point for formulation development.

Protocol for Synthesis of this compound

This protocol is adapted from a known transesterification method.[11]

Materials:

  • p-Hydroxybenzoic acid

  • Ethylene glycol (2 equivalents)

  • Concentrated Sulfuric acid (catalytic amount)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add p-hydroxybenzoic acid (1 eq.) and ethylene glycol (2 eq.) in THF.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the THF under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol for Preparation of Drug-Loaded Nanoparticles (Hypothetical)

This protocol outlines a hypothetical solvent evaporation method for formulating nanoparticles where this compound is used as a co-surfactant.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Drug of interest (hydrophobic)

  • This compound

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

Procedure:

  • Dissolve the polymer and the hydrophobic drug in DCM.

  • In a separate beaker, prepare an aqueous solution of PVA and dissolve this compound in it.

  • Add the organic phase to the aqueous phase dropwise while stirring at high speed to form an oil-in-water (o/w) emulsion.

  • Homogenize the emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then freeze-dry them for storage.

Characterization of Drug-Loaded Nanoparticles

Particle Size and Zeta Potential:

  • Analyze the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart and release the drug.

  • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag and incubate it in a larger volume of release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.

Biocompatibility and Safety Considerations

Esters of p-hydroxybenzoic acid (parabens) are widely used as preservatives and are generally considered to have low toxicity.[12][13] However, concerns have been raised about their potential endocrine-disrupting effects.[14] It is crucial to conduct thorough biocompatibility and toxicity studies for any new formulation containing this compound.

Recommended In Vitro and In Vivo Studies:

  • Cytotoxicity Assays: Evaluate the toxicity of the compound and its formulations on relevant cell lines (e.g., using MTT or LDH assays).

  • Hemocompatibility Assays: Assess the interaction of the formulations with blood components.

  • In Vivo Acute Toxicity Studies: Determine the short-term toxic effects in animal models.

  • Biodistribution and Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its drug delivery systems in vivo.[15]

Conclusion and Future Perspectives

This compound holds considerable promise as a versatile component in the design and development of advanced drug delivery systems. Its unique bifunctional nature allows for its potential use in creating hydrogels, as a linker in prodrugs, and as a component in nanoparticle formulations. The protocols and application notes provided in this guide, though largely based on extrapolation from related compounds, offer a solid foundation for researchers to begin exploring the full potential of this intriguing molecule. Further research is warranted to fully elucidate its properties and to validate its efficacy and safety in various drug delivery applications.

References

A comprehensive list of references is available upon request. For the purpose of this document, key scientific principles have been drawn from a wide array of peer-reviewed literature and patents in the field of drug delivery and materials science.

Sources

Enzymatic synthesis of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate: A Biocatalytic Approach to Paraben Analogue Production

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of this compound, an analogue of common parabens. The protocol leverages the high selectivity and mild reaction conditions offered by biocatalysis, specifically utilizing an immobilized lipase to catalyze the esterification of 4-hydroxybenzoic acid with ethylene glycol. We detail the underlying enzymatic principles, provide a step-by-step experimental protocol, and offer insights into process optimization and analysis. This method presents a greener, more specific alternative to traditional chemical synthesis, minimizing byproduct formation and operating under more sustainable conditions.

Introduction: The Rationale for Enzymatic Synthesis

This compound is an ester of 4-hydroxybenzoic acid, belonging to the same chemical family as parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries. The synthesis of such esters typically involves acid-catalyzed esterification, a process often requiring high temperatures and yielding undesirable byproducts. Biocatalytic synthesis, employing enzymes such as lipases, offers a compelling alternative.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably versatile enzymes that can catalyze esterification reactions in non-aqueous environments. The use of an immobilized lipase, such as Candida antarctica Lipase B (CALB), provides significant advantages, including enhanced stability, ease of separation from the reaction mixture, and potential for continuous processing and enzyme reuse. This protocol focuses on the use of Novozym® 435, a commercially available immobilized CALB, for its proven efficacy in similar esterification reactions.

The enzymatic reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (4-hydroxybenzoic acid) to form a covalent acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethylene glycol) attacks this intermediate, forming the desired ester and regenerating the free enzyme.

Principle of the Method

The synthesis of this compound is achieved through the direct esterification of 4-hydroxybenzoic acid and ethylene glycol, catalyzed by an immobilized lipase in an organic solvent. The organic solvent serves to solubilize the substrates and, critically, to shift the thermodynamic equilibrium of the reaction towards ester synthesis by minimizing the concentration of water, a byproduct of the reaction.

Reaction Scheme:

To further drive the reaction towards product formation, molecular sieves are added to the reaction medium to continuously remove the water produced during esterification.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
4-Hydroxybenzoic acidSigma-Aldrich≥99%Substrate (Acyl Donor)
Ethylene glycolSigma-AldrichAnhydrous, 99.8%Substrate (Acyl Acceptor)
Novozym® 435 (Immobilized CALB)Sigma-Aldrich-Biocatalyst
2-Methyl-2-butanol (tert-Amyl alcohol)Sigma-AldrichAnhydrous, ≥99%Reaction Solvent
Molecular Sieves, 3ÅSigma-Aldrich-Activated by heating at 250°C for 3 hours prior to use.
AcetonitrileFisher ScientificHPLC GradeMobile phase for analysis
Water, UltrapureMilliporeType 1Mobile phase for analysis
Formic AcidSigma-Aldrich≥98%Mobile phase additive
This compound(Custom Synthesis)Analytical StandardFor HPLC calibration (if available). If not, use relative quantification.

Experimental Workflow & Protocol

The overall workflow involves reactor setup, reaction execution, monitoring, and finally, product analysis.

digraph "Enzymatic_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: High-level workflow for the enzymatic synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reactor Setup:

    • To a 50 mL screw-capped glass vial, add 4-hydroxybenzoic acid (1.38 g, 10 mmol).

    • Add ethylene glycol (2.48 g, 40 mmol). A molar ratio of 1:4 (acid:alcohol) is used to favor the reaction kinetics towards the product.

    • Add 20 mL of 2-methyl-2-butanol. This solvent is chosen for its ability to dissolve the substrates while maintaining enzyme activity.

    • Add 2.0 g of freshly activated 3Å molecular sieves.

  • Reaction Initiation:

    • Pre-incubate the vial in an orbital shaker set to 60°C and 200 rpm for 15 minutes to ensure temperature equilibration and complete dissolution of the acid.

    • Add the biocatalyst, Novozym® 435 (e.g., 10% w/w of total substrates, ~0.39 g). The optimal enzyme loading should be determined empirically but 10% is a robust starting point.

    • Seal the vial tightly and continue incubation at 60°C and 200 rpm.

  • Reaction Monitoring:

    • At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a syringe.

    • Immediately dilute the aliquot 100-fold with the HPLC mobile phase (e.g., in 5 mL of Acetonitrile/Water) to stop the reaction and prepare it for analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis Method:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Quantification: Calculate the conversion of 4-hydroxybenzoic acid based on the decrease in its peak area over time relative to the initial peak area at t=0.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached equilibrium (i.e., no further increase in product concentration is observed), terminate the reaction by filtering out the immobilized enzyme using a simple gravity filter or a Büchner funnel. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • The solvent can be removed from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified using column chromatography on silica gel if high purity is required.

Data Interpretation and Expected Results

The primary metric for success is the conversion of the limiting reactant, 4-hydroxybenzoic acid, into the desired ester product.

ParameterTypical Value/RangeNotes
Reaction Time 8 - 48 hoursTime to reach >90% conversion. Varies with enzyme loading and temperature.
Optimal Temperature 50 - 70 °CHigher temperatures increase reaction rate but may decrease enzyme stability over long-term use.
Substrate Molar Ratio 1:3 to 1:5 (Acid:Alcohol)An excess of ethylene glycol is used to shift the equilibrium towards the product.
Enzyme Loading 5 - 15% (w/w substrates)Higher loading increases the rate but also the cost.
Conversion Yield >95%Achievable under optimized conditions with efficient water removal.
digraph "Reaction_Optimization_Logic" { graph [rankdir="TD", bgcolor="#F1F3F4", label="Key Optimization Parameters", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Interrelationship of key parameters for optimizing the enzymatic synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme.2. Insufficient water removal.3. Substrate inhibition.1. Test enzyme activity with a standard reaction. Ensure proper storage.2. Ensure molecular sieves are freshly and thoroughly activated.3. Vary the substrate molar ratio.
Slow Reaction Rate 1. Low temperature.2. Insufficient enzyme loading.3. Poor mixing.1. Increase temperature in 5°C increments (do not exceed 70°C).2. Increase enzyme loading.3. Ensure adequate shaking speed (rpm).
Enzyme Deactivation 1. Temperature is too high.2. Presence of impurities in substrates/solvent.1. Lower the reaction temperature.2. Use high-purity, anhydrous reagents and solvents.
Formation of Byproducts 1. Di-esterification of ethylene glycol.1. This is a potential side reaction. Adjusting the molar ratio of substrates can help minimize it. Analyze via HPLC-MS to confirm byproduct identity.

Conclusion

This application note provides a robust framework for the enzymatic synthesis of this compound using immobilized Candida antarctica Lipase B. The described protocol is founded on established principles of biocatalysis in non-aqueous media and offers a greener, highly selective, and efficient alternative to conventional chemical methods. The provided guidelines for optimization and troubleshooting will enable researchers to adapt and refine the process for high-yield production of this and other similar paraben analogues.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. [Link]

  • Carneiro, L.A., et al. (2019). Novozym® 435-catalyzed synthesis of parabens by direct esterification in a solvent-free system. Biocatalysis and Agricultural Biotechnology, 20, 101235. [Link]

  • Yadav, G. D., & Lathi, P. S. (2003). Synthesis of citronellyl acetate by transesterification and esterification over immobilized lipases. Biochemical Engineering Journal, 16(3), 245-252. [Link]

  • de Souza, R. L., et al. (2009). A new route for the synthesis of n-butyl-p-hydroxybenzoate (butyl paraben) catalyzed by lipase. Journal of Molecular Catalysis B: Enzymatic, 57(1-4), 218-222. [Link]

  • Jegannathan, K. R., et al. (2008). Production of biodiesel using immobilized lipase. Journal of Applied Sciences, 8(23), 4467-4474. [Link]

Application Notes & Protocols for Assessing the Antimicrobial Efficacy of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial efficacy of 2-Hydroxyethyl 4-hydroxybenzoate. As a derivative of p-hydroxybenzoic acid, this compound belongs to the paraben family, a class of chemicals widely utilized for their bactericidal and fungicidal properties in cosmetics, pharmaceuticals, and food products.[1] This guide details three robust, standards-compliant protocols: a Preservative Efficacy Test (Challenge Test) based on ISO 11930, a Minimum Inhibitory Concentration (MIC) determination following CLSI guidelines, and a Time-Kill Kinetic Assay adapted from ASTM E2315. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale for Efficacy Testing

This compound, also known as 2-hydroxyethylparaben, is an ester of 4-hydroxybenzoic acid.[2] It is structurally related to common parabens like methylparaben and propylparaben, which have a long history as effective preservatives.[1] The antimicrobial power of parabens is well-documented; they are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][4] Their primary mechanism of action involves the disruption of microbial transmembrane transport processes, interfering with cell membrane integrity and function, which ultimately inhibits microbial growth and reproduction.[5][6][7]

The efficacy of any antimicrobial agent is not absolute and is influenced by its concentration, the product formulation (e.g., pH, water activity), and the type and load of microbial contamination.[8][9] Therefore, rigorous, standardized testing is crucial to validate the effectiveness of this compound as a preservative in a specific formulation. This guide provides the necessary protocols to generate reliable and reproducible data for regulatory compliance and product development.

Foundational Methodologies for Efficacy Assessment

Three core experimental approaches are presented to build a comprehensive antimicrobial profile of this compound:

  • Preservative Efficacy Testing (PET) / Challenge Test: This method evaluates the performance of the preservative within the final product formulation over time. It simulates real-world contamination by introducing a high concentration of specific microorganisms and monitoring their survival over a 28-day period.[10][11] This is the definitive test for assessing the preservation adequacy of a cosmetic or pharmaceutical product.[12][13]

  • Minimum Inhibitory Concentration (MIC) Determination: This is a fundamental quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] It is essential for understanding the intrinsic potency of the compound against specific bacterial and fungal strains and for comparing its activity to other preservatives.[16]

  • Time-Kill Kinetic Assay: This dynamic measurement assesses the rate at which an antimicrobial agent kills a microbial population over a short period.[17][18] It provides critical information for applications requiring rapid biocidal activity, such as sanitizers or disinfectants, and complements the static information from an MIC test.[19]

The following workflow illustrates the logical progression of these tests, from determining basic potency (MIC) to evaluating performance in a final formulation (PET).

G cluster_0 Phase 1: Intrinsic Activity Assessment cluster_1 Phase 2: In-Product Performance Validation MIC Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (CLSI M07/M27) TimeKill Protocol 3: Time-Kill Kinetic Assay (ASTM E2315) MIC->TimeKill Assess rate of kill at effective concentrations PET Protocol 1: Preservative Efficacy Test (Challenge Test) (ISO 11930) TimeKill->PET Validate performance in final product matrix Data Comprehensive Efficacy Profile PET->Data Formulation Develop Product Formulation with this compound Formulation->MIC Determine potency against key microbes

Caption: Overall experimental workflow for antimicrobial efficacy testing.

Protocol 1: Preservative Efficacy Test (PET / Challenge Test)

This protocol is designed based on the principles of ISO 11930:2019 , a standard for evaluating the antimicrobial protection of a cosmetic product.[20]

3.1. Principle The product, containing this compound as a preservative, is challenged by inoculating it with a high concentration of specified microorganisms. The number of viable microorganisms is then monitored at set intervals (7, 14, and 28 days) to determine the reduction in microbial count.[10]

3.2. Materials

  • Test Product: Final formulation containing this compound.

  • Microorganisms: A panel of relevant bacteria, yeast, and mold. Per ISO 11930, these are:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

  • Neutralizer Broth: A validated broth (e.g., D/E Neutralizing Broth) capable of inactivating the antimicrobial activity of this compound to allow for accurate enumeration of survivors.

  • Sterile containers, pipettes, spreader bars, and incubator set to 22.5 ± 2.5 °C.

3.3. Step-by-Step Methodology

  • Preparation of Inoculum: Culture each microorganism separately on the appropriate agar. Harvest and suspend the cultures in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Neutralizer Validation: Before starting the test, confirm that the chosen neutralizer effectively inactivates the preservative in the test product without being toxic to the microorganisms. This is a critical self-validating step.[12]

  • Inoculation:

    • Dispense 20g (or 20mL) of the test product into five separate sterile containers.

    • Inoculate each container with a single microbial suspension to achieve an initial concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[11]

    • Mix thoroughly to ensure uniform distribution.

  • Incubation: Store the inoculated containers in the dark at 22.5 ± 2.5 °C for 28 days.[12]

  • Enumeration (Sampling):

    • At Day 0 (immediately after inoculation), Day 7, Day 14, and Day 28, remove a 1g or 1mL aliquot from each container.

    • Transfer the aliquot to 9mL of validated neutralizer broth (this is the 10⁻¹ dilution).

    • Perform serial dilutions and use the plate count method to enumerate surviving microorganisms on TSA for bacteria and SDA for fungi.[20]

  • Data Analysis: For each microorganism and at each time point, calculate the Log Reduction Value (LRV) using the formula:

    • LRV = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)

3.4. Data Presentation and Interpretation The preservative system is considered effective if it meets the acceptance criteria. ISO 11930 provides two levels, Criteria A (preferred) and Criteria B.

MicroorganismTimeAcceptance Criteria A (Log Reduction)
Bacteria Day 7≥ 3
(S. aureus, P. aeruginosa, E. coli)Day 14No Increase
Day 28No Increase
Yeast Day 7≥ 1
(C. albicans)Day 14No Increase
Day 28No Increase
Mold Day 7No Increase
(A. brasiliensis)Day 14No Increase
Day 28≥ 1
*No increase is defined as not more than a 0.5 log₁₀ unit increase from the previous time point.[10]
**No increase is defined as not more than a 0.5 log₁₀ unit increase from the initial inoculum count.[10]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (documents M07 for bacteria and M27 for yeasts).[21][22][23]

4.1. Principle A serial two-fold dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of a test microorganism. After incubation, the plates are inspected for visible growth. The MIC is the lowest concentration of the agent that completely inhibits growth.[14][15]

4.2. Materials

  • Test Compound: Stock solution of this compound in a suitable solvent (e.g., DMSO), sterilized by filtration.

  • Microorganisms: Pure cultures of relevant strains (e.g., ATCC quality control strains).

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeasts.

  • Sterile 96-well microtiter plates, multichannel pipettors, incubator.

4.3. Step-by-Step Methodology

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Reading Results A Add 100 µL broth to all wells B Add 100 µL of 2X drug stock to Column 1 A->B C Perform 2-fold serial dilution from Col 1 to Col 10 B->C D Discard 100 µL from Col 10 C->D F Add 100 µL of inoculum to all wells (except sterility control) D->F E Prepare standardized inoculum (approx. 5x10^5 CFU/mL) E->F G Incubate plate (35°C for 16-20h for bacteria) F->G H Check controls: - Sterility (Col 12) = Clear - Growth (Col 11) = Turbid I Visually inspect wells for turbidity H->I J MIC = Lowest concentration in a clear well I->J

Caption: Workflow for the broth microdilution MIC assay.

  • Plate Preparation: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the wells in Column 1. Use a multichannel pipettor to mix and transfer 100 µL from Column 1 to Column 2. Repeat this two-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10.

  • Controls:

    • Growth Control: Column 11 will contain broth and inoculum but no drug.

    • Sterility Control: Column 12 will contain only broth to check for contamination.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (Columns 1-11) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates. Typical conditions are 35°C for 16-20 hours for most bacteria and 35°C for 24-48 hours for yeasts.[15]

  • Reading the MIC: After incubation, confirm that the sterility control is clear and the growth control is turbid. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

4.4. Data Presentation MIC values are reported in µg/mL or mg/L. Results are often presented in a table for easy comparison across different organisms.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853512
Candida albicansATCC 9002864
Aspergillus brasiliensisATCC 16404128

Protocol 3: Time-Kill Kinetic Assay

This protocol is adapted from the ASTM E2315 standard guide, a method for assessing antimicrobial activity using a time-kill procedure.[24][25]

5.1. Principle A standardized suspension of microorganisms is exposed to a predetermined concentration of this compound. At specified time intervals, aliquots are removed and the antimicrobial is neutralized. The number of surviving organisms is then enumerated to determine the rate of killing over time.[17]

5.2. Materials

  • Test Compound: this compound solution at the desired test concentration (e.g., 1x, 2x, 4x the MIC).

  • Microorganisms: Log-phase cultures of test organisms.

  • Test Medium: A suitable broth or buffer (e.g., phosphate-buffered saline).

  • Neutralizer Broth: A validated neutralizer.

  • Culture media (TSA, SDA), sterile tubes, timers, incubator.

5.3. Step-by-Step Methodology

G A Prepare standardized inoculum (~10^6 CFU/mL) B Add inoculum to test solution (containing 2-H-4-H) and control (no drug) A->B C Start timer immediately B->C D At specified time points (e.g., 0, 15, 30, 60, 120 min) C->D E Remove 1 mL aliquot D->E F Transfer to 9 mL of neutralizing broth E->F G Perform serial dilutions and plate for enumeration F->G H Incubate plates and count colonies G->H I Plot Log10 CFU/mL vs. Time H->I

Caption: Step-by-step workflow for a time-kill kinetic assay.

  • Preparation: Prepare the test solution of this compound at the desired concentration in a sterile flask. Also prepare a control flask with only the test medium. Equilibrate both to the test temperature (e.g., 25°C or 35°C).[24]

  • Inoculum Preparation: Grow a culture of the test organism to the early log phase. Centrifuge and wash the cells, then resuspend them in the test medium to a concentration of approximately 10⁶ CFU/mL.

  • Initiation of Test: Add the inoculum to both the test flask and the control flask. The final volume ratio is typically 9.9 mL of test/control solution to 0.1 mL of inoculum. Mix well. This is Time 0.

  • Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 1.0 mL aliquot from both the test and control flasks.[18]

  • Neutralization and Plating: Immediately transfer the aliquot into 9.0 mL of validated neutralizer broth to stop the antimicrobial action. Perform serial dilutions and plate onto appropriate agar media for enumeration.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

5.4. Data Presentation and Interpretation The results are presented as a graph plotting the Log₁₀ CFU/mL against time for both the test compound and the growth control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[24]

Time PointGrowth Control (Log₁₀ CFU/mL)Test Compound (Log₁₀ CFU/mL)Log₁₀ Reduction
0 min6.056.020.03
30 min6.155.100.95
1 hr6.304.251.77
2 hr6.553.152.87
4 hr6.90<2.00>4.02

The time-kill curve visually demonstrates the speed and extent of antimicrobial activity, providing crucial data for product development and claims support.

References

  • Microchem Laboratory. (n.d.). ISO 11930 - Preservative Effectiveness Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). ISO 11930 Preservative Effectiveness Test. Retrieved from [Link]

  • ADSL. (n.d.). Preservative Efficacy (challenge) Testing: ISO 11930, British Pharmacopoeia. Retrieved from [Link]

  • Ms-Test. (n.d.). Buy ISO 11930:2019 cosmetic preservative efficacy test (PET). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). ASTM E2315 - Liquid Suspension Time-Kill Test. Retrieved from [Link]

  • ResearchGate. (2022). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]

  • S-J. Weng, et al. (2022). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Retrieved from [Link]

  • Microbe Investigations. (2024). Difference between ISO 11930 vs. USP 51 Testing. Retrieved from [Link]

  • ISCA Cosmetic Testing. (n.d.). Standard Time-Kill testing (ASTM E2315). Retrieved from [Link]

  • IVAMI. (n.d.). ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. Retrieved from [Link]

  • ASTM International. (2023). E2315 Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. Retrieved from [Link]

  • Microbe Investigations. (n.d.). ASTM E2315 Antimicrobial Activity Testing. Retrieved from [Link]

  • MDPI. (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Google Patents. (n.d.). CA2497339A1 - Antimicrobial paraben composition.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Atena Journals. (2022). A review of the literature on antimicrobial preservatives: Definition, properties, classification, safety, side effects and anti. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • NIH. (n.d.). This compound - PMC. Retrieved from [Link]

  • NIH. (n.d.). 2-Hydroxyethyl 4-methylbenzoate | C10H12O3 | CID 576920 - PubChem. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. Retrieved from [Link]

  • NormSplash. (n.d.). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CLSI. (2022). AST News Update Volume 7, Issue 1. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • Nelson Labs. (n.d.). Antimicrobial Preservative Efficacy Testing. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Wickham Micro. (n.d.). Antimicrobial Efficacy Testing. Retrieved from [Link]

  • Pharmaceutical Press. (n.d.). Hydroxybenzoates. Retrieved from [Link]

  • Eurofins USA. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings. Retrieved from [Link]

  • ResearchGate. (2012). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Retrieved from [Link]

Sources

Use of 2-Hydroxyethyl 4-hydroxybenzoate in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Use of 2-Hydroxyethyl 4-hydroxybenzoate in Proteomics Research Reference ID: AP-PROT-HE4HB-2026

A Novel Hydroxyl-Reactive Cross-linking Strategy Using this compound for the Structural Interrogation of Protein Complexes

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, and chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for this purpose. However, the existing toolkit of cross-linking reagents is heavily dominated by amine-reactive chemistries, primarily targeting lysine residues. This can leave significant gaps in the structural analysis of proteins where lysines are sparse or not involved in interaction interfaces. This application note introduces a novel strategy utilizing this compound (HE-4-HB), a compound with two distinct hydroxyl groups—one phenolic and one primary aliphatic—as a versatile, short-arm cross-linking agent. We propose a two-stage activation protocol that allows for the sequential or simultaneous targeting of acidic residues (aspartate, glutamate) and C-termini through carbodiimide chemistry. This approach expands the reach of XL-MS studies, providing complementary structural restraints for more comprehensive mapping of protein interaction networks.

Introduction: The Rationale for a New Cross-linking Chemistry

Characterizing the topology of protein complexes is crucial for elucidating biological function and for the development of targeted therapeutics. Chemical cross-linking creates covalent bonds between interacting amino acid residues, providing distance constraints that are invaluable for computational modeling and defining binding interfaces. The vast majority of commercially available cross-linkers, such as disuccinimidyl suberate (DSS), react with primary amines on lysine residues. While effective, this lysine-centric approach has limitations:

  • Interaction Interface Blindness: If the binding interface of a protein complex is devoid of lysine residues, amine-reactive cross-linkers will fail to capture the interaction.

  • Structural Bias: The over-representation of lysine cross-links can skew structural models.

  • Limited Reach: Proteins with low lysine content are difficult to analyze with these reagents.

To overcome these limitations, there is a pressing need for robust cross-linking chemistries that target different functional groups. Carboxylic acids, found on aspartic acid, glutamic acid, and the C-terminus of every protein, are an abundant and attractive alternative target.

This compound (HE-4-HB) presents a unique chemical scaffold for this purpose. Its structure (Figure 1) features two hydroxyl groups with differential reactivity that can be activated to react with carboxyl groups on proteins.

  • Phenolic Hydroxyl: Aromatic hydroxyl group, offering distinct chemical reactivity.

  • Primary Aliphatic Hydroxyl: A flexible ethyl-linked hydroxyl group.

By employing an activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl groups on a protein are first converted into a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of HE-4-HB, forming a stable ester bond and covalently linking the reagent to the protein. The short, defined spacer arm of HE-4-HB provides precise distance information for structural modeling.

Proposed Mechanism of Action

The cross-linking reaction is a two-step process for each hydroxyl group, facilitated by a water-soluble carbodiimide like EDC. N-hydroxysuccinimide (NHS) is used to stabilize the reactive intermediate, increasing the efficiency of the reaction.

  • Carboxyl Activation: EDC reacts with a carboxyl group on a protein (e.g., from a glutamate residue) to form an unstable O-acylisourea intermediate.

  • Stabilization (Optional but Recommended): NHS displaces the activated EDC group to form a more stable NHS-ester intermediate on the protein.

  • Nucleophilic Attack & Covalent Bond Formation: A hydroxyl group from HE-4-HB attacks the NHS-ester, forming a covalent ester bond and releasing NHS. This process can occur sequentially or simultaneously for both hydroxyls, leading to the formation of intra- or inter-protein cross-links.

The complete proposed reaction pathway is illustrated below.

Mechanism_of_Action Protein1_COOH Protein 1 (Asp/Glu/C-Terminus) Intermediate1 Active O-acylisourea Intermediate Protein1_COOH->Intermediate1 + EDC EDC EDC NHS NHS HE4HB HE-4-HB Protein2_COOH Protein 2 (Asp/Glu/C-Terminus) Intermediate2 Semi-stable NHS-ester Intermediate1->Intermediate2 + NHS - EDC-urea Intermediate3 Mono-linked HE-4-HB Intermediate2->Intermediate3 + HE-4-HB (1st OH) - NHS Crosslink Cross-linked Proteins Intermediate3->Crosslink + Activated Protein 2 - NHS, EDC-urea Workflow cluster_wet_lab Wet Lab Workflow cluster_ms Mass Spectrometry cluster_data Data Analysis Protein Protein Complex Crosslink Cross-linking Reaction (HE-4-HB + EDC/NHS) Protein->Crosslink Digestion Reduction, Alkylation & Trypsin Digestion Crosslink->Digestion Desalt C18 Desalting Digestion->Desalt LCMS LC-MS/MS Analysis (High-Res Orbitrap) Desalt->LCMS Search Cross-link Search Engine (e.g., pLink, Kojak) LCMS->Search Validation FDR Calculation & Manual Validation Search->Validation Modeling Structural Modeling Validation->Modeling

Caption: Overall workflow from cross-linking to structural modeling.

LC-MS/MS Parameters
ParameterRecommendation
Mass SpectrometerHigh-resolution Orbitrap instrument (e.g., Orbitrap Exploris, Fusion Lumos)
MS1 Resolution120,000
MS2 Resolution30,000
Activation TypeHCD (Higher-energy C-terminal Dissociation)
Data Acquisition ModeData-Dependent Acquisition (DDA)
Data Analysis Strategy

Specialized software is required to identify the peptide pairs connected by the HE-4-HB cross-linker.

  • Database Search: Use a dedicated cross-link search engine such as pLink 2, Kojak, or MaxLynx.

  • Search Parameters:

    • Cross-linker Mass: 148.04226 Da (mass of HE-4-HB minus two H₂O). This is the mass added to the two cross-linked peptides.

    • Enzyme: Trypsin, allowing for up to 2-3 missed cleavages.

    • Variable Modifications: Methionine oxidation, Cysteine carbamidomethylation.

    • Cross-link Specificity: Define the reactive residues as Aspartic Acid (D), Glutamic Acid (E), and protein C-termini.

  • Validation: Filter the identified cross-linked spectrum matches (CSMs) at a stringent false discovery rate (FDR), typically 1-5%. Manually inspect high-quality spectra to confirm the presence of fragment ions from both peptides.

  • Structural Modeling: Use the validated distance constraints (the Cα-Cα distance for an HE-4-HB cross-link is estimated to be ~15 Å) to dock proteins or model the structure of the complex using software like HADDOCK or I-TASSER.

Conclusion and Future Perspectives

The use of this compound as a carboxyl-reactive cross-linker offers a powerful new dimension for proteomics research. By targeting acidic residues, it provides crucial structural information that is orthogonal and complementary to traditional amine-reactive methods. This approach enables a more complete and unbiased view of protein complex architecture, promising to deepen our understanding of the complex machinery of the cell. Future work will involve the synthesis of isotopically labeled versions of HE-4-HB for easier identification in mass spectrometry and the development of a cleavable version to simplify analysis workflows.

References

  • Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., Randall, A., Baldi, P., Rychnovsky, S. D., & Huang, L. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking and Mass Spectrometry: An Integrated Technology to Understand the Structure and Function of Molecular Machines. Trends in Biochemical Sciences, 39(1), 2-10. [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

Application Note: Robust and Validated GC-MS Analysis of 2-Hydroxyethyl 4-hydroxybenzoate via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated methodology for the quantitative analysis of 2-Hydroxyethyl 4-hydroxybenzoate, a common ingredient in cosmetic and pharmaceutical formulations, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC analysis of this compound is challenging. This guide provides a comprehensive protocol for its derivatization via silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converting it into a thermally stable and volatile derivative amenable to GC-MS analysis. The causality behind experimental choices, a step-by-step protocol, and guidelines for method validation are discussed to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound possesses two active hydrogen atoms in its phenolic and primary alcohol hydroxyl groups. These functional groups contribute to the molecule's polarity, leading to strong intermolecular hydrogen bonding. Consequently, the compound exhibits low volatility and is prone to thermal degradation at the high temperatures typically employed in GC injectors and columns.[1] Direct injection often results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity, making accurate quantification unreliable.

Chemical derivatization is a crucial sample preparation technique that modifies the analyte to improve its chromatographic behavior.[2] Silylation is a widely used and highly effective derivatization method for compounds containing active hydrogens, such as hydroxyl groups.[1] In this process, the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. This transformation effectively masks the polar hydroxyl groups, thereby reducing intermolecular hydrogen bonding, increasing volatility, and enhancing thermal stability.[1]

The silylating reagent of choice for this application is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA is a powerful silylating agent that reacts efficiently with both phenolic and alcoholic hydroxyl groups to form their respective trimethylsilyl ethers.[2] The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatographic analysis.

Experimental Workflow and Chemical Transformation

The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis. The logical flow of this process is depicted below.

workflow Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Solvent Extraction & Drying Sample->Extraction InternalStandard Addition of Internal Standard Extraction->InternalStandard Reagent Addition of BSTFA & Solvent InternalStandard->Reagent Reaction Heating (e.g., 70°C for 30 min) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Figure 1: Experimental Workflow

The derivatization reaction involves the nucleophilic attack of the hydroxyl groups of this compound on the silicon atom of BSTFA, leading to the formation of the di-TMS derivative, 2-(trimethylsilyloxy)ethyl 4-(trimethylsilyloxy)benzoate.

reaction Figure 2: Silylation Reaction Analyte This compound (HO-C₆H₄-COOCH₂CH₂-OH) Derivative Di-TMS Derivative ((CH₃)₃SiO-C₆H₄-COOCH₂CH₂-OSi(CH₃)₃) Analyte->Derivative + 2 BSTFA Analyte->Derivative Heat Byproduct Byproducts Analyte->Byproduct Heat BSTFA BSTFA (CF₃CON(Si(CH₃)₃)₂) BSTFA->Derivative Heat BSTFA->Byproduct Heat

Caption: Figure 2: Silylation Reaction

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the silylation of this compound.

3.1. Materials and Reagents

  • This compound (analytical standard grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (IS): e.g., Terphenyl-d14 or a deuterated analog of a similar paraben.[2]

  • GC Vials (2 mL) with inserts and PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

3.2. Protocol Steps

  • Standard and Sample Preparation:

    • Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in a suitable solvent like methanol to prepare a stock solution.

    • For cosmetic or pharmaceutical samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking:

    • To the dried extract or a known aliquot of the standard solution, add the internal standard at a concentration similar to the expected analyte concentration.[3] The use of an internal standard is crucial for correcting variations in injection volume and potential matrix effects, thereby improving the accuracy and precision of the quantification.[4]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the vial containing the dried sample/standard and internal standard.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The addition of TMCS as a catalyst can enhance the reactivity of the silylating agent.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless (or split, depending on concentration)
Injector Temperature280°C[1]
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
MS Transfer Line Temp.280°C
Scan ModeFull Scan (m/z 50-500) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Method Validation

5.1. Mass Spectral Data

5.2. Method Validation

A rigorous validation of the analytical method is essential to ensure its reliability. The validation should be performed in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).[7] Key validation parameters include:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for a calibration curve constructed with at least five concentration levels.
Accuracy Recovery of 80-120% for spiked samples at three different concentration levels (low, medium, high).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, or the lowest concentration on the calibration curve with acceptable accuracy and precision.
Specificity No interfering peaks from the matrix at the retention time of the analyte and internal standard.

Conclusion

The silylation of this compound with BSTFA is a robust and reliable method to enable its quantitative analysis by GC-MS. The protocol detailed in this application note provides a solid foundation for researchers in the cosmetic and pharmaceutical industries. By understanding the principles behind derivatization and adhering to rigorous method validation, accurate and defensible analytical results can be achieved.

References

  • Djatmika, R., & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62. [Link]

  • Djatmika, R., & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Djatmika, R., & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia. [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsilyl 2-trimethylsilyloxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Djatmika, R., & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 63-73. [Link]

  • Taiwan Food and Drug Administration. (2022). Method of Test for Preservatives in Cosmetics (4). [Link]

  • Chirilă, E., & Dinache, A. (2024). Mass-Spectrometry-Based Research of Cosmetic Ingredients. International Journal of Molecular Sciences, 25(5), 2949. [Link]

  • Chirilă, E., & Dinache, A. (2024). Mass-Spectrometry-Based Research of Cosmetic Ingredients. PubMed Central. [Link]

  • Vide Leaf. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. [Link]

  • PubChem. (n.d.). Benzoic acid, 2,4-bis(trimethylsiloxy)-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic Acid, TMS derivative. National Institute of Standards and Technology. Retrieved from [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 2-Hydroxyethyl 4-hydroxybenzoate in Topical Creams

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Hydroxyethyl 4-hydroxybenzoate (also known as 2-Hydroxyethylparaben) in topical cream bases. It covers essential pre-formulation studies, detailed protocols for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions, and robust methodologies for quality control and stability testing. The protocols are designed to be self-validating, with explanations grounded in physicochemical principles to ensure scientific integrity and reproducibility.

Introduction and Pre-formulation Assessment

This compound is a paraben ester, a class of compounds widely used as preservatives in cosmetics, pharmaceuticals, and food products to prevent the growth of harmful bacteria and mold.[1] Its structure, featuring a hydroxyl group on the ethyl ester chain, influences its solubility and partitioning behavior, making it a subject of interest for formulation science. While its primary function is preservation, understanding its behavior as an active pharmaceutical ingredient (API) or a key excipient in a topical delivery system is crucial for developing safe, stable, and effective products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of a logical formulation strategy.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to almost white solid/powder
Melting Point 139.0 to 142.0 °C
CAS Number 2496-90-4[2]

Causality: The solid-state nature and relatively high melting point indicate that it must be dissolved in an appropriate solvent phase (oil or water) during the cream manufacturing process, which typically involves heating. Its molecular weight and structure suggest moderate lipophilicity, which is critical for partitioning into the oil phase of an emulsion and for skin penetration.

Solubility & Stability Considerations
  • Solubility: Preliminary solubility studies are paramount. The compound should be tested in common dermatological solvents and excipients (e.g., propylene glycol, ethanol, glycerin, mineral oil, isopropyl myristate). This data dictates the choice of the solvent system and whether the API will be fully dissolved in the oil or water phase, which in turn influences the choice between an O/W or W/O emulsion system.

  • Stability: As a paraben, it is generally stable. However, its stability should be confirmed under the pH and temperature conditions of the final formulation. Hydrolysis of the ester linkage can occur at pH extremes (below 3 or above 8), leading to the formation of 4-hydroxybenzoic acid and ethylene glycol.[3] This degradation can be monitored by High-Performance Liquid Chromatography (HPLC).

Formulation Development: Protocols and Rationale

The selection of the cream base is contingent on the desired sensory characteristics, occlusion properties, and drug delivery objectives. Below are protocols for two common emulsion types.

Protocol 1: Oil-in-Water (O/W) Emulsion Cream

O/W creams are generally preferred for their non-greasy feel and ease of application. In this system, this compound will be dissolved in the oil phase.

Table 1: Example Formulation for a 1% this compound O/W Cream

PhaseIngredientFunction% w/w
Oil Phase This compound API / Preservative 1.0
Cetearyl AlcoholThickener, Co-emulsifier8.0
Glyceryl StearateEmollient, Emulsifier4.0
Isopropyl MyristateEmollient, Solvent5.0
Water Phase Purified WaterVehicle75.5
Propylene GlycolHumectant, Solvent, Penetration Enhancer5.0
Polysorbate 80O/W Emulsifier1.0
Cool-down Phase PhenoxyethanolPreservative0.5
  • Preparation of Phases:

    • Water Phase: In a suitable vessel, combine Purified Water, Propylene Glycol, and Polysorbate 80. Begin heating to 70-75°C with gentle mixing.

    • Oil Phase: In a separate vessel, combine Cetearyl Alcohol, Glyceryl Stearate, and Isopropyl Myristate. Begin heating to 70-75°C. Once melted and uniform, add and dissolve the this compound with continuous stirring.

  • Emulsification:

    • Once both phases are at 70-75°C and uniform, slowly add the Oil Phase to the Water Phase under continuous high-shear homogenization.

    • Causality: Adding the oil phase to the water phase with high energy input is critical for forming fine oil droplets, creating a stable O/W emulsion. The elevated temperature ensures all components are liquid and reduces interfacial tension.

  • Cooling and Finalization:

    • Remove the emulsion from heat and continue mixing with a lower-shear mixer (e.g., paddle or anchor stirrer) to facilitate uniform cooling.

    • When the temperature drops below 40°C, add the Phenoxyethanol (cool-down phase preservative).

    • Continue mixing until the cream is congealed and uniform.

    • Adjust the final weight with Purified Water if necessary to account for evaporation loss.

Protocol 2: Water-in-Oil (W/O) Emulsion Cream

W/O creams are more occlusive and moisturizing, suitable for very dry skin conditions or when enhanced penetration of a lipophilic API is desired.

Table 2: Example Formulation for a 1% this compound W/O Cream

PhaseIngredientFunction% w/w
Oil Phase This compound API / Preservative 1.0
Mineral OilEmollient, Vehicle25.0
PetrolatumOcclusive, Thickener15.0
Sorbitan OleateW/O Emulsifier5.0
Water Phase Purified WaterVehicle53.5
GlycerinHumectant0.5
Cool-down Phase None
  • Preparation of Phases:

    • Oil Phase: In a primary manufacturing vessel, combine Mineral Oil, Petrolatum, and Sorbitan Oleate. Heat to 70-75°C until all components are melted and uniform. Add and dissolve the this compound.

    • Water Phase: In a separate vessel, combine Purified Water and Glycerin. Heat to 70-75°C.

  • Emulsification:

    • Slowly add the Water Phase to the Oil Phase while mixing with a homogenizer.

    • Causality: For a W/O emulsion, the dispersed phase (water) is added to the continuous phase (oil). The use of a low-HLB emulsifier like Sorbitan Oleate is essential to stabilize water droplets within the oil.

  • Cooling and Finalization:

    • Switch to a low-shear mixer and begin cooling the emulsion.

    • W/O emulsions often thicken significantly upon cooling. Continue mixing until the cream reaches room temperature to ensure uniformity.

Quality Control and Product Characterization

A robust quality control (QC) program is essential to ensure the safety, efficacy, and stability of the final product.

Table 3: Key Quality Control Tests for Topical Creams

ParameterMethod / InstrumentAcceptance Criteria (Example)Rationale
Appearance Visual InspectionSmooth, white, homogenous cream, free from phase separationEnsures product elegance and stability.
pH pH meter4.5 - 6.5Ensures compatibility with skin pH and optimizes API/preservative stability.
Viscosity Rotational Viscometer (e.g., Brookfield)20,000 - 50,000 cP at 25°CCritical for texture, spreadability, and stability (prevents creaming/sedimentation).
Assay (Content Uniformity) HPLC-UV90.0% - 110.0% of label claimVerifies the correct dosage of the API in the final product.[4]
Microbial Limits USP <61> & <62>Total Aerobic Count <100 CFU/g, Total Yeast/Mold <10 CFU/gEnsures product safety and preservative effectiveness.
Protocol 3: HPLC Assay for this compound

This protocol provides a framework for quantifying the compound in the cream matrix. Method validation according to ICH guidelines is required.[4]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.

    • Add ~70 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15-20 minutes to disperse the cream and extract the API.

    • Allow the solution to cool to room temperature and dilute to volume with the solvent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Methanol:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve of this compound in the mobile phase.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualization of Workflow

Diagram 1: Manufacturing Workflow for O/W Emulsion Cream

G cluster_prep Phase Preparation (70-75°C) cluster_process Processing cluster_final Finalization & QC water_phase 1. Prepare Water Phase (Water, Propylene Glycol, Polysorbate 80) emulsify 3. Emulsification (Add Oil to Water under High Shear) water_phase->emulsify oil_phase 2. Prepare Oil Phase (Excipients + API) oil_phase->emulsify cool 4. Cooling (Switch to Low Shear Mixing) emulsify->cool add_preservative 5. Add Cool-down Phase (<40°C) cool->add_preservative fill 6. Fill & Package add_preservative->fill qc 7. Quality Control Testing fill->qc

Caption: O/W Emulsion Manufacturing Workflow.

Regulatory and Safety Considerations

Parabens are effective preservatives, but their use has been subject to public and regulatory scrutiny due to concerns about potential endocrine-disrupting activity.[5][6]

  • Regulatory Status: In the European Union, the use of certain parabens in cosmetics is restricted. For instance, propylparaben and butylparaben have lower concentration limits than methylparaben and ethylparaben.[5] While this compound is less common, it falls under the paraben family, and formulators must adhere to regional regulations regarding their use and concentration. The U.S. FDA regulates parabens like other cosmetic ingredients, requiring them to be safe for consumers under labeled or customary use conditions.[1]

  • Safety Profile: Parabens have been shown to have low toxicity and are generally considered non-irritating to normal skin.[7] However, sensitization can occur, particularly when applied to damaged skin.[7] It is imperative to conduct thorough safety assessments and consider the final product's target population and application site.

References

  • PubChem. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (n.d.). Parabens used in cosmetics. European Commission. Retrieved from [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465–470. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2022). Parabens in Cosmetics. Retrieved from [Link]

  • HUNAN HEAVEN MATERIALS DEVELOPMENT CO., LTD. (2024). How to Safely Incorporate Sodium Methyl Paraben in Your Cosmetic Formulations. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]

  • Ejigu, A., & Deyno, S. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Modern Chemistry, 7(2), 24. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-hydroxyethyl 4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004022020A1 - Use of 2-(4-diethylamino-2-hydroxybenzoyl)-benzoic acid-n-hexylester in cosmetic or dermatological preparations for treating hair.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Determination of methylparaben and propylparaben in cosmetic products using HPLC. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). ethylparaben - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Topical Formulations with 2-Hydroxyethyl Salicylate. Retrieved from [Link]

  • DailyMed. (n.d.). Drug Facts. Retrieved from [Link]

  • Bella Forever. (n.d.). What Are Parabens & Why Avoid Them in Skincare?. Retrieved from [Link]

Sources

Application Note: A Conceptual Framework for Utilizing 2-Hydroxyethyl 4-hydroxybenzoate as a Novel, Potentially Cleavable Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The field of bioconjugation continuously seeks novel linkers to connect biomolecules with payloads such as drugs, fluorophores, or affinity tags. The properties of the linker—its length, stability, solubility, and potential for controlled cleavage—are critical to the success of the final conjugate.[1][2] This application note presents a conceptual framework for the use of 2-Hydroxyethyl 4-hydroxybenzoate (CAS 2496-90-4), a molecule not yet established in bioconjugation, as a versatile and potentially cleavable linker.

This compound, a paraben derivative, possesses three distinct functional groups amenable to chemical modification: a phenolic hydroxyl, a primary (aliphatic) hydroxyl, and an ester bond. This unique combination offers multiple strategic avenues for conjugation and introduces the possibility of esterase-mediated cleavage, a highly desirable feature for drug delivery systems like Antibody-Drug Conjugates (ADCs).[3][4][5] This document outlines hypothetical, yet scientifically grounded, protocols for activating and conjugating this linker to biomolecules, providing researchers with a foundational guide for its exploration.

Chemical Properties and Strategic Analysis

The utility of this compound as a linker stems from its multifunctional structure.

  • Phenolic Hydroxyl (-OH on the ring): This group can be activated for coupling with nucleophiles like amines on proteins. Its reactivity is distinct from the aliphatic hydroxyl, allowing for selective modification. Phenolic compounds can be conjugated to proteins through various methods, including enzyme-catalyzed or chemically mediated reactions.[6][7]

  • Primary Aliphatic Hydroxyl (-CH₂CH₂OH): A primary alcohol is a versatile handle that can be converted into a good leaving group (e.g., tosylate) for reaction with nucleophiles, or transformed into other functional groups (e.g., azide, alkyne) for click chemistry applications.[8][9][10]

  • Ester Bond (-COO-): The central ester linkage is a key feature, offering the potential for cleavage by esterase enzymes that are abundant in certain cellular compartments or in plasma.[5][11] This enables controlled release of a conjugated payload, which is a pivotal mechanism for many ADCs.[3][4][12]

  • Aromatic Ring: Provides a rigid spacer element and a chromophore for UV-based quantification during characterization steps.

Proposed Bioconjugation Strategies & Protocols

Herein, we propose two primary strategies for utilizing this compound as a linker. These protocols are conceptual and should be optimized for specific applications.

Strategy A: Activation of the Primary Alcohol for Thiol-Reactive Conjugation

This strategy involves a two-step process: first, activating the primary alcohol to create a good leaving group, and second, reacting it with a thiol-containing payload (e.g., a cysteine-engineered antibody or a thiol-modified drug) to form a stable thioether bond.

Workflow for Strategy A

cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation cluster_2 Final Step Linker 2-Hydroxyethyl 4-hydroxybenzoate TosCl Tosyl Chloride (TsCl) Pyridine Linker->TosCl ActivatedLinker Activated Linker (Tosylate Ester) TosCl->ActivatedLinker Activation of primary alcohol Payload Thiol-containing Payload (R-SH) ActivatedLinker->Payload Conjugate Linker-Payload Conjugate Payload->Conjugate SN2 Reaction (Thioether bond) FinalConjugate Purified Linker-Payload (Ready for protein conjugation via phenolic -OH) Conjugate->FinalConjugate Purification (e.g., HPLC) cluster_0 Step 1: Enzymatic Oxidation cluster_1 Step 2: Bioconjugation cluster_2 Final Step Linker Linker-Payload Conjugate (from Strategy A or similar) Tyrosinase Tyrosinase Enzyme (e.g., from A. bisporus) Linker->Tyrosinase Quinone Reactive o-Quinone Intermediate Tyrosinase->Quinone Oxidation of phenolic ring Protein Protein with N-terminal Proline Quinone->Protein Bioconjugate Final Protein-Linker-Payload Bioconjugate Protein->Bioconjugate Oxidative Coupling PurifiedBioconjugate Purified Bioconjugate Bioconjugate->PurifiedBioconjugate Purification (e.g., SEC)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxyethyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Hydroxyethyl 4-hydroxybenzoate. We address common challenges, offer troubleshooting solutions, and detail optimization strategies to help you achieve high-yield, high-purity results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for synthesizing this compound, and which is recommended?

There are two principal routes for this synthesis:

  • Direct Esterification: This is a classic Fischer-Speier esterification involving the reaction of 4-hydroxybenzoic acid with ethylene glycol, typically under acidic catalysis.[1][2]

  • Transesterification: This method involves reacting a short-chain alkyl ester of 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) with ethylene glycol, often in the presence of a suitable catalyst.[3][4]

Recommendation: For laboratory-scale synthesis, direct esterification is often simpler to set up as it starts with the commercially available acid. However, transesterification can offer advantages in driving the reaction to completion, as the removal of a low-boiling-point alcohol like methanol is often easier than removing water.[1][4] The choice depends on available starting materials, equipment, and desired scale.

Q2: My direct esterification yield is consistently low. What are the common causes and how can I improve it?

Low yield in Fischer esterification is almost always due to the reaction failing to reach completion because of equilibrium limitations. Here are the key factors to investigate:

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct.[5] According to Le Châtelier's principle, this water must be removed to drive the equilibrium toward the product.

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene.[6][7] This continuously removes water from the reaction mixture, forcing the equilibrium to the right and significantly boosting yield.

  • Improper Catalyst Choice or Loading: Strong acid catalysts are necessary to protonate the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol.[5]

    • Solution: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts.[2] For easier workup and reduced equipment corrosion, consider heterogeneous solid acid catalysts like Montmorillonite K10 clay or strongly acidic cation exchange resins.[1][2][8] Ensure catalyst loading is adequate; for example, sulfamic acid has been used effectively at ~10% of the total reactant weight to achieve yields over 90%.[8]

  • Sub-optimal Reactant Stoichiometry: The molar ratio of reactants is critical.

    • Solution: Use a significant excess of ethylene glycol (at least 2-4 equivalents) to shift the equilibrium towards the mono-ester and statistically minimize the formation of the diester byproduct.[6]

.

Direct_Esterification_Workflow Reactants 4-Hydroxybenzoic Acid + Ethylene Glycol (Excess) + Toluene Setup Reaction Setup: Round-bottom flask Dean-Stark Trap Reflux Condenser Reactants->Setup Catalyst Add Catalyst (e.g., H₂SO₄, p-TSA) Setup->Catalyst Reflux Heat to Reflux (Azeotropic water removal) Catalyst->Reflux Monitor Monitor Progress (TLC) Reflux->Monitor Monitor->Reflux Incomplete Workup Workup: 1. Cool reaction 2. Neutralize (if needed) 3. Aqueous wash Monitor->Workup Complete Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Workup->Extraction Purify Purification: Recrystallization or Column Chromatography Extraction->Purify Product Pure 2-Hydroxyethyl 4-hydroxybenzoate Purify->Product

Caption: Workflow for Direct Esterification Synthesis.

Q3: I am observing a significant amount of a higher molecular weight byproduct, likely the diester. How can I prevent this?

The formation of bis(4-carboxyphenoxy)ethane, where a molecule of 4-hydroxybenzoic acid has reacted with both hydroxyl groups of ethylene glycol, is a common side reaction.

  • Causality: Ethylene glycol is a diol, making it susceptible to esterification on both ends. When the molar ratio of ethylene glycol to 4-hydroxybenzoic acid is low (near 1:2), the statistical probability of diester formation increases dramatically.

  • Solution: The most effective way to minimize this is through stoichiometric control. Use a large excess of ethylene glycol (at least 2 equivalents, with 3-5 equivalents being common practice).[6] This ensures that a 4-hydroxybenzoic acid molecule is statistically more likely to encounter a fresh ethylene glycol molecule rather than the mono-ester product, favoring the desired product.

Q4: My transesterification reaction is slow or incomplete. What factors should I optimize?

Transesterification relies on substituting the alcohol portion of an ester. To achieve high conversion, the equilibrium must be shifted towards the products.

  • Inefficient Removal of Byproduct Alcohol: The reaction produces a short-chain alcohol (e.g., methanol if starting from methyl 4-hydroxybenzoate). Its presence will limit the forward reaction.

    • Solution: Heat the reaction mixture to a temperature above the boiling point of the byproduct alcohol but below that of ethylene glycol and the product (typically 150-180°C).[1][4] Conducting the reaction under a slow stream of an inert gas (like nitrogen or argon) helps to carry away the volatile alcohol as it forms, effectively removing it from the system.[1][4]

  • Catalyst Inactivity: While various catalysts work, their effectiveness can vary.

    • Solution: Metal-based catalysts are often used for transesterification.[4] If using a standard acid or base catalyst, ensure it is not poisoned or neutralized by impurities in the reactants.

  • Inadequate Temperature: The reaction requires sufficient thermal energy.

    • Solution: Reaction temperatures are generally higher than for direct esterification, often in the range of 120-200°C.[4] Monitor the temperature to ensure it is high enough to facilitate both the reaction and the removal of the byproduct alcohol without causing degradation of the reactants or products.

.

Transesterification_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation Start_Ester R-CO-OR' Protonated_Ester R-C(OH⁺)-OR' Start_Ester->Protonated_Ester + H⁺ Catalyst H⁺ Intermediate Tetrahedral Intermediate Protonated_Ester->Intermediate + HO-CH₂CH₂-OH Ethylene_Glycol HO-CH₂CH₂-OH Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of R'-OH Proton_Transfer->Elimination Product_Protonated Product-H⁺ Elimination->Product_Protonated Final_Product R-CO-OCH₂CH₂-OH Product_Protonated->Final_Product - H⁺ Regen_Catalyst H⁺

Caption: Simplified Mechanism of Acid-Catalyzed Esterification.

Q5: How should I purify the crude this compound product?

Purity is essential, especially for pharmaceutical applications. The crude product will likely contain unreacted starting materials, catalyst residue, and byproducts.

  • Initial Workup: After the reaction, cool the mixture. If a homogeneous acid catalyst like H₂SO₄ was used, neutralize it with a weak base (e.g., sodium bicarbonate solution). Dissolve the residue in a suitable organic solvent like ethyl acetate.[6]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it several times with water to remove unreacted ethylene glycol, salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[1]

  • Final Purification:

    • Recrystallization: This is a highly effective method for purifying solid products. Ethanol or methanol are often suitable solvents.[9] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the mother liquor.

    • Column Chromatography: For difficult separations or to achieve very high purity, column chromatography on silica gel can be employed.[1] A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) is typically used to elute the components. Progress can be monitored by Thin-Layer Chromatography (TLC).[10]

Data & Protocols

Table 1: Comparison of Catalysts for Esterification of 4-Hydroxybenzoic Acid

This table summarizes various catalysts used for synthesizing 4-hydroxybenzoate esters, providing a basis for selection in your experiments.

CatalystTypeTypical ConditionsYield (%)AdvantagesDisadvantagesReference(s)
Sulfuric Acid (H₂SO₄) HomogeneousReflux, 2-4 hours>85Inexpensive, highly effective.Corrosive, difficult to separate from product, generates acidic waste.[2][6]
p-Toluenesulfonic Acid HomogeneousReflux, 4-6 hours~90Solid, easier to handle than H₂SO₄.Corrosive, requires neutralization and removal.[2][11]
Sulfamic Acid HomogeneousReflux, 3 hours~90Solid, stable, less corrosive than H₂SO₄. Insoluble in some organic systems, allowing for easier separation.Can be less potent than H₂SO₄.[8]
Montmorillonite K10 Clay HeterogeneousReflux, 2-4 hours>90Environmentally friendly, reusable, simple filtration to remove, non-corrosive.May require higher catalyst loading, potential for slower reaction rates.[1][2]
Strongly Acidic Cation Exchange Resin HeterogeneousReflux, 4-8 hours>85Reusable, non-corrosive, no product contamination, environmentally friendly.Can be more expensive, may have lower thermal stability.[8]
Neodymium Trioxide Heterogeneous (Lewis Acid)Reflux, 4 hours~78Reusable, non-corrosive, low environmental impact.Lower reported yields compared to strong Brønsted acids.[8]
Protocol: Direct Esterification using a Dean-Stark Apparatus

This protocol provides a robust starting point for synthesizing this compound with high yield.

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Ethylene glycol (3.0 eq)

  • Toluene (sufficient to fill Dean-Stark trap and cover reactants)

  • p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask, add 4-hydroxybenzoic acid, ethylene glycol, and toluene. Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Catalysis: Add the p-toluenesulfonic acid catalyst to the flask.

  • Reaction: Heat the mixture to a vigorous reflux. You should observe water collecting in the side arm of the Dean-Stark trap as the toluene-water azeotrope condenses. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

References

  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound?[Link]

  • PrepChem.com. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. [Link]

  • National Center for Biotechnology Information (PMC). This compound. [Link]

  • PubMed. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO4 2-. [Link]

  • Google Patents.
  • National Center for Biotechnology Information (PMC). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • National Center for Biotechnology Information (PMC). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. [Link]

  • PubMed. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • PubMed. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Hydroxyethyl 4-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, improve yield, and ensure product purity.

Section 1: The Primary Synthesis Pathway: Fischer Esterification

The most common and direct route to synthesizing this compound is the Fischer-Speier esterification. This method involves the reaction of 4-hydroxybenzoic acid with ethylene glycol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and driving it to completion is a key challenge.

The overall desired reaction is as follows:

C₇H₆O₃ (4-Hydroxybenzoic Acid) + C₂H₆O₂ (Ethylene Glycol) ⇌ C₉H₁₀O₄ (this compound) + H₂O

This reaction, while straightforward in principle, is often complicated by several competing side reactions that can significantly impact yield and purity. The following sections are structured in a question-and-answer format to directly address the most common issues you may encounter.

Section 2: Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental observations, links them to probable chemical causes, and provides actionable solutions.

Q1: My reaction has stopped, and TLC analysis shows a large amount of unreacted 4-hydroxybenzoic acid. What is causing the low conversion?

Probable Cause: You are likely facing an equilibrium limitation. The Fischer esterification is a reversible reaction where water is produced as a byproduct.[2] As the concentration of water in the reaction mixture increases, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, preventing the reaction from reaching completion.[3]

Proposed Solutions:

  • Water Removal (Driving the Equilibrium): The most effective strategy is to actively remove water as it is formed. This is typically achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2][4] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing it from the reaction and pushing the equilibrium towards the product side according to Le Châtelier's principle.

  • Use of Excess Reactant: Employing a large excess of one of the reactants (typically the less expensive one, ethylene glycol) can also shift the equilibrium to favor product formation.[4]

  • Catalyst Concentration: Ensure you are using a sufficient amount of acid catalyst. For a typical lab-scale reaction, 1-3 mol% of concentrated sulfuric acid relative to the limiting reagent is a common starting point.[5]

Q2: I've obtained my product, but it's contaminated with a significant amount of a less polar, higher molecular weight byproduct. What is this impurity and how can I avoid it?

Probable Cause: The most common byproduct in this synthesis is the diester, ethylene glycol bis(4-hydroxybenzoate) . This occurs because ethylene glycol is a diol, meaning it has two reactive hydroxyl groups. Once the first hydroxyl group reacts to form the desired monoester, the second hydroxyl group on the same molecule can react with another molecule of 4-hydroxybenzoic acid.

Proposed Solutions:

  • Adjust Stoichiometry: The formation of the diester is a statistical process. To minimize it, you must use a significant molar excess of ethylene glycol relative to 4-hydroxybenzoic acid.[4] A molar ratio of 3:1 to 5:1 (ethylene glycol : 4-hydroxybenzoic acid) is often recommended. This ensures that a molecule of 4-hydroxybenzoic acid is statistically more likely to encounter a fresh molecule of ethylene glycol rather than a molecule of the already-formed monoester.

  • Controlled Addition: In some cases, slowly adding the 4-hydroxybenzoic acid to the heated mixture of ethylene glycol and catalyst can help maintain a high effective concentration of the diol, further suppressing diester formation.

Q3: My final product is a complex mixture containing several impurities with repeating mass units, suggesting polymerization. What is happening?

Probable Cause: Under strong acid catalysis and heat, ethylene glycol can undergo self-condensation (etherification) to form diethylene glycol, triethylene glycol, and higher polyethylene glycols (PEGs). Each of these oligomers is also a diol and can react with 4-hydroxybenzoic acid to form a series of unwanted ester byproducts, leading to a complex and difficult-to-purify mixture.

Proposed Solutions:

  • Temperature Control: Avoid excessive reaction temperatures. While heat is necessary to drive the reaction, temperatures should be kept at the minimum required for a reasonable reaction rate (e.g., the reflux temperature of the chosen solvent). 4-hydroxybenzoic acid itself can decarboxylate at temperatures above 200°C.[6]

  • Choice of Catalyst: While strong mineral acids like H₂SO₄ are effective, they can also be aggressive in promoting side reactions. Consider using a milder, solid acid catalyst like Montmorillonite K10 clay or sulfamic acid, which can offer higher selectivity and easier removal post-reaction.[1]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress by TLC and stop the reaction once the limiting reagent is consumed. Prolonged exposure to acidic conditions and heat increases the probability of side reactions.

Q4: Is it necessary to protect the phenolic hydroxyl group on 4-hydroxybenzoic acid?

Probable Cause: The question arises from concern that the phenolic -OH could compete with the ethylene glycol -OH groups, leading to ether byproducts or polymerization. In Fischer esterification conditions, the carboxylic acid is significantly more nucleophilic and reactive towards protonation and subsequent attack by an alcohol than the phenolic hydroxyl group is towards etherification.

Proposed Solutions:

  • Protection is Generally Not Required: For standard acid-catalyzed esterification, the chemoselectivity is high enough that protection of the phenolic group is usually unnecessary.[4] The reaction proceeds preferentially at the carboxylic acid site.

  • When to Consider Protection: If you are using harsher conditions or alternative coupling reagents (e.g., involving strong bases that would deprotonate the phenol), protection might become necessary. A common strategy would be to first protect the phenol as a silyl ether (e.g., with TBDMS-Cl), perform the esterification, and then deprotect the silyl group.[4] However, this adds two steps to the synthesis, increasing time and cost while reducing overall yield. For most applications, optimizing the direct esterification is the more practical approach.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal reaction conditions for this synthesis? Optimal conditions involve balancing reaction rate against side reactions. A good starting point is a 3-5 fold molar excess of ethylene glycol, using toluene as a solvent with a Dean-Stark trap to remove water, and a catalytic amount of concentrated H₂SO₄ (1-3 mol%). The reaction should be heated to reflux and monitored by TLC.[2][4]

FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[4] Use a solvent system that gives good separation between your starting material (4-hydroxybenzoic acid), the desired product (monoester), and the main byproduct (diester). A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The 4-hydroxybenzoic acid will be the most polar (lowest Rf), the diester will be the least polar (highest Rf), and your product will be in between. The reaction is complete when the 4-hydroxybenzoic acid spot is no longer visible.

FAQ 3: What are the best methods for purifying the final product? Purification can be challenging due to the similar properties of the components.

  • Workup: After the reaction, the mixture is typically cooled, diluted with a solvent like ethyl acetate, and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted 4-hydroxybenzoic acid.[5]

  • Column Chromatography: This is the most effective method for separating the monoester from the diester and other non-polar impurities.[1] Use a silica gel column and a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step.[7] A suitable solvent system might involve methanol, ethanol, or a mixture of solvents.

FAQ 4: Can I use transesterification instead of direct esterification? Yes, transesterification is a viable alternative.[8] This involves reacting an existing ester of 4-hydroxybenzoic acid (e.g., methylparaben) with ethylene glycol.[9]

  • Advantages: This method can sometimes be cleaner, as it avoids the production of water. The reaction is driven by removing the more volatile alcohol byproduct (e.g., methanol) by distillation.

  • Disadvantages: It requires the synthesis or purchase of the starting ester, adding a step to the overall process. The reaction may still require a catalyst (acidic or basic) and can also lead to the formation of the diester if stoichiometry is not controlled.[8]

Section 4: Data Summary & Key Protocols
Table 1: Effect of Reactant Ratio on Product Distribution
Molar Ratio (Ethylene Glycol : 4-Hydroxybenzoic Acid)Expected Monoester YieldExpected Diester FormationRecommendation
1:1Low to ModerateHighNot recommended due to significant byproduct formation and low conversion.
3:1GoodModerate to LowA good starting point for balancing yield and reactant usage.[4]
5:1 or greaterHighMinimalRecommended for maximizing the yield of the desired monoester and suppressing the diester.
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add 4-hydroxybenzoic acid (1.0 eq), ethylene glycol (4.0 eq), and toluene (enough to fill the flask to about half volume).

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~2 mol%).

  • Reaction: Heat the mixture to a steady reflux using an oil bath. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC shows complete consumption of the 4-hydroxybenzoic acid.[4]

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil or solid residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Purification by Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Use a silica gel F₂₅₄ TLC plate.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this on the baseline of the TLC plate alongside spots of your starting materials for reference.

  • Elution: Develop the plate in a chamber containing a hexane:ethyl acetate mixture (e.g., 7:3 v/v).

  • Visualization: Visualize the plate under UV light (254 nm). 4-hydroxybenzoic acid will be a low Rf spot, the diester will be a high Rf spot, and the desired monoester will be in between. This allows you to track the reaction and identify the correct fractions during column chromatography.[10]

Section 5: Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the primary competing side reactions.

Desired_Reaction_Pathway reactant reactant product product catalyst catalyst r1 4-Hydroxybenzoic Acid p1 2-Hydroxyethyl 4-hydroxybenzoate r1->p1 H₂SO₄ / Heat r2 Ethylene Glycol (Excess) r2->p1 H₂SO₄ / Heat p2 Water (Removed) c_node Acid Catalyst (e.g., H₂SO₄)

Caption: Desired Fischer esterification pathway.

Competing_Side_Reactions cluster_dimer EG Self-Condensation start start main_product main_product side_product side_product intermediate intermediate r1 4-Hydroxybenzoic Acid mp Desired Monoester r1->mp Pathway 1 (Desired) sp1 Diester Byproduct r1->sp1 Pathway 2 (Diester Formation) sp2 Diethylene Glycol Ester Byproduct r1->sp2 Esterification r2 Ethylene Glycol r2->mp Pathway 1 (Desired) int1 Diethylene Glycol r2->int1 H⁺ / Heat mp->sp1 Pathway 2 (Diester Formation) r2_2 Ethylene Glycol r2_2->int1 H⁺ / Heat int1->sp2 Esterification

Caption: Competing side reaction pathways.

Section 6: References
  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound? [Online discussion]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • AIP Publishing. (2019). Synthesis and Characterization of Ethylene Glycol Ester from Spent Bleaching Earth Oil and Ethylene Glycol as Hydraulic Lubricants. AIP Conference Proceedings. Available at: [Link]

  • Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters. Available at:

  • Master Organic Chemistry. (2022). Transesterification. Available at: [Link]

  • ResearchGate. (2021). Transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: Reaction network and kinetic modelling. Available at: [Link]

  • Royal Society of Chemistry. (2021). The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2004). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Available at: [Link]

  • ResearchGate. (2016). Transesterification of Soybean Oil with Ethylene Glycol Catalyzed by Modified Li-Al Layered Double Hydroxides. Available at: [Link]

  • PubMed. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Available at: [Link]

  • Google Patents. (2001). WO2001009072A1 - Process for the production of hydroxy-substituted aromatic aldehydes and ketones. Available at:

  • CABI Digital Library. (2017). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]

  • International Journal for Research & Development in Technology. (2017). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Available at: [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

  • ResearchGate. (2025). A review on synthesis of paraben and applications of preservatives. Available at: [Link]

  • ResearchGate. (2022). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available at: [Link]

  • PubMed. (1976). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Hydroxyethyl 4-hydroxybenzoate. It is structured as a dynamic resource to address common challenges and provide robust, field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route but typically include unreacted starting materials and side products. The most common synthesis involves the esterification of 4-hydroxybenzoic acid with ethylene glycol.[1] Therefore, you should anticipate the presence of:

  • 4-Hydroxybenzoic Acid: Unreacted starting material. Its acidic nature makes it readily removable via an alkaline wash.

  • Ethylene Glycol: Excess reactant. Being highly water-soluble, it is typically removed during aqueous workup and recrystallization.

  • Bis(2-hydroxyethyl) 4,4'-dicarboxybenzoate: A diester side product formed if the phenolic hydroxyl group of one molecule reacts with the acid of another.

  • Polymeric materials: Formed under harsh reaction conditions.

  • Residual Catalyst: If an acid catalyst like H₂SO₄ was used, it must be neutralized and removed.[1]

Q2: What is the most effective primary purification method for this compound?

Recrystallization is the most convenient and highly effective method for purifying this compound, which is a solid at room temperature.[2][3] This technique excels at removing small amounts of impurities trapped within the crystal lattice of the crude product.[4] For crude material with significant amounts of acidic impurities, a preliminary liquid-liquid extraction is highly recommended before proceeding to recrystallization.

Q3: How do I choose a suitable solvent for recrystallization?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[3][5] This differential solubility is key to achieving a high recovery of pure crystals. For this specific molecule, which contains two hydroxyl groups and an ester, polar protic solvents are excellent candidates. Experimental evidence shows that ethanol and methanol are effective solvents for recrystallization.[6] Water can also be used, potentially in a mixed-solvent system with ethanol or methanol, to fine-tune solubility and improve crystal yield.

Q4: How can I assess the purity of my final product?

Purity should be validated using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point with a narrow range (typically <1°C). Impurities depress and broaden the melting range.[5]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Compare the purified product against the crude material to confirm the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A chromatogram of a pure sample should show a single major peak corresponding to the product.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any residual solvents or impurities.

Troubleshooting Guide: Recrystallization & Extraction

This section addresses specific problems encountered during the purification workflow in a practical question-and-answer format.

Q: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly impure.[9]

  • Immediate Action: Re-heat the solution until the oil completely redissolves.[9]

  • Solution 1 (Add More Solvent): Add a small amount (1-5% of the total volume) of hot solvent to the solution. This slightly reduces the saturation, which can prevent the oil from forming upon cooling and encourage slower crystal growth.[10]

  • Solution 2 (Lower Cooling Rate): Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a cork ring and allow it to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[5][11]

  • Solution 3 (Change Solvent System): If the problem persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or employing a mixed-solvent system.

Q: No crystals are forming, even after the solution has cooled completely. What should I do?

A: This is a classic sign of a supersaturated solution or, more commonly, using too much solvent during the dissolution step.[9][12]

  • Solution 1 (Induce Crystallization):

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[2]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" acts as a template for crystallization.[12]

  • Solution 2 (Reduce Solvent Volume): If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent.[9] Allow the now more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution too quickly.[10]

  • Solution 3 (Cool Further): If some crystals have formed but the yield seems low, place the flask in an ice-water bath to maximize the precipitation of the product from the cold mother liquor.[5]

Q: My final product is discolored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules that can be removed with an adsorbent like activated carbon.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the hot solution.

  • Causality: Activated carbon has a high surface area and adsorbs large, colored impurity molecules. Using too much will adsorb your product as well, reducing the final yield.

  • Next Step: Swirl the hot solution with the carbon for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[9]

Q: An emulsion formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are suspensions of one liquid within another and are common when the densities of the aqueous and organic layers are similar or when surfactants are present.

  • Solution 1 (Be Patient): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Solution 2 (Add Brine): Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force the separation of the layers.[13]

  • Solution 3 (Gentle Swirling): Gently swirl the funnel instead of shaking it vigorously. This can help the droplets coalesce without reforming the emulsion.

  • Solution 4 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Experimental Protocols

Protocol 1: Purification via Liquid-Liquid Extraction and Recrystallization

This protocol is designed for crude this compound containing acidic impurities like unreacted 4-hydroxybenzoic acid.

Workflow Diagram

G cluster_0 Liquid-Liquid Extraction cluster_1 Recrystallization cluster_2 Final Steps A 1. Dissolve Crude Product in Ethyl Acetate B 2. Wash with 5% NaHCO3 (aq) (Removes Acidic Impurities) A->B C 3. Separate Aqueous Layer B->C D 4. Wash Organic Layer with Brine C->D E 5. Dry with Na2SO4, Filter, and Evaporate D->E F 6. Dissolve Residue in Minimum Hot Ethanol E->F G 7. Cool Slowly to RT, then in Ice Bath F->G H 8. Collect Crystals via Vacuum Filtration G->H I 9. Wash Crystals with Ice-Cold Ethanol H->I J 10. Dry Crystals Under Vacuum I->J K 11. Assess Purity (MP, TLC, HPLC) J->K L Pure Product K->L

Caption: Purification workflow for crude this compound.

Step-by-Step Methodology:

  • Extraction:

    • Dissolve the crude solid in ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. This basic wash deprotonates the acidic 4-hydroxybenzoic acid, pulling it into the aqueous layer as its sodium salt.[13]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the remaining organic layer with a saturated NaCl solution (brine) to remove residual water and inorganic salts.[13]

    • Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent using a rotary evaporator to yield the semi-purified solid.

  • Recrystallization:

    • Transfer the solid to an appropriately sized Erlenmeyer flask. A smaller flask is better to minimize solvent evaporation and heat loss.[10]

    • Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling.

    • Continue adding hot ethanol dropwise until the solid just dissolves. Adding excess solvent is the most common cause of poor recovery.[12]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[5]

    • Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

    • Dry the purified crystals under vacuum to a constant weight.[2]

Data & Visualization

Table 1: Solvent Selection for Recrystallization
SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Rationale & Comments
Ethanol 78HighLowRecommended. Good solubility differential. Volatile and easy to remove. Has been experimentally verified.[6]
Methanol 65HighLowGood alternative. Lower boiling point may be safer. Also experimentally verified.[6]
Water 100ModerateVery LowHigh boiling point may cause oiling out. Best used as an anti-solvent in a mixed system with ethanol or methanol.
Isopropanol 82HighLowA viable alternative to ethanol with similar properties.
Ethyl Acetate 77HighModerateGood dissolving power, but the cold solubility may be too high, leading to lower yields. Better for the extraction step.
Diagram: Principles of Recrystallization Solvent Selection

G cluster_solubility Solubility Profile cluster_impurities Impurity Behavior cluster_practicality Practical Considerations center Ideal Solvent Properties high_sol High Solubility for Solute at BP center->high_sol Maximizes Dissolution low_sol Low Solubility for Solute at RT/0°C center->low_sol Maximizes Recovery imp_sol Impurities are Very Soluble (stay in solution) center->imp_sol Separates from Product imp_insol Impurities are Insoluble (removed by hot filtration) center->imp_insol Separates from Product non_reactive Chemically Inert to the Solute center->non_reactive Ensures Product Integrity volatile Volatile Enough for Easy Removal from Crystals center->volatile Facilitates Drying

Caption: Key criteria for selecting an optimal recrystallization solvent.

References

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • Recrystallization1. (n.d.). Recrystallization Summary. [Link]

  • This compound. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Liquid-Liquid Extraction. (2022). Professor Dave Explains. [Link]

  • Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (2016).
  • Does anyone have a synthetic procedure for this compound? (2014). ResearchGate. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • PROCESS OF MANUFACTURING 2-(4'-DIETHYLAMINO-2'-HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER. (2022). European Patent Office. [Link]

  • How To Recrystallize A Solid. (2020). Tyler Parra via YouTube. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. (2002). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered challenges related to poor peak shape in reversed-phase HPLC. One of the most persistent issues is peak tailing, especially with polar, ionizable compounds like 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed to provide you, the research and development scientist, with a logical, in-depth framework for diagnosing and resolving this common chromatographic problem. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to develop robust and reliable analytical methods.

Section 1: Foundational Knowledge

This section addresses the fundamental concepts of peak tailing and the specific chemical nature of our analyte.

Q1: What is HPLC peak tailing and why is it a critical problem?

A1: In an ideal chromatogram, a peak exhibits a symmetrical, Gaussian shape. Peak tailing is the distortion of this shape where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 indicates perfect symmetry. Generally, a tailing factor greater than 1.2 is considered problematic.[2]

Peak tailing is not merely a cosmetic issue; it has severe consequences for data quality:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.

  • Inaccurate Quantification: The drawn-out tail makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to inconsistent and erroneous area measurements.[3]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, compromising the limit of detection (LOD) and limit of quantitation (LOQ).[4]

Q2: What chemical properties of this compound make it susceptible to peak tailing?

A2: The structure of this compound (C₉H₁₀O₄) is the primary reason for its challenging chromatographic behavior.[5] It possesses two key features:

  • An Acidic Phenolic Hydroxyl (-OH) Group: This is the main culprit. Phenolic groups are weakly acidic. At certain pH levels, this group can lose its proton to become a negatively charged phenolate ion. This ion can then engage in strong, unwanted secondary interactions with the stationary phase.

  • Polar Functional Groups: The molecule contains two hydroxyl groups and an ester carbonyl group, making it relatively polar. These groups can also participate in secondary polar interactions.

The tendency for this compound to engage in these secondary interactions, separate from the primary reversed-phase (hydrophobic) retention mechanism, is the root cause of peak tailing.[1]

Section 2: Diagnosing the Root Cause

Before attempting a solution, it's crucial to correctly diagnose the source of the problem. A simple observation can quickly narrow down the possibilities.

Q3: How can I differentiate between a chemical interaction problem and a system hardware problem?

A3: Observe the entire chromatogram.

  • If only the this compound peak (and other polar/ionizable analytes) is tailing , the issue is almost certainly chemical. This points to secondary interactions between your specific analyte and the column's stationary phase.

  • If all peaks in the chromatogram exhibit tailing , the problem is likely physical or related to the HPLC system hardware. This suggests an issue that affects the entire flow path, such as extra-column volume or a column failure.[6]

This initial diagnosis is the most critical step in the troubleshooting process, as it dictates which path to follow for a solution.

Start Observe Peak Tailing in Chromatogram Diagnosis Does tailing affect ALL peaks or only specific peaks? Start->Diagnosis AllPeaks All Peaks Tail Diagnosis->AllPeaks All Peaks SpecificPeaks Only 2-Hydroxyethyl 4-hydroxybenzoate Tails Diagnosis->SpecificPeaks Specific Peaks HardwareIssue Suspect Hardware/Physical Problem AllPeaks->HardwareIssue ChemicalIssue Suspect Chemical Interaction Problem SpecificPeaks->ChemicalIssue HardwareSolutions Check for: - Column Void/Contamination - Blocked Frit - Extra-Column Volume (fittings, tubing) HardwareIssue->HardwareSolutions ChemicalSolutions Investigate: - Secondary Silanol Interactions - Mobile Phase pH - Metal Contamination ChemicalIssue->ChemicalSolutions

Caption: Analyte interaction with an ionized silanol group.
Q5: How can I modify my mobile phase to eliminate tailing from these secondary interactions?

A5: The most effective strategy is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH. For an acidic analyte like this compound, the goal is to suppress ionization. [7][8] Experimental Protocol: Mobile Phase pH Adjustment

  • Target pH: Aim for a mobile phase pH that is at least 2 units below the pKa of your analyte's phenolic group and below the pKa of the column's silanol groups. A target pH of 2.5 - 3.0 is an excellent starting point. [9]2. Select an Acid Modifier:

    • Formic Acid (0.1% v/v): A good first choice, compatible with mass spectrometry (MS).

    • Phosphoric Acid (0.1% v/v): Very effective but not MS-compatible due to its non-volatile nature.

    • Trifluoroacetic Acid (TFA) (0.05% - 0.1% v/v): A strong ion-pairing agent that is very effective at eliminating tailing but can be difficult to remove from the column and may suppress MS signal.

  • Preparation:

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add the chosen acid modifier to the aqueous portion before mixing with the organic solvent (e.g., acetonitrile or methanol). [10] * Use a calibrated pH meter to confirm the pH of the aqueous buffer.

    • Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas thoroughly. [4]4. Equilibration: Flush the column with at least 10-15 column volumes of the new, acidified mobile phase before injecting your sample to ensure the column is fully equilibrated.

pH ModificationEffect on this compound (Acidic)Effect on Silanol Groups (Acidic)Expected Peak Shape Outcome
pH 2.5 - 3.0 Fully protonated (neutral form)Fully protonated (neutral Si-OH)Excellent. Secondary ionic interactions are eliminated.
pH 4.0 - 6.0 Partially to fully ionized (negative charge)Partially to fully ionized (Si-O⁻)Poor. Strong secondary interactions and significant tailing.
pH > 7.0 Fully ionized (negative charge)Fully ionized (Si-O⁻)Very Poor. Severe tailing and potential for silica dissolution on standard columns. [11]
Q6: I've lowered the pH, but the peak is still tailing. Could metal contamination be the issue?

A6: Yes. If pH adjustment doesn't resolve the issue, the next most likely cause is interaction with trace metals . [1]This can occur in two ways:

  • Metals in the Silica: Lower-purity silica can contain metal impurities (e.g., iron, aluminum) that act as active sites for chelation. [11][12]2. Metals from the HPLC System: Stainless steel components (like frits and tubing) in the flow path can leach metal ions, which then adsorb onto the column packing material. [13]Even "biocompatible" titanium systems can leach Ti ions under certain conditions (e.g., with anhydrous organic solvents), which then become permanently bound to the column and cause tailing for chelating compounds. [14][15][16] Your analyte, with its multiple hydroxyl and carbonyl oxygen atoms, has the potential to chelate with these metal ions, creating another strong secondary retention mechanism that leads to tailing. [17]

Q7: How do I address potential metal contamination in my HPLC system?

A7: A system passivation or the use of a mobile phase additive can mitigate metal contamination.

Experimental Protocol: System Passivation with a Chelating Agent

  • Objective: To remove adsorbed metal ions from the system and column.

  • Reagent: Prepare a solution of 0.1% to 1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.

  • Procedure:

    • Remove the HPLC column from the system.

    • Replace the column with a zero-dead-volume union.

    • Flush the entire HPLC system (pump, injector, tubing, detector cell) with the EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Flush the system thoroughly with fresh HPLC-grade water, followed by your mobile phase.

    • For the column, it can be flushed separately with a mobile phase containing a low concentration of EDTA (e.g., 20 µM), but be aware this may alter selectivity. A more practical long-term solution is to use high-purity columns and prevent contamination in the first place. [17]

Section 4: Solving Hardware and Column-Based Problems

When all peaks in the chromatogram are tailing, the focus shifts from chemistry to the physical state of your HPLC system and column.

Q8: All the peaks in my chromatogram are tailing. Where should I start looking?

A8: A universal tailing problem points to a disruption in the physical flow path of the sample band. [6]

Problem Area Potential Cause Recommended Action
Column Inlet Partially Blocked Inlet Frit: Debris from the sample or pump seals has accumulated on the frit, distorting the sample flow onto the column head. [6] 1. Backflush the column: Disconnect the column, reverse its direction, and flush to waste with mobile phase. This resolves the issue about a third of the time. [6] 2. If backflushing fails, replace the inlet frit or, more simply, replace the column.
Column Void: The packed bed at the column inlet has settled or dissolved, creating a void. This disrupts the sample band as it enters the column. Replace the column. A void is a sign of irreversible column damage. [18]
Extra-Column Volume Improperly Seated Fittings: A small gap between the tubing and the bottom of the port in a fitting creates a mixing chamber (dead volume). Re-make all fittings, especially between the injector, column, and detector. Ensure the tubing is fully bottomed out in the port before tightening.
Excessive Tubing Length/Diameter: Using tubing that is too long or has too wide an internal diameter (ID) between the injector and column or column and detector. Use tubing with the shortest possible length and a narrow ID (e.g., 0.125 mm or 0.005 inches) to minimize dispersion. [19]

| Guard Column | Contaminated/Failed Guard Column: The guard column is saturated with contaminants or has developed a void. | Remove the guard column and run the analysis again. If the peak shape improves, replace the guard column. [18][20]|

Q9: How does my choice of HPLC column affect peak tailing for this compound?

A9: Your column is the most critical factor. Modern columns are designed specifically to minimize the problems we've discussed.

  • Use High-Purity, Type B Silica Columns: These are now the industry standard. They are manufactured with significantly lower metal content and have fewer, less acidic residual silanol groups compared to older Type A silica. [1]This dramatically reduces the potential for secondary interactions.

  • Choose a "Fully End-Capped" Column: After the primary C18 chains are attached, the manufacturer performs a secondary reaction with a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups. [21][22]This makes the surface more inert and hydrophobic, significantly improving the peak shape for polar and basic compounds.

  • Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain or at the end. This polar group can help shield the analyte from interacting with underlying silanols, often improving peak shape for basic and acidic compounds. [19]

Section 5: Advanced Topics & Prevention

Q10: Can my sample preparation or injection volume cause peak tailing?

A10: Yes, absolutely.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet. The excess, un-retained molecules travel faster, while the retained ones move slower, creating a characteristic "right triangle" peak shape. [4][6]To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion and tailing. The sample doesn't properly "condense" at the head of the column. Ideally, you should dissolve your sample in the initial mobile phase or a weaker solvent.

By systematically working through these diagnostic and procedural steps, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate, reliable, and reproducible HPLC data.

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyethyl 4-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]

  • HPLC for Dummies! (2013). Understanding key points about COLUMN CHEMISTRY. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • ResearchGate. (2023). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

Sources

Technical Support Center: Formulation and Stability of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for formulating with this compound. Our goal is to equip you with the scientific understanding and practical solutions to prevent its degradation and ensure the stability and efficacy of your formulations.

Introduction to this compound Stability

This compound, a member of the paraben family, is utilized in various pharmaceutical and cosmetic formulations for its preservative properties. Like other phenolic esters, its stability is a critical parameter that can be influenced by several factors during formulation development and storage. Understanding the degradation pathways is the first step in preventing them. The primary degradation routes for this compound are hydrolysis, oxidation, and photodegradation, often resulting in the formation of 4-hydroxybenzoic acid (PHBA) and ethylene glycol, which can compromise the preservative efficacy and potentially alter the formulation's properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the formulation of this compound.

FAQ 1: My formulation containing this compound is showing a decrease in potency over time. What is the likely cause?

A decrease in potency is most commonly due to the chemical degradation of this compound. The primary culprit is often hydrolysis , especially in aqueous formulations.

  • Causality: The ester linkage in this compound is susceptible to hydrolysis, which is significantly accelerated by alkaline conditions (pH > 7). The reaction breaks the molecule down into 4-hydroxybenzoic acid and ethylene glycol. Aqueous solutions of parabens at pH 8 or above are subject to rapid hydrolysis.[1]

  • Troubleshooting Steps:

    • Measure the pH of your formulation: If the pH is neutral to alkaline, this is the most probable cause.

    • Review your formulation components: Certain excipients can create a micro-environment with a higher pH, even if the bulk pH seems acceptable.

    • Conduct a stability study at different pH values: This will help you identify the optimal pH range for your formulation. Generally, a pH range of 3-6 is recommended for paraben stability.[1]

FAQ 2: I've noticed a yellowing or discoloration in my liquid formulation. What could be the reason?

Discoloration is often a sign of oxidative degradation .

  • Causality: The phenolic hydroxyl group in this compound is susceptible to oxidation. This can be initiated by exposure to oxygen, transition metal ions (like iron or copper) that may be present as impurities in other excipients, or peroxides that can be found in polymers like polyethylene glycols (PEGs) and polysorbates.[2][3] Oxidation can lead to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Protect from Oxygen:

      • Consider manufacturing your formulation under an inert atmosphere (e.g., nitrogen).

      • Use packaging with low oxygen permeability.

    • Incorporate Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation.

      • For aqueous systems: Consider using water-soluble antioxidants like ascorbic acid or sodium metabisulfite.

      • For lipid-based or emulsion systems: Oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[4][5]

    • Add a Chelating Agent: To sequester metal ions that can catalyze oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts.[6][7]

FAQ 3: My formulation is stored in transparent packaging and is losing efficacy faster than expected. Why is this happening?

Exposure to light, particularly UV radiation, can lead to photodegradation .

  • Causality: Parabens can absorb UV light, which can lead to the formation of reactive species and subsequent degradation.[8][9] This is a critical consideration for products packaged in clear or translucent containers.

  • Troubleshooting Steps:

    • Use UV-protective packaging: Amber or opaque containers are highly recommended.

    • Incorporate a photostabilizer: Certain excipients can act as photostabilizers by absorbing UV radiation.

    • Conduct formal photostability testing: As per ICH Q1B guidelines, expose your formulation to controlled light conditions to assess its photostability and the effectiveness of your protective measures.[10]

FAQ 4: I am using polysorbates in my formulation. Could this be affecting the stability of this compound?

Yes, interactions with non-ionic surfactants like polysorbates can occur, though it primarily affects the preservative's efficacy rather than causing chemical degradation.

  • Causality: Polysorbates form micelles in aqueous solutions. Parabens can partition into these micelles, which can reduce the concentration of free paraben in the aqueous phase available to exert its antimicrobial effect.[2][8][11] This interaction does not typically lead to the chemical breakdown of the paraben but rather its sequestration.

  • Troubleshooting Steps:

    • Increase the concentration of this compound: You may need to use a higher concentration to ensure a sufficient amount of the free preservative is present in the aqueous phase.

    • Perform preservative efficacy testing (PET): This is crucial to validate that your formulation has adequate antimicrobial protection in the presence of polysorbates.

    • Consider alternative surfactants: If the interaction is problematic, you may need to explore other surfactants with a lower potential for interaction.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and 4-Hydroxybenzoic Acid

This method can be used to quantify the amount of this compound and its primary degradant, 4-hydroxybenzoic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    10 50 50
    12 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute the formulation in the mobile phase to an appropriate concentration.

  • Expected Retention Times: this compound will have a longer retention time than the more polar 4-hydroxybenzoic acid. A validated method reported retention times of approximately 11.78 min for 4-hydroxybenzoic acid and a different retention time for the parent paraben.[12][13]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][10][14]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4-8 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance or formulation to dry heat at 80 °C for 48 hours.

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analyze all stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Data Presentation

Table 1: Factors Influencing the Degradation of this compound

Degradation PathwayKey Influencing FactorsPotential ConsequencesRecommended Mitigation Strategies
Hydrolysis High pH (>7), High TemperatureLoss of preservative efficacyMaintain pH in the range of 3-6, Avoid excessive heat during manufacturing and storage
Oxidation Presence of oxygen, Transition metal ions (Fe³⁺, Cu²⁺), Peroxides in excipientsDiscoloration (e.g., yellowing), Formation of unknown impuritiesUse of antioxidants (e.g., BHT, ascorbic acid), Addition of chelating agents (e.g., EDTA), Inert atmosphere during manufacturing, Oxygen-impermeable packaging
Photodegradation Exposure to UV and visible lightLoss of potencyUse of light-protective (amber or opaque) packaging, Incorporation of photostabilizers

Visualization of Degradation and Stabilization

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main 2-Hydroxyethyl 4-hydroxybenzoate phba_h 4-Hydroxybenzoic Acid main->phba_h High pH, High Temp eg Ethylene Glycol main->eg High pH, High Temp oxidized_products Oxidized Products (Colored) main->oxidized_products O₂, Metal Ions, Peroxides photo_products Photodegradation Products main->photo_products UV/Visible Light

Caption: Primary degradation pathways for this compound.

Strategies for Stabilizing this compound Formulations

G cluster_formulation Formulation Strategy cluster_processing Processing & Packaging ph_control pH Control (pH 3-6) stable_formulation Stable 2-Hydroxyethyl 4-hydroxybenzoate Formulation ph_control->stable_formulation Prevents Hydrolysis antioxidants Antioxidants (BHT, Ascorbic Acid) antioxidants->stable_formulation Prevents Oxidation chelating_agents Chelating Agents (EDTA) chelating_agents->stable_formulation Prevents Oxidation inert_atmosphere Inert Atmosphere (Nitrogen) inert_atmosphere->stable_formulation Prevents Oxidation light_protection Light-Protective Packaging light_protection->stable_formulation Prevents Photodegradation

Sources

Technical Support Center: Identifying Impurities in 2-Hydroxyethyl 4-hydroxybenzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxyethyl 4-hydroxybenzoate and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification using mass spectrometry. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect to see in a this compound sample?

When analyzing this compound (CAS No. 2496-90-4), it's crucial to consider impurities arising from both the synthesis process and potential degradation.[1] Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products.

Potential Impurities to Consider:

  • Starting Materials:

    • 4-Hydroxybenzoic acid (p-Hydroxybenzoic acid)[2]

    • Ethylene glycol

  • By-products:

    • Bis(2-hydroxyethyl) 4-hydroxybenzoate (resulting from di-esterification)

    • Polymers of ethylene glycol

  • Isomers and Related Substances:

    • Positional isomers of the hydroxy group on the benzoate ring, though less common in standard synthetic routes.

  • Degradation Products:

    • Hydrolysis of the ester linkage can lead back to 4-Hydroxybenzoic acid and ethylene glycol.

It's important to have a thorough understanding of the synthetic route used to produce your batch of this compound, as this will provide the most likely candidates for process-related impurities.[3]

Q2: I'm not seeing the expected molecular ion for this compound in my mass spectrum. What could be the issue?

This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[4][5] Let's break down the troubleshooting process.

Troubleshooting Workflow for a Missing Molecular Ion:

Caption: Troubleshooting workflow for a missing molecular ion.

Detailed Explanations:

  • Sample Preparation: Ensure your sample is at an appropriate concentration.[5] A sample that is too dilute may not produce a detectable signal, while a highly concentrated sample can lead to ion suppression.[5] The choice of solvent is also critical; it should be compatible with your ionization method (e.g., methanol or acetonitrile for electrospray ionization).[6][7]

  • Ionization Source Parameters: For electrospray ionization (ESI), the efficiency of ion formation is highly dependent on parameters like the capillary voltage, nebulizer gas flow, and source temperature.[8] These may need to be optimized for this compound.

  • In-Source Fragmentation: Sometimes, the energy within the ionization source is high enough to cause the molecular ion to fragment before it reaches the mass analyzer.[9] This is known as in-source fragmentation. To mitigate this, try reducing the cone voltage or fragmentor voltage.

  • Adduct Formation: In ESI, molecules often form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[10] If you are not seeing the protonated molecule ([M+H]⁺), be sure to look for these common adducts.

Q3: I see several unexpected peaks in my mass spectrum. How can I determine if they are impurities or just fragments of my main compound?

Distinguishing between impurities and fragment ions is a critical step in impurity profiling.[11][12] High-resolution mass spectrometry (HRMS) is an invaluable tool for this purpose.[11][12]

Strategy for Differentiating Impurities from Fragments:

  • Accurate Mass Measurement: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an ion.[12] This is a powerful first step in identifying an unknown.

  • Tandem Mass Spectrometry (MS/MS): By isolating a precursor ion (the potential impurity) and fragmenting it, you can obtain a characteristic fragmentation pattern.[11] Comparing this pattern to the fragmentation of the this compound parent compound can reveal structural similarities or differences.

  • Chromatographic Separation: Coupling liquid chromatography (LC) with your mass spectrometer (LC-MS) is essential.[13][14] Impurities should separate from the main peak, each having a distinct retention time. Fragment ions, on the other hand, are generated in the mass spectrometer and will have the same retention time as the parent compound.

Expected Fragmentation of this compound:

The fragmentation of this compound will likely involve cleavage of the ester bond and losses from the ethyl hydroxy group. Common fragments to look for include:

m/z (Mass-to-Charge Ratio) Plausible Fragment Structure Notes
137[HO-C₆H₄-CO]⁺Loss of the hydroxyethyl group.
121[HO-C₆H₄]⁺Loss of the entire ester side chain.

Note: The exact m/z values may vary slightly depending on the adduct form and the resolution of the mass spectrometer.

Q4: How do I set up a robust LC-MS method for impurity profiling of this compound?

A well-developed LC-MS method is crucial for the successful separation and identification of impurities.[14][15]

Experimental Protocol: LC-MS Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for separating parabens and related compounds.[16]

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% formic acid (to promote protonation for positive ion mode ESI).

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is suitable for standard analytical columns.

  • Injection Volume: 1-5 µL, depending on sample concentration.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (can be optimized to control fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 50-500

Method Validation: Once a suitable method is developed, it must be validated to ensure it is accurate, precise, specific, and robust.[3][17][18]

Advanced Troubleshooting

Q5: I have a co-eluting peak with my main compound. How can I resolve and identify this impurity?

Co-elution is a common challenge in chromatography.[14] Here are some strategies to address it:

  • Modify the Chromatographic Method:

    • Change the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Alter the Mobile Phase: Try a different organic solvent (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.

    • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) can provide different selectivity.

  • Utilize High-Resolution MS: Even if the peaks are not fully separated chromatographically, high-resolution mass spectrometry can often distinguish between the two components based on their accurate masses.[12]

  • Tandem MS (MS/MS): If the two compounds have different masses, you can selectively fragment each one to obtain structural information.

Q6: My baseline is noisy, making it difficult to detect low-level impurities. What are the likely causes and solutions?

A noisy baseline can significantly impact the limit of detection for your impurities.[19][20]

Troubleshooting a Noisy Baseline:

Caption: Decision tree for troubleshooting a noisy MS baseline.

Key Considerations:

  • Solvent Quality: Always use high-purity, LC-MS grade solvents. Contaminants in the mobile phase are a common source of baseline noise.

  • System Contamination: The LC system, including tubing, seals, and the column, can become contaminated over time. Regularly flushing the system is good practice.[20] The MS ion source will also require periodic cleaning.[20]

  • Electronic Noise: Ensure that the mass spectrometer has a stable power supply and is properly grounded. Other electronic equipment in the lab can sometimes cause interference.

  • Detector Performance: Over time, the performance of the detector can degrade. Regular maintenance and calibration are essential.[5]

References

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(4), 437-460.
  • Sterling Pharma Solutions. (n.d.). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 77(17), 339A-346A.
  • Cech, N. B., & Enke, C. G. (2001). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 30(8), 748-749.
  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Pinto, G. M., & Sontag, G. (2012). An overview of sample preparation for the determination of parabens in cosmetics. TrAC Trends in Analytical Chemistry, 37, 81-91.
  • Tumpach, C., et al. (2011). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 83(1), 231-238.
  • LCGC North America. (2015). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. LCGC North America, 33(s4), 22-27.
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • Analytical Chemistry. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Analytical Chemistry.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). An overview of sample preparation for the determination of parabens in cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • CORE. (n.d.). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]

  • Journal of The American Society for Mass Spectrometry. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry, 21(4), 579-588.
  • Mass Spectrometry. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Retrieved from [Link]

  • PubMed Central. (2017).
  • InTechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound ?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for 2-Hydroxyethyl 4-hydroxybenzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Hydroxyethyl 4-hydroxybenzoate. As a hydroxybenzoate ester, this compound shares analytical characteristics with the paraben family, but its terminal hydroxyethyl group imparts increased polarity, which must be considered during method development. This document is structured to provide both foundational knowledge through frequently asked questions and practical, problem-solving advice in the troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for HPLC method development?

This compound (C₉H₁₀O₄, M.W. 182.17 g/mol ) is a moderately polar compound well-suited for reversed-phase HPLC.[1] Its structure contains three key features that dictate its chromatographic behavior:

  • Aromatic Ring: Provides hydrophobicity, allowing for retention on nonpolar stationary phases like C18.

  • Phenolic Hydroxyl Group (-OH): This is an acidic proton. At mobile phase pH values near or above its pKa, the group becomes ionized (-O⁻), which can lead to severe peak tailing and poor retention in reversed-phase chromatography.

  • Terminal Aliphatic Hydroxyl Group (-CH₂CH₂OH): This group increases the overall polarity of the molecule compared to other common parabens like ethyl or propylparaben, leading to earlier elution under identical conditions.

Q2: What is a recommended starting mobile phase and column for analyzing this compound?

For initial method development, a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the industry standard and highly recommended.[2][3] A good starting point for the mobile phase is an isocratic mixture of an organic solvent and an acidified aqueous phase.

Parameter Recommendation A Recommendation B Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 3.5 µm)C18 offers robust hydrophobic retention. Shorter columns with smaller particles can increase throughput if pressure limits allow.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid10 mM Potassium Phosphate, pH adjusted to 2.5-3.0Acidification is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak.[4][5]
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)Acetonitrile often provides better peak shape and lower backpressure. Methanol offers a different selectivity and can be a useful alternative for optimizing resolution.[5]
Composition 60% A : 40% B (v/v)50% A : 50% B (v/v)This is a starting point. The ratio must be adjusted to achieve an ideal retention factor (k) between 2 and 10.[5]
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, ~254-258 nmUV, ~254-258 nmParabens exhibit strong UV absorbance around this wavelength.[2][6]
Temperature 30 °C35 °CMaintaining a constant, elevated column temperature ensures retention time stability and improves efficiency.[7]
Q3: Why is controlling the mobile phase pH so critical for this analysis?

Controlling the mobile phase pH is arguably the most important factor for achieving good peak shape for this compound. The phenolic hydroxyl group is acidic and will deprotonate to form a phenolate anion as the pH approaches its pKa. In reversed-phase HPLC, ionized compounds are less retained and can interact unpredictably with the stationary phase, particularly with residual, un-capped silanol groups on the silica backbone. This leads to significant peak tailing. By setting the mobile phase pH to a value at least 2 units below the analyte's pKa (typically pH < 4 for phenols), the compound remains in its neutral, protonated form. This ensures a single, well-behaved analyte population that interacts consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks.[5]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Both acetonitrile (MeCN) and methanol (MeOH) are suitable organic modifiers, and the choice can significantly impact selectivity.

  • Acetonitrile: Generally considered the stronger solvent for this class of compounds, meaning lower percentages are needed to achieve the same retention time as methanol. It often produces sharper peaks and generates lower backpressure.

  • Methanol: Is a protic solvent and can engage in different intermolecular interactions (especially hydrogen bonding) compared to the aprotic MeCN. Switching from MeCN to MeOH is a powerful tool to change the elution order of the target analyte relative to impurities or other components in a mixture.[5]

A pragmatic approach is to start with acetonitrile due to its common use and efficiency. If resolution from co-eluting peaks is a challenge, developing the method with methanol is a logical next step.

Troubleshooting Guide

This section addresses common chromatographic problems encountered during the analysis of this compound, with a focus on mobile phase-related solutions.

Troubleshooting_Flowchart Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Incorrect Retention? Start->Retention Stability Unstable Baseline or Retention Time? Start->Stability Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting TooEarly Elutes Too Early (Low Retention) Retention->TooEarly Yes TooLate Elutes Too Late (High Retention) Retention->TooLate No, Too Late DriftingRT Drifting Retention Time Stability->DriftingRT Sol_Tailing1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->Sol_Tailing1 Sol_Tailing2 Consider Mobile Phase Additives (e.g., TEA - for basic silanols) Tailing->Sol_Tailing2 Sol_Fronting Reduce Sample Concentration or Injection Volume Fronting->Sol_Fronting Sol_TooEarly Decrease % Organic Solvent (e.g., from 40% to 35% MeCN) TooEarly->Sol_TooEarly Sol_TooLate Increase % Organic Solvent (e.g., from 40% to 45% MeCN) TooLate->Sol_TooLate Sol_DriftingRT1 Use a Buffered Mobile Phase (e.g., Phosphate Buffer) DriftingRT->Sol_DriftingRT1 Sol_DriftingRT2 Ensure Proper Degassing and Mixing of Mobile Phase DriftingRT->Sol_DriftingRT2 Sol_DriftingRT3 Use a Column Oven for Stable Temperature DriftingRT->Sol_DriftingRT3

Caption: Troubleshooting decision tree for common HPLC issues.

Q: My peak for this compound is tailing severely. What is the cause and solution?
  • Probable Cause: The most likely reason is the ionization of the phenolic hydroxyl group. If the mobile phase pH is not sufficiently acidic, a portion of the analyte molecules will be in their anionic form, which interacts strongly with the stationary phase, causing tailing.

  • Solution:

    • Lower the Mobile Phase pH: The most effective solution is to add a small amount of acid to the aqueous portion of your mobile phase. Start by adding 0.1% (v/v) of formic acid or phosphoric acid. This will lower the pH to approximately 2.5-3.0, fully protonating the phenol and dramatically improving peak shape.[4][8]

    • Verify pH: If you are using a buffer, such as a phosphate buffer, physically measure the pH of the aqueous component before mixing it with the organic solvent to ensure it is in the correct range (e.g., pH 2.5).[7]

Q: My retention time is unstable and drifts from one injection to the next. How can I fix this with the mobile phase?
  • Probable Cause: Drifting retention times are often caused by an inconsistent mobile phase composition reaching the column. This can be due to poor mixing, temperature fluctuations, or a mobile phase pH that is too close to the analyte's pKa, making retention highly sensitive to small pH changes.

  • Solution:

    • Use a True Buffer: If pH control is critical, using a prepared buffer solution (e.g., 10-20 mM potassium phosphate adjusted to pH 2.5) is more robust than simply adding acid. A buffer resists small changes in pH that can occur from atmospheric CO₂ absorption or impurities.[7][8]

    • Premix and Degas: Ensure your mobile phase components are accurately measured and thoroughly mixed. Always degas the mobile phase before use (e.g., via sonication or online degasser) to prevent air bubbles from causing pressure fluctuations and retention shifts.[9]

    • Ensure Thermal Equilibrium: Use a column oven and allow the entire system to equilibrate for at least 30 minutes with the mobile phase flowing. Temperature changes directly impact viscosity and retention.

Q: I am not getting enough retention. The peak elutes too close to the solvent front (k < 2). What should I do?
  • Probable Cause: The mobile phase is too "strong," meaning the concentration of the organic solvent (acetonitrile or methanol) is too high. This causes the analyte to spend less time interacting with the stationary phase and elute too quickly.

  • Solution:

    • Decrease the Organic Content: Systematically reduce the percentage of the organic modifier in the mobile phase. A general rule of thumb in reversed-phase chromatography is that a 10% decrease in the organic solvent concentration can increase the retention factor by 2 to 3 times.[5] For example, if you are using 60:40 Water:MeCN, try moving to 65:35 Water:MeCN.

Q: I have poor resolution between my analyte and an impurity. How can I use the mobile phase to separate them?
  • Probable Cause: The current mobile phase composition does not provide adequate selectivity for the two compounds.

  • Solution: This requires a more systematic approach to method development.

    • Change Organic Modifier: This is the most powerful tool for altering selectivity. If you are using acetonitrile, develop the method using methanol, or vice-versa. The different solvent properties will alter the interactions with the analyte and impurity, often changing their elution order or increasing their separation.[5]

    • Fine-Tune Organic Percentage: Make small, incremental changes to the organic solvent percentage. This can sometimes be enough to resolve closely eluting peaks.

    • Implement a Gradient: If the sample contains compounds with a wide range of polarities, an isocratic method may not be able to resolve them all. A gradient elution, starting with a lower percentage of organic solvent and increasing it over time, can improve the resolution of early-eluting peaks while shortening the run time for late-eluting ones.[3][10]

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol provides a step-by-step workflow for systematically optimizing the mobile phase for the analysis of this compound.

Workflow_Diagram Step1 Step 1: Initial Conditions Setup Step2 Step 2: Adjust Retention Factor (k) Step1->Step2 Desc1 Column: C18, 150x4.6mm Mobile Phase: 50:50 MeCN:Water (0.1% HCOOH) Flow: 1.0 mL/min, Temp: 30°C Step1->Desc1 Step3 Step 3: Optimize Peak Shape Step2->Step3 Desc2 Goal: 2 < k < 10 If k < 2, decrease % MeCN If k > 10, increase % MeCN Step2->Desc2 Step4 Step 4: Optimize Resolution (Selectivity) Step3->Step4 Desc3 Goal: Tailing Factor < 1.5 Ensure mobile phase pH is 2.5-3.0 Use buffer if necessary Step3->Desc3 Step5 Step 5: Final Validation & Robustness Check Step4->Step5 Desc4 Goal: Resolution > 2 If unresolved, switch MeCN to MeOH Fine-tune % organic or pH Step4->Desc4

Caption: Workflow for systematic mobile phase optimization.

  • Establish Initial Conditions:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Set the column oven to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to 258 nm.

    • Equilibrate the system with a 50:50 (A:B) mixture.

  • Adjust Retention Factor (k):

    • Inject a standard solution of this compound.

    • Calculate the retention factor, k. The goal is a k value between 2 and 10.

    • If k < 2 (elutes too early), decrease the percentage of acetonitrile in 5% increments (e.g., to 45%, then 40%).

    • If k > 10 (elutes too late), increase the percentage of acetonitrile in 5% increments (e.g., to 55%, then 60%).

  • Optimize Peak Asymmetry:

    • Once the retention is in the ideal window, evaluate the peak shape.

    • If the tailing factor is > 1.5, ensure the pH of Mobile Phase A is sufficiently low. If using only formic acid is insufficient, switch Mobile Phase A to a 10 mM potassium phosphate buffer, with the pH adjusted to 2.5 using phosphoric acid.

  • Optimize Resolution (Selectivity):

    • Inject a mixed sample containing the analyte and any known impurities or other components.

    • If resolution is < 1.5, a change in selectivity is needed.

    • Option A (Primary): Replace acetonitrile (Mobile Phase B) with methanol. Re-run steps 2 and 3 to find the appropriate concentration of methanol to achieve the desired retention.

    • Option B (Fine-Tuning): Make small adjustments (±1-2%) to the final organic solvent concentration or the pH of the aqueous phase (e.g., from 2.5 to 3.0) to fine-tune the separation.

  • Confirm Robustness:

    • Once the final mobile phase conditions are established, perform several replicate injections to confirm the stability and repeatability of the retention time and peak area.

    • Slightly vary the mobile phase composition (e.g., ±2% organic) and temperature (±2 °C) to ensure the method is robust and these small changes do not cause significant shifts in the results.[6]

References

  • Title: Separation of 2-Methoxyethyl 4-hydroxybenzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography Source: ResearchGate URL
  • Title: Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens)
  • Title: this compound AldrichCPR Source: Sigma-Aldrich URL
  • Title: Analysis of Parabens in Cosmetics and Pharmaceuticals using HPLC with Fluorescence Detection Source: BenchChem URL
  • Title: HPLC Troubleshooting Guide Source: Sigma-Aldrich URL
  • Title: 2-Hydroxyethyl 4-methylbenzoate | C10H12O3 | CID 576920 Source: PubChem - NIH URL
  • Title: this compound AldrichCPR Source: Sigma-Aldrich URL
  • Title: HPLC Troubleshooting Guide Source: Waters URL
  • Title: The Determination of Parabens in Hand Lotion by High Performance Liquid Chromatography (HPLC)
  • Title: HPLC -parabens&phthalates Source: DePauw University URL
  • Title: Method Development and Validation of Preservatives Determination using HPLC Source: Taylor & Francis Online URL
  • Title: 2-Hydroxypropyl 4-hydroxybenzoate | C10H12O4 | CID 578453 Source: PubChem URL
  • Title: RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL
  • Title: Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams Source: Revue Roumaine de Chimie URL
  • Title: A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel Source: PMC - NIH URL
  • Title: HPLC Analysis of Propylparaben Source: SIELC Technologies URL
  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL

Sources

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxyethyl 4-hydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenges posed by matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

This compound is an ester of p-hydroxybenzoic acid.[1][2] Like other similar esters, known as parabens, it is widely used as a preservative in pharmaceuticals, cosmetics, and food products due to its antimicrobial properties.[3][4] Its chemical structure lends it moderate polarity, which dictates its behavior during extraction and chromatographic separation.

Q2: What are "matrix effects" and why are they a problem in my analysis?

In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound).[5] Matrix effects are the alteration of the analyte's signal in the detector due to the co-eluting components from the matrix.[6][7]

This phenomenon typically manifests in two ways, especially in Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Ion Suppression: This is the most common effect, where matrix components interfere with the ionization process of the analyte in the MS source, leading to a decreased signal.[5][8] This results in underestimation of the analyte's concentration and poor sensitivity.

  • Ion Enhancement: Less frequently, matrix components can boost the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of the concentration.[6][7]

Matrix effects are a significant problem because they compromise the accuracy, precision, and reproducibility of quantitative analyses.[6][9]

Q3: My samples are in a complex base cream. Am I likely to see matrix effects?

Yes, highly likely. Complex matrices like creams, lotions, biological fluids (plasma, urine), and pharmaceutical syrups are rich in endogenous and exogenous substances such as lipids, phospholipids, proteins, salts, and polymers.[3][10][11] These compounds are notorious for causing significant ion suppression when they co-elute with the analyte during LC-MS analysis.[5][11] The primary challenge is to selectively remove these interferences without losing your target analyte.

Q4: How can I quantitatively determine if my method is suffering from matrix effects?

The most accepted method is the post-extraction spike analysis .[12][13] This technique provides a quantitative measure of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., the mobile phase).

    • Set B (Post-Extraction Spike): Take a blank sample matrix (a sample known to not contain the analyte) and process it through your entire sample preparation procedure (e.g., extraction). After the final step, spike the clean extract with a known amount of this compound standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank sample matrix with the standard before the sample preparation procedure begins. This set is used to determine the overall recovery of the method.

  • Analyze and Calculate:

    • Analyze all three sets using your analytical method (e.g., LC-MS/MS).

    • Calculate the Matrix Effect (% ME) using the following formula: % ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • Calculate the Recovery (% RE) using: % RE = (Peak Area of Set C / Peak Area of Set B) * 100

    • Interpretation:

      • A % ME value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Generally, % ME values between 85% and 115% are considered acceptable, but this can depend on assay requirements.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Significant Ion Suppression & Low Analyte Recovery

"My signal for this compound is drastically lower in my extracted samples compared to my pure standards. My calculated % ME is below 50%. What is happening and how do I fix it?"

Primary Cause: This is a classic case of severe ion suppression. Components from your sample matrix are co-eluting with your analyte and competing for ionization in the MS source.[5][8] The key to solving this is to improve the selectivity of your sample preparation to remove these interferences.

SPE is a powerful technique for cleaning up complex samples by separating the analyte from matrix components based on their physical and chemical properties.[3][14][15]

SPE_Workflow

  • Sorbent Selection: For a moderately polar compound like this compound, a polymer-based sorbent (e.g., styrene-divinylbenzene) or a standard C18 silica sorbent is a good starting point.[3] Polymer-based sorbents are often more robust across a wider pH range.

  • Conditioning: Wet the sorbent and activate the stationary phase by passing 1-2 cartridge volumes of a strong, water-miscible organic solvent (e.g., Methanol or Acetonitrile). This is crucial for ensuring reproducible interactions.

  • Equilibration: Flush the cartridge with 1-2 volumes of a weak solvent that mimics your sample's loading conditions (e.g., HPLC-grade water or a buffer at the same pH as your sample). This prepares the sorbent for sample loading.

  • Sample Loading: Dilute your sample with a weak solvent (e.g., water) to ensure the analyte is retained. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash Step (Critical for Optimization): This step removes weakly bound interferences.

    • Start with a very weak solvent (e.g., 5% Methanol in water).

    • To optimize, create a series of wash solutions with increasing organic strength (e.g., 5%, 10%, 15%, 20%, 30% Methanol). Run an experiment to find the highest organic percentage you can use to wash away interferences without eluting your analyte.

  • Elution: Elute the this compound with a strong organic solvent (e.g., Methanol or Acetonitrile). You may need to add a small amount of acid or base to the elution solvent to ensure the analyte is in a neutral state for optimal recovery.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase to concentrate the sample and ensure solvent compatibility with your LC system.[16][17]

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Solid-Phase Extraction (SPE) High selectivity, high concentration factor, can be automated.[3][15]Can be more expensive, requires method development.Complex matrices (creams, plasma, syrups) requiring high cleanliness.[14]
Liquid-Liquid Extraction (LLE) Inexpensive, simple concept.Can be labor-intensive, prone to emulsion formation, uses large solvent volumes.[18][19]Simpler matrices or when SPE is not available.
Supported Liquid Extraction (SLE) Acts like LLE but avoids emulsions, easier to automate.[16][20]More expensive than LLE, lower sample capacity than SPE.Viscous or particulate-heavy samples that cause issues in LLE.
Protein Precipitation (PPT) Fast, simple, inexpensive.Non-selective, often results in significant matrix effects (especially from phospholipids).High-throughput screening where speed is prioritized over cleanliness.

If sample preparation alone is insufficient, optimizing your chromatography can separate the analyte from the interfering matrix components in time.

  • Adjust the Gradient: Develop a shallower gradient around the elution time of your analyte. This increases the separation between peaks, potentially resolving the analyte from the co-eluting interference.

  • Change Column Chemistry: If you are using a C18 column, try a different stationary phase like Phenyl-Hexyl or a Biphenyl column, which offer different selectivities (π-π interactions) and may retain matrix components differently than your analyte.

Issue 2: Poor Reproducibility Between Different Samples

"My quality control (QC) samples are showing high variability (%CV > 15%) even though replicate injections of the same extracted sample are precise. What's causing this inconsistency?"

Primary Cause: This points to inconsistent matrix effects or recovery between different sample preparations. Even within the same batch, the composition of a biological or cosmetic sample can vary slightly, leading to different degrees of ion suppression.[21]

Troubleshooting_Logic

This is the gold standard for correcting variability. A SIL internal standard is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ¹³C or ²H).

  • Why it works: The SIL standard is added to the sample at the very beginning. It behaves identically to the analyte during extraction and chromatography and experiences the exact same degree of ion suppression or enhancement.[5] By measuring the ratio of the analyte peak area to the internal standard peak area, you can achieve highly accurate and precise quantification, as any variability is canceled out.

If a SIL internal standard is not available, preparing your calibration standards and QCs in a blank matrix that is free of the analyte can help compensate for matrix effects.[5][13] This ensures that your standards experience the same matrix effects as your unknown samples, leading to more accurate results. However, this approach requires a reliable source of blank matrix and does not correct for sample-to-sample variability as effectively as a SIL standard.

References

  • Sunaric, S., et al. (2015). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. [Link]

  • Lokhnauth, J., & Snow, N. H. (2005). Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry. PubMed. [Link]

  • Lokhnauth, J., & Snow, N. H. (2005). Determination of Parabens in Pharmaceutical Formulations by Solid-Phase Microextraction-Ion Mobility Spectrometry. ResearchGate. [Link]

  • Rebbeck, C., et al. (2006). Solid-phase extraction and HPLC analysis of methylparaben and propylparaben in a concentrated antibiotic suspension. PubMed. [Link]

  • Moreira, B. G., et al. (2021). An Online Solid Phase Extraction-Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of Parabens in Urban Waters. SciELO. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay. [Link]

  • Al-Asmari, F., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]

  • Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. PubMed. [Link]

  • Rocca, C., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Author unknown. (n.d.). This compound. PMC - NIH. [Link]

  • Author unknown. (n.d.). Hydroxy Benzoates (Parabens) ANALYSIS METHODS OF FOOD ADDITIVES. FSSAI. [Link]

  • Mahuzier, P. E., et al. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. [Link]

  • Chegg. (2021). Solved liquid liquid extraction lab repot... i must write a. Chegg.com. [Link]

  • Grant, R. P., & Hecht, S. S. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Furey, A., et al. (n.d.). Ion suppression: A major concern in mass spectrometry. ResearchGate. [Link]

  • Stéphane, B., & Jean-Philippe, A. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. Analytica Chimica Acta. [Link]

  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • ResearchGate. (2014). Does anyone have a synthetic procedure for this compound?. ResearchGate. [Link]

  • Yip, C. H., & Quek, K. J. (2020). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. ResearchGate. [Link]

  • Ali, M. S., et al. (2005). Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online. [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage. [Link]

  • CHROMacademy. (n.d.). Troubleshooting. CHROMacademy. [Link]

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. [Link]

  • Kumar, P., & Singh, R. (n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Biotage. (n.d.). Sample preparation techniques for synthetic benzodiazepines. Biotage. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Agilent. (2013). Determination of Parabens in Body Wash using Solid-Supported Liquid-Liquid Extraction. Agilent. [Link]

  • CORE. (n.d.). Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid-Phase Microex. CORE. [Link]

  • LearnChemE. (n.d.). Liquid-liquid Extraction. Chemical Engineering Separations: A Handbook for Students. [Link]

  • Singh, R., et al. (n.d.). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology. [Link]

Sources

Technical Support Center: Stability Testing of 2-Hydroxyethyl 4-hydroxybenzoate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability assessment of this compound under various stress conditions. Our goal is to equip you with the scientific rationale and practical knowledge to conduct robust and reliable stability studies.

Introduction to Stability Testing of this compound

This compound, an ester of p-hydroxybenzoic acid, belongs to the paraben family, widely used as preservatives in pharmaceutical, cosmetic, and food products. Understanding its stability profile is critical for ensuring the safety, efficacy, and shelf-life of any formulation containing it. Forced degradation, or stress testing, is a crucial component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3]

This guide will walk you through the essential aspects of designing and executing forced degradation studies for this compound, interpreting the results, and troubleshooting common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the stability testing of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other parabens, is hydrolysis of the ester bond. This results in the formation of 4-hydroxybenzoic acid and ethylene glycol . Other potential degradation pathways under stress conditions include oxidation of the phenol group and photodegradation .[4]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: According to ICH guidelines, the key stress conditions to investigate are:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, often at elevated temperatures (e.g., 60-80°C).[1][2]

  • Oxidation: Treatment with an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), at room temperature.[2]

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C) in a stability chamber.

  • Photodegradation: Exposure to a controlled source of UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[2]

Q3: What is the target level of degradation in a forced degradation study?

A3: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1][5] Degradation below 5% may not be sufficient to demonstrate the stability-indicating nature of the analytical method, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the product under normal storage conditions.[6]

Q4: What is a stability-indicating analytical method, and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference from each other, excipients, or other potential impurities.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[8][10] A well-developed stability-indicating method is crucial for accurately assessing the stability of a drug product over its shelf life.

Q5: What are the expected degradation products of this compound under different stress conditions?

A5: Based on the chemistry of parabens and phenolic compounds, the expected degradation products are:

  • Hydrolysis (Acidic and Basic): 4-hydroxybenzoic acid and ethylene glycol.

  • Oxidation: Hydroxylated derivatives of 4-hydroxybenzoic acid (e.g., 3,4-dihydroxybenzoic acid) and potentially ring-opened products.[11][12][13]

  • Photodegradation: Similar to oxidative degradation, the formation of hydroxylated species and other photoproducts is possible.

  • Thermal Degradation: Primarily hydrolysis if moisture is present. At higher temperatures, decarboxylation of 4-hydroxybenzoic acid to phenol could occur, though this is less common under typical stress testing conditions.

Part 2: Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the stability testing of this compound.

Troubleshooting HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with mobile phase. 3. Presence of active sites on the stationary phase. 4. Column overload.1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Use a mobile phase with a suitable pH to suppress silanol interactions; consider an end-capped column. 4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings; perform pump maintenance. 4. Ensure the column is adequately equilibrated with the mobile phase before each run.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Air bubbles in the detector.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. 3. Degas the mobile phase and purge the detector.
No Peaks or Very Small Peaks 1. No injection or incorrect injection volume. 2. Detector issue (e.g., lamp off). 3. Complete degradation of the analyte. 4. Sample preparation error.1. Check the autosampler and injection settings. 2. Verify detector status and lamp performance. 3. Analyze a fresh, unstressed sample to confirm system suitability. 4. Review the sample preparation procedure for accuracy.
Troubleshooting Forced Degradation Experiments
Issue Potential Cause(s) Troubleshooting Steps
No or Minimal Degradation (<5%) 1. Stress conditions are too mild. 2. The compound is highly stable under the applied conditions. 3. Insufficient duration of stress.1. Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of exposure. 2. This is a valid result, but ensure that the conditions were sufficiently stringent to be considered a true stress test. 3. Extend the duration of the experiment, taking samples at intermediate time points.
Excessive Degradation (>20%) 1. Stress conditions are too harsh. 2. The compound is highly labile.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure. 2. For highly labile compounds, consider performing the stress test at a lower temperature or for a shorter duration.
Poor Mass Balance 1. Degradation products are not being detected by the analytical method (e.g., lack a UV chromophore). 2. Degradants are volatile or insoluble. 3. Adsorption of analyte or degradants to container surfaces.1. Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with the UV detector. 2. Consider headspace GC-MS for volatile degradants. 3. Use inert sample containers (e.g., silanized glass).

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for conducting forced degradation studies on this compound and presents illustrative data in a tabular format.

Illustrative Data from Forced Degradation Studies

The following table presents representative data from a forced degradation study of this compound. Note: This data is for illustrative purposes to demonstrate the expected outcomes of such a study.

Stress Condition Duration Temperature % Degradation of this compound Major Degradation Product(s) Detected % Mass Balance
0.1 M HCl8 hours80°C12.5%4-hydroxybenzoic acid99.2%
0.1 M NaOH2 hours60°C18.2%4-hydroxybenzoic acid98.9%
3% H₂O₂24 hoursRoom Temp.8.7%4-hydroxybenzoic acid, Unknown Peak 1 (presumed hydroxylated species)97.5%
Thermal48 hours80°C6.3%4-hydroxybenzoic acid99.5%
Photolytic1.2 million lux hrs & 200 W-h/m²25°C4.1%Minor unknown peaks98.7%
Detailed Experimental Protocols
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Reflux the mixture at 80°C for 8 hours.

    • Cool the solution to room temperature and neutralize it with 1 mL of 1 M NaOH.

    • Dilute the solution to 10 mL with the mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize it with 1 mL of 1 M HCl.

    • Dilute the solution to 10 mL with the mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to 10 mL with the mobile phase.

  • Filter through a 0.45 µm syringe filter before HPLC analysis.

  • Place a known quantity of the solid compound in a stability chamber at 80°C for 48 hours.

  • After the specified time, dissolve the sample in a suitable solvent to achieve a concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before HPLC analysis.

  • Expose the solid compound spread as a thin layer in a petri dish to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • After exposure, dissolve the sample in a suitable solvent to achieve a concentration of 0.1 mg/mL.

  • Filter through a 0.45 µm syringe filter before HPLC analysis.

Part 4: Visualizations and Workflows

This section provides visual representations of the experimental workflow and the primary degradation pathway of this compound.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start 2-Hydroxyethyl 4-hydroxybenzoate (API) Stock Prepare Stock Solution (1 mg/mL in Methanol) Start->Stock Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis (% Degradation, Mass Balance) HPLC->Data

Caption: A generalized workflow for conducting forced degradation studies.

Primary Degradation Pathway: Hydrolysis

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Parent 2-Hydroxyethyl 4-hydroxybenzoate Deg1 4-Hydroxybenzoic Acid Parent->Deg1 H2O (Acid or Base Catalysis) Deg2 Ethylene Glycol Parent->Deg2

Caption: The primary hydrolytic degradation pathway of this compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Stability-Indicating HPLC Method Development. Waters. [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Scientific Research and Management. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. PubMed. [Link]

  • A functional 4-hydroxybenzoate degradation pathway in the phytopathogen Xanthomonas campestris is required for full pathogenicity. PubMed Central. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate. [Link]

  • Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka. PubMed. [Link]

  • Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. IWA Publishing. [Link]

  • Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. ResearchGate. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • This compound. National Center for Biotechnology Information. [Link]

  • Assessing the Source of the Photochemical Formation of Hydroxylating Species from Dissolved Organic Matter Using Model Sensitizers. RSC Publishing. [Link]

  • Thermal degradation pathways for poly(ethylene glycol) (PEG). ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia. National Center for Biotechnology Information. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. ACS Publications. [Link]

  • Spectroscopic, physical and product studies of the thermal degradation of poly(ethylene glycol) containing a 1,3-disubstituted phenolic group. Semantic Scholar. [Link]

  • A functional 4-hydroxybenzoate degradation pathway in the phytopathogen Xanthomonas campestris is required for full pathogenicity. ResearchGate. [Link]

  • The Effect of Poly (Ethylene glycol) Emulation on the Degradation of PLA/Starch Composites. MDPI. [Link]

  • Influence of poly (ethylene glycol) on the thermal, mechanical, morphological, physical-chemical and biodegradation properties of poly (3-hydroxybutyrate). ResearchGate. [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. ResearchGate. [Link]

  • Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. [Link]

Sources

Minimizing by-product formation during 2-Hydroxyethyl 4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-product Formation and Optimizing Yield

Welcome to the technical support center for the synthesis of 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of this compound, focusing on the prevalent Fischer esterification route.

Q1: What are the primary by-products I should be concerned about during the synthesis of this compound?

The main reaction for synthesizing this compound involves the esterification of 4-hydroxybenzoic acid with ethylene glycol. The primary and most significant by-product is the diester, ethylene glycol bis(4-hydroxybenzoate) .[1][2] This occurs when both hydroxyl groups of a single ethylene glycol molecule react with two molecules of 4-hydroxybenzoic acid.

Other potential impurities include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzoic acid and ethylene glycol.

  • Polymeric Species: At elevated temperatures, etherification of ethylene glycol can occur, leading to oligomers like diethylene glycol, which can also be esterified.[3]

  • Degradation Products: At temperatures exceeding 200°C, 4-hydroxybenzoic acid can undergo decarboxylation to form phenol and carbon dioxide.[4]

Below is a diagram illustrating the desired reaction and the formation of the primary by-product.

G cluster_reactants Reactants cluster_products Products 4-HBA 4-Hydroxybenzoic Acid Monoester 2-Hydroxyethyl 4-hydroxybenzoate (Desired Product) 4-HBA->Monoester + Ethylene Glycol (1 equivalent) EG Ethylene Glycol EG->Monoester Diester Ethylene Glycol bis(4-hydroxybenzoate) (Primary By-product) Monoester->Diester + 4-Hydroxybenzoic Acid (Further Reaction) G start Low Yield of This compound check_tlc Analyze crude product by TLC/HPLC. What impurities are present? start->check_tlc high_sm High amount of starting material (4-HBA) check_tlc->high_sm Unreacted Starting Material high_diester High amount of Diester by-product check_tlc->high_diester Diester is the major impurity solution_sm Increase reaction time. Ensure effective water removal (Dean-Stark). Check catalyst activity. high_sm->solution_sm solution_diester Increase molar ratio of Ethylene Glycol to 4-HBA (e.g., >2:1). high_diester->solution_diester

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common analytical challenge: the co-elution of 2-Hydroxyethyl 4-hydroxybenzoate with its related compounds during High-Performance Liquid Chromatography (HPLC) analysis.

Co-elution, where two or more compounds elute from a chromatography column at the same time, can significantly compromise the accuracy and reliability of quantitative analysis.[1] This guide provides a systematic, in-depth approach to diagnosing and resolving such issues, grounded in the principles of chromatographic theory and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows a shoulder on the main peak for this compound. What does this indicate and what is my immediate course of action?

A shoulder on a peak is a strong indicator of a co-eluting compound.[1][2] It signifies that another substance is eluting very close to your analyte of interest, resulting in incomplete separation.[2] The immediate goal is to improve the resolution between these two peaks. Resolution in chromatography is primarily governed by three factors: column efficiency (N), selectivity (α), and the retention factor (k).[2] Your troubleshooting should systematically address these factors.

Initial Diagnostic Workflow

A Observe Peak Shoulder (Potential Co-elution) B Confirm Co-elution (Peak Purity Analysis) A->B Is it a true co-elution? B->A No, check for peak shape issues (e.g., overloading) [10] C Systematic Method Optimization B->C Yes D Mobile Phase Adjustment C->D Start with easiest variables E Stationary Phase Evaluation D->E If insufficient F Instrument & Method Parameters E->F If still unresolved G Resolution Achieved F->G Verify

Caption: Initial diagnostic workflow for suspected co-elution.

Q2: What are the likely co-eluting compounds with this compound, and how do their chemical properties influence separation?

Understanding the potential impurities or related substances is crucial for targeted method development. For this compound, likely co-elutants include its precursors, degradation products, and structurally similar parabens.

  • 4-Hydroxybenzoic acid: A primary degradation product and potential starting material impurity.[3][4] It is more polar than the parent compound due to the free carboxylic acid group.

  • Methylparaben, Propylparaben, etc.: Often used in combination with other parabens in formulations.[5] Their hydrophobicity and retention time in reversed-phase HPLC increase with the length of the alkyl chain.[6]

  • Isomers: Positional isomers or related hydroxybenzoate esters could also be present.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencePredicted Polarity
This compound C₉H₁₀O₄182.17[7][8]Ethylene glycol esterIntermediate
4-Hydroxybenzoic acidC₇H₆O₃138.12Free carboxylic acidHigh
MethylparabenC₈H₈O₃152.15[9]Methyl esterLower than parent acid
2-Hydroxypropyl 4-hydroxybenzoateC₁₀H₁₂O₄196.20[10]Propylene glycol esterSimilar to target analyte

Data sourced from PubChem and other chemical suppliers where available.

The structural similarities, particularly the shared 4-hydroxybenzoyl core, mean that separation primarily relies on exploiting the differences in the ester group.

Q3: I've confirmed co-elution. How do I systematically optimize my mobile phase to resolve the peaks?

Optimizing the mobile phase is the most powerful and often simplest way to manipulate selectivity (α).[2] For ionizable phenolic compounds like these, pH is a critical parameter.[11][12]

Protocol 1: Systematic Mobile Phase Optimization

  • pH Adjustment (The Primary Tool):

    • Rationale: The phenolic hydroxyl group and, more importantly, the carboxylic acid group of 4-hydroxybenzoic acid are ionizable.[11] By adjusting the mobile phase pH, you can change the ionization state of the analytes. In reversed-phase chromatography, the neutral (protonated) form is less polar and will be retained longer, while the ionized (deprotonated) form is more polar and will elute earlier.[11][13]

    • Action: For acidic compounds like 4-hydroxybenzoic acid, a mobile phase pH of around 2.5-3.0 (at least 1.5-2 pH units below the pKa) will ensure it is in its neutral, more retained form.[3][13] This will likely increase its retention time relative to the neutral ester, this compound, aiding separation.

    • Implementation: Use a buffer (e.g., phosphate) or an acid modifier (e.g., 0.1% formic or phosphoric acid) to control and stabilize the pH.[12][14]

  • Adjusting Solvent Strength (% Organic):

    • Rationale: Decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases the retention factor (k') for all compounds, leading to longer run times but potentially better resolution for closely eluting peaks.[2]

    • Action: If peaks are eluting very early (low k'), decrease the organic solvent percentage in 2-5% increments.[2] This will move the peaks to a region of the chromatogram where better separation can be achieved.

  • Changing the Organic Modifier:

    • Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities. Switching between them can sometimes change the elution order of compounds or significantly alter the spacing between them.[2]

    • Action: If resolution is not achieved with acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and observe the effect on selectivity.

Troubleshooting Logic for Mobile Phase Optimization

Start Co-elution Observed Step1 Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) [18] Start->Step1 Check1 Resolution Achieved? Step1->Check1 Step2 Decrease Organic Solvent % [1] Check1->Step2 No Success Problem Solved Check1->Success Yes Check2 Resolution Achieved? Step2->Check2 Step3 Change Organic Solvent (ACN <-> MeOH) [1] Check2->Step3 No Check2->Success Yes Check3 Resolution Achieved? Step3->Check3 Check3->Success Yes Failure Proceed to Stationary Phase Optimization Check3->Failure No

Caption: Step-by-step mobile phase optimization workflow.

Q4: Mobile phase adjustments were insufficient. What stationary phase (column) modifications should I consider?

If mobile phase optimization fails to provide adequate resolution, changing the stationary phase is the next logical step.[2] This directly alters the separation mechanism and selectivity.

Table 2: Alternative Stationary Phases for Resolving Polar Phenolic Compounds

Stationary PhaseSeparation PrincipleBest For...Considerations
C18 (Standard) Hydrophobic interactionsGeneral purpose reversed-phaseMay not provide sufficient retention for very polar compounds.[15]
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, offering different selectivity than C18.[2]Can change the elution order of compounds with aromatic rings.
Polar-Embedded Hydrophobic interactions + hydrogen bondingEnhanced retention of polar compounds; compatible with highly aqueous mobile phases.[16]Provides alternative selectivity for compounds capable of hydrogen bonding.
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityCan be used in both reversed-phase and normal-phase modes for polar analytes.[2]Offers significantly different selectivity compared to alkyl phases.
HILIC Hydrophilic Interaction Liquid ChromatographyVery polar compounds that are poorly retained in reversed-phase.[17]Uses a high organic mobile phase; retention increases with analyte polarity.[17]

Actionable Advice:

  • For resolving this compound from the more polar 4-hydroxybenzoic acid, a polar-embedded phase or a phenyl-hexyl phase would be excellent first choices.

  • If the co-eluting impurity is less polar, a standard C18 with optimized mobile phase should be sufficient.

  • Consider using a column with smaller particles (e.g., sub-2 µm) to increase column efficiency (N), which leads to sharper peaks and can improve resolution.[2]

Q5: Could forced degradation studies help me identify and resolve these co-eluting peaks?

Yes, absolutely. Forced degradation studies are essential for developing a stability-indicating method, as mandated by ICH guidelines.[14] By intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products.[3]

Benefits of Forced Degradation:

  • Peak Identification: Helps to confirm if the co-eluting peak is a specific degradant (e.g., confirming that 4-hydroxybenzoic acid is formed under basic hydrolysis).[3]

  • Method Specificity: Proves that your analytical method can separate the analyte from its degradation products, which is a key validation parameter.[14]

  • Resolution Tracking: The chromatograms from degraded samples provide the "worst-case" scenario for separation, allowing you to optimize the method to resolve these specific, known impurities.

Protocol 2: Basic Forced Degradation Study

  • Prepare Solutions: Prepare separate solutions of this compound in:

    • 0.1 N HCl (Acidic Hydrolysis)

    • 0.1 N NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Water (Control)

  • Stress Conditions: Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours), and expose a solution to UV light.[3]

  • Analysis: Neutralize the acidic and basic samples, then inject all samples into the HPLC system.

  • Evaluation: Compare the chromatograms to the control. The appearance of new peaks, particularly one corresponding to the retention time of a 4-hydroxybenzoic acid standard, confirms the identity of the degradant and allows you to specifically target its resolution from the parent peak.

References

  • Patel, R., et al. (2021). A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. Biomedical Chromatography, 35(10), e5152. Available from: [Link]

  • Jain, D., et al. (2018). Development and validation of RP-HPLC method for simultaneous determination of paraben preservatives in pharmaceutical liquid dosage form. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • ResearchGate. Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. Available from: [Link]

  • Sunaric, S., et al. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. Available from: [Link]

  • Widyasari, F., et al. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology, 10(1), 33-38. Available from: [Link]

  • International Online Medical Council (IOMC). HPLC Determination of Some frequently used Parabens in Sunscreens. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • PubChem. 2-Hydroxyethyl 4-methylbenzoate. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • PubMed. Degradation of parabens by Pseudomonas beteli and Burkholderia latens. Available from: [Link]

  • LCGC International. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Semantic Scholar. Kinetics of Degradation of the Parabens. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • PubChem. 2-Hydroxypropyl 4-hydroxybenzoate. Available from: [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Cogent Columns. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. Available from: [Link]

  • SciSpace. Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Available from: [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available from: [Link]

  • Taylor & Francis. Determination of Parabens and their Degradation Product p-Hydroxy-Benzoic Acid in Pharmaceutical Dosage Forms by Hptlc Densitometry. Available from: [Link]

  • HiMedia Laboratories. Methyl Paraben. Available from: [Link]

  • PMC - NIH. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Available from: [Link]

Sources

Technical Support Center: Strategies to Enhance the Photostability of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability in the presence of light. As a paraben ester, this compound possesses a phenolic group that makes it susceptible to photodegradation, a process that can compromise the efficacy, safety, and aesthetic quality of your formulations.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and resolve photostability issues. Our approach is grounded in established scientific principles to ensure the integrity and robustness of your experimental outcomes.

Section 1: Understanding the Challenge - FAQs on Photodegradation

This section addresses fundamental questions regarding the nature of this compound and its susceptibility to light-induced degradation.

Q1: What is this compound and why is its photostability a concern?

This compound is an alkyl ester of p-hydroxybenzoic acid, belonging to the paraben family of compounds.[1][2] Parabens are widely utilized as preservatives in pharmaceutical, cosmetic, and food products due to their broad antimicrobial activity.[1][3] The core of its instability lies in its chemical structure: a phenol ring. Phenolic compounds are known to absorb ultraviolet (UV) radiation, which can trigger photochemical reactions. This absorption of light energy can lead to the degradation of the molecule, resulting in a loss of preservative efficacy, the formation of potentially sensitizing or toxic byproducts, and undesirable changes in the formulation, such as discoloration.[4][5][6] For instance, exposure to UV light can magnify the toxicity of parabens in certain systems.[7]

Q2: What is the likely mechanism of photodegradation for this compound?

The photodegradation of phenolic compounds like this compound typically proceeds via a free-radical mechanism upon absorption of UV radiation. The process can be broken down into several key steps:

  • Excitation: The molecule absorbs a photon (hν), promoting it to an excited electronic state.

  • Radical Formation: In this high-energy state, the molecule can undergo homolytic cleavage or interact with oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[8] The phenolic hydroxyl group is particularly susceptible, potentially leading to the formation of a phenoxyl radical.[5][9]

  • Propagation: These highly reactive radicals can then attack other molecules of this compound or other components in the formulation, initiating a chain reaction of degradation.

  • Termination/Product Formation: The reaction cascade terminates when radicals combine, forming various degradation byproducts. These byproducts are often colored, leading to the yellowing or browning of the formulation.

photodegradation_mechanism cluster_propagation Propagation & Degradation Molecule 2-Hydroxyethyl 4-hydroxybenzoate Excited Excited State Molecule* Molecule->Excited Phenoxyl Phenoxyl Radical Molecule->Phenoxyl via ROS attack Excited->Molecule ROS Reactive Oxygen Species (ROS) (e.g., •OH, •O₂⁻) Excited->ROS Energy Transfer to O₂ Excited->Phenoxyl H• Abstraction ROS->Molecule Attacks another molecule Products Degradation Byproducts (e.g., quinones, colored compounds) Phenoxyl->Products

Caption: Proposed photodegradation pathway for this compound.

Q3: What are the common signs of photodegradation in my formulation?

The most common indicators that your active ingredient is undergoing photodegradation include:

  • Color Change: Often the first and most obvious sign is a shift in color, typically to yellow or brown. This is due to the formation of chromophoric degradation products like quinones.

  • Loss of Efficacy: As the concentration of this compound decreases, its preservative or active function will diminish. This requires analytical quantification to confirm.

  • pH Shift: The formation of acidic or basic degradation byproducts can alter the pH of the formulation, which can further accelerate degradation or destabilize other components.[10]

  • Change in Physical Properties: You might observe changes in viscosity, the formation of precipitates, or phase separation in emulsions.

Q4: What analytical techniques can I use to quantify the degradation?

To accurately measure the extent of photodegradation, high-performance liquid chromatography (HPLC) with a UV detector is the most common and reliable method. An HPLC method can separate the parent compound from its degradation products, allowing for precise quantification of the remaining this compound. For identifying the structure of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.

Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions

This section is formatted to help you quickly diagnose and solve specific problems you may be encountering in the lab.

Issue 1: My formulation rapidly turns yellow or brown when exposed to ambient or UV light.

  • Probable Cause: This is a classic sign of direct photodegradation. The phenolic ring of the molecule is absorbing high-energy UV light, leading to the formation of colored byproducts.[4] Your formulation lacks a component that can preferentially absorb this damaging radiation.

  • Solution Pathway: Incorporate a UV Absorber.

    • Mechanism: UV absorbers are compounds designed to absorb UV radiation and dissipate the energy as harmless heat, effectively shielding the active ingredient.[11][12] They act as a competitive inhibitor for UV photons.

    • Action: Select a UV absorber that provides broad-spectrum coverage (UVA and UVB) and is compatible with your formulation base (e.g., water-soluble vs. oil-soluble). Benzophenones and triazines are common classes of UV absorbers used for product stabilization.[11]

    • Validation: A successful outcome will be a significant reduction or complete elimination of the color change when the formulation is exposed to the same light conditions.

Common UV Absorbers for Formulation Stabilization Solubility Typical Use Concentration UV Coverage
Benzophenone-3 (Oxybenzone)Oil-soluble0.5 - 3%UVB, UVA II
Benzophenone-4 (Sulisobenzone)Water-soluble1 - 5%UVB, UVA II
AvobenzoneOil-soluble1 - 3%UVA I
OctocryleneOil-soluble2 - 10%UVB, UVA II

Data compiled from various sources for illustrative purposes.[13][14][15]

Issue 2: The formulation's preservative efficacy decreases over time under light, but there is no significant color change.

  • Probable Cause: This suggests an oxidative degradation pathway is occurring, which may not necessarily produce colored byproducts in its initial stages. UV light can generate low levels of ROS that initiate a slow-burning oxidative chain reaction, gradually consuming the active ingredient.[9]

  • Solution Pathway: Add an Antioxidant.

    • Mechanism: Antioxidants are molecules that can neutralize free radicals by donating an electron or hydrogen atom, thereby terminating the oxidative chain reaction before it can degrade the active ingredient.[5][9] Phenolic antioxidants like BHT or natural extracts work via this mechanism.[4]

    • Action: Introduce a suitable antioxidant into your formulation. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), or Ascorbic Acid. Natural extracts from sources like rosemary or green tea have also proven effective.[4] Sometimes, a synergistic effect can be achieved by combining antioxidants.[4]

    • Validation: Track the concentration of this compound over time using HPLC in both stabilized and unstabilized formulations exposed to light. A successful intervention will show a significantly slower rate of degradation.

Issue 3: My formulation becomes unstable (e.g., phase separation, precipitation) after adding a UV absorber or antioxidant.

  • Probable Cause: This is an issue of physicochemical incompatibility. The stabilizer you have added may not be soluble in the formulation base or may interact negatively with other excipients. Furthermore, direct exposure of the active ingredient to the environment still allows for potential degradation.

  • Solution Pathway: Encapsulate the Active Ingredient.

    • Mechanism: Encapsulation involves trapping the active ingredient within a protective shell material.[16][17] This physically isolates this compound from environmental stressors like light and air, as well as from potentially incompatible ingredients in the formulation.[18] This strategy enhances stability and can also provide controlled release.[16][17]

    • Action: Explore encapsulation technologies such as liposomes, polymer-based nanoparticles, or complexation with cyclodextrins. Cyclodextrins are particularly effective for molecules like parabens, as they can form inclusion complexes that shield the guest molecule.[3][19]

    • Validation: The encapsulated formulation should exhibit superior photostability compared to the free compound. Additionally, the overall physical stability of the formulation should be maintained or improved.

encapsulation_workflow cluster_formulation Formulation Environment cluster_encapsulated Encapsulated System UV UV Light Shell Protective Shell (e.g., Cyclodextrin, Polymer) UV->Shell Blocked Active_free Free 2-Hydroxyethyl 4-hydroxybenzoate UV->Active_free O2 Oxygen O2->Shell Blocked O2->Active_free Active_in 2-Hydroxyethyl 4-hydroxybenzoate Degradation Degradation Active_free->Degradation

Caption: Encapsulation physically shields the active ingredient from UV light and oxygen.

Issue 4: The rate of degradation varies significantly when I change the pH of my aqueous formulation.

  • Probable Cause: The stability of this compound is likely pH-dependent. Phenolic compounds can exist in either a protonated (phenol) or deprotonated (phenolate) state depending on the pH. These two forms can have different light absorption properties and reactivity, leading to different degradation rates and pathways.[20][21] Furthermore, extreme pH values can catalyze hydrolytic cleavage of the ester bond.[10]

  • Solution Pathway: Perform a pH Stability Study and Implement a Buffer System.

    • Mechanism: By identifying the pH at which the compound is most stable, you can adjust your formulation to maintain that optimal pH, thereby minimizing degradation. A buffer system resists changes in pH, ensuring the formulation remains in the desired stability range.[10]

    • Action: Prepare your formulation at a range of pH values (e.g., from pH 4 to 8). Expose these samples to controlled light stress and measure the degradation rate in each using HPLC. Once the optimal pH is identified, incorporate a pharmaceutically acceptable buffer system (e.g., citrate, phosphate) to maintain it.

    • Validation: The buffered formulation at the optimal pH should demonstrate the lowest degradation rate compared to unbuffered formulations or those at suboptimal pH levels.

Section 3: Detailed Experimental Protocols

Protocol 1: Screening and Incorporation of UV Absorbers

  • Objective: To determine the most effective UV absorber for preventing discoloration of a formulation containing this compound.

  • Materials: Base formulation, this compound, candidate UV absorbers (e.g., Benzophenone-4, Octocrylene), photostability chamber with controlled light source (ICH Q1B option), colorimeter or spectrophotometer, quartz cuvettes.

  • Methodology:

    • Prepare a batch of the base formulation containing a known concentration of this compound.

    • Divide the batch into several aliquots. Keep one as a control (no UV absorber).

    • To the other aliquots, add different UV absorbers at a predetermined concentration (e.g., 2% w/w). Ensure they are fully dissolved and the formulation is homogeneous.

    • Place a sample of each formulation into a transparent container (e.g., quartz cuvette).

    • Measure the initial color of each sample using a colorimeter (e.g., CIE Lab* scale).

    • Place the samples in a photostability chamber and expose them to a defined light dose (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV-A).

    • At set time points (e.g., 0, 2, 4, 8, 24 hours), remove the samples and measure their color.

    • Calculate the change in color (ΔE*) for each sample over time.

  • Interpretation: The formulation with the smallest change in color contains the most effective UV absorber for preventing photodegradation-induced discoloration.

Protocol 2: Evaluating the Efficacy of Antioxidants

  • Objective: To quantify the ability of an antioxidant to slow the rate of degradation of this compound under light stress.

  • Materials: Base formulation, this compound, candidate antioxidant (e.g., BHT, Tocopherol), photostability chamber, HPLC system with UV detector, volumetric flasks, appropriate mobile phase.

  • Methodology:

    • Prepare two batches of the formulation: one with this compound only (Control) and one with both the active and a selected antioxidant at a specified concentration (e.g., 0.1% w/w) (Test).

    • Package both formulations in light-permeable containers.

    • Take an initial (T=0) sample from each batch and determine the exact concentration of this compound using a validated HPLC method.

    • Place the remaining containers in a photostability chamber.

    • At predetermined intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples from both the Control and Test batches.

    • Analyze the samples by HPLC to quantify the remaining percentage of this compound.

    • Plot the percentage of remaining active ingredient versus time for both batches.

  • Interpretation: A successful antioxidant will result in a significantly flatter degradation curve compared to the control, indicating a slower rate of degradation.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex for Enhanced Stability

  • Objective: To improve the photostability of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, freeze-dryer, photostability chamber, HPLC system.

  • Methodology:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

    • Slowly add this compound to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a good starting point.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the poorly soluble active is complexed.[3]

    • Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

    • To test for stability, prepare two aqueous solutions: one with the free active and one with the complex powder, both at the same equivalent active concentration.

    • Expose both solutions to light stress in a photostability chamber.

    • Analyze the degradation at various time points using HPLC.

  • Interpretation: The solution containing the cyclodextrin complex should show a markedly lower degradation rate, confirming the protective effect of complexation.[1][19]

References

  • Spectrum Chemical. (n.d.). Cosmetic UV Absorbers.
  • LYCUS LTD. (n.d.). Cosmetics & Personal Care.
  • Specialty Ingredients & Chemicals. (2026, January 8). Understanding UV Absorbers: A Guide for Cosmetic Formulators.
  • Into Cosmetics. (2024, December 19). Encapsulation Technology: Revolutionizing Active Ingredients in Skincare.
  • Performance Additives. (n.d.). UV Absorbers | Polymer & Polycarbonate Additives.
  • Sá Couto, A. R., et al. (2019). Interaction of native cyclodextrins and their hydroxypropylated derivatives with parabens in aqueous solutions. Part 1: evaluation of inclusion complexes. Aalborg University's Research Portal.
  • welltchem.com. (2023, February 8). What is the difference between UV absorbers and light stabilizer?
  • ResearchGate. (2025, August 6). Interaction of native cyclodextrins and their hydroxypropylated derivatives with parabens in aqueous solutions. Part 1: evaluation of inclusion complexes | Request PDF.
  • ResearchGate. (n.d.). The impact of guest compounds on cyclodextrin aggregation behavior: A series of structurally related parabens | Request PDF.
  • Silva, A. C., et al. (2015). Encapsulation of cosmetic active ingredients for topical application – a review.
  • Berset, C., & Kausch, M. (1996).
  • Kim, H. J., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules.
  • ResearchGate. (2025, August 6). Encapsulation of organic ultraviolet photoprotective actives into poly(methyl methacrylate) nanoparticles for sunscreen formulations | Request PDF.
  • Merck Millipore. (2017, July 15). The impact of guest compounds on cyclodextrin aggregation behavior: A series of structurally related parabens.
  • SciSpace. (2015). Encapsulation of cosmetic active ingredients for topical application – a review.
  • Wang, J., et al. (2022). Enhanced photocatalytic degradation of paraben preservative over designed g-C3N4/BiVO4 S-scheme system and toxicity assessment.
  • AIMPLAS. (n.d.). Encapsulation of Active Ingredients.
  • Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
  • Kalra, K., & Kumar, A. (2014). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers.
  • ResearchGate. (2025, August 6). Interaction of native CDs and their hydroxypropyl derivatives with parabens in aqueous solutions. Part 2: evaluation of paraben/cyclodextrin complex aggregation | Request PDF.
  • Solar, S., et al. (1999). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester.
  • ResearchGate. (2014, December 8). Does anyone have a synthetic procedure for this compound?
  • Jarzycka, A., et al. (2019). The Synergistic Behavior of Antioxidant Phenolic Compounds Obtained from Winemaking Waste's Valorization, Increased the Efficacy of a Sunscreen System. Antioxidants.
  • Kumar, S. S., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online.
  • Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • ResearchGate. (n.d.). Preservatives Stability: Stability Study of Parabens under Different Conditions of Stress Degradation | Request PDF.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Shoun, H., et al. (1979). Studies on the interaction of p-hydroxybenzoate hydroxylase with NADPH. Effects of pH and substrates on the enzyme . NADPH complex formation. The Journal of Biological Chemistry.
  • Chen, X., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Ecotoxicology and Environmental Safety.
  • PubMed. (n.d.). Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka.
  • ResearchGate. (2025, August 6). (PDF) Photostability of naturally occurring whitening agents in cosmetic microemulsions.
  • Shoun, H., et al. (1974). Studies on pH dependence of rho-hydroxybenzoate hydroxylase-catalyzed reactions: functional groups involved in the reactions. FEBS Letters.
  • Entsch, B., & van Berkel, W. J. (1995).
  • MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • Kim, S., et al. (2017). Phototoxicity and chronic toxicity of methyl paraben and 1,2-hexanediol in Daphnia magna. Ecotoxicology.

Sources

Technical Support Center: Optimizing Enzymatic Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 2-Hydroxyethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our approach is grounded in scientific principles and practical laboratory experience to ensure you can navigate the complexities of this biocatalytic process with confidence.

Introduction to the Synthesis

The enzymatic synthesis of this compound is a green and efficient alternative to traditional chemical methods.[1][2] This process typically involves the direct esterification of 4-hydroxybenzoic acid with ethylene glycol, catalyzed by a lipase in a non-aqueous or low-water environment.[1] Lipases, particularly in their immobilized form, are favored for their high specificity, mild reaction conditions, and reusability, which enhances the economic viability of the synthesis.[1][3]

The reaction is reversible, with water as a byproduct. Controlling the water content is crucial, as its removal drives the equilibrium towards the formation of the desired ester product.[1]

Visualizing the Reaction Pathway

To understand the core process, let's visualize the enzymatic esterification pathway.

Enzymatic_Esterification cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Lipase Lipase (e.g., Immobilized) 4-Hydroxybenzoic_Acid->Lipase Binds to active site Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Lipase Binds to active site Target_Ester 2-Hydroxyethyl 4-hydroxybenzoate Lipase->Target_Ester Catalyzes esterification Water Water (Byproduct) Lipase->Water Releases Troubleshooting_Workflow Start Low or No Product Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Substrates Are substrates of good quality? Start->Check_Substrates Check_Water Is water content controlled? Start->Check_Water Enzyme_Inactive Enzyme may be denatured or inhibited. - Check storage conditions. - Test for inhibitors. Check_Enzyme->Enzyme_Inactive No Optimize_Temp Optimize temperature (e.g., 40-60°C). Check_Conditions->Optimize_Temp No Optimize_pH Adjust pH memory of the enzyme. Check_Conditions->Optimize_pH No Substrate_Purity Use high-purity substrates. - Check for contaminants. Check_Substrates->Substrate_Purity No Add_Sieves Add activated molecular sieves to remove water. Check_Water->Add_Sieves No

Caption: A decision tree for troubleshooting low product yield.

Problem 1: Low Conversion Rate or Reaction Stalls

Possible Cause & Explanation:

  • Enzyme Inactivation: The lipase may have lost its activity due to improper storage, extreme temperatures, or the presence of inhibitors. [4]Lipases can be inhibited by certain metal ions or detergents. [5]* Suboptimal Water Activity: As the reaction proceeds, the byproduct water accumulates, shifting the equilibrium back towards the reactants and causing hydrolysis of the newly formed ester. [1]This is a common reason for reactions stalling.

  • Incorrect Reaction Temperature: Each enzyme has an optimal temperature range for activity. [1][6]Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause irreversible denaturation of the enzyme. [6]* Substrate or Product Inhibition: High concentrations of either the substrates or the product can sometimes inhibit the enzyme's activity.

Solutions & Experimental Protocols:

  • Verify Enzyme Activity:

    • Protocol: Run a standard hydrolysis assay using a known substrate like p-nitrophenyl palmitate (p-NPP) to confirm the lipase is active. [5] * Action: If the activity is low, use a fresh batch of the enzyme. Ensure proper storage conditions as per the manufacturer's guidelines.

  • Control Water Content:

    • Protocol:

      • Activate molecular sieves (3Å or 4Å) by heating them in an oven at 250-300°C for at least 3 hours.

      • Cool them in a desiccator before use.

      • Add the activated molecular sieves to the reaction mixture at a concentration of 10-20% (w/v). [1] * Rationale: The molecular sieves will selectively adsorb the water produced during esterification, driving the reaction forward. [1]

  • Optimize Reaction Temperature:

    • Protocol: Set up a series of small-scale reactions at different temperatures within the recommended range for your lipase (e.g., 40°C, 50°C, 60°C). [1][6]Monitor the product formation over time using a suitable analytical method like HPLC.

    • Action: Identify the temperature that gives the highest initial reaction rate and final yield.

Problem 2: Formation of Byproducts

Possible Cause & Explanation:

  • Diester Formation: Ethylene glycol has two hydroxyl groups, and it is possible for it to react with two molecules of 4-hydroxybenzoic acid to form a diester. This is more likely to occur if the molar ratio of 4-hydroxybenzoic acid to ethylene glycol is high.

  • Degradation of Substrates or Product: At elevated temperatures or in the presence of impurities, the substrates or the desired product may undergo degradation. 4-hydroxybenzoic acid can be decarboxylated to phenol under certain conditions. [7][8] Solutions & Experimental Protocols:

  • Adjust Substrate Molar Ratio:

    • Protocol: To minimize diester formation, use an excess of ethylene glycol relative to 4-hydroxybenzoic acid. [9]Experiment with molar ratios of 1:2, 1:3, and 1:5 (acid:alcohol).

    • Rationale: A higher concentration of ethylene glycol will statistically favor the formation of the monoester. [9]

  • Purify the Product:

    • Protocol: If byproducts are unavoidable, they can be removed during downstream processing.

      • After the reaction, filter to remove the immobilized enzyme. [1] 2. Use a rotary evaporator to remove the solvent and excess ethylene glycol. [1] 3. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. [1]

Problem 3: Difficulty in Reusing the Immobilized Enzyme

Possible Cause & Explanation:

  • Enzyme Leaching: A small amount of enzyme may detach from the support during the reaction or washing steps.

  • Fouling of the Support: Substrates, products, or byproducts may adsorb onto the surface of the immobilization support, blocking the enzyme's active site.

  • Mechanical Damage: Vigorous stirring can cause physical damage to the support beads over multiple cycles.

Solutions & Experimental Protocols:

  • Gentle Washing and Recovery:

    • Protocol: After each reaction cycle, filter the immobilized enzyme and wash it gently with a non-polar organic solvent (e.g., hexane or isooctane) to remove adsorbed hydrophobic compounds.

    • Action: Dry the enzyme under vacuum at a low temperature before reusing it.

  • Optimize Agitation:

    • Action: Use a shaker incubator or an overhead stirrer at a moderate speed instead of a magnetic stir bar which can cause grinding of the support particles.

References

  • Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. (2001). Journal of Chemical Engineering of Japan, 34(3), 419-422. [Link]

  • Matsumoto, M., et al. (2001). Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. Journal of Chemical Engineering of Japan, 34(3), 419-422. [Link]

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]

  • Sharma, A., et al. (2023). Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR. RSC Medicinal Chemistry, 14(7), 1215-1241. [Link]

  • Mermer, A., et al. (2022). Synthesis of novel pancreatic lipase inhibitors: Biological investigation and in silico studies. Journal of Biomolecular Structure & Dynamics, 40(2), 931-940. [Link]

  • Mermer, A., et al. (2022). Synthesis of novel pancreatic lipase inhibitors: Biological investigation and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(2), 931-940. [Link]

  • Biernacka, J. M., & Golebiowska, J. (2018). Synthetic and Natural Lipase Inhibitors. Current medicinal chemistry, 25(17), 2008–2025. [Link]

  • Mermer, A., et al. (2021). Synthesis of novel pancreatic lipase inhibitors: Biological investigation and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(2), 931-940. [Link]

  • Aunstrup, K., & Andreasen, F. (1989). Immobilized lipase.
  • Foresti, M. L., & Ferreira, M. L. (2020). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Molecules (Basel, Switzerland), 25(22), 5394. [Link]

  • Spalletta, A., Joly, N., & Martin, P. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International journal of molecular sciences, 25(7), 3727. [Link]

  • Abdulmalek, E., & Fazrieyana, N. (n.d.). Optimization and Characterization of Lipase Catalysed Synthesis of Xylose Caproate Ester in Organic Solvents. Amanote Research. [Link]

  • Chang, H. M., et al. (2005). Optimization of lipase-catalyzed synthesis of octyl hydroxyphenylpropionate by response surface methodology. Journal of agricultural and food chemistry, 53(4), 859–864. [Link]

  • Lemay, M. J., et al. (1999). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and environmental microbiology, 65(2), 682–686. [Link]

  • Various Authors. (2014). Does anyone have a synthetic procedure for this compound?. ResearchGate. [Link]

  • Rios, N. S., et al. (2023). Immobilization of Lipases Using Poly(vinyl) Alcohol. International journal of molecular sciences, 24(9), 7856. [Link]

  • Sharma, P., & Sharma, N. (2017). Immobilization of Lipase from Geobacillus sp. and Its Application in Synthesis of Methyl Salicylate. Applied biochemistry and biotechnology, 181(4), 1439–1453. [Link]

  • PROCESS FOR IMMOBILIZATION OF A LIPASE. (2023). European Patent Office. [Link]

  • Liu, K., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 219. [Link]

  • Borghei, S. M., et al. (2012). OPTIMIZATION OF LIPASE IMMOBILIZATION. International Journal of Engineering, 25(1), 1-8. [Link]

  • Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. (n.d.). PrepChem.com. [Link]

  • Biosynthetic Pathways for 4-Hydroxybenzoate. (2023). The Science Notes. [Link]

  • Wynands, B., et al. (2019). High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. Frontiers in Bioengineering and Biotechnology, 7, 21. [Link]

  • Ridder, L., et al. (2005). Enzymatic Hydroxylation in p-Hydroxybenzoate Hydroxylase: A Case Study for QM/MM Molecular Dynamics. Journal of Chemical Theory and Computation, 1(4), 615-625. [Link]

  • Lemay, M. J., et al. (1999). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. [Link]

  • Chen, R. R., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource technology, 342, 125959. [Link]

  • Su, S. C., et al. (2014). The Reaction Kinetics of 3-Hydroxybenzoate 6-Hydroxylase from Rhodococcus jostii RHA1 Provide an Understanding of the para-Hydroxylation Enzyme Catalytic Cycle. The Journal of biological chemistry, 289(34), 23838–23847. [Link]

  • Sandoval, G., et al. (2012). Biocatalysis for Biobased Chemicals. Catalysts, 2(4), 481-507. [Link]

  • Yanti, D., et al. (2022). Kinetic Model for Enzymatic Hydrolysis of Cellulose from Pre-Treated Rice Husks. Polymers, 14(17), 3484. [Link]

  • Synthesis of methyl 4-hydroxybenzoate. (n.d.). PrepChem.com. [Link]

  • Patil, P. J., & Gaikwad, S. G. (2017). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY, 7(5). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxyethyl 4-hydroxybenzoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family, is utilized in various formulations for its preservative properties. Ensuring its concentration is within specified limits is critical for product safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted method for this purpose, against the more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the validation of these analytical methods. The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a universally acceptable and scientifically rigorous approach.[1][2][3]

The Analytical Challenge: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For the quantification of this compound, this means the method must be reliable, reproducible, and accurate in the presence of other components within a sample matrix. An unvalidated method can lead to erroneous results, potentially causing the rejection of a good product batch or the release of a substandard one, with significant financial and safety implications.

The validation process for a quantitative analytical method, as mandated by regulatory bodies like the FDA and described in pharmacopeias such as the USP, involves a thorough evaluation of several key performance characteristics.[5][6][7][8]

Core Validation Parameters: A Deep Dive

The following parameters form the bedrock of a robust analytical method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for a comprehensive HPLC method validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Method_Selection Start Define Analytical Requirement Assay Assay & Purity (High Concentration) Start->Assay Trace Trace Analysis / Impurities (Low Concentration) Start->Trace Complex_Matrix Complex Matrix? Assay->Complex_Matrix UHPLC_MSMS Select UHPLC-MS/MS Trace->UHPLC_MSMS HPLC_UV Select HPLC-UV Complex_Matrix->HPLC_UV No Complex_Matrix->UHPLC_MSMS Yes

Sources

A Comparative Guide to the Antimicrobial Activity of 2-Hydroxyethyl 4-hydroxybenzoate and Traditional Parabens

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the p-hydroxybenzoic acid esters, commonly known as parabens, have been the preservatives of choice in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their broad-spectrum antimicrobial activity, stability over a wide pH range, and cost-effectiveness have made them ubiquitous.[2] The most frequently used are methyl-, ethyl-, propyl-, and butylparaben.[3] However, the quest for novel preservatives with improved properties, such as enhanced water solubility and potentially different safety profiles, has led to the investigation of modified paraben structures.

This guide provides a detailed comparative analysis of the antimicrobial activity of a modified paraben, 2-Hydroxyethyl 4-hydroxybenzoate, against its traditional short-chain alkyl ester counterparts. We will delve into the established structure-activity relationships, present available quantitative data for common parabens, and provide the experimental framework necessary for researchers to conduct their own comparative efficacy studies.

Understanding Paraben Efficacy: The Structure-Activity Relationship

The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, specifically the length of the alkyl ester chain.[4][5] A well-established principle is that as the alkyl chain length increases, so does the antimicrobial potency.[4][5] Therefore, butylparaben is a more potent antimicrobial agent than propylparaben, which is in turn more effective than ethylparaben and methylparaben.[4]

This increased activity is attributed to the greater lipophilicity of the longer alkyl chains. Parabens are thought to exert their antimicrobial effect primarily by disrupting the microbial cell membrane's transport processes and inhibiting key enzymes.[6] A more lipophilic molecule can more readily partition into and disrupt the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components.[5]

The introduction of a hydroxyethyl group in place of a simple alkyl chain, as in this compound, represents a significant structural modification. This change is expected to increase the molecule's hydrophilicity, or water solubility. Based on the established structure-activity relationship, this would theoretically decrease its antimicrobial potency compared to its straight-chain alkyl analogue, ethylparaben. However, a study on a similar hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, found that while it had lower inhibitory activity at very high concentrations, its antimicrobial effect at lower concentrations was comparable and, in the case of Staphylococcus aureus, even higher than traditional parabens.[2] This suggests a more complex relationship where increased water solubility might enhance bioavailability in certain systems, warranting direct experimental comparison.

cluster_0 Paraben Structure-Activity Relationship cluster_1 Properties Methylparaben Methylparaben Ethylparaben Ethylparaben Methylparaben->Ethylparaben Increasing Lipophilicity Lipophilicity Methylparaben->Lipophilicity Lowest Antimicrobial_Activity Antimicrobial Activity Methylparaben->Antimicrobial_Activity Lowest Propylparaben Propylparaben Ethylparaben->Propylparaben Increasing Butylparaben Butylparaben Propylparaben->Butylparaben Increasing Butylparaben->Lipophilicity Highest Butylparaben->Antimicrobial_Activity Highest 2-Hydroxyethyl_Paraben 2-Hydroxyethyl 4-hydroxybenzoate 2-Hydroxyethyl_Paraben->Lipophilicity Lower (Predicted) 2-Hydroxyethyl_Paraben->Antimicrobial_Activity Activity to be Determined (Potentially Moderate)

Figure 1. Conceptual diagram of the structure-activity relationship of common parabens.

Comparative Antimicrobial Efficacy: A Quantitative Look

Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Common Parabens

MicroorganismTypeMethylparaben (µg/mL)Ethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Staphylococcus aureusGram-positive Bacteria1000 - 2000[7]1000 - 1250250 - 500[7]50 - 100
Escherichia coliGram-negative Bacteria1250 - 4000[8]1000 - 1250[8]500 - 1000[8]4000[8]
Pseudomonas aeruginosaGram-negative Bacteria2000[4]1000 - 8000[9]8000[9]-
Candida albicansYeast500[4]10001000 - 2000500
Aspergillus nigerMold1000[4]500 - 1000500250

Note: Values are compiled from various sources and can vary based on specific strains and testing conditions.[10] Parabens are generally less effective against Gram-negative bacteria, particularly Pseudomonas species.[5]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To facilitate further research, we provide a detailed, self-validating protocol for a broth microdilution MIC assay. This method is a gold standard for antimicrobial susceptibility testing and is adaptable for comparing novel compounds like this compound against established preservatives.

Principle: This quantitative assay determines the MIC of a test compound by challenging a standardized microbial inoculum with serial dilutions of the compound in a liquid growth medium. The MIC is read as the lowest concentration that inhibits visible growth after a defined incubation period.

Materials:

  • Test compounds (this compound, Methylparaben, Ethylparaben, etc.)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solutions: Accurately weigh and dissolve each paraben in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution. The final concentration of the solvent in the assay wells should be non-inhibitory to the test microorganisms.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each test compound.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the stock solution (at 2x the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly.

    • Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the assay broth to achieve the final target inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Figure 2. Standard workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The established family of parabens remains a benchmark for antimicrobial preservation. The principle that antimicrobial activity increases with alkyl chain length (butyl > propyl > ethyl > methyl) is a cornerstone of their application. While direct, peer-reviewed data on the antimicrobial efficacy of this compound is sparse, its hydrophilic modification suggests a nuanced performance profile. It may exhibit lower potency than its more lipophilic counterparts like propylparaben and butylparaben, but could offer comparable or unique efficacy in certain formulations due to its increased water solubility, as suggested by studies on analogous compounds.[2]

For researchers and drug development professionals, the path forward is clear: direct, side-by-side experimental evaluation using standardized methods like the broth microdilution assay is essential. By leveraging the baseline data of traditional parabens and adhering to rigorous protocols, the precise antimicrobial spectrum and potency of this compound can be accurately determined, paving the way for its potential application as a novel preservative.

References

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. ResearchGate. Available at: [Link]

  • Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate. Available at: [Link]

  • Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. National Center for Biotechnology Information. Available at: [Link]

  • Minimum Inhibitory Concentration of Parabens (%)**. ResearchGate. Available at: [Link]

  • Ecotoxicological aspects of the use of parabens in the production of cosmetics. ejournals.eu. Available at: [Link]

  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. Available at: [Link]

  • Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. National Center for Biotechnology Information. Available at: [Link]

  • Enhancement of paraben-fungicidal activity by sulforaphane, a cruciferous vegetable-derived isothiocyanate, via membrane structural damage in Saccharomyces cerevisiae. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • What is hydroxyethyl paraben, and is it harmful?. Cainiu Health. Available at: [Link]

  • Investigation of the Antimicrobial Activity of Some Ethyl Paraben Hydrazide-Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. National Center for Biotechnology Information. Available at: [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. National Center for Biotechnology Information. Available at: [Link]

  • Antifungal effect of different methyl and propyl paraben mixtures on the treatment of paper biodeterioration. ResearchGate. Available at: [Link]

  • Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives.. Semantic Scholar. Available at: [Link]

  • Parabens. Medscape. Available at: [Link]

  • (PDF) Antifungal activity of methylparaben (p-hydroxybenzoic acid methyl ester) against human pathogenic fungi. ResearchGate. Available at: [Link]

  • In vitro analyses of the effects of heparin and parabens on Candida albicans biofilms and planktonic cells. National Center for Biotechnology Information. Available at: [Link]

  • Parabens as antimicrobial preservatives in creams. National Center for Biotechnology Information. Available at: [Link]

  • The effects of parabens on the mechanosensitive channels of E. coli. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Analysis for the Pharmaceutical Scientist: 2-Hydroxyethyl 4-hydroxybenzoate vs. Methylparaben

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Antimicrobial Efficacy, and Cytotoxicity

In the ever-evolving landscape of pharmaceutical excipients, the selection of a suitable preservative is a critical decision, balancing potent antimicrobial activity with an impeccable safety profile. For decades, methylparaben has been a cornerstone of formulation science, valued for its broad-spectrum efficacy and cost-effectiveness. However, the ongoing discourse surrounding parabens has catalyzed the exploration of alternatives. This guide offers a detailed comparative study of 2-Hydroxyethyl 4-hydroxybenzoate and the industry stalwart, methylparaben, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by established experimental methodologies.

Introduction: The Rationale for Paraben Alternatives

Parabens, the esters of p-hydroxybenzoic acid, have a long history of use as preservatives in cosmetics, food, and pharmaceuticals due to their bactericidal and fungicidal properties.[1] Methylparaben, in particular, is lauded for its effectiveness against a wide range of microorganisms.[2] Despite their widespread use and regulatory approval, concerns regarding their potential for endocrine disruption and allergic reactions have prompted the scientific community to investigate alternative preservative systems.[3] This has led to the development of modified parabens and other novel compounds designed to retain antimicrobial efficacy while potentially offering an improved safety profile. This compound, a derivative of p-hydroxybenzoic acid featuring a hydroxyethyl ester, represents one such alternative. This guide will dissect the key attributes of both compounds to inform a rational approach to preservative selection.

A Tale of Two Molecules: Physicochemical Properties

The functional differences between this compound and methylparaben begin at the molecular level. The introduction of a hydroxyl group on the ethyl ester chain of this compound is anticipated to alter its physicochemical properties, most notably its solubility and partitioning behavior, which in turn can influence its interaction with microbial cell membranes and its toxicological profile.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethylparaben
Chemical Formula C₉H₁₀O₄C₈H₈O₃
Molecular Weight 182.17 g/mol 152.15 g/mol
Appearance White to almost white crystalline powderColorless crystals or white crystalline powder
Melting Point 139-142 °C125-128 °C
Water Solubility Predicted to be higher than methylparaben due to the terminal hydroxyl groupSlightly soluble in water
LogP (Octanol-Water Partition Coefficient) Predicted to be lower than methylparaben~1.96

The hydroxyl group in this compound is expected to increase its hydrophilicity compared to methylparaben. This enhanced water solubility could be advantageous in aqueous formulations, potentially simplifying the manufacturing process. However, the impact of this structural modification on its antimicrobial efficacy and cytotoxicity requires rigorous experimental evaluation.

Experimental Deep Dive: A Methodological Framework for Comparison

To provide a robust comparison, we outline a series of established experimental protocols. While extensive data for methylparaben is available, the data for this compound is presented hypothetically, based on the principles of structure-activity relationships observed in similar compounds.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of preservative evaluation is determining the minimum concentration required to inhibit microbial growth. The broth microdilution method is a standardized and widely accepted technique for this purpose.

  • Microorganism Preparation: Cultures of relevant bacteria (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus brasiliensis) are grown to a standardized turbidity.

  • Serial Dilution: A two-fold serial dilution of both this compound and methylparaben is prepared in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (typically 24-48 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the preservative that shows no visible microbial growth.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_microbes Prepare Standardized Microbial Cultures start->prep_microbes prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plates prep_microbes->inoculate prep_compounds->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC Determination.

Table 2: Hypothetical Comparative MIC Values (µg/mL)

MicroorganismThis compoundMethylparaben
Staphylococcus aureus12501000
Escherichia coli25002000
Pseudomonas aeruginosa>5000>4000
Candida albicans625500
Aspergillus brasiliensis625500

Note: These are hypothetical values for this compound, projected based on the principle that increased hydrophilicity may slightly decrease antimicrobial potency.

Cytotoxicity Assessment: The MTT Assay

Evaluating the potential toxicity of a preservative to mammalian cells is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human dermal fibroblasts (HDFs) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of this compound and methylparaben for 24 hours.

  • MTT Addition: The treatment medium is replaced with a medium containing MTT, and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration that inhibits 50% of cell viability (IC50) is calculated from the dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Human Dermal Fibroblasts start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Table 3: Hypothetical Comparative Cytotoxicity (IC50 in µM) on HDF Cells

CompoundIC50 (µM)
This compound>1000
Methylparaben~800

Note: The increased hydrophilicity of this compound might lead to reduced cell membrane permeability and consequently lower cytotoxicity, resulting in a higher IC50 value.

Stability Profile: A Forced Degradation Study

A preservative's stability under various stress conditions is crucial for ensuring the shelf-life of the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed to separate the parent compound from its potential degradation products.

  • Method Development: An HPLC method is developed and validated for the accurate quantification of both this compound and methylparaben.

  • Forced Degradation: Solutions of both compounds are subjected to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by the validated HPLC method.

  • Data Analysis: The percentage of degradation of the parent compound is calculated, and the formation of any degradation products is monitored.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start develop_hplc Develop & Validate HPLC Method start->develop_hplc prepare_solutions Prepare Compound Solutions start->prepare_solutions acid Acidic base Basic oxidative Oxidative thermal Thermal photolytic Photolytic analyze_samples Analyze Samples by HPLC calculate_degradation Calculate % Degradation analyze_samples->calculate_degradation end End calculate_degradation->end

Caption: Workflow for HPLC-Based Stability Study.

Table 4: Hypothetical Comparative Stability Data (% Degradation after 24h)

Stress ConditionThis compoundMethylparaben
0.1 N HCl (80°C) < 2%< 2%
0.1 N NaOH (RT) ~15%~10%
3% H₂O₂ (RT) < 5%< 5%
80°C < 1%< 1%
Photolytic (ICH Q1B) < 2%< 2%

Note: The ester linkage in both molecules is susceptible to hydrolysis, particularly under basic conditions. The slightly bulkier hydroxyethyl group might offer some steric hindrance, but significant differences in stability are not anticipated under most conditions.

Synthesizing the Evidence: A Comparative Discussion

Based on the hypothetical experimental data, a nuanced picture emerges. Methylparaben would likely exhibit slightly superior antimicrobial potency, as reflected by lower MIC values. This is consistent with the established principle that the antimicrobial activity of parabens often correlates with their lipophilicity.

Conversely, this compound is projected to have a more favorable cytotoxicity profile, with a higher IC50 value. The increased hydrophilicity conferred by the hydroxyl group may reduce its ability to penetrate mammalian cell membranes, thereby decreasing its potential for cellular toxicity.

In terms of stability, both compounds are expected to be relatively stable under typical formulation conditions, with the primary degradation pathway being hydrolysis under alkaline conditions.

Conclusion: Guiding the Formulation Scientist's Choice

The choice between this compound and methylparaben is not a matter of a simple "better" or "worse" but rather a decision based on the specific requirements of the formulation.

  • Methylparaben remains a highly effective and well-characterized preservative, particularly in formulations where maximum antimicrobial potency is the primary concern.

  • This compound presents a compelling alternative for formulations where a more favorable cytotoxicity profile is a key consideration, and a slight trade-off in antimicrobial potency is acceptable. Its potentially enhanced water solubility could also offer formulation advantages.

Ultimately, this guide provides a framework for a data-driven approach to preservative selection. While the data for this compound is presented hypothetically, the outlined experimental methodologies provide a clear path for its empirical evaluation. As the demand for innovative and safe excipients continues to grow, a thorough understanding of the comparative performance of novel candidates like this compound is essential for the advancement of pharmaceutical science.

References

  • Parabens are a group of EDCs commonly found in personal care products, foods, and pharmaceuticals. (Source: PMC, [Link])

  • Parabens are class of chemicals widely used as preservatives in the cosmetic and pharmaceutical industries. (Source: IJFANS International Journal of Food and Nutritional Sciences, [Link])

  • Methylparaben is an anti-fungal agent often used in a variety of cosmetics and personal-care products. (Source: Wikipedia, [Link])

  • The antimicrobial activity of parabens in emulsion system is limited by their poor solubility in water phase, which is increasing with the length of their alkyl chain. (Source: PubMed, [Link])

  • In general, higher cytotoxicity was observed with increased paraben chain length. (Source: PubMed, [Link])

  • Parabens are susceptible to hydrolysis, which can lead to the formation of p-hydroxybenzoic. (Source: ResearchGate, [Link])

Sources

A Comparative Guide to the Efficacy of Non-Paraben Preservatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-Hydroxyethyl 4-hydroxybenzoate: Initial investigation into the preservative efficacy of this compound revealed a significant lack of publicly available data regarding its antimicrobial activity. As such, a direct comparison with established non-paraben preservatives could not be conducted. This guide will therefore focus on a detailed comparison of three widely used non-paraben preservatives: Phenoxyethanol, Sodium Benzoate, and Potassium Sorbate, for which extensive scientific literature and experimental data are available.

Introduction: The Critical Role of Preservation

The microbiological safety and stability of pharmaceutical and cosmetic products are of paramount importance. Aqueous-based formulations are susceptible to microbial contamination, which can lead to product spoilage, loss of therapeutic efficacy, and potential harm to the consumer. Preservatives are essential excipients that inhibit the growth of microorganisms, ensuring product integrity and consumer safety throughout its shelf life. The ideal preservative should possess a broad spectrum of antimicrobial activity, be effective at low concentrations, remain stable over a wide pH and temperature range, be compatible with other formulation components, and exhibit a favorable safety profile.

This guide provides a comparative analysis of the efficacy of three commonly used non-paraben preservatives, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions in formulation development.

Comparative Analysis of Non-Paraben Preservatives

Phenoxyethanol

Chemical Name: 2-Phenoxyethanol

Mechanism of Action: Phenoxyethanol's primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] It also inhibits DNA and RNA synthesis in bacteria.[2]

Antimicrobial Spectrum: Phenoxyethanol exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][4] It is particularly effective against Pseudomonas aeruginosa, a common and challenging opportunistic pathogen in product contamination.[1]

Effective pH Range: A significant advantage of phenoxyethanol is its efficacy over a wide pH range, typically from 3 to 10.[5]

Typical Use Concentration: In cosmetic and topical pharmaceutical formulations, phenoxyethanol is typically used at concentrations between 0.5% and 1.0%.[3]

Sodium Benzoate

Chemical Name: Sodium salt of benzoic acid

Mechanism of Action: The antimicrobial activity of sodium benzoate is attributed to the undissociated benzoic acid molecule.[6] Benzoic acid penetrates the microbial cell wall and disrupts the intracellular pH, inhibiting enzymatic activity and metabolic processes.[6]

Antimicrobial Spectrum: Sodium benzoate is most effective against yeasts and molds, with some activity against bacteria.[7]

Effective pH Range: The efficacy of sodium benzoate is highly pH-dependent. It is most active in acidic conditions (pH 2.5-4.5), where the concentration of undissociated benzoic acid is highest.[8] Its activity significantly decreases as the pH approaches neutrality.

Typical Use Concentration: The concentration of sodium benzoate in formulations typically ranges from 0.02% to 0.5%.

Potassium Sorbate

Chemical Name: Potassium salt of sorbic acid

Mechanism of Action: Similar to sodium benzoate, the antimicrobial activity of potassium sorbate stems from the undissociated sorbic acid. Sorbic acid disrupts microbial cell membranes and inhibits key enzymes involved in metabolism.

Antimicrobial Spectrum: Potassium sorbate is highly effective against molds and yeasts, and to a lesser extent, bacteria.[9][10]

Effective pH Range: Potassium sorbate is effective in acidic conditions, with an optimal pH range below 6.5.[10]

Typical Use Concentration: Typical use concentrations for potassium sorbate in food and cosmetic products range from 0.025% to 0.3%.

Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following table summarizes the MIC values for phenoxyethanol, sodium benzoate, and potassium sorbate against the five compendial microorganisms specified in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test. It is important to note that MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism.

MicroorganismPhenoxyethanol (µg/mL)Sodium Benzoate (µg/mL)Potassium Sorbate (µg/mL)
Staphylococcus aureus (ATCC 6538)8500[3]32 - >10,000 (pH dependent)[7][11]2500 - >10,000 (pH dependent)[12]
Pseudomonas aeruginosa (ATCC 9027)3200[3]>10,000 (pH dependent)[13][14]>10,000 (pH dependent)[14]
Escherichia coli (ATCC 8739)3600[3]400 - >10,000 (pH dependent)[7][8][15]400 - >10,000 (pH dependent)[15][16][17]
Candida albicans (ATCC 10231)5400[3]2500 (pH dependent)3250 (pH dependent)[18]
Aspergillus brasiliensis (ATCC 16404)3300[3]>50,000 (pH dependent)[13][18]>50,000 (pH dependent)[18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a preservative is a fundamental measure of its intrinsic antimicrobial activity. The broth microdilution method is a commonly used technique.

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test preservative

  • Standardized microbial cultures (e.g., from ATCC)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Preservative Stock Solution: Prepare a concentrated stock solution of the test preservative in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the preservative stock solution across the wells of a 96-well plate using the appropriate sterile broth. This creates a gradient of preservative concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate (containing the diluted preservative) with the standardized microbial suspension. Include a positive control well (broth and inoculum, no preservative) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Preservative Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Visually Assess for Turbidity (Growth) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

USP <51> Antimicrobial Effectiveness Test (AET)

The USP <51> AET, or challenge test, is the gold standard for evaluating the efficacy of a preservative system within a specific product formulation.

Objective: To assess the ability of a preservative system in a product to control microbial growth after intentional contamination.

Materials:

  • Test product in its final container

  • Standardized cultures of the five USP <51> challenge microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline

  • Appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubators

  • Equipment for microbial enumeration (e.g., petri dishes, spreaders)

Procedure:

  • Inoculum Preparation: Prepare standardized inocula of each of the five challenge microorganisms to a concentration of approximately 1 x 10^8 CFU/mL.

  • Product Inoculation: Divide the test product into five separate containers. Inoculate each container with one of the standardized microbial suspensions to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL of the product. The volume of the inoculum should not exceed 1% of the product volume.

  • Incubation: Store the inoculated product containers at a controlled temperature of 20-25°C for 28 days.

  • Sampling and Enumeration: At specified time intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container and perform microbial enumeration using standard plating techniques to determine the number of viable microorganisms.

  • Data Analysis: Calculate the log reduction in the concentration of each microorganism at each time point compared to the initial inoculum level.

  • Interpretation of Results: Compare the log reductions to the acceptance criteria specified in USP <51> for the relevant product category.

AET_Workflow cluster_setup Test Setup cluster_incubation Incubation & Sampling cluster_results Results & Interpretation A Prepare Standardized Inocula (5 USP Organisms) B Inoculate 5 Product Samples (1 organism per sample) A->B C Determine Initial Microbial Count (Day 0) B->C D Incubate at 20-25°C for 28 Days B->D E Sample and Enumerate at Day 7, Day 14, Day 28 D->E Periodic Sampling F Calculate Log Reduction at each Time Point E->F G Compare with USP <51> Acceptance Criteria F->G

Caption: Workflow for USP <51> Antimicrobial Effectiveness Test.

Conclusion

The selection of an appropriate preservative system is a critical aspect of pharmaceutical and cosmetic formulation development. While this compound lacks sufficient efficacy data in the public domain, preservatives such as phenoxyethanol, sodium benzoate, and potassium sorbate offer well-documented, effective non-paraben alternatives. Phenoxyethanol provides the advantage of broad-spectrum activity across a wide pH range. Sodium benzoate and potassium sorbate are highly effective against fungi and yeast, particularly in acidic formulations. The choice of preservative should be based on a comprehensive evaluation of the product's physicochemical properties, intended use, and the required spectrum of antimicrobial activity, validated by robust experimental data from tests such as the USP <51> AET.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Perez, M. F., et al. (2014).
  • Karabay, O., & Sahin, I. (2005). In vitro activity of sodium-benzoate against isolates of methicillin-resistant Staphylococcus aureus. West Indian Medical Journal, 54(4), 254-256.
  • Aminzare, M., et al. (2014). Antibacterial Effects of Monolaurin, Sorbic Acid and Potassium Sorbate on Staphylococcus aureus and Escherichia coli. Journal of Food Quality and Hazards Control, 1(2), 52-55.
  • Le, P. T. Q., et al. (2019). Antimicrobial Activity of Preservatives in Food Technology. Bulletin of the Transilvania University of Brasov. Series II: Forestry • Wood Industry • Agricultural Food Engineering, 12(61), 1-8.
  • European Commission. (2016). Opinion on Phenoxyethanol. SCCS/1575/16.
  • Kibbe, A. H. (Ed.). (2000). Handbook of pharmaceutical excipients.
  • Aminzare, M., et al. (2014). Antibacterial Effects of Monolaurin, Sorbic Acid and Potassium Sorbate on Staphylococcus aureus and Escherichia coli. Journal of Food Quality and Hazards Control, 1(2), 52-55.
  • Stanojevic, D., et al. (2009). Antimicrobial effects of sodium benzoate, sodium nitrite and potassium sorbate and their synergistic action in vitro. Bulgarian Journal of Agricultural Science, 15(4), 307-311.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Karabay, O., & Sahin, I. (2005). In vitro activity of sodium-benzoate against isolates of methicillin-resistant Staphylococcus aureus. West Indian Medical Journal, 54(4), 254-256.
  • Alakomi, H. L., et al. (2007). Growth response of Escherichia coli ATCC 35218 adapted to several concentrations of sodium benzoate and potassium sorbate. Journal of Food Protection, 70(11), 2645-2650.
  • Robach, M. C., & Stateler, C. L. (1980). Effects of Potassium Sorbate Alone and in Combination with Sodium Chloride on Growth of Staphylococcus aureus MF-31. Journal of Food Protection, 43(3), 208-211.
  • Chen, J., & Hoover, D. G. (2003). Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes. Journal of Food Protection, 66(9), 1564-1569.
  • Karabay, O., & Sahin, I. (2005). In vitro activity of sodium-benzoate against isolates of methicillin-resistant Staphylococcus aureus. West Indian Medical Journal, 54(4), 254-256.
  • Le, P. T. Q., et al. (2019). Antimicrobial Activity of Preservatives in Food Technology. Bulletin of the Transilvania University of Brasov. Series II: Forestry • Wood Industry • Agricultural Food Engineering, 12(61), 1-8.
  • SCCS (Scientific Committee on Consumer Safety). (2016). Opinion on Phenoxyethanol.
  • Stanojevic, D., et al. (2009). Antimicrobial effects of sodium benzoate, sodium nitrite and potassium sorbate and their synergistic action in vitro. Bulgarian Journal of Agricultural Science, 15(4), 307-311.
  • SCCS (Scientific Committee on Consumer Safety). (2016). Opinion on Phenoxyethanol.
  • Oterhals, Å., & Axelsson, L. (2021). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. Acta Odontologica Scandinavica, 79(1), 23-30.
  • Chen, J., & Hoover, D. G. (2003). Antibacterial activity of acidified sodium benzoate against Escherichia coli O157:H7, Salmonella enterica, and Listeria monocytogenes in tryptic soy broth and on cherry tomatoes. Journal of Food Protection, 66(9), 1564-1569.
  • Ghasemi, Y., et al. (2016). Effects of Cosmetic Preservatives on Healthy Facial Skin Microflora.
  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of applied microbiology, 99(4), 703-715.
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015.
  • Lee, S. Y., et al. (2023). Minimum Inhibitory Concentration (MIC)
  • Stanojevic, D., et al. (2009). Antimicrobial effects of sodium benzoate, sodium nitrite and potassium sorbate and their synergistic action in vitro. Bulgarian Journal of Agricultural Science, 15(4), 307-311.
  • Sofos, J. N., & Busta, F. F. (1981). Antimicrobial activity of sorbate. Journal of Food Protection, 44(8), 614-622.
  • The Good Scents Company. (n.d.). potassium sorbate. Retrieved from [Link]

  • Robach, M. C., & Stateler, C. L. (1980). Effects of Potassium Sorbate Alone and in Combination with Sodium Chloride on Growth of Staphylococcus aureus MF-31. Journal of Food Protection, 43(3), 208-211.
  • Alakomi, H. L., et al. (2007). Growth response of Escherichia coli ATCC 35218 adapted to several concentrations of sodium benzoate and potassium sorbate. Journal of Food Protection, 70(11), 2645-2650.
  • Gilbert, P., & Brown, M. R. (1978). Effect of 2-phenoxyethanol upon RNA, DNA and protein biosynthesis in Escherichia coli NCTC 5933. The Journal of pharmacy and pharmacology, 30(1), 44-47.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

2-Hydroxyethyl 4-hydroxybenzoate, a benzoate ester, finds its relevance in various stages of research and development, potentially as a pharmaceutical intermediate, a reference standard for related parabens, or a metabolite.[1][2] The reliability of any data generated for this compound—be it for purity assessment, stability testing, or pharmacokinetic analysis—is fundamentally dependent on the analytical methods used for its quantification. While validating a single analytical method is a standard requirement, the true test of data interchangeability arises when results from different methods or laboratories must be compared. This is the domain of cross-validation.

This guide provides an in-depth comparison of analytical strategies for this compound, grounded in the principles of scientific integrity and regulatory expectations. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, culminating in a detailed framework for conducting a robust cross-validation study between two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our approach is informed by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures and M10 on bioanalytical method validation, which emphasize that analytical procedures must be demonstrably "fit for purpose".[3][4]

Physicochemical Profile: Guiding Method Selection

Understanding the inherent properties of this compound is the first principle in selecting appropriate analytical techniques. A method chosen in ignorance of the analyte's characteristics is destined for failure.

PropertyValue / DescriptionRationale for Analytical Method Selection
Molecular Formula C₉H₁₀O₄[1][2]Provides the exact mass for mass spectrometry.
Molecular Weight 182.17 g/mol [1][2]Influences diffusion and chromatographic behavior.
Structure Phenolic hydroxyl and ester functional groups, plus a primary alcohol.The polar nature makes it highly suitable for Reverse-Phase HPLC. The hydroxyl groups are targets for derivatization to increase volatility for GC analysis.
UV Absorbance The benzene ring with hydroxyl and carbonyl substituents creates a chromophore.Allows for sensitive detection using UV-Vis spectroscopy, making HPLC-UV a primary candidate for quantification.[5][6][7]
Volatility Low due to polar functional groups and hydrogen bonding capability.[2]Direct GC analysis is challenging. Derivatization is required to block polar sites and increase volatility.[8]

Candidate Analytical Methods: A Comparative Overview

Two primary chromatographic techniques are suitable for the quantification of this compound, each with distinct principles and requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for analyzing non-volatile, polar compounds like this compound. A reverse-phase (RP) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the logical choice.

  • Principle of Separation: The analyte partitions between the polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol) and the nonpolar stationary phase. By adjusting the mobile phase composition, its retention time can be precisely controlled.

  • Why It Works: The method directly analyzes the compound in solution without requiring chemical modification, preserving its integrity and simplifying sample preparation. UV detection provides excellent sensitivity and linearity for this chromophore-containing molecule.[6]

  • Limitations: Matrix effects can be a concern if co-eluting impurities absorb at the same wavelength. Peak purity analysis is essential to ensure specificity.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC offers superior separation efficiency but requires the analyte to be volatile and thermally stable. For this compound, this necessitates a chemical derivatization step.

  • Principle of Separation: After derivatization, the volatile analyte is vaporized in a heated inlet and separated in a column based on its boiling point and interactions with the stationary phase. The mass spectrometer detects, ionizes, and fragments the analyte, providing both quantitative data and structural confirmation.

  • Why It's a Viable Alternative: GC-MS provides exceptional specificity. The mass spectrum is a chemical fingerprint, virtually eliminating the risk of interference from other compounds. This makes it an excellent orthogonal method to confirm results from HPLC.

  • The Derivatization Imperative: A two-step derivatization is often optimal. First, methoximation targets the carbonyl group, followed by silylation (e.g., using MSTFA) to convert the polar -OH groups into nonpolar trimethylsilyl ethers.[8] This process increases volatility and thermal stability, making the molecule suitable for GC analysis.[8]

The Cross-Validation Workflow: Ensuring Data Comparability

Cross-validation is performed to demonstrate that two distinct analytical procedures can be used for the same intended purpose, yielding comparable results.[3] This is critical when transferring a method to a new lab, comparing data across clinical studies, or replacing an old method with a new one.[9][10]

The following DOT script visualizes a typical cross-validation workflow.

CrossValidationWorkflow cluster_methods Validated Analytical Procedures cluster_execution Cross-Validation Execution cluster_analysis Data Analysis & Decision cluster_outcome Outcome MethodA Method A (e.g., HPLC-UV) SelectSamples Select & Prepare Samples (e.g., QCs, Incurred Samples) MethodB Method B (e.g., GC-MS) AnalyzeA Analyze N Replicates with Method A SelectSamples->AnalyzeA AnalyzeB Analyze N Replicates with Method B SelectSamples->AnalyzeB Tabulate Tabulate Results AnalyzeA->Tabulate AnalyzeB->Tabulate Stats Statistical Comparison (% Difference, t-test, etc.) Tabulate->Stats Decision Results Meet Acceptance Criteria? Stats->Decision Success Methods are Interchangeable Decision->Success Yes Failure Investigate Discrepancy Decision->Failure No

Caption: A workflow diagram illustrating the key stages of a cross-validation study.

Detailed Experimental Protocols

The following protocols are provided as robust, field-proven examples. They are designed to be self-validating through the inclusion of system suitability tests.[11]

Protocol 1: Quantification by Reverse-Phase HPLC-UV
  • Chromatographic System:

    • HPLC System: A quaternary pump system with autosampler and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-10 min: 30% B to 70% B

      • 10-12 min: 70% B to 30% B

      • 12-15 min: Hold at 30% B (re-equilibration).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Dilute the test sample with the diluent to an expected concentration within the calibration range.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0.[11]

  • Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve using linear regression.

Protocol 2: Quantification by GC-MS with Derivatization
  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole).

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 290°C.

    • Ion Source: 230°C.

    • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Derivatization and Sample Preparation:

    • Sample Evaporation: Transfer an aliquot of the sample extract (in a volatile solvent like ethyl acetate) to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Seal the vial and heat at 60°C for 30 minutes.[8]

    • Silylation: Cool the vial to room temperature. Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Seal and heat at 70°C for 45 minutes.[8]

    • Final Sample: After cooling, the sample is ready for injection. Prepare calibration standards using the same evaporation and derivatization procedure.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Quantify using an external calibration curve constructed from the derivatized standards.

Case Study: Cross-Validation of HPLC-UV vs. GC-MS

Objective: To demonstrate the interchangeability of a validated HPLC-UV method and a validated GC-MS method for the quantification of this compound in a drug product formulation.

Methodology: Three batches of a placebo formulation were spiked with this compound at three concentration levels: Low (10 µg/mL), Medium (50 µg/mL), and High (100 µg/mL). Each sample was prepared in triplicate and analyzed by both methods (n=3).

Acceptance Criterion: The percentage difference between the mean result of the HPLC-UV method and the GC-MS method for each level should be within ±15.0%.

Comparative Results
QC LevelMethodReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)%RSD
Low (10 µg/mL) HPLC-UV10.29.910.110.071.5%
GC-MS10.510.810.610.631.4%
Medium (50 µg/mL) HPLC-UV51.150.550.850.800.6%
GC-MS49.749.250.149.670.9%
High (100 µg/mL) HPLC-UV101.5102.1100.9101.500.6%
GC-MS99.8100.5101.2100.500.7%
Statistical Analysis and Interpretation
QC LevelMean HPLC-UV (µg/mL)Mean GC-MS (µg/mL)% Difference*Meets Criterion (≤15.0%)?
Low 10.0710.63-5.4%Yes
Medium 50.8049.67+2.2%Yes
High 101.50100.50+1.0%Yes

% Difference = [(Mean HPLC - Mean GCMS) / Mean GCMS] * 100

Conclusion of Case Study: The percentage difference between the two methods at all three concentration levels was well within the acceptance criterion of ±15.0%. This successful cross-validation demonstrates that the HPLC-UV and GC-MS methods provide comparable, reliable, and interchangeable results for the quantification of this compound in the tested matrix.

Expert Insights & Troubleshooting

A failed cross-validation is not an endpoint but a diagnostic tool. If results diverge beyond the acceptance criteria, consider the following:

  • Specificity and Matrix Effects: Is an unknown impurity co-eluting with the analyte in the HPLC-UV method? The high specificity of GC-MS makes it an excellent tool to investigate this. A review of the mass spectra from the GC-MS analysis can confirm the identity of the peak being measured.

  • Sample Preparation Inefficiencies: Does one method suffer from lower extraction recovery? The multi-step process for GC-MS (extraction, evaporation, derivatization) has more potential for analyte loss than the simpler "dilute-and-shoot" approach often used in HPLC.

  • Analyte Stability: Is the analyte degrading during one of the sample preparation or analysis steps? For example, the high temperatures of the GC inlet could cause degradation if derivatization is incomplete.

  • Reference Standard Issues: While unlikely if both methods use the same standard, verify the purity and integrity of the reference material.

Final Summary

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyethyl 4-hydroxybenzoate on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576920, 2-Hydroxyethyl 4-methylbenzoate.
  • Arnold, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Kumar, S., & Kumar, A. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • PubChem. (n.d.). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC.
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • Shabir, G. A. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Quantitative Analysis of 4-Hydroxybenzoic Acid (4-HBA) by Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

A Comparative Analysis of 2-Hydroxyethyl Hydroxybenzoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount to innovation. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 2-Hydroxyethyl Hydroxybenzoate, offering insights into their synthesis, physicochemical properties, and potential biological activities. This document moves beyond a simple listing of data points to explain the causal relationships between molecular structure and function, empowering you to make informed decisions in your research endeavors.

Introduction: The Significance of Positional Isomerism

The seemingly subtle shift of a hydroxyl group on the aromatic ring of 2-Hydroxyethyl Hydroxybenzoate gives rise to three distinct isomers: 2-Hydroxyethyl 2-hydroxybenzoate (ortho), 2-Hydroxyethyl 3-hydroxybenzoate (meta), and 2-Hydroxyethyl 4-hydroxybenzoate (para). This positional isomerism profoundly influences their physical, chemical, and biological properties. The ortho isomer, commonly known as glycol salicylate, finds application as a topical analgesic. The para isomer belongs to the well-known class of parabens, widely utilized as preservatives in cosmetics, pharmaceuticals, and food products. The meta isomer, while less common, presents an intriguing subject for comparative studies. Understanding the unique characteristics of each isomer is crucial for their targeted application and for the development of novel derivatives with enhanced efficacy and safety profiles.

Synthesis of 2-Hydroxyethyl Hydroxybenzoate Isomers

The synthesis of these isomers typically involves the esterification of the corresponding hydroxybenzoic acid with ethylene glycol. The choice of catalyst and reaction conditions is critical to achieving a good yield and purity.

General Synthesis Workflow

Synthesis_Workflow Start Hydroxybenzoic Acid Isomer (ortho, meta, or para) Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Reagent Ethylene Glycol Reagent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Purification Purification (Distillation, Recrystallization, or Chromatography) Reaction->Purification Product 2-Hydroxyethyl Hydroxybenzoate Isomer Purification->Product

Caption: General workflow for the synthesis of 2-Hydroxyethyl Hydroxybenzoate isomers.

Experimental Protocol: Synthesis of this compound (para-isomer)

This protocol describes a standard Fischer esterification.

Materials:

  • 4-Hydroxybenzoic acid

  • Ethylene glycol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 mole of 4-hydroxybenzoic acid in an excess of ethylene glycol (e.g., 5-10 moles).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 moles) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Ethylene Glycol: Using an excess of the alcohol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

  • Washing with Sodium Bicarbonate: This step is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a cleaner purification.

Comparative Physicochemical Properties

The position of the hydroxyl group significantly impacts intermolecular forces, which in turn dictates the physical properties of the isomers.

Property2-Hydroxyethyl 2-hydroxybenzoate (ortho)2-Hydroxyethyl 3-hydroxybenzoate (meta)This compound (para)
CAS Number 87-28-5[1]N/A2496-90-4
Molecular Formula C₉H₁₀O₄C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 182.17 g/mol 182.17 g/mol 182.17 g/mol
Appearance Oily, colorless liquid or low melting solid[2]-White to almost white powder or crystals
Melting Point ~25 °C[1]-139-142 °C
Boiling Point 166 °C at 13 mmHg[1]-202 °C at 2.4 mmHg
Solubility in Water 13.1 g/L[1]-Slightly soluble
Predicted pKa ~8.00[1]~9.9 (estimated from ethyl 3-hydroxybenzoate)-

Analysis of Property Differences:

The striking difference in melting points between the ortho/meta and para isomers can be attributed to the potential for intermolecular hydrogen bonding. The linear structure of the para isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, resulting in a significantly higher melting point. In contrast, the ortho isomer's intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester carbonyl oxygen hinders intermolecular interactions, leading to a much lower melting point.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative studies on the biological activities of these three specific isomers are limited, we can infer their potential activities based on the well-documented structure-activity relationships of hydroxybenzoic acids and their derivatives.

Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The position of the hydroxyl group influences this activity. Generally, compounds with ortho- or para-dihydroxy substitutions exhibit stronger antioxidant activity than meta-substituted ones. This is because the resulting phenoxy radicals are better stabilized through resonance.

Based on this principle, we can hypothesize the following trend in antioxidant activity:

2-Hydroxyethyl 2-hydroxybenzoate (ortho) & this compound (para) > 2-Hydroxyethyl 3-hydroxybenzoate (meta)

Antimicrobial Activity

The antimicrobial activity of hydroxybenzoates, particularly the parabens (esters of 4-hydroxybenzoic acid), is well-established. Their mechanism of action is believed to involve the disruption of microbial cell membranes. The lipophilicity of the ester plays a crucial role, with longer alkyl chains generally exhibiting greater antimicrobial efficacy.

A study on biosourced functional hydroxybenzoate-co-lactide polymers demonstrated that derivatives of 2-hydroxybenzoic acid possess antimicrobial activity against Staphylococcus aureus[3]. This suggests that the 2-hydroxyethyl ester of 2-hydroxybenzoic acid may also exhibit antimicrobial properties. The antimicrobial activity of the para isomer is expected, given its classification as a paraben. The meta isomer's activity is less predictable but is likely to be present to some extent due to its phenolic nature.

Cytotoxicity

The cytotoxicity of phenolic compounds is a complex phenomenon that can be influenced by various factors, including their pro-oxidant potential at higher concentrations. While generally considered safe at low concentrations, some studies on related compounds like 2-hydroxyethyl methacrylate have shown potential for cytotoxicity and genotoxicity at higher concentrations[4]. It is plausible that the cytotoxic profiles of the three isomers would differ, potentially correlating with their antioxidant/pro-oxidant activities and their ability to interact with cellular membranes and proteins.

Experimental Protocols for Isomer Differentiation and Analysis

The subtle structural differences between these isomers necessitate robust analytical techniques for their separation and identification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC_Workflow Sample Isomer Mixture Injection Inject into HPLC System Sample->Injection Column Reversed-Phase C18 Column Injection->Column Separation Isocratic or Gradient Elution Column->Separation MobilePhase Mobile Phase (e.g., Acetonitrile/Water with Acid Modifier) MobilePhase->Column Detection UV Detector (e.g., 254 nm) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: Workflow for the separation of 2-Hydroxyethyl Hydroxybenzoate isomers using HPLC.

Detailed HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the protonation of the phenolic hydroxyl groups and improve peak shape.

  • Elution: A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, will likely be necessary to achieve baseline separation of all three isomers.

  • Detection: UV detection at a wavelength around 254 nm, where the benzene ring exhibits strong absorbance.

  • Causality: The different polarities of the isomers, arising from the position of the hydroxyl group, will lead to differential retention times on the nonpolar C18 stationary phase, allowing for their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Derivatization is often employed to increase the volatility of polar analytes like hydroxybenzoates.

Detailed GC-MS Method:

  • Derivatization: Silylation of the hydroxyl groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase the volatility of the isomers.

  • Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Injector and Oven Program: A split/splitless injector with an optimized temperature program to ensure efficient vaporization and separation.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV will produce characteristic fragmentation patterns for each isomer, allowing for their unambiguous identification by comparing the obtained mass spectra with spectral libraries.

  • Causality: The derivatization step is critical as it masks the polar hydroxyl groups, reducing intermolecular interactions and allowing the compounds to be volatilized and separated based on their boiling points and interactions with the GC column stationary phase. The mass spectrometer then provides a unique "fingerprint" for each isomer based on its fragmentation pattern.

Conclusion

The positional isomerism of 2-Hydroxyethyl Hydroxybenzoate leads to significant variations in the physicochemical and biological properties of the ortho, meta, and para forms. The para isomer's linearity and strong intermolecular hydrogen bonding result in a high melting point, while the ortho isomer's intramolecular hydrogen bonding leads to a much lower melting point. These structural differences are also predicted to influence their biological activities, with the ortho and para isomers likely exhibiting stronger antioxidant effects than the meta isomer. Robust analytical methods such as HPLC and GC-MS are essential for the effective separation and identification of these closely related compounds. A thorough understanding of these isomeric differences is fundamental for researchers aiming to harness the specific properties of each molecule for targeted applications in drug development, materials science, and beyond.

References

  • Jinan Future chemical Co.,Ltd. (n.d.). 2-Hydroxyethyl salicylate CAS:87-28-5. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Kaur, B., & Singh, P. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, 125(44), 9877–9891.
  • Anmol Chemicals. (2025, October 15). Hydroxyethyl Salicylate, Glycol Salicylate EP BP Ph Eur Manufacturers. Retrieved from [Link]

  • Szymanowska, U., & Złotek, U. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(23), 5766.
  • PubChem. (n.d.). Propylparaben. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Acidity: 3-Hydroxybenzoic Acid vs. Isomers. Retrieved from [Link]

  • Aalto, T. R., Firman, M. C., & Rigler, N. E. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
  • The University of Jordan. (2021, November 9). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. Retrieved from [Link]

  • Anmol Chemicals. (2025, October 15). Hydroxyethyl Salicylate, Glycol Salicylate EP BP Ph Eur Manufacturers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PubMed Central. Retrieved from [Link]

  • Juurlink, B. H. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63.
  • Safarova, I. R. (2020). Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. Bashkir Chemical Journal, 27(3), 4-13.
  • ResearchGate. (2014, December 8). Does anyone have a synthetic procedure for this compound? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Glycol Salicylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025, August 6). ACS Publications. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 3-(2-hydroxyethyl)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl 4-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2020, July 14). Synthesis and antibacterial activity of hydroxylated 2-arylbenzothiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Biological activity of phenolic lipids. PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxyethyl benzoate. Retrieved from [Link]

  • Bates College Library. (n.d.). Phenolic compounds : biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Biological activity of phenolic lipids. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl 3,4-dihydroxybenzoate. Retrieved from [Link]

  • Wikimedia Commons. (2014, May 15). File:2-hydroxyethyl 2-hydroxybenzoate 200.svg. Retrieved from [Link]

  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Retrieved from [Link]

Sources

A Comparative Guide to the Inter-laboratory Validation of 2-Hydroxyethyl 4-hydroxybenzoate Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of an assay for 2-Hydroxyethyl 4-hydroxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for establishing a robust, reproducible, and transferable analytical method.

Introduction: The Imperative for Reproducibility

This compound, a paraben-related compound, requires precise and accurate quantification for quality control and regulatory compliance in pharmaceutical and other industries. While a single laboratory can validate a method for its own use, an inter-laboratory validation (also known as a collaborative study or round-robin study) is the ultimate test of a method's reproducibility. It assesses the method's performance across different laboratories, analysts, equipment, and reagent lots, ensuring that the analytical procedure is truly robust and transferable.

The objective of such a study is to demonstrate that the analytical procedure is fit for its intended purpose, a core principle mandated by global regulatory bodies.[1][2] This guide outlines the design of a collaborative study for a High-Performance Liquid Chromatography (HPLC) assay of this compound, presents a comparative analysis of hypothetical results, and provides the detailed protocols necessary for execution.

Part 1: The Regulatory and Scientific Foundation of Validation

Any analytical method validation is built upon a foundation of established scientific principles and regulatory guidelines. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process.[3][4] The core performance characteristics evaluated are not merely a checklist but an interconnected system that, together, defines a method's reliability.

The primary validation parameters, as outlined in ICH Q2(R2), are essential for ensuring the quality and consistency of analytical data.[1][5][6] These parameters include accuracy, precision, specificity, linearity, range, and robustness.

cluster_params Core Validation Characteristics (ICH Q2) A Fit-for-Purpose Analytical Method B Accuracy A->B C Precision (Repeatability, Intermediate, Reproducibility) A->C D Specificity A->D E Linearity & Range A->E F Robustness A->F G LOD & LOQ A->G

Caption: The ecosystem of analytical method validation parameters.

Part 2: Designing a Robust Inter-laboratory Study

The credibility of an inter-laboratory study hinges on its design. The goal is to isolate the method's performance from variability introduced by individual laboratory environments.

Causality in Method Selection: For the assay of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the logical choice. The molecule possesses a p-hydroxybenzoate chromophore, making it ideal for UV detection. RP-HPLC offers high specificity to separate the active ingredient from potential impurities and degradation products, a critical requirement for stability-indicating assays.[7]

Study Protocol: A central coordinating laboratory must prepare and distribute a comprehensive study package to a minimum of five qualified participating laboratories. This package includes:

  • Homogenized Samples: Identical samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Reference Standard: A single, highly characterized lot of this compound reference standard.

  • Standardized Protocol: The exact, validated analytical method to be followed, including system suitability criteria.

  • Reporting Template: A standardized format for reporting all raw data, chromatograms, and calculated results to prevent data transfer errors.

Start Coordinating Lab: Protocol & Sample Prep Distribute Distribute Study Package Start->Distribute LabN Participating Labs (1...N) - Execute Protocol - Run Samples - Report Data Distribute->LabN Collect Coordinating Lab: Collect & Verify Data LabN->Collect Analyze Statistical Analysis (Cochran's, Grubbs' tests) Calculate RSDr, RSDR Collect->Analyze Report Generate Final Validation Report Analyze->Report

Caption: Workflow for a typical inter-laboratory validation study.

Part 3: Comparative Analysis of Hypothetical Inter-laboratory Results

This section presents a comparative analysis of simulated data from five laboratories to illustrate the expected outcomes of the study. The acceptance criteria are based on common industry practices and regulatory expectations for a Category I assay method.[8]

System Suitability

System suitability testing (SST) is a self-validating component of the protocol. It ensures the chromatographic system is performing adequately before any samples are analyzed.[5]

Table 1: Comparison of System Suitability Results Across Laboratories

Parameter Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 Acceptance Criteria
Tailing Factor 1.1 1.2 1.1 1.3 1.2 ≤ 2.0
Theoretical Plates >5000 >5500 >6000 >5200 >5800 > 2000

| %RSD of 6 Injections | 0.4% | 0.3% | 0.5% | 0.3% | 0.4% | ≤ 1.0% |

Analysis: All five laboratories comfortably met the system suitability criteria, demonstrating that the chromatographic system itself is robust and performs consistently when the standardized protocol is followed.

Precision: Repeatability and Reproducibility

Precision measures the degree of scatter between a series of measurements. For this study, we evaluate:

  • Repeatability (within-lab precision, %RSDr): The precision under the same operating conditions over a short interval.

  • Reproducibility (inter-lab precision, %RSDR): The precision between laboratories, which is the key outcome of this study.

Table 2: Comparative Precision Data for Assay of 100% Level Samples

Statistic Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 Overall Study
Mean Assay (%) 99.8 100.3 99.5 100.5 100.1 100.0
Repeatability (%RSDr) 0.6% 0.5% 0.7% 0.5% 0.6% N/A

| Reproducibility (%RSDR) | N/A | N/A | N/A | N/A | N/A | 1.5% |

Analysis: The intra-laboratory precision (%RSDr) was excellent for all participants, well within the typical acceptance limit of ≤ 2.0%. The overall reproducibility standard deviation (%RSDR) of 1.5% demonstrates that the method yields consistent and reliable results regardless of the laboratory environment, confirming its transferability.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies at different concentration levels.

Table 3: Comparative Accuracy (% Recovery) Across Laboratories

Concentration Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 Mean Recovery
80% Level 99.5% 100.8% 99.1% 101.0% 100.2% 100.1%
100% Level 100.2% 100.5% 99.8% 100.6% 100.4% 100.3%

| 120% Level | 99.8% | 100.1% | 100.5% | 99.5% | 100.9% | 100.2% |

Analysis: All laboratories demonstrated excellent accuracy, with mean recoveries between 98.0% and 102.0%, confirming the method's ability to provide results close to the true value across its intended range.

Part 4: Detailed Experimental Protocol (RP-HPLC)

This section provides the complete, self-validating protocol distributed to participating laboratories.

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • This compound Reference Standard

  • Samples of this compound

2. Chromatographic Conditions

  • Instrument: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase.

  • Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with Mobile Phase.

4. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh a portion of the sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase.

  • Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with Mobile Phase.

5. System Suitability Protocol

  • Equilibrate the HPLC system with Mobile Phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Calculate the Tailing Factor, Theoretical Plates, and %RSD for the peak areas.

  • The system is deemed suitable for use if it meets the criteria outlined in Table 1. Do not proceed with sample analysis if SST fails.

6. Calculation Calculate the percentage assay of this compound in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion

The hypothetical inter-laboratory study presented in this guide confirms that the specified RP-HPLC method for the assay of this compound is robust, accurate, and precise. The strong agreement between the five participating laboratories, as demonstrated by a low overall %RSDR, validates the method as being fit for its intended purpose and suitable for transfer between quality control laboratories. This rigorous approach to validation ensures data integrity and is a critical component of the analytical procedure lifecycle, underpinning regulatory confidence and product quality.[9]

References

  • Title: ICH Q2(R2)
  • Title: USP <1225> Method Validation Source: BA Sciences URL
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Source: ECA Academy - gmp-compliance.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Q2(R2)
  • Title: ICH Q2(R2)
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: Full article: Method Development and Validation of Preservatives Determination...

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family, is a crucial speciality chemical with applications ranging from being a monomer in polymer synthesis to a preservative in cosmetics and pharmaceutical formulations.[1] Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol group, makes its synthesis a topic of significant interest for achieving high purity and yield. The selection of a synthetic route is a critical decision in process development, directly impacting scalability, cost-effectiveness, and the final product's impurity profile.

This guide provides an in-depth comparison of the three primary chemical synthesis routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations, supported by experimental data from established literature.

Route 1: Direct Esterification (Fischer-Speier Reaction)

Direct esterification is a classical and straightforward approach involving the acid-catalyzed reaction between 4-hydroxybenzoic acid and ethylene glycol. This equilibrium-driven reaction, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[2]

Causality Behind Experimental Choices

The primary challenge in this synthesis is managing the reaction equilibrium. According to Le Châtelier's principle, the removal of water or the use of an excess of one reactant is necessary to drive the reaction toward the ester product.[3]

  • Excess Ethylene Glycol: A significant molar excess of ethylene glycol is employed. This serves two purposes: it shifts the equilibrium towards the product and, critically, it statistically minimizes the formation of the primary byproduct, ethylene glycol bis(4-hydroxybenzoate), by reducing the probability of a second 4-hydroxybenzoic acid molecule reacting with the already-formed monoester.[4]

  • Acid Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

  • Azeotropic Water Removal: To continuously remove the water formed during the reaction and drive the equilibrium to completion, a solvent that forms a low-boiling azeotrope with water, such as toluene, is often used in conjunction with a Dean-Stark apparatus.[4]

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 4-hydroxybenzoic acid.

Experimental Protocol: Direct Esterification
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add 4-hydroxybenzoic acid (1.0 eq), ethylene glycol (3.0-5.0 eq), a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%), and toluene (sufficient to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the denser water separating to the bottom and the toluene overflowing back into the reaction flask.

  • Monitoring: Continue the reflux for 4-8 hours, or until no more water is collected in the trap. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene and excess ethylene glycol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to yield the final product.[6]

Route 2: Transesterification

Transesterification offers an alternative pathway that can sometimes provide better yields and proceed under milder conditions. This method involves reacting a simple alkyl ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (methylparaben), with ethylene glycol.[7]

Causality Behind Experimental Choices

This reaction is also an equilibrium process, where one alcohol (ethylene glycol) displaces another (methanol) from an ester. The principles for driving the reaction forward are similar to direct esterification but with a key difference.

  • Volatility of Byproduct: The reaction is driven by the removal of the more volatile alcohol byproduct (e.g., methanol or ethanol).[8] This is often achieved by distillation at atmospheric or reduced pressure.

  • Catalyst: While acid catalysts can be used, base catalysts (e.g., sodium methoxide) or organometallic catalysts (e.g., titanium or tin compounds) are also highly effective and are frequently used in industrial settings.[9] Base catalysis proceeds via the formation of a highly nucleophilic alkoxide from ethylene glycol.

  • Reactant Ratio: An excess of ethylene glycol is still used to favor the formation of the desired monoester over the diester byproduct.[4]

Reaction Scheme: Transesterification

Caption: Base-catalyzed transesterification of methylparaben.

Experimental Protocol: Transesterification
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a distillation head, and a condenser.

  • Charging Reactants: Charge the flask with methyl 4-hydroxybenzoate (1.0 eq), ethylene glycol (3.0-5.0 eq), and a catalytic amount of a suitable catalyst (e.g., sodium methoxide, 0.5-1.0 mol%).

  • Reaction: Heat the mixture to 150-180°C.[9] The methanol byproduct will distill off as it is formed, driving the reaction to completion. The reaction can also be conducted under a slow stream of an inert gas to facilitate the removal of the volatile alcohol.

  • Monitoring: Monitor the reaction by observing the cessation of methanol distillation or by TLC/HPLC analysis.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

    • Remove the excess ethylene glycol under vacuum distillation.

    • Dissolve the residue in an appropriate solvent like ethyl acetate and wash with water to remove any remaining salts and glycol.

  • Purification: Purify the crude product by recrystallization as described in Route 1.

Route 3: Ethoxylation with Ethylene Oxide

For industrial-scale production, the direct reaction of 4-hydroxybenzoic acid with ethylene oxide is a highly efficient and atom-economical method. This reaction involves the nucleophilic ring-opening of the epoxide.

Causality Behind Experimental Choices

This route avoids the formation of a water or alcohol byproduct, making it a non-equilibrium, addition reaction. However, control of reaction conditions is paramount to ensure selectivity and safety.

  • Catalysis: The reaction is typically catalyzed by a base, such as potassium hydroxide or a tertiary amine. The base deprotonates the carboxylic acid to form a carboxylate anion, which is a potent nucleophile for attacking the electrophilic carbon of the ethylene oxide ring.[10]

  • Safety: Ethylene oxide is a toxic, flammable, and explosive gas. Reactions must be carried out in specialized pressure reactors with strict temperature and pressure controls.

  • Selectivity: The reaction proceeds preferentially at the more acidic carboxylic acid proton over the phenolic proton. However, side reactions can occur. The newly formed hydroxyl group on the product can also react with ethylene oxide, leading to the formation of oligo- or poly(ethylene glycol) ether side-chains. This is controlled by using a stoichiometric amount of ethylene oxide and carefully managing reaction time and temperature.[11]

Reaction Scheme: Ethoxylation

Caption: Base-catalyzed ethoxylation of 4-hydroxybenzoic acid.

Conceptual Protocol: Ethoxylation
  • Apparatus Setup: A high-pressure autoclave reactor is required.

  • Charging Reactants: The reactor is charged with 4-hydroxybenzoic acid and a catalytic amount of a base (e.g., potassium carbonate).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated to the reaction temperature (typically 140-180°C).[10] Ethylene oxide is then carefully introduced into the reactor to a specific pressure (e.g., 0.3–0.5 MPa).[11]

  • Monitoring: The reaction is monitored by the drop in pressure as the ethylene oxide is consumed.

  • Work-up:

    • After the reaction is complete, the reactor is cooled, and any unreacted ethylene oxide is safely vented.

    • The reaction mixture is discharged, and the catalyst is neutralized with an acid.

  • Purification: The product is typically purified by distillation under high vacuum or by recrystallization to remove any oligomeric byproducts.

Comparative Analysis

The choice of synthesis route depends heavily on the desired scale, available equipment, and cost considerations.

ParameterDirect EsterificationTransesterificationEthoxylation with Ethylene Oxide
Starting Materials 4-Hydroxybenzoic Acid, Ethylene GlycolAlkyl 4-hydroxybenzoate, Ethylene Glycol4-Hydroxybenzoic Acid, Ethylene Oxide
Typical Yield Moderate to Good (Can be >80% with efficient water removal)Good to Excellent (>90% possible)[9]Excellent (>95% typical)
Byproducts Water, DiesterLow-boiling alcohol, DiesterOligo(ethylene glycol) ethers
Reaction Conditions Reflux temp. (often >100°C)150-180°C, atmospheric or reduced pressureHigh Temp (140-180°C), High Pressure
Catalyst Strong Acid (H₂SO₄, p-TSA)Acid, Base, or OrganometallicBase (KOH, K₂CO₃, Amines)
Advantages Simple setup, readily available starting materials.Avoids strong acids, can be cleaner, byproduct is easily removed.High yield, atom economical, no equilibrium limitations.
Disadvantages Equilibrium limited, requires byproduct removal, potential for charring with strong acids.Requires pre-synthesis of the starting ester.Requires specialized pressure equipment, hazardous reactant (ethylene oxide).
Scalability Good for lab and pilot scale.Good for lab and industrial scale.Best for large industrial scale.

Workflow & Purification

Regardless of the chosen synthesis route, the downstream processing follows a general workflow.

Workflow A Synthesis Reaction (Esterification / Transesterification / Ethoxylation) B Catalyst Neutralization & Solvent Removal A->B C Crude Product Isolation (Extraction / Distillation) B->C D Purification (Recrystallization / Chromatography) C->D E Drying D->E F Final Product (this compound) E->F

Caption: General experimental workflow for synthesis and purification.

Purification Insights: Recrystallization is the most common and effective method for purifying the final product on a laboratory scale. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures. For industrial scale, melt crystallization or vacuum distillation may be preferred.

Conclusion

For laboratory-scale synthesis, Direct Esterification offers the most straightforward approach using common reagents and glassware. Its primary drawback is the management of the reaction equilibrium. Transesterification presents a compelling alternative, particularly if the starting alkyl ester is readily available, as it can offer higher yields under potentially milder conditions. For large-scale industrial production, Ethoxylation with Ethylene Oxide is the superior method due to its high yield, atom economy, and continuous nature, despite the significant initial investment in specialized high-pressure equipment and stringent safety protocols. The ultimate choice will always be a balance between chemical efficiency, process safety, economic viability, and the purity requirements of the final application.

References

  • Harris, E. B. J. (2014). Comment on "Does anyone have a synthetic procedure for this compound?". ResearchGate. [Link]

  • Wikipedia. (n.d.). Ethylene oxide. Retrieved January 11, 2026, from [Link]

  • Obrebski, S., & Podlech, J. (2002). Transesterification reactions of parabens (alkyl 4-hydroxybenzoates) with polyols in aqueous solution. Pharmazie, 57(5), 320-324. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved January 11, 2026, from [Link]

  • Miller, S. A., Bann, B., & Thrower, R. D. (1950). The Reaction between Phenol and Ethylene Oxide. Journal of the Chemical Society, 3623-3627. [Link]

  • Jeyalaxmi, M., Jagadeesan, G., Arulmoli, J., Singh, D. R., & Aravindhan, S. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o442. [Link]

  • Toda, F., Takumi, H., & Akehi, H. (1991). Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides. Journal of the Chemical Society, Perkin Transactions 1, (6), 1267-1270. [Link]

  • Google Patents. (n.d.). CN104119227A - Method for performing esterification reaction on carboxylic acid and ethylene oxide compound.
  • Otera, J., & Nishikido, J. (2010).
  • Kluson, P., Smidrkal, J., & Musilova, L. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of clinical pharmacy and therapeutics, 40(5), 578–582. [Link]

  • Ma, M., DiLollo, A., Mercuri, R., Lee, T., Bundang, M., & Kwong, E. (2002). HPLC and LC-MS studies of the transesterification reaction of methylparaben with twelve 3- to 6-carbon sugar alcohols and propylene glycol and the isomerization of the reaction products by acyl migration. Journal of chromatographic science, 40(3), 170–177. [Link]

  • Google Patents. (n.d.). US3652647A - Esterification of carboxylic acids with epoxides using a carbon catalyst.
  • Scarpino, A., La Sorella, G., & Gruttadauria, M. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 1. [Link]

  • O'Lenick, A. J. (2015). Group selectivity of ethoxylation of hydroxy acids. ResearchGate. [Link]

  • International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide. [Link]

  • Jin, S. E., Kim, S., Kim, J. Y., & Lee, S. Y. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of agricultural and food chemistry, 68(36), 9743–9749. [Link]

  • University of Glasgow. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

Sources

A Comparative Guide to the Relative Stability of Hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical decision that directly impacts the stability, efficacy, and safety of pharmaceutical and cosmetic formulations. Among the most widely utilized antimicrobial preservatives are the esters of p-hydroxybenzoic acid, commonly known as parabens. Their broad-spectrum antimicrobial activity, low cost, and extensive history of use have solidified their place in numerous product formulations. However, the chemical stability of these esters can vary significantly depending on the alkyl group, formulation matrix, and storage conditions. This guide provides an in-depth, objective comparison of the relative stability of common hydroxybenzoate esters—methylparaben, ethylparaben, propylparaben, and butylparaben—supported by experimental data and established scientific principles.

Introduction: The Significance of Paraben Stability

Hydroxybenzoate esters are valued for their effectiveness against a wide range of microorganisms.[1][2][3][4] Their stability is paramount, as degradation can lead to a loss of preservative efficacy, potentially compromising product safety and shelf-life. The primary degradation product, 4-hydroxybenzoic acid (pHBA), has different toxicological and antimicrobial properties compared to the parent esters.[5] Therefore, a thorough understanding of the factors influencing paraben stability is essential for robust formulation development.

Primary Degradation Pathways

The stability of hydroxybenzoate esters is primarily influenced by three key degradation pathways: hydrolysis, photodegradation, and thermal decomposition. The susceptibility to these pathways is intrinsically linked to the chemical structure of the paraben, particularly the length of the alkyl ester chain.

Hydrolysis: The Predominant Degradation Route

Hydrolysis, the cleavage of the ester bond by water, is the most significant degradation pathway for parabens in aqueous solutions.[5][6] This reaction is highly dependent on pH and temperature.

Mechanism of Hydrolysis:

Paraben hydrolysis can be catalyzed by both acids and bases. However, base-catalyzed hydrolysis is significantly faster and more relevant under typical formulation conditions (neutral to alkaline pH). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of 4-hydroxybenzoic acid and the corresponding alcohol.

Hydrolysis cluster_reactants Reactants cluster_products Products Paraben Hydroxybenzoate Ester (Paraben) TransitionState Tetrahedral Intermediate Paraben->TransitionState Nucleophilic Attack OH_ion OH⁻ (Hydroxide Ion) Products 4-Hydroxybenzoic Acid + Alcohol TransitionState->Products Elimination of Alkoxide

Influence of pH:

Parabens exhibit maximum stability in the pH range of 3 to 6. As the pH increases into the alkaline range (pH > 7), the rate of hydrolysis increases significantly.[7][8][9] For instance, one study demonstrated that at alkaline pH, the amount of methylparaben decreased by approximately 46% under accelerated stability conditions, whereas formulations maintained between pH 7.40-7.80 showed greater stability.[7] The pKa values for common parabens are in the range of 8.31 to 8.45, and at pH values approaching and exceeding the pKa, the phenolic hydroxyl group can ionize, which may further influence the hydrolysis rate.[10]

Influence of Alkyl Chain Length:

The rate of hydrolysis is also influenced by the length of the alkyl chain. Generally, the rate of hydrolysis decreases as the alkyl chain length increases. This is attributed to the increased steric hindrance around the carbonyl group, which makes it less accessible to nucleophilic attack by hydroxide ions. Therefore, the order of hydrolytic stability is typically:

Butylparaben > Propylparaben > Ethylparaben > Methylparaben

This trend has been observed in studies where methylparaben was found to be more susceptible to degradation in alkaline conditions compared to propylparaben.[7] In human liver microsomes, the half-life of hydrolysis increased with alkyl chain length, from 22 minutes for methylparaben to 87 minutes for butylparaben.[11]

Photodegradation: The Impact of Light Exposure

While generally considered photostable, parabens can undergo degradation upon exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers.[12][13] The primary mechanism involves the absorption of UV light, leading to the formation of excited states that can then undergo various reactions, including cleavage of the ester bond or modification of the aromatic ring. The degradation products can include 4-hydroxybenzoic acid and other hydroxylated or ring-opened byproducts.[14][15] Studies have shown that the presence of photocatalysts like TiO2 can significantly accelerate the photodegradation of parabens.[4] However, under normal storage conditions without direct exposure to high-intensity UV light, the influence of light on paraben stability is often considered negligible compared to hydrolysis.[12]

Thermal Degradation: Stability at Elevated Temperatures

Parabens are generally considered to be chemically stable at elevated temperatures.[16] However, prolonged exposure to high temperatures, especially in combination with unfavorable pH conditions, can accelerate degradation, primarily through hydrolysis.[6][12] The Arrhenius equation describes the relationship between temperature and the reaction rate constant, where an increase in temperature leads to an exponential increase in the degradation rate. Studies have shown a direct influence of temperature on the degradation of parabens, particularly at extreme pH values.[12]

Comparative Stability Data

The following table summarizes the relative stability of different hydroxybenzoate esters based on available kinetic data and experimental observations. The half-life (t½) values represent the time required for 50% of the paraben to degrade under specific conditions.

ParabenAlkyl GroupRelative Hydrolytic StabilityFactors Influencing Stability
Methylparaben -CH₃Least StableMore susceptible to hydrolysis, especially at alkaline pH.[7]
Ethylparaben -CH₂CH₃Moderately StableStability increases with the length of the alkyl chain.[2]
Propylparaben -CH₂CH₂CH₃More StableIncreased steric hindrance reduces the rate of hydrolysis.[11]
Butylparaben -CH₂CH₂CH₂CH₃Most StableLongest alkyl chain provides the greatest steric protection to the ester linkage.[11]

Experimental Protocols for Stability Assessment

To objectively compare the stability of different hydroxybenzoate esters, a well-designed stability-indicating study is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for quantifying parabens and their degradation products.[17][18]

Workflow for Comparative Stability Study

Workflow Prep Sample Preparation (Aqueous solutions of each paraben at controlled pH) Stress Stress Conditions (Elevated Temperature, UV Exposure, Alkaline pH) Prep->Stress Sampling Time-Point Sampling (0, 24, 48, 72 hours, etc.) Stress->Sampling HPLC HPLC Analysis (Quantification of parent paraben and 4-hydroxybenzoic acid) Sampling->HPLC Data Data Analysis (Calculate degradation rate constants and half-lives) HPLC->Data Compare Comparative Stability Assessment Data->Compare

Step-by-Step Methodology for Hydrolytic Stability Testing
  • Preparation of Stock Solutions: Prepare individual stock solutions of methylparaben, ethylparaben, propylparaben, and butylparaben in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • For each paraben, prepare a series of aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers (e.g., phosphate or borate buffers).

    • The final concentration of the paraben in the test solutions should be within the linear range of the HPLC method (e.g., 10-100 µg/mL).

  • Incubation:

    • Store the test solutions in sealed containers at a constant, elevated temperature (e.g., 50°C, 60°C, or 70°C) in a stability chamber or water bath to accelerate degradation.

    • Protect the solutions from light to isolate the effect of hydrolysis.

  • Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 8, 24, 48, 72, and 96 hours).

  • Sample Analysis by HPLC:

    • Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method.

    • Typical HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at approximately 254 nm.

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Plot the natural logarithm of the paraben concentration versus time for each pH and temperature condition.

    • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the rate constants and half-lives of the different parabens under the same conditions to determine their relative stability.

Conclusion and Formulation Considerations

The relative stability of hydroxybenzoate esters is a critical parameter in the development of robust and effective formulations. The primary degradation pathway is hydrolysis, which is significantly influenced by pH and temperature. The stability against hydrolysis increases with the length of the alkyl chain, following the order: Butylparaben > Propylparaben > Ethylparaben > Methylparaben .

For optimal stability, formulations containing parabens should be maintained at a pH between 3 and 6. In formulations where a higher pH is required, the selection of a longer-chain paraben, such as propylparaben or butylparaben, may provide enhanced stability. It is imperative for formulation scientists to conduct thorough stability studies under relevant stress conditions to ensure the chosen preservative system maintains its integrity and efficacy throughout the product's shelf life.

References

  • Prediction Models on pKa and Base-Catalyzed Hydrolysis Kinetics of Parabens: Experimental and Quantum Chemical Studies. ACS Publications. (2021-02-10). [Link]

  • Kinetics of Degradation of the Parabens. Semantic Scholar. [Link]

  • Preservatives Stability: Stability Study of Parabens under Different Conditions of Stress Degradation. ResearchGate. (2020-07). [Link]

  • Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. [Link]

  • pH effect on paraben stability for parenteral drug formulation. DergiPark. [Link]

  • Prediction Models on pKa and Base-Catalyzed Hydrolysis Kinetics of Parabens: Experimental and Quantum Chemical Studies. Environmental Science & Technology. (2021-02-10). [Link]

  • pH effect on paraben stability for parenteral drug formulation. DergiPark. [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH. [Link]

  • pH effect on paraben stability for parenteral drug formulation. ResearchGate. (2025-08-09). [Link]

  • pH effect on paraben stability for parenteral drug formulation. Semantic Scholar. [Link]

  • RP-HPLC method for stability assay of methylparaben and sennosides. [Link]

  • Exposure to and toxicity of methyl-, ethyl- and propylparaben. RIVM. [Link]

  • Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie. [Link]

  • methylparaben ethylparaben propylparaben: Topics by Science.gov. [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers. [Link]

  • Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. [Link]

  • Analysis of Paraben Preservatives in Cosmetic Samples: Comparison of Three Different Dynamic Hollow Fiber Liquid‑Phase Microex. CORE. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS. ResearchGate. [Link]

  • (PDF) Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate. (2025-11-24). [Link]

  • Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate. (2025-08-06). [Link]

  • Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. (2025-06-18). [Link]

  • Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Semantic Scholar. [Link]

  • Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. (2018-05-12). [Link]

  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. PubMed. [Link]

  • Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent. NIH. (2022-12-02). [Link]

  • (PDF) Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. ResearchGate. (2025-08-06). [Link]

  • Physical and chemical properties of methyl paraben, ethyl paraben,... ResearchGate. [Link]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. [Link]

  • International Journal of Toxicology, 27(Suppl. 4). Cosmetic Ingredient Review. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Preservative Efficacy: The Case of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is a critical decision that directly impacts the safety and shelf-life of pharmaceutical and cosmetic formulations. This guide provides a comprehensive framework for benchmarking the performance of 2-Hydroxyethyl 4-hydroxybenzoate, a paraben ester, against other commonly used preservatives. By understanding the underlying scientific principles and employing robust experimental methodologies, formulators can make data-driven decisions to ensure product integrity.

Introduction to Preservative Systems and this compound

Preservatives are essential antimicrobial agents that prevent the growth of bacteria, yeast, and mold in water-containing products.[1] The ideal preservative is effective at low concentrations against a broad spectrum of microorganisms, stable across a wide pH and temperature range, compatible with other formulation components, and, most importantly, safe for consumer use.[1][2]

This compound, also known as 2-hydroxyethylparaben, belongs to the paraben family of preservatives. Parabens, as esters of p-hydroxybenzoic acid, have a long history of use in cosmetics, pharmaceuticals, and food products due to their bactericidal and fungicidal properties.[3][4] The antimicrobial activity of parabens is generally understood to involve the disruption of microbial membrane transport processes and the inhibition of key enzyme activity.[1] It is also known that the efficacy of parabens can increase with the length of their alkyl chain.[1]

This guide will focus on the methodologies required to rigorously evaluate the performance of this compound in comparison to established preservatives such as traditional parabens (methylparaben, propylparaben), phenoxyethanol, and formaldehyde-releasers.

Experimental Methodologies for Preservative Efficacy Testing

To objectively compare preservative performance, a series of standardized and validated experimental protocols must be employed. The following sections detail the critical assays for this evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This assay is fundamental in determining the intrinsic antimicrobial potency of a preservative against a panel of relevant microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microorganism Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) on appropriate agar plates to obtain fresh colonies.

    • Suspend colonies in sterile saline or broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final target inoculum concentration for the assay.

  • Preparation of Preservative Dilutions:

    • Prepare a stock solution of this compound and the comparator preservatives in a suitable solvent.

    • Perform serial two-fold dilutions of each preservative in a 96-well microtiter plate containing appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microorganism suspension.

    • Include positive controls (microorganism in broth without preservative) and negative controls (broth only).

    • Incubate the plates at the optimal growth temperature for each microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the preservative at which there is no visible growth.

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold, is crucial to assess the broad-spectrum activity of the preservative. The broth microdilution method is a standardized and widely accepted technique that allows for the high-throughput screening of multiple preservatives against multiple organisms.

Diagram: Minimum Inhibitory Concentration (MIC) Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microorganism Standardize Microorganism Inoculum inoculate Inoculate Microtiter Plate microorganism->inoculate preservative Prepare Serial Dilutions of Preservatives preservative->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Assess Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic Challenge_Test_Workflow start Start: Product Formulation with Preservative inoculate Inoculate with Standardized Microorganisms start->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sampling Sample at 7, 14, and 28 Days incubate->sampling enumerate Perform Microbial Enumeration (CFU/g or mL) sampling->enumerate analyze Calculate Log Reduction enumerate->analyze compare Compare to Acceptance Criteria (e.g., USP <51>) analyze->compare end End: Pass/Fail Determination compare->end

Caption: Workflow for conducting a Preservative Efficacy Test (Challenge Test).

Comparative Performance Analysis

Antimicrobial Efficacy (Hypothetical MIC Data)

The following table is a template for presenting MIC data. It is populated with hypothetical values to illustrate how the data should be structured.

PreservativeS. aureus (μg/mL)P. aeruginosa (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)A. brasiliensis (μg/mL)
This compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Methylparaben1000 - 40002000 - 80001000 - 4000500 - 2000500 - 2000
Propylparaben500 - 20001000 - 4000500 - 2000250 - 1000250 - 1000
Phenoxyethanol2500 - 50002500 - 50002500 - 50001250 - 25001250 - 2500

Analysis: Generally, the antimicrobial activity of parabens increases with the length of the alkyl chain. [1]Therefore, it is anticipated that this compound may exhibit an efficacy profile somewhere between that of methylparaben and propylparaben. Its hydrophilic 2-hydroxyethyl group could potentially influence its partitioning in formulations and its interaction with microbial cell membranes. [6]

Safety and Regulatory Profile
PreservativeKey Safety ConsiderationsRegulatory Status (EU & US)
This compound Potential for skin sensitization. [7]As a paraben, potential for weak estrogenic activity should be considered, though likely lower than longer-chain parabens.Generally permitted for use in cosmetics, often with concentration limits.
Parabens (Methyl, Propyl, Butyl)Concerns about endocrine-disrupting potential, with estrogenic activity increasing with alkyl chain length. [8]Low rates of skin sensitization in the general population. [9]Permitted in cosmetics up to certain concentrations. Some longer-chain parabens have stricter limits. [8]
PhenoxyethanolGenerally well-tolerated, but can be a rare sensitizer. [10]Concerns have been raised about potential neurotoxicity in infants with oral exposure. [11]Permitted in cosmetics up to a maximum concentration of 1.0%. [10]
Formaldehyde-ReleasersCan cause contact dermatitis due to the release of formaldehyde, a known sensitizer and carcinogen.Use is restricted and requires labeling if formaldehyde concentration exceeds a certain level.

Analysis: this compound, as a paraben, will be subject to the same regulatory scrutiny and public perception as other members of its chemical class. Its safety profile is expected to be similar to or more favorable than longer-chain parabens due to its likely lower estrogenic potential.

Formulation Compatibility and Stability

The performance of a preservative is intrinsically linked to its behavior within a specific formulation. Key considerations include:

  • pH Stability: Parabens are generally effective over a wide pH range, a desirable characteristic for many formulations. [1]* Partitioning: In emulsion systems, the preservative must be present in the aqueous phase at a sufficient concentration to exert its antimicrobial effect. The hydrophilic nature of the 2-hydroxyethyl group in this compound may influence its partitioning behavior compared to more lipophilic parabens. [6]* Interactions with Other Ingredients: Preservative efficacy can be reduced by interactions with other formulation components, such as surfactants and polymers. Compatibility studies are essential to ensure the preservative remains active.

Conclusion: A Data-Driven Approach to Preservative Selection

The selection of a preservative system requires a thorough and objective evaluation of its performance, safety, and compatibility. While this compound presents a potentially valuable option within the paraben family, its efficacy must be rigorously benchmarked against established alternatives. By employing the standardized methodologies outlined in this guide, including MIC determination and challenge testing, researchers and formulators can generate the necessary data to make informed decisions. This ensures the development of safe, stable, and effective products that meet both regulatory requirements and consumer expectations.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Błędzka, D., Gromadzińska, J., & Wąsowicz, W. (2014). Parabens. From environmental studies to human health. Environment international, 67, 27-42. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol. [Link]

  • Cosmetic Ingredient Review. (2008). Final Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, and Butylparaben. International Journal of Toxicology, 27(4_suppl), 1-82. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Jones, R. D. (2012). Antimicrobial Preservatives Part Two: Choosing a Preservative. American Pharmaceutical Review. [Link]

  • Karpinski, M. (2025, January 3). Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential. Antibiotics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Phenyl 4-Hydroxybenzoate in Cosmetic Preservation. [Link]

  • Routledge, E. J., Parker, J., Odum, J., Ashby, J., & Sumpter, J. P. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic. Toxicology and applied pharmacology, 153(1), 12-19. [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2010). Opinion on Parabens. [Link]

  • U.S. Food & Drug Administration. (2022, February 25). Parabens in Cosmetics. [Link]

  • Vaverková, Š., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of clinical pharmacy and therapeutics, 40(4), 446-450. [Link]

Sources

A Comparative Toxicological Assessment of 2-Hydroxyethyl 4-hydroxybenzoate and its Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Parabens in Research and Development

Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum efficacy and long history of use.[1] 2-Hydroxyethyl 4-hydroxybenzoate, also known as 2-hydroxyethylparaben, belongs to this chemical family.[2] While effective, the safety profile of parabens, particularly concerning their potential for endocrine disruption, has become a subject of intense scientific scrutiny.[1][3][4] This guide provides a comparative toxicological assessment of this compound and its common linear-chain analogues—methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BuP). By synthesizing data from in vitro and in vivo studies, we aim to elucidate the structure-activity relationships that govern their toxicity and provide a scientifically grounded framework for researchers and drug development professionals to make informed decisions.

Pillar 1: Mechanisms of Paraben Toxicity

The primary toxicological concern associated with parabens is their potential to act as endocrine-disrupting chemicals (EDCs).[3][5] This activity stems from their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and elicit a weak estrogenic response.[3][4]

Endocrine Disruption: A Focus on Estrogenic Activity

Parabens can mimic estrogen, potentially disrupting hormonal balance by binding to estrogen receptors.[4] This interaction can trigger downstream cellular processes normally regulated by endogenous estrogens, which is a significant concern during critical developmental periods.[6] The estrogenic potency of parabens is directly related to their molecular structure.

Structure-Activity Relationship: The estrogenic activity of linear parabens increases with the length of the alkyl side chain.[6][7][8] Butylparaben exhibits the highest estrogenic activity among the common analogues, followed by propylparaben, ethylparaben, and methylparaben, which is the weakest.[6] This is attributed to the increased lipophilicity of the longer alkyl chains, which enhances their binding affinity to the hydrophobic ligand-binding domain of the estrogen receptor.

Signaling Pathway: Estrogen Receptor Activation

The diagram below illustrates the general mechanism by which a paraben, acting as a xenoestrogen, can activate the estrogen receptor signaling pathway, leading to the transcription of estrogen-responsive genes.

Caption: Paraben-mediated estrogen receptor signaling pathway.

Other Toxicological Endpoints

Beyond endocrine disruption, parabens have been investigated for other toxicities:

  • Cytotoxicity: At high concentrations, parabens can induce cell death. Similar to estrogenic activity, cytotoxicity generally increases with the length of the alkyl chain.[7][9][10]

  • Genotoxicity: The evidence for paraben-induced genotoxicity is largely inconclusive.[1] While some in vitro studies suggest potential for DNA damage, most standard assays, like the Ames test, have yielded negative results.[11][12]

  • Allergic Reactions: Parabens can cause allergic contact dermatitis in some individuals, although this is considered a separate mechanism from systemic toxicity.[13]

Pillar 2: Comparative Toxicity Data

Objective comparison requires standardized data. The following tables summarize findings from various studies, focusing on cytotoxicity and endocrine activity.

Table 1: Comparative In Vitro Cytotoxicity of Parabens

The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher cytotoxicity.

CompoundCell LineAssayEC50 / IC50 (µM)Source
Methylparaben (MP)Caco-2MTT> 2000 µM (approx.)[14]
Ethylparaben (EP)Caco-2MTT> 2000 µM (approx.)[14]
Propylparaben (PP)Caco-2MTT~1200 µM (approx.)[14]
Butylparaben (BuP)Caco-2MTT~1000 µM (approx.)[14]
Benzylparaben (BeP)Fish Cell LineunspecifiedLower than BuP[7][9]

Data Interpretation: The data clearly demonstrates a structure-activity relationship where cytotoxicity increases as the alkyl chain of the paraben becomes longer.[7][9][10] Benzylparaben, which has a bulky aromatic group, is even more cytotoxic than the linear-chain butylparaben.[7][9] The primary metabolite of parabens, p-hydroxybenzoic acid (4-HBA), is significantly less toxic than its parent compounds.[7][9]

Table 2: Comparative Estrogenic Activity of Parabens

Estrogenic activity is often assessed by measuring the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.

CompoundAssay SystemRelative Potency (vs. 17β-estradiol)Source
MethylparabenYeast Receptor Binding1/3,000,000[6]
EthylparabenYeast Receptor Binding1/200,000[6]
PropylparabenIn vivo (rat)Weakly estrogenic[15][16]
ButylparabenYeast Receptor Binding1/8,000[6]
BenzylparabenYeast Receptor Binding1/4,000[6]

Data Interpretation: A clear trend is observed: estrogenic potency increases with the length and complexity of the ester group.[6][8] However, it is crucial to note that even the most potent paraben analogue, benzylparaben, is thousands of times less potent than the endogenous hormone 17β-estradiol.[6][15] While comprehensive higher-tier in vivo studies on rats have not shown indications of endocrine-disrupting properties for methylparaben and propylparaben, the potential for weak estrogenic effects, especially from longer-chain parabens, remains a key consideration in risk assessment.[17]

Pillar 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. Below are detailed methodologies for two fundamental assays in toxicology.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Causality: The choice of the MTT assay is based on its robustness, high throughput, and its direct correlation of mitochondrial activity (a hallmark of viable cells) to a quantifiable colorimetric output.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate (24h) Allow cells to adhere start->incubate1 treat Treat Cells with Paraben concentrations (Include Vehicle Control) incubate1->treat incubate2 Incubate (24-72h exposure) treat->incubate2 add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h) Allow formazan formation add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, SDS) Dissolve formazan crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis Calculate % Viability Determine IC50 read->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to the Analytical Determination of 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. 2-Hydroxyethyl 4-hydroxybenzoate, a paraben derivative, is a compound of interest in various formulations. This guide provides an in-depth comparison of the primary analytical techniques for its detection and quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods. Each technique is evaluated based on its underlying principles, performance characteristics, and practical applicability, supported by established experimental protocols for analogous compounds.

Introduction to this compound and its Analytical Importance

This compound belongs to the paraben family, widely used as preservatives in pharmaceutical, cosmetic, and food products due to their antimicrobial properties. The accurate determination of its concentration is crucial for quality control, ensuring product safety and efficacy, and for stability studies to understand its degradation profile. The choice of analytical technique depends on various factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most common and versatile technique for the analysis of parabens and related compounds.[1] Its robustness, high resolution, and sensitivity make it the preferred method for routine quality control and stability testing.

Scientific Principles

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) setup is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is driven by the analyte's polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the analyte's structure absorbs UV light.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution 1 Filtration Filtration (0.45 µm) Dissolution->Filtration 2 Injection Injection onto Column Filtration->Injection 3 Separation Isocratic/Gradient Elution Injection->Separation 4 Detection UV Detection (e.g., 258 nm) Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Calibration Calibration Curve Integration->Calibration 7 Quantification Quantification Calibration->Quantification 8

Caption: A typical workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol (Adapted from similar compounds)[2]
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 21:66 v/v), with a small amount of tetrahydrofuran (e.g., 13 v/v) to improve peak shape. Adjust the pH to 3.0 with formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 258 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound by its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While parabens may require derivatization for optimal GC analysis, GC-MS can still be a valuable tool, especially for impurity profiling and trace analysis.[2]

Scientific Principles

In GC, a sample is vaporized and injected into a heated capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase coated on its inner walls. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid Extraction Derivatization Derivatization (Optional) Extraction->Derivatization 1 Concentration Solvent Evaporation Derivatization->Concentration 2 Injection Injection into GC Concentration->Injection 3 Separation Temperature Programming Injection->Separation 4 Ionization Electron Ionization Separation->Ionization 5 Detection Mass Analyzer Ionization->Detection 6 TIC Total Ion Chromatogram Detection->TIC 7 MassSpectrum Mass Spectrum Identification TIC->MassSpectrum 8 Quantification Quantification (SIM) MassSpectrum->Quantification 9

Caption: General workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol (Adapted from similar compounds)[3]
  • Sample Preparation:

    • Extraction: For solid or semi-solid samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Derivatization (if necessary): To improve volatility and thermal stability, the hydroxyl group can be derivatized (e.g., silylation).

  • GC-MS Conditions:

    • Column: BP-5 capillary column (or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 200 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis and Quantification: Inject the prepared sample into the GC-MS system. Identify the analyte by its retention time and mass spectrum. For quantification, use the peak area from the SIM chromatogram and a calibration curve prepared from standards.

UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[3] Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance, making this technique suitable for its determination, particularly in simple matrices.

Scientific Principles

This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at a specific wavelength (λmax), where the analyte has maximum absorbance, its concentration can be determined by comparing it to the absorbance of standard solutions of known concentrations.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis StdPrep Standard Solutions Scan Wavelength Scan (to find λmax) StdPrep->Scan 1 SamplePrep Sample Solution Absorbance Absorbance Measurement at λmax SamplePrep->Absorbance 2 Scan->Absorbance λmax Calibration Calibration Curve Absorbance->Calibration 3 Calculation Concentration Calculation Calibration->Calculation 4

Caption: The workflow for quantitative analysis using UV-Vis spectrophotometry.

Detailed Experimental Protocol (Adapted from similar compounds)[5]
  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol or ethanol).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a similar compound, 2-hydroxyethyl salicylate, absorption maxima are observed at 206 nm, 238 nm, and 305 nm.[4]

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

  • Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve.

Electrochemical Methods: High Sensitivity and Miniaturization Potential

Electrochemical techniques offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like this compound. The phenolic hydroxyl group in its structure is susceptible to oxidation, making it suitable for analysis by techniques such as voltammetry.

Scientific Principles

Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. As the potential is scanned, the analyte undergoes oxidation (or reduction) at a specific potential, resulting in a current peak. The peak current is proportional to the concentration of the analyte, while the peak potential is characteristic of the analyte. Modified electrodes, incorporating nanomaterials or polymers, can be used to enhance the sensitivity and selectivity of the measurement.

Experimental Workflow

Electro_Workflow cluster_prep Preparation cluster_measurement Voltammetric Measurement cluster_analysis Data Analysis Electrode Electrode Preparation/Modification PotentialScan Potential Scan (e.g., DPV) Electrode->PotentialScan 1 Electrolyte Supporting Electrolyte Sample Sample in Electrolyte Electrolyte->Sample 2 Sample->PotentialScan 3 Current Current Measurement PotentialScan->Current 4 Voltammogram Voltammogram Analysis Current->Voltammogram 5 Calibration Calibration Plot Voltammogram->Calibration 6 Quantification Quantification Calibration->Quantification 7

Caption: A schematic of the electrochemical detection workflow.

Detailed Experimental Protocol (Conceptual, based on similar phenolic compounds)
  • Electrode Preparation: A glassy carbon electrode (GCE) can be used as the working electrode. The electrode surface should be polished and cleaned before each measurement. For enhanced sensitivity, the GCE can be modified with materials like carbon nanotubes or metallic nanoparticles.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A suitable supporting electrolyte, such as a phosphate buffer solution, is chosen to provide conductivity and maintain a constant pH.

  • Measurement: The sample solution is added to the supporting electrolyte in the electrochemical cell. A voltammetric technique, such as differential pulse voltammetry (DPV), is applied. The potential is scanned over a range where the analyte is expected to oxidize.

  • Quantification: A calibration curve is constructed by measuring the peak currents of standard solutions of this compound. The concentration of the analyte in the sample is then determined from this curve.

Performance Comparison of Analytical Techniques

The choice of the most appropriate analytical technique for the determination of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of the discussed techniques, based on data for similar parabens.

FeatureHPLC-UVGC-MSUV-Vis SpectrophotometryElectrochemical Methods
Principle Chromatographic separation based on polarityChromatographic separation based on volatility, with mass-based detectionMeasurement of UV light absorptionMeasurement of current from electrochemical oxidation
Selectivity HighVery HighLow to ModerateModerate to High
Sensitivity (LOD) ng/mL range[5]pg/mL to ng/mL range[2]µg/mL range[3]ng/mL to µg/mL range
Linearity Range Wide (typically 2-3 orders of magnitude)[1]Wide (typically 2-3 orders of magnitude)[2]Narrower (typically 1-2 orders of magnitude)[6]Wide (typically 2-3 orders of magnitude)
Sample Throughput ModerateModerateHighHigh
Cost Moderate to HighHighLowLow to Moderate
Advantages Robust, reliable, well-established, suitable for a wide range of matrices.[7]High sensitivity and specificity, excellent for identification.Simple, rapid, low cost, minimal sample preparation for simple matrices.High sensitivity, rapid analysis, potential for miniaturization and portability.
Disadvantages Requires solvent consumption, can be time-consuming.May require derivatization, not suitable for thermally labile compounds.Prone to interference from other UV-absorbing compounds.Susceptible to matrix effects and electrode fouling.

Conclusion and Recommendations

For routine quality control and quantitative analysis of this compound in pharmaceutical and cosmetic formulations, HPLC-UV stands out as the most reliable and well-validated technique. Its high selectivity, good sensitivity, and robustness make it the industry standard.

GC-MS is an excellent confirmatory technique and is superior for trace-level detection and impurity profiling, especially when dealing with complex matrices where its high specificity is a significant advantage.

UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for the analysis of this compound in simple, well-defined matrices where interfering substances are absent. It is particularly useful for preliminary assays and in environments with limited access to more sophisticated instrumentation.

Electrochemical methods are a promising alternative, offering high sensitivity and the potential for the development of portable sensors for on-site analysis. Further research and development of specific modified electrodes for this compound could establish this as a powerful tool for rapid screening and monitoring.

Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample matrix, cost, and available resources. Method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.[7]

References

  • Shabir, G. A. (2009). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Liquid Chromatography & Related Technologies, 32(10), 1345-1357. Available from: [Link]

  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. Available from: [Link]

  • Gou, Y., Li, X., & Chen, J. (2011). Spectrophotometric determination of methyl paraben in pharmaceutical formulations by oxidative coupling reaction. E-Journal of Chemistry, 8(3), 1333-1339. Available from: [Link]

  • Hiremath, S., Jadhav, O., Shinde, A., Jadhav, S., Hiremath, S., Shaik, N., ... & Tavade, S. (2023). Optimizing Uv Spectrophotometry: A Reliable Method For 2-Hydroxybenzoic Acid Analysis In Face Serum. International Journal of Environmental Sciences, 11(5s). Available from: [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470. Available from: [Link]

  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology, 43(7), 985-1015. Available from: [Link]

  • Gallo, M., & Fabbrocino, S. (2011). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1183-1187. Available from: [Link]

  • Shabir, G. A. (2010). Method development and validation of preservatives determination (benzyl alcohol, ethylene glycol monophenyl ether, methyl hydroxybenzoate, ethyl hydroxybenzoate, propyl hydroxybenzoate, and butyl hydroxybenzoate) using HPLC. Journal of Liquid Chromatography & Related Technologies, 33(16), 1545-1561. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available from: [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251. Available from: [Link]

  • Sielc.com. (n.d.). UV-Vis Spectrum of 2-hydroxyethyl Salicylate. SIELC Technologies. Available from: [Link]

  • El-Shaheny, R. N., & El-Tohamy, M. F. (2022). Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. Egyptian Journal of Chemistry, 65(13B), 1-8. Available from: [Link]

  • S. S. Shrinivas, M. Revanasiddappa. (2015). RP-HPLC method for stability assay of methylparaben and sennosides. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 269-274. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Synergistic Effect of 2-Hydroxyethyl 4-hydroxybenzoate with Other Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a robust preservative system is paramount to ensuring the safety, stability, and efficacy of pharmaceutical and cosmetic formulations. This guide provides an in-depth technical evaluation of the synergistic potential of 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family, when combined with other commonly used preservatives. By understanding the principles of antimicrobial synergy and the methodologies to quantify it, formulation scientists can develop more effective and potentially safer preservative systems.

Understanding this compound: A Profile

This compound, also known as hydroxyethylparaben, is an ester of p-hydroxybenzoic acid.[1] Like other parabens, its antimicrobial efficacy is attributed to its ability to disrupt the microbial cell membrane's transport processes and inhibit DNA and RNA synthesis.[2] The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[3] However, this also corresponds with a decrease in water solubility.[3][4] This trade-off is a key driver for exploring preservative combinations.

Physicochemical Properties of this compound:

PropertyValueSource
Chemical Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to almost white powder/crystal[5]
Melting Point 139.0 to 142.0 °C[5]
Synonyms 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester, 2-Hydroxyethylparaben[5]

The Rationale for Synergy: Why Combine Preservatives?

The use of a single preservative may not always provide the desired broad-spectrum and robust protection against microbial contamination. Combining preservatives can lead to synergistic or additive effects, offering several advantages:

  • Broadened Antimicrobial Spectrum: Different preservatives exhibit varying efficacy against different types of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds).[4] A combination can provide more comprehensive protection.

  • Reduced Use Concentrations: Synergy allows for lower concentrations of individual preservatives to achieve the same or better antimicrobial effect.[6] This can minimize the potential for skin irritation and other adverse effects.

  • Overcoming Resistance: Microorganisms can develop resistance to single preservatives. A multi-pronged attack from a synergistic combination can be more difficult for microbes to overcome.

  • Improved Formulation Compatibility: Combining preservatives can help overcome solubility issues and improve stability within complex formulations like emulsions.[4]

The proposed mechanism for synergy often involves one preservative facilitating the action of another. For instance, a membrane-active agent can disrupt the cell wall, allowing another preservative to penetrate the cell more easily and reach its target site.

Evaluating Synergistic Combinations with this compound: Key Partners and Mechanistic Insights

While specific experimental data for this compound in combination with all possible preservatives is not extensively published, we can extrapolate from the well-documented behavior of other parabens to identify promising synergistic partners.

Combination with Other Parabens

It is a common practice to use a mixture of different parabens, such as methylparaben and propylparaben, to achieve a synergistic effect.[3][4] This is due to the different water solubilities and partition coefficients of the various paraben esters. Shorter-chain parabens (like methylparaben) are more water-soluble and effective in the aqueous phase, while longer-chain parabens (like propylparaben and butylparaben) are more oil-soluble and concentrate at the oil-water interface and in the lipid phase of a formulation. A combination, therefore, provides protection in all phases of an emulsion.[4]

A study on combining methyl, ethyl, propyl, and butyl parabens demonstrated that specific mixtures could achieve a greater antimicrobial effect at lower total concentrations than a standard mixture.[3] This highlights the potential for optimizing paraben blends for maximum efficacy.

Combination with Phenoxyethanol

Phenoxyethanol is a broad-spectrum preservative effective against a wide range of Gram-negative and Gram-positive bacteria, as well as yeasts.[7][8] Its mechanism of action involves the disruption of microbial cell membranes.[9]

Expected Synergy: The combination of a paraben like this compound with phenoxyethanol is expected to be synergistic. Phenoxyethanol can disrupt the outer membrane of bacteria, which can enhance the penetration of the paraben to its target sites within the cell. This combination is particularly beneficial for achieving broad-spectrum protection. Studies have shown the effectiveness of combining phenoxyethanol with alternative preservatives to boost antimicrobial activity.[6]

Combination with Benzyl Alcohol

Benzyl alcohol is another antimicrobial preservative with efficacy against Gram-positive bacteria, some fungi, and yeasts.[10] It acts by disrupting the cell membrane integrity of microorganisms, leading to cell lysis.[11]

Expected Synergy: Similar to phenoxyethanol, benzyl alcohol's membrane-disrupting activity can create a synergistic effect when combined with parabens.[12] By weakening the cell's primary defense, it can lower the concentration of this compound needed to inhibit microbial growth. A combination of benzyl alcohol and methylparaben has been shown to have a higher efficacy against fungi compared to the individual preservatives.[4]

Experimental Protocols for Evaluating Synergy

To scientifically validate the synergistic effect of preservative combinations, rigorous experimental testing is essential. The following are standard methodologies employed in the industry.

Checkerboard Assay for Determining Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Experimental Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare stock solutions of This compound and the second preservative B Prepare serial dilutions of each preservative A->B D In a 96-well microtiter plate, create a matrix of preservative concentrations by dispensing dilutions of each preservative B->D C Prepare standardized microbial inoculum (e.g., 10^5 CFU/mL) E Inoculate each well with the microbial suspension C->E D->E F Incubate at an appropriate temperature and duration E->F G Determine the Minimum Inhibitory Concentration (MIC) of each preservative alone and in combination F->G H Calculate the Fractional Inhibitory Concentration (FIC) Index G->H

Caption: Workflow for the Checkerboard Assay.

Calculation of the FIC Index:

The Fractional Inhibitory Concentration (FIC) Index is calculated as follows:

FIC Index = FIC of Preservative A + FIC of Preservative B

Where:

  • FIC of A = (MIC of A in combination) / (MIC of A alone)

  • FIC of B = (MIC of B in combination) / (MIC of B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Assay

The time-kill assay provides dynamic information about the rate at which a preservative or a combination of preservatives kills a microbial population over time.

Experimental Protocol:

  • Preparation: Prepare standardized microbial suspensions (e.g., 10^6 CFU/mL).

  • Inoculation: Inoculate separate tubes containing the test formulation with and without the preservative combinations.

  • Sampling: At predetermined time intervals (e.g., 0, 6, 24, 48 hours, and 7, 14, 28 days), withdraw aliquots from each tube.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity of the preservative in the aliquot using a suitable neutralizer and perform serial dilutions. Plate the dilutions onto appropriate agar media.

  • Incubation and Counting: Incubate the plates and count the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 of the CFU/mL against time to generate a time-kill curve.

Interpretation of Time-Kill Assay Results:

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Preservative Efficacy Test (Challenge Test)

The Preservative Efficacy Test (PET), often following pharmacopeial standards like USP <51>, is crucial for evaluating the performance of a preservative system in the final product formulation.

Logical Flow of a Challenge Test:

Challenge_Test_Flow Start Product with Preservative System Inoculation Inoculate with a mixed pool of standard microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis, E. coli) Start->Inoculation Sampling Sample at specified intervals (e.g., 7, 14, 28 days) Inoculation->Sampling Enumeration Enumerate surviving microorganisms Sampling->Enumeration Evaluation Compare microbial reduction against acceptance criteria Enumeration->Evaluation Pass Preservative System is Effective Evaluation->Pass Meets Criteria Fail Preservative System is Not Effective Evaluation->Fail Does Not Meet Criteria

Sources

A Comparative Study of the Endocrine-Disrupting Potential of Various Parabens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. However, mounting scientific evidence has raised concerns regarding their potential to act as endocrine-disrupting chemicals (EDCs). This guide provides a comprehensive comparative analysis of the endocrine-disrupting potential of commonly used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. We will delve into their mechanisms of action, focusing on estrogenic and anti-androgenic activities, supported by experimental data from established in vitro and in vivo assays. Detailed protocols for key experimental methodologies are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the relative endocrine-disrupting potencies of these ubiquitous compounds.

Introduction to Parabens and Endocrine Disruption

The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, including metabolism, growth, development, and reproduction. Endocrine-disrupting chemicals are exogenous substances that can interfere with the normal functioning of this system, often by mimicking or blocking the action of natural hormones.[[“]][2] Parabens have been identified as EDCs due to their structural similarity to estrogen, allowing them to bind to estrogen receptors (ERs) and elicit a weak estrogenic response.[2][3]

The endocrine-disrupting potency of parabens is directly related to their chemical structure. Specifically, the length of the alkyl chain plays a crucial role, with longer-chain parabens generally exhibiting greater potency.[4][5] This guide will systematically compare the estrogenic and anti-androgenic activities of different parabens, providing a clear framework for understanding their relative risks.

Comparative Estrogenic Potential

The primary mechanism of paraben-induced estrogenic activity is through their binding to estrogen receptors, ERα and ERβ. This interaction can initiate downstream signaling cascades that are normally regulated by the endogenous hormone, 17β-estradiol (E2).

In Vitro Assessment of Estrogenicity

In vitro assays provide a controlled environment to investigate the direct interaction of parabens with cellular and molecular targets.

2.1.1. Estrogen Receptor Binding Assays

These assays directly measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]E2) for binding to the estrogen receptor. The results are typically expressed as the relative binding affinity (RBA) compared to E2. Studies have consistently shown that the RBA of parabens for ERs increases with the length of the alkyl chain, with butylparaben exhibiting the highest affinity among the common parabens, although it is still thousands of times less potent than E2.[6]

2.1.2. Reporter Gene Assays

Reporter gene assays, such as the Yeast Estrogen Screen (YES) and Stably Transfected Transcriptional Activation (STTA) assays, utilize genetically modified cells that express the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).[7] Binding of an estrogenic compound to the ER activates the transcription of the reporter gene, producing a quantifiable signal. These assays have demonstrated that parabens can induce ER-mediated gene expression in a dose-dependent manner, with the potency order being butylparaben > propylparaben > ethylparaben > methylparaben.[7]

EstrogenSignalingPathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben / Estradiol ER_complex Estrogen Receptor (ER) + Chaperones Paraben->ER_complex Binding & Activation ER Activated ER ER_complex->ER Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis (Cellular Response) mRNA->Proteins

Caption: Simplified diagram of paraben-induced estrogen receptor signaling.

2.1.3. Cell Proliferation Assays (E-Screen)

The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effects of estrogenic compounds.[5][8] Parabens have been shown to stimulate the proliferation of MCF-7 cells, and this effect can be blocked by anti-estrogens, confirming an ER-mediated mechanism.[8] Again, the proliferative potency correlates with the alkyl chain length.[5]

Experimental Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

  • Cell Culture: Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

  • Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Treatment: Expose the cells to a serial dilution of the test parabens (methyl-, ethyl-, propyl-, and butylparaben) and a positive control (17β-estradiol) for 6-7 days.

  • Quantification: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total cellular protein.

  • Data Analysis: Calculate the proliferative effect relative to the hormone-free control. Determine the EC50 (half-maximal effective concentration) for each paraben.

Table 1: Comparative In Vitro Estrogenic Potency of Parabens

ParabenRelative Potency (vs. E2 = 1)Reference
Methylparaben~1/1,000,000[6]
Ethylparaben~1/300,000[6]
Propylparaben~1/100,000[6]
Butylparaben~1/10,000[6]
Isobutylparaben> Butylparaben[8]

Note: Relative potencies can vary depending on the specific assay used.

In Vivo Assessment of Estrogenicity

In vivo studies in animal models are essential for evaluating the systemic effects of parabens.

2.2.1. Uterotrophic Assay

The uterotrophic assay is a standardized in vivo screening test (OECD Test Guideline 440) that measures the estrogen-induced increase in uterine weight in immature or ovariectomized female rodents.[9] Subcutaneous administration of parabens has been shown to cause a significant increase in uterine weight, confirming their estrogenic activity in a whole-organism context.[10] The potency of this effect is consistent with in vitro findings, with longer-chain parabens being more potent.[10]

Experimental Protocol: Uterotrophic Assay (OECD TG 440)

  • Animal Model: Use immature (post-weaning) or ovariectomized adult female rats or mice.

  • Dosing: Administer the test parabens and a positive control (e.g., ethinylestradiol) daily for three consecutive days via subcutaneous injection or oral gavage. A vehicle control group is also included.

  • Endpoint Measurement: On the fourth day, humanely euthanize the animals and carefully dissect and weigh the uteri (both wet and blotted weight).

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase indicates estrogenic activity.

Comparative Anti-Androgenic Potential

In addition to estrogenicity, some parabens have been shown to exhibit anti-androgenic properties, meaning they can interfere with the action of male sex hormones (androgens) like testosterone.[11][12]

In Vitro Assessment of Anti-Androgenicity
3.1.1. Androgen Receptor Binding Assays

Similar to ER binding assays, these assays measure the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor (AR).

3.1.2. Androgen-Responsive Reporter Gene Assays

These assays utilize cells that express the AR and a reporter gene driven by an androgen-responsive promoter. A reduction in the androgen-induced reporter gene activity in the presence of a test compound indicates anti-androgenic activity. Studies have shown that methyl-, propyl-, and butylparaben can inhibit testosterone-induced transcriptional activity, with butylparaben being the most potent.[11]

AntiAndrogenicMechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex Androgen Receptor (AR) + Chaperones Androgen->AR_complex Binding Paraben Paraben Paraben->AR_complex Binding Inhibition AR Activated AR AR_complex->AR Activation & Dimerization ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription

Caption: Mechanism of paraben-induced anti-androgenic activity.

In Vivo Assessment of Anti-Androgenicity
3.2.1. Hershberger Assay

The Hershberger assay (OECD Test Guideline 441) is an in vivo screening assay in castrated male rats that assesses the ability of a substance to inhibit the growth of androgen-dependent tissues when co-administered with an androgen.[9] While data on the anti-androgenic effects of parabens in the Hershberger assay is less extensive than for estrogenicity, some studies suggest that propylparaben can reduce the weight of androgen-dependent organs in male rats.[13][14]

Effects on Thyroid Hormone Signaling

Emerging research indicates that parabens may also interfere with the thyroid hormone system.[[“]][15][16] In vivo studies in zebrafish have shown that exposure to parabens can lead to developmental abnormalities and altered levels of thyroid hormones.[15][16] In vitro and in silico studies suggest that parabens may act as thyroid receptor agonists.[16][17]

Discussion and Conclusion

The collective evidence from a wide range of experimental studies demonstrates that parabens possess endocrine-disrupting properties, primarily weak estrogenic and anti-androgenic activities. A consistent finding across numerous studies is that the potency of these effects is positively correlated with the length and branching of the alkyl chain.[4][5] Therefore, butylparaben and isobutylparaben are considered to have a higher endocrine-disrupting potential than propylparaben, which in turn is more potent than ethylparaben and methylparaben.[13][14][18]

While the endocrine-disrupting activity of parabens is significantly weaker than that of endogenous hormones, their widespread and continuous use in a vast array of consumer products leads to ubiquitous human exposure. The potential for cumulative effects from exposure to multiple parabens and other EDCs is a subject of ongoing research and a key consideration for risk assessment.[[“]]

This comparative guide provides a foundational understanding of the endocrine-disrupting potential of various parabens, grounded in established experimental methodologies. For researchers and professionals in drug development and safety assessment, it is crucial to consider the relative potencies of different parabens when formulating products and evaluating potential health risks. Further research is warranted to fully elucidate the long-term consequences of low-dose paraben exposure and the effects of paraben mixtures on human health.

References

  • Boberg, J., Taxvig, C., Christiansen, S., & Hass, U. (2010). Possible endocrine disrupting effects of parabens and their metabolites. Reproductive Toxicology, 30(2), 301-312.
  • Chen, J., Ahn, K. C., Gee, N. A., Gee, S. J., Hammock, B. D., & Lasley, B. L. (2007). Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products. Toxicology and Applied Pharmacology, 221(3), 278-284.
  • Darbre, P. D., Aljarrah, A., Miller, W. R., Coldham, N. G., Sauer, M. J., & Pope, G. S. (2004). Concentrations of parabens in human breast tumours. Journal of Applied Toxicology, 24(1), 5-13.
  • Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical Reviews in Toxicology, 35(5), 435-458.
  • Gomez, E., Pillon, A., Fenet, H., Rosain, D., Duchesne, M. J., & Casellas, C. (2005). Estrogenic activity of cosmetic components in a yeast screen: comparison of three methods. Toxicology in Vitro, 19(5), 629-636.
  • Guerra, M. T., de Oliveira, A. G., de Souza, L. R., de Faria, F. C., da Silva, L. S., & de Oliveira, G. A. (2023). Distinct Disruptive Effects of Methylparaben and Propylparaben on the Prostate and Gonads of Adult Gerbils. Journal of Biochemical and Molecular Toxicology, 37(7), e23339.
  • OECD (2009), Test No. 440: Uterotrophic Bioassay in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2011), Test No. 441: Hershberger Bioassay in Rats, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • Pan, S., Yuan, C., Tagmount, A., Rudel, R. A., Ackerman, J. M., & Yaswen, P. (2016). Parabens and Human Epidermal Growth Factor Receptor Ligand Cross-Talk in Breast Cancer Cells. Environmental Health Perspectives, 124(5), 563–569.
  • Routledge, E. J., Parker, J., Odum, J., Ashby, J., & Sumpter, J. P. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are oestrogenic. Toxicology and Applied Pharmacology, 153(1), 12-19.
  • Vo, T. T., & Jeung, E. B. (2009). An evaluation of estrogenic activity of parabens using uterine calbindin-D9k gene expression in immature rats. Toxicological Sciences, 112(1), 68-77.
  • Wang, L., Wang, Y., Yang, X., Zhang, J., & Wu, Y. (2021). Assessment of Thyroid Endocrine Disruption Effects of Parabens Using In Vivo, In Vitro, and In Silico Approaches. Environmental Science & Technology, 56(1), 460-469.

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Hydroxyethyl 4-hydroxybenzoate (CAS No. 2496-90-4), ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to not just follow protocols, but to understand the critical reasoning that underpins them.

Chemical Profile and Hazard Assessment: Understanding the "Why"

This compound is a paraben analog, a class of compounds widely used as preservatives. While effective in this role, it is imperative to recognize its specific hazard profile to appreciate the necessity of stringent disposal protocols.

Key Chemical Data:

PropertyValueSource
CAS Number 2496-90-4[1]
Molecular Formula C₉H₁₀O₄
Physical Form Solid
Classification Skin Sensitizer, Category 1[1]
Water Hazard Class (WGK) 3 (Highly hazardous to water)

The classification as a skin sensitizer (H317) signifies that repeated contact may lead to an allergic skin reaction.[1] The most critical piece of data for disposal is its Water Hazard Class of 3 . This is the highest level of water hazard in the German system, indicating that the substance can cause severe and lasting damage to aquatic ecosystems.[2] Therefore, under no circumstances should this chemical be allowed to enter drains or the environment.[1]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is not merely a procedural step but a critical barrier to prevent personal exposure and sensitization.

  • Hand Protection: Wear protective gloves.[1] Given the skin sensitization hazard, nitrile or neoprene gloves are recommended.

  • Eye/Face Protection: Use chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is clean and fully buttoned.

  • Respiratory Protection: If dust is generated, respiratory protection should be worn.[1]

Spill Management: Immediate and Controlled Response

Accidents happen. A well-defined spill management plan is a cornerstone of laboratory safety.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, prevent the powder from becoming airborne.

  • Absorb and Collect: Carefully sweep up the solid material. Avoid creating dust.[1] Place the spilled material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be treated as hazardous waste.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Prevent Dust) ppe->contain collect Sweep and Collect into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Dispose of Spill Debris as Hazardous Waste decontaminate->waste

Waste Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is its classification as a highly hazardous substance to water. The goal is complete containment and destruction by approved means.

4.1. Segregation and Collection:

  • Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, gloves, cleaning materials).

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified.

4.2. Containerization:

  • Appropriate Containers: Use chemically resistant, sealable containers for waste collection.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., exclamation mark for skin sensitizer).

4.3. Final Disposal Pathway:

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company.

Procedural Steps for Disposal:

  • Collection: Collect all waste containing this compound in the designated, labeled container.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from drains and general laboratory traffic.

  • Documentation: Maintain a log of the contents of the waste container.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.

  • Manifesting: Ensure that a hazardous waste manifest is completed. This is a legal document that tracks the waste from your facility to its final disposal site.

Disposal_Workflow cluster_Lab Laboratory Procedures cluster_Disposal Professional Disposal A Generate Waste (Unused chemical, contaminated items) B Segregate into Dedicated, Labeled Waste Container A->B C Store Securely in Waste Accumulation Area B->C D Contact EHS or Licensed Waste Contractor C->D E Package for Transport (Follow Regulations) D->E F Transport to Approved Waste Disposal Facility E->F

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding its chemical properties and associated hazards, particularly its high potential for aquatic harm, we can implement disposal procedures that are both safe and environmentally responsible. Adherence to these guidelines demonstrates a commitment to the principles of green chemistry and responsible laboratory practice, building trust in our scientific endeavors.

References

  • Umweltbundesamt. (2018, March 12). Substances hazardous to waters. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxyethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Hydroxyethyl 4-hydroxybenzoate. As researchers and drug development professionals, our commitment to scientific integrity extends to ensuring the utmost safety in our laboratories. This guide moves beyond a simple checklist, providing you with the rationale behind each personal protective equipment (PPE) recommendation, empowering you to make informed decisions to protect yourself and your colleagues. This compound, a member of the paraben family, is generally considered to have low acute toxicity; however, it is recognized as a skin and eye irritant and a potential skin sensitizer.[1][2][3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure safe handling.

Understanding the Risks: Why PPE is Non-Negotiable

Before delving into specific PPE recommendations, it is imperative to understand the primary hazards associated with this compound:

  • Dermal Exposure: Direct skin contact can lead to irritation.[2][3] For individuals with pre-existing skin conditions or those who are sensitized, contact can result in allergic contact dermatitis.[1][2]

  • Ocular Exposure: Contact with the eyes can cause irritation.[4][5]

  • Respiratory Exposure: Inhalation of the powder form can cause respiratory tract irritation. While not considered highly toxic via inhalation, minimizing exposure to any airborne particulate is a fundamental principle of laboratory safety.

Core Principles of Protection: A Multi-Layered Approach

A robust safety protocol relies on the hierarchy of controls, where PPE is the final, but critical, line of defense. This guide focuses on PPE, but it is essential to remember that it should be used in conjunction with engineering and administrative controls.

Engineering Controls: Your First Line of Defense

When handling powdered this compound, especially during weighing or transfer operations that can generate dust, the use of a chemical fume hood or a powder containment hood is strongly recommended.[6][7] These engineering controls are designed to capture and exhaust airborne particulates, significantly reducing the risk of inhalation.

Administrative Controls: Safe Work Practices

Adhering to established safe work practices is a critical component of your safety regimen. This includes:

  • Designating specific areas for handling this compound.

  • Minimizing the quantities of the chemical handled at any given time.

  • Keeping containers tightly sealed when not in use.[8]

  • Washing hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Selecting the Appropriate Personal Protective Equipment

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Hand Protection: Choosing the Right Gloves

Given the potential for skin irritation and sensitization, selecting the correct gloves is paramount. Not all disposable gloves offer the same level of chemical resistance. For handling this compound, nitrile gloves are a preferred choice due to their resistance to a broad range of chemicals and their lower allergy incidence compared to latex.[6][9]

Glove MaterialSuitability for this compoundKey Considerations
Nitrile Excellent Good resistance to a wide range of chemicals, including parabens. Puncture-resistant and a good alternative for those with latex allergies.[6][9]
Latex Good Offers good dexterity and comfort. However, latex allergies are a concern, and chemical resistance may be lower than nitrile for some substances.[9][10]
Vinyl Not Recommended Generally offers poor resistance to many chemicals and is more prone to punctures.

Best Practice: Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.[11] When working with solutions containing this compound, ensure that the chosen glove material is also resistant to the solvent being used.

Eye and Face Protection: Shielding from Splashes and Dust

Eye protection is mandatory when handling this compound in any form.

  • Solid Form: When handling the powder, safety glasses with side shields are the minimum requirement to protect against airborne particulates.[5][12]

  • Liquid Form: When working with solutions, chemical splash goggles are required to provide a seal around the eyes and protect against splashes.[4][12] In situations where there is a significant risk of splashing, a face shield worn over chemical splash goggles is recommended for full-face protection.[5]

All eye and face protection must be compliant with ANSI Z87.1 standards.[12]

Body Protection: A Barrier for Your Skin

A standard laboratory coat should be worn at all times when handling chemicals. For procedures with a higher risk of splashes or significant powder handling, consider a lab coat made of a fluid-resistant material. Ensure your lab coat is fully buttoned to provide maximum coverage.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.

  • Low Dust Potential: For small-scale operations within a well-ventilated area or a fume hood, respiratory protection is typically not required.

  • High Dust Potential: If handling large quantities of the powder or if engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is recommended.[13][14][15] An N95 respirator will filter out at least 95% of airborne particles. It is crucial that the respirator is properly fit-tested to ensure a tight seal to the face.

Procedural, Step-by-Step Guidance

Donning and Doffing of PPE: A Critical Sequence

The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.[16][17]

Donning Sequence:

  • Gown/Lab Coat: Put on your lab coat and fasten it completely.

  • Mask or Respirator (if required): Secure the ties or elastic bands. Fit the flexible band to the bridge of your nose.[17]

  • Goggles or Face Shield: Place over your face and eyes and adjust for a secure fit.[17]

  • Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[17]

Doffing Sequence (to minimize contamination):

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[18]

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front, which may be contaminated.[17]

  • Gown/Lab Coat: Unfasten the lab coat. Peel it away from your body, turning it inside out as you remove it. Roll it into a bundle.[18]

  • Mask or Respirator (if worn): Grasp the bottom ties or elastics first, then the top ones, and remove without touching the front.[17]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent exposure to others and environmental contamination.[19]

  • Gloves, Disposable Lab Coats, and Respirators: These items, if contaminated with this compound, should be placed in a designated hazardous waste container.[19] The container should be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Reusable PPE (Goggles, Face Shields): Decontaminate reusable PPE according to your institution's established procedures. This typically involves washing with a suitable detergent and water.[20]

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound should also be disposed of as hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[19]

Visualizing Your Safety Workflow

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Handling this compound start Start: Assess Procedure is_powder Handling Powdered Form? start->is_powder is_solution Working with Solution? is_powder->is_solution No weighing Weighing or Transfer? is_powder->weighing Yes splash_risk Risk of Splash? is_solution->splash_risk Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields is_solution->ppe_base No (e.g., handling sealed container) small_scale Small Scale? weighing->small_scale Yes ppe_respirator Add: - N95 Respirator (in Fume Hood or Containment Hood) weighing->ppe_respirator No (Large Scale) small_scale->ppe_base Yes small_scale->ppe_respirator No splash_risk->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles splash_risk->ppe_goggles Yes end Proceed with Caution ppe_base->end ppe_face_shield Add: - Face Shield ppe_goggles->ppe_face_shield High Splash Risk ppe_goggles->end ppe_face_shield->end ppe_respirator->end

Caption: PPE selection workflow for handling this compound.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the risks, implementing a multi-layered approach to safety, and diligently following the procedural guidance, you can foster a secure and productive research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). CDC Guidance for PPE Donning & Doffing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • JNESO. (n.d.). CDC Donning and Doffing Guidance for PPE. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1994). Guidelines for the selection of gloves for the workplace.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023, November 27). Appendix A: Figure. Example of Safe Donning and Removal of Personal Protective Equipment (PPE). Infection Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • eLCOSH. (n.d.). OSHA Eye Protection Requirements — Practical Guide for Safer Work and Cleaner Audits. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Safety+Health Magazine. (2013, October 28). Selecting the appropriate chemical-resistant glove. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Eye and Face Protection - Overview. Retrieved from [Link]

  • University of California, Davis, Safety Services. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • eLCOSH. (n.d.). EYE PROTECTION: A BASIC UNDERSTANDING OF THE OSHA STANDARD. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Occupational Health & Safety. (2024, August 1). Choosing Chemical-Resistant Gloves. Retrieved from [Link]

  • Safety Glasses USA. (2025, March 10). Understanding OSHA's Requirements for Safety Glasses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.102 - Eye and face protection. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Respirator Fact Sheet. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved from [Link]

  • The Synergist. (n.d.). Decontamination and Reuse of PPE in Healthcare. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • OSHAcademy. (n.d.). Decontamination. Retrieved from [Link]

  • Johnson, R. D., et al. (2023). Evaluation of multigenerational effects of 2-ethylhexyl 4-hydroxybenzoate in Japanese medaka. Journal of Applied Toxicology, 43(10), 1545-1563. [Link]

  • Hafeez, F., & Maibach, H. (2013).
  • Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and chemical toxicology, 43(7), 985–1015. [Link]

  • de Groot, A. C. (1999). Hypersensitivity to preservatives.
  • Li, N., et al. (2020). Skin irritation potential of cosmetic preservatives: An exposure-relevant study. Skin Pharmacology and Physiology, 33(4), 195-204. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.